FT895
説明
特性
IUPAC Name |
N-hydroxy-1,1-dimethyl-2-[5-(trifluoromethyl)pyrazin-2-yl]-3H-isoindole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2/c1-15(2)11-5-3-4-9(14(24)22-25)10(11)8-23(15)13-7-20-12(6-21-13)16(17,18)19/h3-7,25H,8H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLPBILTRRWOIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC(=C2CN1C3=NC=C(N=C3)C(F)(F)F)C(=O)NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
FT895: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
FT895 is a potent and highly selective inhibitor of histone deacetylase 11 (HDAC11), a class IV HDAC, with significant therapeutic potential in oncology, infectious diseases, and metabolic disorders. This document provides an in-depth technical overview of the core mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways. This compound exerts its effects primarily through the specific inhibition of HDAC11's deacetylase activity, leading to downstream alterations in gene expression and protein function that impact cell proliferation, mitochondrial function, and metabolic pathways.
Core Mechanism of Action: Selective HDAC11 Inhibition
This compound is a novel N-hydroxy-2-arylisoindoline-4-carboxamide that functions as a potent and specific antagonist of HDAC11.[1] Its primary mechanism of action is the inhibition of the enzymatic activity of HDAC11, which is a zinc-dependent deacetylase.[2] This inhibition is highly selective, with a more than 1000- to 1500-fold greater affinity for HDAC11 compared to other HDAC isoforms.[2][3][4] This selectivity minimizes off-target effects, making this compound a valuable tool for studying the specific roles of HDAC11 and a promising candidate for therapeutic development.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative metrics reported for this compound across various studies.
Table 1: In Vitro Potency and Selectivity
| Target | IC50 | Selectivity | Reference |
| HDAC11 | 3 nM | >1000-fold vs. other HDACs | [1][4][5][6][7][8][9][10] |
Table 2: Cellular Activity
| Cell Line | Assay | Metric | Value | Reference |
| HeLa | Anti-EV71 | EC50 | 0.1 µM | [11] |
| HeLa | Cytotoxicity | CC50 | > 100 µM | [11] |
| S462TY (MPNST) | Cell Proliferation | IC50 (with Cordycepin) | Synergistic effect observed | [4] |
Key Signaling Pathways and Biological Effects
This compound's inhibition of HDAC11 triggers a cascade of downstream events that vary depending on the cellular context.
Anti-Tumor Activity in Malignant Peripheral Nerve Sheath Tumors (MPNST)
In MPNST cells, this compound has been shown to impair mitochondrial function and biogenesis.[5] Treatment with this compound leads to an increase in reactive oxygen species (ROS), a decrease in mitochondrial DNA copy numbers, and damaged mitochondrial respiration.[5] This is associated with the activation of the HIF-1α signaling pathway.[5] Furthermore, this compound potentiates the anti-tumor effects of cordycepin by suppressing the Hippo signaling pathway, specifically by reducing the expression of the transcription factor TEAD1 and its co-activator TAZ.[4] This combined treatment disrupts microtubule organization, leading to chromosome mis-segregation and apoptosis.[4]
Antiviral Activity against Enterovirus 71 (EV71)
This compound has demonstrated efficacy in restricting the replication of EV71, the causative agent of hand, foot, and mouth disease.[11] By inhibiting HDAC11, this compound suppresses EV71 production in vitro and in vivo.[11] This antiviral effect is achieved without significant cytotoxicity.[11] The inhibition of HDAC11 by this compound leads to an increase in the acetylation of Histone H3 (Ac-H3), which is correlated with the reduction in viral replication.[11]
Regulation of Adipocyte Thermogenesis
In adipocytes, this compound promotes the expression of uncoupling protein 1 (UCP1), a key regulator of nonshivering thermogenesis.[3] This effect is mediated through a bimodal mechanism involving both a rapid, post-transcriptional, protein kinase A (PKA)-independent pathway and a delayed, PKA-dependent pathway requiring new Ucp1 mRNA synthesis.[3] The inhibition of HDAC11 by this compound leads to the myristoylation-dependent induction of UCP1, even in the context of catecholamine resistance.[3]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the cytotoxicity of this compound and its synergistic effects with other compounds.
-
Methodology:
-
Cells are seeded in 96-well plates at a density of 2x10^5 cells/mL.
-
After 24 hours, cells are treated with various concentrations of this compound, a combination agent (e.g., cordycepin), or vehicle control for 48 hours.
-
Following treatment, 7.5 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 3.5 hours at 37°C.
-
The formazan crystals are dissolved by adding 75 µL of DMSO to each well and incubating for 20 minutes at room temperature.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.[4]
-
Western Blotting
-
Objective: To determine the protein expression levels of target proteins.
-
Methodology:
-
Cells are treated with this compound or vehicle control for a specified duration.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., HDAC11, Ac-H3, α-tubulin, KIF18A, TEAD1, TAZ, YAP).[4][11]
-
After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. GAPDH or α-tubulin is often used as a loading control.[4][11]
-
In Vivo Xenograft Mouse Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Methodology:
-
MPNST cells (e.g., STS26T or S462TY) are prepared in a mixture of DMEM medium and Matrigel.
-
The cell suspension is injected subcutaneously into the flank of immunodeficient mice (e.g., Balb/c nude mice).[4]
-
Once tumors are established, mice are treated with this compound, a combination agent, or vehicle control via a suitable route of administration (e.g., intraperitoneal injection).[12]
-
Tumor size is measured regularly, and at the end of the study, tumors are excised for further analysis.[4]
-
Conclusion
This compound is a highly selective and potent HDAC11 inhibitor with a multifaceted mechanism of action that impacts various cellular processes, including mitochondrial function, cell signaling, and gene expression. Its efficacy in preclinical models of cancer, viral infection, and metabolic disease highlights its potential as a versatile therapeutic agent. Further research is warranted to fully elucidate its therapeutic applications and to advance its development for clinical use. While an excellent research tool, the current formulation of this compound lacks oral bioavailability and contains a hydroxamic acid warhead, which may be associated with mutagenicity, indicating that further medicinal chemistry efforts are needed for clinical development.[3]
References
- 1. This compound | HDAC11 (histone deacetylase) inhibitor | CAS# 2225728-57-2 | InvivoChem [invivochem.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. JCI - HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance [jci.org]
- 4. A novel HDAC11 inhibitor potentiates the tumoricidal effects of cordycepin against malignant peripheral nerve sheath tumor through the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound | HDAC11 (histone deacetylase) inhibitor | CAS 2225728-57-2 | HDAC抑制剂 | 美国InvivoChem [invivochem.cn]
- 10. This compound (FT-895) | HDAC11 inhibitor | Probechem Biochemicals [probechem.com]
- 11. Targeting HDAC11 activity by this compound restricts EV71 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance - PMC [pmc.ncbi.nlm.nih.gov]
FT895: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
FT895 is a potent and highly selective inhibitor of histone deacetylase 11 (HDAC11), a class IV HDAC, with significant therapeutic potential in oncology, infectious diseases, and metabolic disorders. This document provides an in-depth technical overview of the core mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways. This compound exerts its effects primarily through the specific inhibition of HDAC11's deacetylase activity, leading to downstream alterations in gene expression and protein function that impact cell proliferation, mitochondrial function, and metabolic pathways.
Core Mechanism of Action: Selective HDAC11 Inhibition
This compound is a novel N-hydroxy-2-arylisoindoline-4-carboxamide that functions as a potent and specific antagonist of HDAC11.[1] Its primary mechanism of action is the inhibition of the enzymatic activity of HDAC11, which is a zinc-dependent deacetylase.[2] This inhibition is highly selective, with a more than 1000- to 1500-fold greater affinity for HDAC11 compared to other HDAC isoforms.[2][3][4] This selectivity minimizes off-target effects, making this compound a valuable tool for studying the specific roles of HDAC11 and a promising candidate for therapeutic development.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative metrics reported for this compound across various studies.
Table 1: In Vitro Potency and Selectivity
| Target | IC50 | Selectivity | Reference |
| HDAC11 | 3 nM | >1000-fold vs. other HDACs | [1][4][5][6][7][8][9][10] |
Table 2: Cellular Activity
| Cell Line | Assay | Metric | Value | Reference |
| HeLa | Anti-EV71 | EC50 | 0.1 µM | [11] |
| HeLa | Cytotoxicity | CC50 | > 100 µM | [11] |
| S462TY (MPNST) | Cell Proliferation | IC50 (with Cordycepin) | Synergistic effect observed | [4] |
Key Signaling Pathways and Biological Effects
This compound's inhibition of HDAC11 triggers a cascade of downstream events that vary depending on the cellular context.
Anti-Tumor Activity in Malignant Peripheral Nerve Sheath Tumors (MPNST)
In MPNST cells, this compound has been shown to impair mitochondrial function and biogenesis.[5] Treatment with this compound leads to an increase in reactive oxygen species (ROS), a decrease in mitochondrial DNA copy numbers, and damaged mitochondrial respiration.[5] This is associated with the activation of the HIF-1α signaling pathway.[5] Furthermore, this compound potentiates the anti-tumor effects of cordycepin by suppressing the Hippo signaling pathway, specifically by reducing the expression of the transcription factor TEAD1 and its co-activator TAZ.[4] This combined treatment disrupts microtubule organization, leading to chromosome mis-segregation and apoptosis.[4]
Antiviral Activity against Enterovirus 71 (EV71)
This compound has demonstrated efficacy in restricting the replication of EV71, the causative agent of hand, foot, and mouth disease.[11] By inhibiting HDAC11, this compound suppresses EV71 production in vitro and in vivo.[11] This antiviral effect is achieved without significant cytotoxicity.[11] The inhibition of HDAC11 by this compound leads to an increase in the acetylation of Histone H3 (Ac-H3), which is correlated with the reduction in viral replication.[11]
Regulation of Adipocyte Thermogenesis
In adipocytes, this compound promotes the expression of uncoupling protein 1 (UCP1), a key regulator of nonshivering thermogenesis.[3] This effect is mediated through a bimodal mechanism involving both a rapid, post-transcriptional, protein kinase A (PKA)-independent pathway and a delayed, PKA-dependent pathway requiring new Ucp1 mRNA synthesis.[3] The inhibition of HDAC11 by this compound leads to the myristoylation-dependent induction of UCP1, even in the context of catecholamine resistance.[3]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the cytotoxicity of this compound and its synergistic effects with other compounds.
-
Methodology:
-
Cells are seeded in 96-well plates at a density of 2x10^5 cells/mL.
-
After 24 hours, cells are treated with various concentrations of this compound, a combination agent (e.g., cordycepin), or vehicle control for 48 hours.
-
Following treatment, 7.5 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 3.5 hours at 37°C.
-
The formazan crystals are dissolved by adding 75 µL of DMSO to each well and incubating for 20 minutes at room temperature.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.[4]
-
Western Blotting
-
Objective: To determine the protein expression levels of target proteins.
-
Methodology:
-
Cells are treated with this compound or vehicle control for a specified duration.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., HDAC11, Ac-H3, α-tubulin, KIF18A, TEAD1, TAZ, YAP).[4][11]
-
After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. GAPDH or α-tubulin is often used as a loading control.[4][11]
-
In Vivo Xenograft Mouse Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Methodology:
-
MPNST cells (e.g., STS26T or S462TY) are prepared in a mixture of DMEM medium and Matrigel.
-
The cell suspension is injected subcutaneously into the flank of immunodeficient mice (e.g., Balb/c nude mice).[4]
-
Once tumors are established, mice are treated with this compound, a combination agent, or vehicle control via a suitable route of administration (e.g., intraperitoneal injection).[12]
-
Tumor size is measured regularly, and at the end of the study, tumors are excised for further analysis.[4]
-
Conclusion
This compound is a highly selective and potent HDAC11 inhibitor with a multifaceted mechanism of action that impacts various cellular processes, including mitochondrial function, cell signaling, and gene expression. Its efficacy in preclinical models of cancer, viral infection, and metabolic disease highlights its potential as a versatile therapeutic agent. Further research is warranted to fully elucidate its therapeutic applications and to advance its development for clinical use. While an excellent research tool, the current formulation of this compound lacks oral bioavailability and contains a hydroxamic acid warhead, which may be associated with mutagenicity, indicating that further medicinal chemistry efforts are needed for clinical development.[3]
References
- 1. This compound | HDAC11 (histone deacetylase) inhibitor | CAS# 2225728-57-2 | InvivoChem [invivochem.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. JCI - HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance [jci.org]
- 4. A novel HDAC11 inhibitor potentiates the tumoricidal effects of cordycepin against malignant peripheral nerve sheath tumor through the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound | HDAC11 (histone deacetylase) inhibitor | CAS 2225728-57-2 | HDAC抑制剂 | 美国InvivoChem [invivochem.cn]
- 10. This compound (FT-895) | HDAC11 inhibitor | Probechem Biochemicals [probechem.com]
- 11. Targeting HDAC11 activity by this compound restricts EV71 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Functions of HDAC11: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Histone deacetylase 11 (HDAC11), the sole member of the class IV HDAC family, has emerged as a critical regulator of diverse cellular processes, extending far beyond its initial classification as a histone modifier. This guide provides a comprehensive overview of HDAC11's enzymatic function, its role in key signaling pathways, and its implications in health and disease. A key distinguishing feature of HDAC11 is its potent defatty-acylase activity , which is over 10,000 times more efficient than its deacetylase activity, positioning it as a unique enzymatic modulator of protein function. This activity is central to its roles in immune regulation, metabolic homeostasis, and cancer biology. This document details established substrates, interacting partners, and the current landscape of selective inhibitors, offering a valuable resource for researchers and drug development professionals targeting this intriguing enzyme.
Enzymatic Activity and Substrate Specificity
HDAC11 exhibits a strong preference for removing long-chain fatty acyl groups from lysine residues, a stark contrast to the primary deacetylase activity of other HDAC family members. This proficient defatty-acylase activity is a cornerstone of its biological function.
Quantitative Analysis of HDAC11 Enzymatic Activity
The substrate preference of HDAC11 has been quantitatively assessed, revealing a clear bias towards longer acyl chains. The following table summarizes the steady-state kinetic parameters for the deacylation of various substrates by human HDAC11.
| Substrate (Acyl Group) | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |
| Myristoyl (C14) | Data not available | Data not available | 149,000 |
| Dodecanoyl (C12) | Data not available | Data not available | 77,700 |
| Decanoyl (C10) | Data not available | Data not available | 72,143 |
| Octanoyl (C8) | Data not available | Data not available | Data not available |
| Hexanoyl (C6) | Data not available | 68 | Data not available |
| Acetyl (C2) | Negligible | Not applicable | Negligible |
Table 1: Steady-state kinetics of deacylation of selected substrates by hsHDAC11. Data represents mean values and highlights the enzyme's preference for longer acyl chains, with catalytic efficiencies for dodecanoylated and myristoylated peptides being the highest.[1]
Known Substrates and Interacting Proteins
HDAC11's substrate pool is expanding, with several key proteins identified that are regulated through its deacylase activity. These interactions are fundamental to understanding its cellular roles.
| Protein | Function | Type of Interaction | Consequence of Interaction |
| SHMT2 (Serine Hydroxymethyltransferase 2) | One-carbon metabolism | Substrate (Demyristoylation) | Regulates type I interferon signaling.[2] |
| BRAF (B-Raf proto-oncogene) | Serine/threonine-protein kinase | Substrate (Deacetylation) | Increased BRAF acetylation upon HDAC11 inhibition.[3] |
| CALU (Calumenin) | Calcium-binding protein | Substrate (Demyristoylation) | Increased CALU myristoylation upon HDAC11 inhibition.[3] |
| Gravin-α (AKAP12) | A-kinase anchoring protein | Substrate (Demyristoylation) | Regulates adipocyte adrenergic signaling and thermogenesis. |
| BRD2 (Bromodomain-containing protein 2) | Transcriptional regulator | Interacting Partner | HDAC11 physically associates with BRD2 to repress the thermogenic gene program.[4][5] |
| HDAC6 | Histone deacetylase | Interacting Partner | Forms a complex with HDAC11 to regulate IL-10 expression.[6] |
| SMN complex proteins (SMN1, Gemin2, Gemin3, Gemin4) | Spliceosome assembly | Interacting Partner | Implicates HDAC11 in mRNA splicing. |
| PU.1 | Transcription factor | Functional Interaction | HDAC11 facilitates PU.1 binding to the IL-10 promoter.[7] |
| Sp1 and STAT3 | Transcription factors | Functional Interaction | HDAC11 knockdown leads to earlier and greater detection of Sp1 and STAT3 at the IL-10 promoter.[7] |
Table 2: Known substrates and interacting partners of HDAC11.
Key Signaling Pathways Involving HDAC11
HDAC11 is a critical node in several signaling pathways, modulating cellular responses in immunity, metabolism, and thermogenesis.
Regulation of Immune Tolerance via IL-10
HDAC11 is a key negative regulator of the anti-inflammatory cytokine Interleukin-10 (IL-10) in antigen-presenting cells (APCs).[4][7][8][9][10][11] By deacetylating histones at the Il10 promoter, HDAC11 contributes to a more closed chromatin state, thereby repressing gene transcription.[7] This action is influenced by its interaction with other proteins, including HDAC6 and the transcription factor PU.1.[6][7]
Regulation of Thermogenesis
HDAC11 plays a significant role in regulating adaptive thermogenesis. It acts as a repressor of the thermogenic program in adipose tissue through its interaction with the transcriptional regulator BRD2.[5][8] This complex suppresses the expression of Uncoupling Protein 1 (UCP1), a key protein in brown adipose tissue (BAT) for heat generation.[2][4][5][12][13][14] Inhibition of HDAC11 leads to increased UCP1 expression and enhanced thermogenesis.[12][14]
Regulation of Lipid Metabolism
HDAC11 is also implicated in the regulation of lipid metabolism. Loss of HDAC11 activates the adiponectin-AdipoR-AMPK signaling pathway in the liver.[12][15] This leads to increased fatty acid oxidation and is associated with improved insulin sensitivity and reduced hepatic steatosis.[15]
HDAC11 Inhibitors
The unique substrate preference and specific biological roles of HDAC11 have made it an attractive target for drug development. A number of inhibitors have been identified, ranging from pan-HDAC inhibitors to more selective compounds.
| Inhibitor | Type | IC₅₀ for HDAC11 (nM) | Selectivity Profile |
| SIS17 | Selective | 830 | Highly selective for HDAC11.[2] |
| FT895 | Selective | 740 | Also inhibits HDAC4 (IC₅₀ = 25,000 nM) and HDAC8 (IC₅₀ = 9,200 nM).[2] |
| PB94 | Selective | 110 | At least 40-fold selective over HDAC6.[16] |
| Trichostatin A (TSA) | Pan-HDAC | ~14 | Potent inhibitor of most HDACs.[4] |
| Romidepsin | Pan-HDAC | Nanomolar potency | Broad-spectrum HDAC inhibitor.[4] |
| Quisinostat | Pan-HDAC | Nanomolar potency | Broad-spectrum HDAC inhibitor.[4] |
| Garcinol | Pan-HDAC | More selective for HDAC11 than other pan-HDAC inhibitors | Shows some preference for HDAC11.[4] |
| Fimepinostat | Pan-HDAC | Effective inhibitor | Inhibits both deacetylase and demyristoylase activities.[4] |
| Suberoylanilide hydroxamic acid (SAHA) | Pan-HDAC | 200 (50% inhibition) | Broad-spectrum HDAC inhibitor.[4] |
Table 3: A selection of HDAC11 inhibitors and their reported IC₅₀ values and selectivity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study HDAC11 function.
HDAC11 Enzymatic Activity Assay (Fluorogenic)
This protocol describes a continuous, fluorescence-based assay to measure the deacylase activity of HDAC11.
Materials:
-
Recombinant human HDAC11
-
Fluorogenic substrate (e.g., Boc-Lys(acyl)-AMC or a custom peptide with a quencher/fluorophore pair)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Trypsin solution (for two-step assays)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Dilute the recombinant HDAC11 to the desired concentration in cold assay buffer.
-
Prepare a series of inhibitor concentrations if performing an IC₅₀ determination.
-
-
Assay Reaction:
-
In a microplate well, add 50 µL of assay buffer.
-
Add 1 µL of inhibitor solution (or DMSO for control).
-
Add 20 µL of diluted HDAC11 enzyme and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate.
-
-
Measurement:
-
Continuous Assay: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.
-
Two-Step Assay: After a defined incubation time (e.g., 30 minutes at 37°C), stop the reaction by adding a developer solution (e.g., trypsin) that cleaves the deacetylated substrate to release the fluorophore. Incubate for an additional 15 minutes and then measure the end-point fluorescence.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase).
-
For inhibitor studies, plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Workflow Diagram:
Immunoprecipitation (IP) of HDAC11 and Interacting Proteins
This protocol details the immunoprecipitation of HDAC11 to identify and validate interacting proteins.
Materials:
-
Cells expressing HDAC11 (endogenously or overexpressed)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-HDAC11 antibody (or anti-tag antibody for tagged protein)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer (e.g., lysis buffer or a less stringent buffer)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Equipment for Western blotting
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cell lysate).
-
-
Pre-clearing (Optional):
-
Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-HDAC11 antibody or control IgG to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add pre-washed protein A/G beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with cold wash buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting with antibodies against HDAC11 and suspected interacting proteins.
-
Workflow Diagram:
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the binding of an inhibitor to HDAC11 in a cellular context by measuring the increased thermal stability of the protein upon ligand binding.
Materials:
-
Cells expressing HDAC11
-
HDAC11 inhibitor and vehicle control (DMSO)
-
PBS
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Lysis buffer with protease inhibitors
-
Equipment for Western blotting or other protein detection method
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the HDAC11 inhibitor or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
-
Heating:
-
Harvest the cells and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, leaving one sample at room temperature as a control.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble HDAC11 in each sample by Western blotting.
-
-
Data Interpretation:
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the inhibitor has bound to and stabilized HDAC11.
-
Workflow Diagram:
Proteomic Identification of HDAC11 Substrates (SILAC-based)
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful method to quantitatively compare the proteomes of different cell populations and can be adapted to identify substrates of HDAC11.[6][15]
Materials:
-
Two populations of cells (e.g., wild-type and HDAC11 knockout/knockdown)
-
SILAC-specific cell culture medium lacking certain amino acids (e.g., lysine and arginine)
-
"Heavy" and "light" isotope-labeled amino acids (e.g., ¹³C₆,¹⁵N₂-Lysine and ¹³C₆-Arginine)
-
Standard cell culture and proteomics equipment (mass spectrometer)
Procedure:
-
Cell Labeling:
-
Culture the two cell populations for at least five cell divisions in their respective SILAC media ("heavy" for one, "light" for the other) to achieve complete incorporation of the labeled amino acids.
-
-
Sample Preparation:
-
Harvest and lyse the cells from both populations.
-
Combine equal amounts of protein from the "heavy" and "light" lysates.
-
-
Protein Digestion and Peptide Fractionation:
-
Digest the combined protein mixture into peptides using an enzyme like trypsin.
-
Fractionate the peptides to reduce sample complexity.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide fractions by LC-MS/MS.
-
Identify and quantify the relative abundance of "heavy" and "light" peptides.
-
Proteins with a significantly higher abundance of acylation in the HDAC11-deficient ("heavy") cells compared to the wild-type ("light") cells are potential substrates.
-
Logical Relationship Diagram:
References
- 1. biorxiv.org [biorxiv.org]
- 2. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. HDAC11, an emerging therapeutic target for metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - HDAC11 suppresses the thermogenic program of adipose tissue via BRD2 [insight.jci.org]
- 6. Identification of potential HDAC11 deacylase substrates by affinity pulldown MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The histone deacetylase HDAC11 regulates the expression of interleukin 10 and immune tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ,DIVERGENT ROLES OF HISTONE DEACETYLASE 6 (HDAC6) AND HISTONE DEACETYLASE 11 (HDAC11) ON THE TRANSCRIPTIONAL REGULATION OF IL10 IN ANTIGEN PRESENTING CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The histone deacetylase HDAC11 regulates the expression of interleukin 10 and immune tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Divergent roles of histone deacetylase 6 (HDAC6) and histone deacetylase 11 (HDAC11) on the transcriptional regulation of IL10 in antigen presenting cells. | Semantic Scholar [semanticscholar.org]
- 11. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Histone Deacetylase 11 (HDAC11) antibody Western H4539 [sigmaaldrich.com]
- 14. HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Programming and Regulation of Metabolic Homeostasis by HDAC11 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alzdiscovery.org [alzdiscovery.org]
The Multifaceted Functions of HDAC11: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Histone deacetylase 11 (HDAC11), the sole member of the class IV HDAC family, has emerged as a critical regulator of diverse cellular processes, extending far beyond its initial classification as a histone modifier. This guide provides a comprehensive overview of HDAC11's enzymatic function, its role in key signaling pathways, and its implications in health and disease. A key distinguishing feature of HDAC11 is its potent defatty-acylase activity , which is over 10,000 times more efficient than its deacetylase activity, positioning it as a unique enzymatic modulator of protein function. This activity is central to its roles in immune regulation, metabolic homeostasis, and cancer biology. This document details established substrates, interacting partners, and the current landscape of selective inhibitors, offering a valuable resource for researchers and drug development professionals targeting this intriguing enzyme.
Enzymatic Activity and Substrate Specificity
HDAC11 exhibits a strong preference for removing long-chain fatty acyl groups from lysine residues, a stark contrast to the primary deacetylase activity of other HDAC family members. This proficient defatty-acylase activity is a cornerstone of its biological function.
Quantitative Analysis of HDAC11 Enzymatic Activity
The substrate preference of HDAC11 has been quantitatively assessed, revealing a clear bias towards longer acyl chains. The following table summarizes the steady-state kinetic parameters for the deacylation of various substrates by human HDAC11.
| Substrate (Acyl Group) | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |
| Myristoyl (C14) | Data not available | Data not available | 149,000 |
| Dodecanoyl (C12) | Data not available | Data not available | 77,700 |
| Decanoyl (C10) | Data not available | Data not available | 72,143 |
| Octanoyl (C8) | Data not available | Data not available | Data not available |
| Hexanoyl (C6) | Data not available | 68 | Data not available |
| Acetyl (C2) | Negligible | Not applicable | Negligible |
Table 1: Steady-state kinetics of deacylation of selected substrates by hsHDAC11. Data represents mean values and highlights the enzyme's preference for longer acyl chains, with catalytic efficiencies for dodecanoylated and myristoylated peptides being the highest.[1]
Known Substrates and Interacting Proteins
HDAC11's substrate pool is expanding, with several key proteins identified that are regulated through its deacylase activity. These interactions are fundamental to understanding its cellular roles.
| Protein | Function | Type of Interaction | Consequence of Interaction |
| SHMT2 (Serine Hydroxymethyltransferase 2) | One-carbon metabolism | Substrate (Demyristoylation) | Regulates type I interferon signaling.[2] |
| BRAF (B-Raf proto-oncogene) | Serine/threonine-protein kinase | Substrate (Deacetylation) | Increased BRAF acetylation upon HDAC11 inhibition.[3] |
| CALU (Calumenin) | Calcium-binding protein | Substrate (Demyristoylation) | Increased CALU myristoylation upon HDAC11 inhibition.[3] |
| Gravin-α (AKAP12) | A-kinase anchoring protein | Substrate (Demyristoylation) | Regulates adipocyte adrenergic signaling and thermogenesis. |
| BRD2 (Bromodomain-containing protein 2) | Transcriptional regulator | Interacting Partner | HDAC11 physically associates with BRD2 to repress the thermogenic gene program.[4][5] |
| HDAC6 | Histone deacetylase | Interacting Partner | Forms a complex with HDAC11 to regulate IL-10 expression.[6] |
| SMN complex proteins (SMN1, Gemin2, Gemin3, Gemin4) | Spliceosome assembly | Interacting Partner | Implicates HDAC11 in mRNA splicing. |
| PU.1 | Transcription factor | Functional Interaction | HDAC11 facilitates PU.1 binding to the IL-10 promoter.[7] |
| Sp1 and STAT3 | Transcription factors | Functional Interaction | HDAC11 knockdown leads to earlier and greater detection of Sp1 and STAT3 at the IL-10 promoter.[7] |
Table 2: Known substrates and interacting partners of HDAC11.
Key Signaling Pathways Involving HDAC11
HDAC11 is a critical node in several signaling pathways, modulating cellular responses in immunity, metabolism, and thermogenesis.
Regulation of Immune Tolerance via IL-10
HDAC11 is a key negative regulator of the anti-inflammatory cytokine Interleukin-10 (IL-10) in antigen-presenting cells (APCs).[4][7][8][9][10][11] By deacetylating histones at the Il10 promoter, HDAC11 contributes to a more closed chromatin state, thereby repressing gene transcription.[7] This action is influenced by its interaction with other proteins, including HDAC6 and the transcription factor PU.1.[6][7]
Regulation of Thermogenesis
HDAC11 plays a significant role in regulating adaptive thermogenesis. It acts as a repressor of the thermogenic program in adipose tissue through its interaction with the transcriptional regulator BRD2.[5][8] This complex suppresses the expression of Uncoupling Protein 1 (UCP1), a key protein in brown adipose tissue (BAT) for heat generation.[2][4][5][12][13][14] Inhibition of HDAC11 leads to increased UCP1 expression and enhanced thermogenesis.[12][14]
Regulation of Lipid Metabolism
HDAC11 is also implicated in the regulation of lipid metabolism. Loss of HDAC11 activates the adiponectin-AdipoR-AMPK signaling pathway in the liver.[12][15] This leads to increased fatty acid oxidation and is associated with improved insulin sensitivity and reduced hepatic steatosis.[15]
HDAC11 Inhibitors
The unique substrate preference and specific biological roles of HDAC11 have made it an attractive target for drug development. A number of inhibitors have been identified, ranging from pan-HDAC inhibitors to more selective compounds.
| Inhibitor | Type | IC₅₀ for HDAC11 (nM) | Selectivity Profile |
| SIS17 | Selective | 830 | Highly selective for HDAC11.[2] |
| FT895 | Selective | 740 | Also inhibits HDAC4 (IC₅₀ = 25,000 nM) and HDAC8 (IC₅₀ = 9,200 nM).[2] |
| PB94 | Selective | 110 | At least 40-fold selective over HDAC6.[16] |
| Trichostatin A (TSA) | Pan-HDAC | ~14 | Potent inhibitor of most HDACs.[4] |
| Romidepsin | Pan-HDAC | Nanomolar potency | Broad-spectrum HDAC inhibitor.[4] |
| Quisinostat | Pan-HDAC | Nanomolar potency | Broad-spectrum HDAC inhibitor.[4] |
| Garcinol | Pan-HDAC | More selective for HDAC11 than other pan-HDAC inhibitors | Shows some preference for HDAC11.[4] |
| Fimepinostat | Pan-HDAC | Effective inhibitor | Inhibits both deacetylase and demyristoylase activities.[4] |
| Suberoylanilide hydroxamic acid (SAHA) | Pan-HDAC | 200 (50% inhibition) | Broad-spectrum HDAC inhibitor.[4] |
Table 3: A selection of HDAC11 inhibitors and their reported IC₅₀ values and selectivity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study HDAC11 function.
HDAC11 Enzymatic Activity Assay (Fluorogenic)
This protocol describes a continuous, fluorescence-based assay to measure the deacylase activity of HDAC11.
Materials:
-
Recombinant human HDAC11
-
Fluorogenic substrate (e.g., Boc-Lys(acyl)-AMC or a custom peptide with a quencher/fluorophore pair)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Trypsin solution (for two-step assays)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Dilute the recombinant HDAC11 to the desired concentration in cold assay buffer.
-
Prepare a series of inhibitor concentrations if performing an IC₅₀ determination.
-
-
Assay Reaction:
-
In a microplate well, add 50 µL of assay buffer.
-
Add 1 µL of inhibitor solution (or DMSO for control).
-
Add 20 µL of diluted HDAC11 enzyme and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate.
-
-
Measurement:
-
Continuous Assay: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.
-
Two-Step Assay: After a defined incubation time (e.g., 30 minutes at 37°C), stop the reaction by adding a developer solution (e.g., trypsin) that cleaves the deacetylated substrate to release the fluorophore. Incubate for an additional 15 minutes and then measure the end-point fluorescence.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase).
-
For inhibitor studies, plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Workflow Diagram:
Immunoprecipitation (IP) of HDAC11 and Interacting Proteins
This protocol details the immunoprecipitation of HDAC11 to identify and validate interacting proteins.
Materials:
-
Cells expressing HDAC11 (endogenously or overexpressed)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-HDAC11 antibody (or anti-tag antibody for tagged protein)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer (e.g., lysis buffer or a less stringent buffer)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Equipment for Western blotting
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cell lysate).
-
-
Pre-clearing (Optional):
-
Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-HDAC11 antibody or control IgG to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add pre-washed protein A/G beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with cold wash buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting with antibodies against HDAC11 and suspected interacting proteins.
-
Workflow Diagram:
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the binding of an inhibitor to HDAC11 in a cellular context by measuring the increased thermal stability of the protein upon ligand binding.
Materials:
-
Cells expressing HDAC11
-
HDAC11 inhibitor and vehicle control (DMSO)
-
PBS
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Lysis buffer with protease inhibitors
-
Equipment for Western blotting or other protein detection method
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the HDAC11 inhibitor or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
-
Heating:
-
Harvest the cells and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, leaving one sample at room temperature as a control.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble HDAC11 in each sample by Western blotting.
-
-
Data Interpretation:
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the inhibitor has bound to and stabilized HDAC11.
-
Workflow Diagram:
Proteomic Identification of HDAC11 Substrates (SILAC-based)
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful method to quantitatively compare the proteomes of different cell populations and can be adapted to identify substrates of HDAC11.[6][15]
Materials:
-
Two populations of cells (e.g., wild-type and HDAC11 knockout/knockdown)
-
SILAC-specific cell culture medium lacking certain amino acids (e.g., lysine and arginine)
-
"Heavy" and "light" isotope-labeled amino acids (e.g., ¹³C₆,¹⁵N₂-Lysine and ¹³C₆-Arginine)
-
Standard cell culture and proteomics equipment (mass spectrometer)
Procedure:
-
Cell Labeling:
-
Culture the two cell populations for at least five cell divisions in their respective SILAC media ("heavy" for one, "light" for the other) to achieve complete incorporation of the labeled amino acids.
-
-
Sample Preparation:
-
Harvest and lyse the cells from both populations.
-
Combine equal amounts of protein from the "heavy" and "light" lysates.
-
-
Protein Digestion and Peptide Fractionation:
-
Digest the combined protein mixture into peptides using an enzyme like trypsin.
-
Fractionate the peptides to reduce sample complexity.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide fractions by LC-MS/MS.
-
Identify and quantify the relative abundance of "heavy" and "light" peptides.
-
Proteins with a significantly higher abundance of acylation in the HDAC11-deficient ("heavy") cells compared to the wild-type ("light") cells are potential substrates.
-
Logical Relationship Diagram:
References
- 1. biorxiv.org [biorxiv.org]
- 2. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. HDAC11, an emerging therapeutic target for metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - HDAC11 suppresses the thermogenic program of adipose tissue via BRD2 [insight.jci.org]
- 6. Identification of potential HDAC11 deacylase substrates by affinity pulldown MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The histone deacetylase HDAC11 regulates the expression of interleukin 10 and immune tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ,DIVERGENT ROLES OF HISTONE DEACETYLASE 6 (HDAC6) AND HISTONE DEACETYLASE 11 (HDAC11) ON THE TRANSCRIPTIONAL REGULATION OF IL10 IN ANTIGEN PRESENTING CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The histone deacetylase HDAC11 regulates the expression of interleukin 10 and immune tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Divergent roles of histone deacetylase 6 (HDAC6) and histone deacetylase 11 (HDAC11) on the transcriptional regulation of IL10 in antigen presenting cells. | Semantic Scholar [semanticscholar.org]
- 11. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Histone Deacetylase 11 (HDAC11) antibody Western H4539 [sigmaaldrich.com]
- 14. HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Programming and Regulation of Metabolic Homeostasis by HDAC11 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alzdiscovery.org [alzdiscovery.org]
FT895: A Technical Guide to a Selective HDAC11 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
FT895 is a potent and highly selective small molecule inhibitor of histone deacetylase 11 (HDAC11), the sole member of the class IV HDAC family. This document provides a comprehensive technical overview of the discovery, mechanism of action, and development of this compound. It includes a compilation of its in vitro and in vivo activities, detailed experimental methodologies, and an exploration of the key signaling pathways it modulates. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting HDAC11 with this compound in oncology, virology, and metabolic diseases.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the removal of acetyl groups from histones and other non-histone proteins. Their dysregulation is implicated in a variety of diseases, including cancer and inflammatory disorders. HDAC11 is a unique member of the HDAC family, and its specific biological functions are an active area of investigation. This compound has emerged as a critical tool for elucidating the roles of HDAC11 and as a potential therapeutic agent. It is an analog of N-hydroxy-tetrahydroisoquinoline-7-carboxamide and has demonstrated significant anti-tumor, antiviral, and metabolic regulatory effects in preclinical studies.[1]
Discovery and Physicochemical Properties
This compound was developed as a highly selective inhibitor of HDAC11.[1] It exhibits greater than 1000-fold selectivity for HDAC11 over other HDAC isoforms.[1][2] While initial reports highlighted its high potency, subsequent studies using more physiologically relevant substrates have provided a broader understanding of its inhibitory profile.
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-hydroxy-2-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinoline-7-carboxamide | [1] |
| Molecular Formula | C20H18N2O2 | N/A |
| Molecular Weight | 352.31 g/mol | N/A |
| HDAC11 IC50 | 3 nM | [1][2][3][4] |
| HDAC11 IC50 (myristoyl-H3K9 substrate) | 0.74 µM | [5] |
| HDAC4 IC50 | 25 µM | [5] |
| HDAC8 IC50 | 9.2 µM | [5] |
| Selectivity over other HDACs | >1000-fold | [1][2] |
| Cellular Activity (IC50) | <20 nM | N/A |
Note: The discrepancy in HDAC11 IC50 values may be attributed to the different substrates used in the respective assays.
Mechanism of Action and Biological Activities
This compound exerts its biological effects primarily through the inhibition of HDAC11's deacetylase activity. This inhibition leads to the modulation of various downstream signaling pathways, resulting in a range of cellular responses.
Anti-Tumor Activity: Malignant Peripheral Nerve Sheath Tumors (MPNST)
This compound has shown significant promise in the context of MPNST, a type of aggressive soft tissue sarcoma.
-
Mitochondrial Dysfunction: this compound treatment in MPNST cells leads to impaired mitochondrial biogenesis and function. This is characterized by increased reactive oxygen species (ROS) production, decreased mitochondrial DNA copy numbers, and reduced basal and maximal respiration.[6][7]
-
Hippo Signaling Pathway: this compound potentiates the anti-tumor effects of cordycepin by suppressing the Hippo signaling pathway. This is achieved through the downregulation of the transcription factor TEAD1 and its co-activator TAZ.[1][6]
-
Synergistic Effects: In combination with cordycepin, this compound exhibits a synergistic cytotoxic effect on MPNST cells both in vitro and in vivo.[1]
Antiviral Activity: Enterovirus 71 (EV71)
This compound has demonstrated efficacy in restricting the replication of EV71, the causative agent of hand, foot, and mouth disease. This antiviral activity is mediated by its inhibition of HDAC11.
Metabolic Regulation: Adipocyte Thermogenesis
This compound plays a role in regulating energy expenditure by promoting thermogenesis in adipocytes. It induces the expression of Uncoupling Protein 1 (UCP1) through a bimodal mechanism:
-
PKA-Independent Acute Response: A rapid, post-transcriptional induction of UCP1.[8][9]
-
PKA-Dependent Delayed Response: A sustained response that requires Protein Kinase A (PKA) activity and new UCP1 mRNA synthesis.[8][9]
Other Activities
-
Myeloproliferative Neoplasms: this compound inhibits the proliferation of JAK2-driven myeloproliferative neoplasms by blocking the JAK/STAT signaling pathway.[1][3]
-
Lung Cancer: It has been shown to reduce the self-renewal capacity of cancer stem cells in non-small cell lung cancer.[1]
Signaling Pathways Modulated by this compound
The biological activities of this compound are a consequence of its ability to modulate key signaling pathways.
Hippo Signaling Pathway in MPNST
This compound, in combination with cordycepin, suppresses the Hippo signaling pathway in MPNST cells. By inhibiting HDAC11, this compound leads to the downregulation of TEAD1 and TAZ, which are crucial for the growth and survival of these tumor cells.
Caption: this compound and Cordycepin synergistically inhibit MPNST growth via the Hippo pathway.
HIF-1α Signaling Pathway and Mitochondrial Dysfunction in MPNST
This compound treatment induces mitochondrial dysfunction in MPNST cells, which is associated with the activation of the HIF-1α signaling pathway. This suggests a cellular response to metabolic stress caused by impaired mitochondrial respiration.
Caption: this compound induces mitochondrial dysfunction and HIF-1α activation in MPNST cells.
Bimodal Thermogenic Pathway in Adipocytes
This compound induces UCP1 expression in adipocytes through two distinct pathways, one rapid and PKA-independent, and the other delayed and PKA-dependent.
Caption: this compound stimulates adipocyte thermogenesis through bimodal pathways.
Preclinical Data
In Vitro Efficacy
Table 2: In Vitro Anti-proliferative Activity of this compound in MPNST Cell Lines
| Cell Line | Type | IC50 (µM) | Reference |
| S462TY | NF1-related MPNST | 6.76 | [1] |
| T265 | NF1-related MPNST | 10.09 | [1] |
| ST8814 | NF1-related MPNST | 22.88 | [1] |
| STS26T | Sporadic MPNST | 58.49 | [1] |
| sNF96.2 | NF1-related MPNST | 77.16 | [1] |
| hs53T | Neurofibroma | 13.12 | [1] |
| LinNF | Neurofibroma | 121.9 | [1] |
In Vivo Efficacy
Table 3: In Vivo Studies with this compound
| Indication | Animal Model | Dosing Regimen | Key Findings | Reference |
| MPNST | Xenograft nude mice (S462TY cells) | Not specified | Synergistic tumor growth inhibition with cordycepin. | [1] |
| EV71 Infection | C57BL/6 mice | 50 mg/kg/day, i.p. | Reduced EV71 replication in the intestine. | N/A |
| Thermogenesis | Mice | Not specified | Increased UCP1 expression and core body temperature. | [8] |
Pharmacokinetics
This compound has shown promising pharmacokinetic properties in mice, with a reported serum half-life of 9.4 hours.[1]
Experimental Protocols
In Vitro Cell Viability Assay (MTT)
-
Cell Seeding: Plate MPNST cells (e.g., S462TY, STS26T) in 96-well plates at a density of 5x10^3 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound (and/or cordycepin) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells.
Western Blot Analysis
-
Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., TEAD1, TAZ, UCP1, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
MPNST Xenograft Mouse Model
-
Animal Model: Use 4-week-old male BALB/c nude mice.
-
Cell Preparation: Resuspend MPNST cells (e.g., S462TY) in a 1:1 mixture of DMEM and Matrigel.
-
Tumor Implantation: Subcutaneously inject 5x10^6 cells in a volume of 0.2 mL into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle control, this compound, cordycepin, combination). Administer treatment via the appropriate route (e.g., intraperitoneal injection).
-
Tumor Monitoring: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
EV71 Infection Mouse Model
-
Animal Model: Use 6-week-old male C57BL/6 mice.
-
Infection: Intraperitoneally infect mice with 1x10^6 PFU of EV71.
-
Treatment: Administer this compound (50 mg/kg/day, i.p.) or vehicle control daily for a specified period (e.g., 7 days).
-
Analysis: At the end of the treatment period, harvest tissues (e.g., intestine) for analysis of viral replication (e.g., qPCR for viral RNA).
Conclusion and Future Directions
This compound is a potent and selective HDAC11 inhibitor with significant therapeutic potential in a range of diseases. Its ability to induce mitochondrial dysfunction and modulate key signaling pathways like Hippo and HIF-1α in cancer, coupled with its antiviral and metabolic regulatory properties, makes it a compelling candidate for further development. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, exploring its efficacy in a broader range of preclinical models, and elucidating the full spectrum of its molecular mechanisms of action. The detailed information provided in this technical guide aims to facilitate these future investigations and accelerate the translation of this compound from the laboratory to the clinic.
References
- 1. A novel HDAC11 inhibitor potentiates the tumoricidal effects of cordycepin against malignant peripheral nerve sheath tumor through the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | HDAC11 (histone deacetylase) inhibitor | CAS# 2225728-57-2 | InvivoChem [invivochem.com]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Impairs Mitochondrial Function in Malignant Peripheral Nerve Sheath Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Impairs Mitochondrial Function in Malignant Peripheral Nerve Sheath Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance [jci.org]
FT895: A Technical Guide to a Selective HDAC11 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
FT895 is a potent and highly selective small molecule inhibitor of histone deacetylase 11 (HDAC11), the sole member of the class IV HDAC family. This document provides a comprehensive technical overview of the discovery, mechanism of action, and development of this compound. It includes a compilation of its in vitro and in vivo activities, detailed experimental methodologies, and an exploration of the key signaling pathways it modulates. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting HDAC11 with this compound in oncology, virology, and metabolic diseases.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the removal of acetyl groups from histones and other non-histone proteins. Their dysregulation is implicated in a variety of diseases, including cancer and inflammatory disorders. HDAC11 is a unique member of the HDAC family, and its specific biological functions are an active area of investigation. This compound has emerged as a critical tool for elucidating the roles of HDAC11 and as a potential therapeutic agent. It is an analog of N-hydroxy-tetrahydroisoquinoline-7-carboxamide and has demonstrated significant anti-tumor, antiviral, and metabolic regulatory effects in preclinical studies.[1]
Discovery and Physicochemical Properties
This compound was developed as a highly selective inhibitor of HDAC11.[1] It exhibits greater than 1000-fold selectivity for HDAC11 over other HDAC isoforms.[1][2] While initial reports highlighted its high potency, subsequent studies using more physiologically relevant substrates have provided a broader understanding of its inhibitory profile.
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-hydroxy-2-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinoline-7-carboxamide | [1] |
| Molecular Formula | C20H18N2O2 | N/A |
| Molecular Weight | 352.31 g/mol | N/A |
| HDAC11 IC50 | 3 nM | [1][2][3][4] |
| HDAC11 IC50 (myristoyl-H3K9 substrate) | 0.74 µM | [5] |
| HDAC4 IC50 | 25 µM | [5] |
| HDAC8 IC50 | 9.2 µM | [5] |
| Selectivity over other HDACs | >1000-fold | [1][2] |
| Cellular Activity (IC50) | <20 nM | N/A |
Note: The discrepancy in HDAC11 IC50 values may be attributed to the different substrates used in the respective assays.
Mechanism of Action and Biological Activities
This compound exerts its biological effects primarily through the inhibition of HDAC11's deacetylase activity. This inhibition leads to the modulation of various downstream signaling pathways, resulting in a range of cellular responses.
Anti-Tumor Activity: Malignant Peripheral Nerve Sheath Tumors (MPNST)
This compound has shown significant promise in the context of MPNST, a type of aggressive soft tissue sarcoma.
-
Mitochondrial Dysfunction: this compound treatment in MPNST cells leads to impaired mitochondrial biogenesis and function. This is characterized by increased reactive oxygen species (ROS) production, decreased mitochondrial DNA copy numbers, and reduced basal and maximal respiration.[6][7]
-
Hippo Signaling Pathway: this compound potentiates the anti-tumor effects of cordycepin by suppressing the Hippo signaling pathway. This is achieved through the downregulation of the transcription factor TEAD1 and its co-activator TAZ.[1][6]
-
Synergistic Effects: In combination with cordycepin, this compound exhibits a synergistic cytotoxic effect on MPNST cells both in vitro and in vivo.[1]
Antiviral Activity: Enterovirus 71 (EV71)
This compound has demonstrated efficacy in restricting the replication of EV71, the causative agent of hand, foot, and mouth disease. This antiviral activity is mediated by its inhibition of HDAC11.
Metabolic Regulation: Adipocyte Thermogenesis
This compound plays a role in regulating energy expenditure by promoting thermogenesis in adipocytes. It induces the expression of Uncoupling Protein 1 (UCP1) through a bimodal mechanism:
-
PKA-Independent Acute Response: A rapid, post-transcriptional induction of UCP1.[8][9]
-
PKA-Dependent Delayed Response: A sustained response that requires Protein Kinase A (PKA) activity and new UCP1 mRNA synthesis.[8][9]
Other Activities
-
Myeloproliferative Neoplasms: this compound inhibits the proliferation of JAK2-driven myeloproliferative neoplasms by blocking the JAK/STAT signaling pathway.[1][3]
-
Lung Cancer: It has been shown to reduce the self-renewal capacity of cancer stem cells in non-small cell lung cancer.[1]
Signaling Pathways Modulated by this compound
The biological activities of this compound are a consequence of its ability to modulate key signaling pathways.
Hippo Signaling Pathway in MPNST
This compound, in combination with cordycepin, suppresses the Hippo signaling pathway in MPNST cells. By inhibiting HDAC11, this compound leads to the downregulation of TEAD1 and TAZ, which are crucial for the growth and survival of these tumor cells.
Caption: this compound and Cordycepin synergistically inhibit MPNST growth via the Hippo pathway.
HIF-1α Signaling Pathway and Mitochondrial Dysfunction in MPNST
This compound treatment induces mitochondrial dysfunction in MPNST cells, which is associated with the activation of the HIF-1α signaling pathway. This suggests a cellular response to metabolic stress caused by impaired mitochondrial respiration.
Caption: this compound induces mitochondrial dysfunction and HIF-1α activation in MPNST cells.
Bimodal Thermogenic Pathway in Adipocytes
This compound induces UCP1 expression in adipocytes through two distinct pathways, one rapid and PKA-independent, and the other delayed and PKA-dependent.
Caption: this compound stimulates adipocyte thermogenesis through bimodal pathways.
Preclinical Data
In Vitro Efficacy
Table 2: In Vitro Anti-proliferative Activity of this compound in MPNST Cell Lines
| Cell Line | Type | IC50 (µM) | Reference |
| S462TY | NF1-related MPNST | 6.76 | [1] |
| T265 | NF1-related MPNST | 10.09 | [1] |
| ST8814 | NF1-related MPNST | 22.88 | [1] |
| STS26T | Sporadic MPNST | 58.49 | [1] |
| sNF96.2 | NF1-related MPNST | 77.16 | [1] |
| hs53T | Neurofibroma | 13.12 | [1] |
| LinNF | Neurofibroma | 121.9 | [1] |
In Vivo Efficacy
Table 3: In Vivo Studies with this compound
| Indication | Animal Model | Dosing Regimen | Key Findings | Reference |
| MPNST | Xenograft nude mice (S462TY cells) | Not specified | Synergistic tumor growth inhibition with cordycepin. | [1] |
| EV71 Infection | C57BL/6 mice | 50 mg/kg/day, i.p. | Reduced EV71 replication in the intestine. | N/A |
| Thermogenesis | Mice | Not specified | Increased UCP1 expression and core body temperature. | [8] |
Pharmacokinetics
This compound has shown promising pharmacokinetic properties in mice, with a reported serum half-life of 9.4 hours.[1]
Experimental Protocols
In Vitro Cell Viability Assay (MTT)
-
Cell Seeding: Plate MPNST cells (e.g., S462TY, STS26T) in 96-well plates at a density of 5x10^3 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound (and/or cordycepin) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells.
Western Blot Analysis
-
Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., TEAD1, TAZ, UCP1, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
MPNST Xenograft Mouse Model
-
Animal Model: Use 4-week-old male BALB/c nude mice.
-
Cell Preparation: Resuspend MPNST cells (e.g., S462TY) in a 1:1 mixture of DMEM and Matrigel.
-
Tumor Implantation: Subcutaneously inject 5x10^6 cells in a volume of 0.2 mL into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle control, this compound, cordycepin, combination). Administer treatment via the appropriate route (e.g., intraperitoneal injection).
-
Tumor Monitoring: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
EV71 Infection Mouse Model
-
Animal Model: Use 6-week-old male C57BL/6 mice.
-
Infection: Intraperitoneally infect mice with 1x10^6 PFU of EV71.
-
Treatment: Administer this compound (50 mg/kg/day, i.p.) or vehicle control daily for a specified period (e.g., 7 days).
-
Analysis: At the end of the treatment period, harvest tissues (e.g., intestine) for analysis of viral replication (e.g., qPCR for viral RNA).
Conclusion and Future Directions
This compound is a potent and selective HDAC11 inhibitor with significant therapeutic potential in a range of diseases. Its ability to induce mitochondrial dysfunction and modulate key signaling pathways like Hippo and HIF-1α in cancer, coupled with its antiviral and metabolic regulatory properties, makes it a compelling candidate for further development. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, exploring its efficacy in a broader range of preclinical models, and elucidating the full spectrum of its molecular mechanisms of action. The detailed information provided in this technical guide aims to facilitate these future investigations and accelerate the translation of this compound from the laboratory to the clinic.
References
- 1. A novel HDAC11 inhibitor potentiates the tumoricidal effects of cordycepin against malignant peripheral nerve sheath tumor through the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | HDAC11 (histone deacetylase) inhibitor | CAS# 2225728-57-2 | InvivoChem [invivochem.com]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Impairs Mitochondrial Function in Malignant Peripheral Nerve Sheath Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Impairs Mitochondrial Function in Malignant Peripheral Nerve Sheath Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance [jci.org]
FT895: A Technical Guide to a Potent and Selective HDAC11 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of FT895, a potent and highly selective inhibitor of histone deacetylase 11 (HDAC11). This guide details its chemical properties, biological activity, and its emerging role in oncology and antiviral research. The information is intended to support further investigation and application of this compound in preclinical and translational studies.
Core Chemical and Biological Properties
This compound is recognized for its high potency and remarkable selectivity for HDAC11 over other HDAC isoforms, making it a valuable tool for studying the specific functions of this class IV histone deacetylase.[1][2]
Chemical Identity
| Property | Value |
| Chemical Name | N-hydroxy-2-(trifluoromethyl)benzyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide |
| CAS Number | 2225728-57-2[1][3] |
| Molecular Formula | C₁₆H₁₅F₃N₄O₂[4] |
| Molecular Weight | 352.31 g/mol [4] |
In Vitro Activity
| Parameter | Value | Notes |
| IC₅₀ (HDAC11) | 3 nM[1][3][4][5][6][7] | Demonstrates potent inhibition of HDAC11. |
| Selectivity | >1000-fold vs. HDAC1-10[1][2][5][8] | Highly selective for HDAC11 over other HDAC family members. |
| Cellular Activity (IC₅₀) | <20 nM[1] | Shows promising activity in cellular assays. |
| Antiviral EC₅₀ (EV71) | 0.1 µM[9] | Effective concentration for 50% inhibition of Enterovirus 71 replication in HeLa cells. |
| Cytotoxicity (CC₅₀ in HeLa cells) | >100 µM[9] | Exhibits low cytotoxicity in HeLa cells. |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the inhibition of HDAC11, a unique class IV HDAC with roles in immune regulation, oncology, and metabolism.[2][10] Inhibition of HDAC11 by this compound leads to the modulation of various signaling pathways, impacting cellular processes such as gene expression, cell proliferation, and apoptosis.
One of the key pathways affected by this compound is the Hippo signaling pathway . In the context of malignant peripheral nerve sheath tumors (MPNST), this compound, particularly in combination with cordycepin, has been shown to suppress the expression of the downstream effectors TEAD1 and TAZ.[11] This leads to the downregulation of genes involved in cell proliferation and survival, ultimately inducing apoptosis.[11]
This compound has also been implicated in the JAK/STAT signaling pathway , where it can inhibit the proliferation of JAK2-driven myeloproliferative neoplasms.[6][11] Furthermore, in non-small cell lung cancer, this compound has been observed to suppress the self-renewal of cancer stem cells by inhibiting Sox2 expression.[11]
In the context of antiviral research, this compound has been shown to restrict the replication of Enterovirus 71 (EV71) by targeting HDAC11.[9][12] The precise downstream mechanism in this context is an active area of investigation.
This compound and the Hippo Signaling Pathway in MPNST
The following diagram illustrates the proposed mechanism of this compound in modulating the Hippo signaling pathway in malignant peripheral nerve sheath tumor cells, leading to anti-tumor effects.
Caption: this compound inhibits HDAC11, suppressing the Hippo pathway to induce apoptosis in MPNST cells.
Experimental Protocols
The following are generalized protocols based on methodologies reported in studies utilizing this compound. Researchers should optimize these protocols for their specific experimental systems.
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2x10⁵ cells/mL and incubate overnight.[11]
-
Treatment: Treat the cells with various concentrations of this compound (and/or other compounds like cordycepin) for 48 hours.[11]
-
MTT Addition: Add 7.5 µL of MTT solution (5 mg/mL) to each well and incubate for 3.5 hours at 37°C.[11]
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Western Blotting
This protocol is used to detect the levels of specific proteins in cells treated with this compound.
-
Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., HDAC11, Ac-H3, EV71 VP1, α-tubulin, KIF18A, TEAD1, TAZ) overnight at 4°C.[9][11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Antiviral and Antitumor Studies in Mice
These protocols outline the general approach for evaluating the efficacy of this compound in animal models. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Antiviral (EV71) Model:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).[9]
-
Infection: Infect the mice with a reporter virus (e.g., Gluc-EV71).[9]
-
Treatment: Administer this compound at a specific dose (e.g., 50 mg/kg/mice) via a suitable route (e.g., intraperitoneal injection).[9]
-
Monitoring: Monitor viral replication using in vivo imaging to detect the reporter signal (e.g., luminescence).[9]
-
Tissue Analysis: At the end of the study, collect relevant tissues (e.g., ileum) for further analysis.[9]
Antitumor (MPNST) Xenograft Model:
-
Animal Model: Use immunodeficient mice (e.g., male Balb/c nude mice).[11]
-
Cell Inoculation: Subcutaneously inoculate MPNST cells (e.g., S462TY or STS26T) mixed with Matrigel into the flank of each mouse.[11]
-
Treatment: Once tumors are established, administer this compound (e.g., 1 mg/kg) and/or other agents (e.g., cordycepin at 10 mg/kg) intravenously every other day.[11]
-
Tumor Measurement: Measure tumor volume regularly using calipers.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for in vivo evaluation of this compound.
Caption: A streamlined workflow for conducting in vivo studies with this compound.
Conclusion
This compound is a powerful and selective research tool for investigating the biological roles of HDAC11. Its demonstrated efficacy in preclinical models of cancer and viral infections highlights its potential as a therapeutic lead. This guide provides a foundational understanding of this compound's properties and methodologies for its application, aiming to facilitate further research and development in this promising area.
References
- 1. This compound (FT-895) | HDAC11 inhibitor | Probechem Biochemicals [probechem.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. This compound | HDAC11 (histone deacetylase) inhibitor | CAS# 2225728-57-2 | InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Impairs Mitochondrial Function in Malignant Peripheral Nerve Sheath Tumor Cells [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | HDAC | Antifungal | TargetMol [targetmol.com]
- 9. Targeting HDAC11 activity by this compound restricts EV71 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | HDAC11, an emerging therapeutic target for metabolic disorders [frontiersin.org]
- 11. A novel HDAC11 inhibitor potentiates the tumoricidal effects of cordycepin against malignant peripheral nerve sheath tumor through the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting HDAC11 activity by this compound restricts EV71 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
FT895: A Technical Guide to a Potent and Selective HDAC11 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of FT895, a potent and highly selective inhibitor of histone deacetylase 11 (HDAC11). This guide details its chemical properties, biological activity, and its emerging role in oncology and antiviral research. The information is intended to support further investigation and application of this compound in preclinical and translational studies.
Core Chemical and Biological Properties
This compound is recognized for its high potency and remarkable selectivity for HDAC11 over other HDAC isoforms, making it a valuable tool for studying the specific functions of this class IV histone deacetylase.[1][2]
Chemical Identity
| Property | Value |
| Chemical Name | N-hydroxy-2-(trifluoromethyl)benzyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide |
| CAS Number | 2225728-57-2[1][3] |
| Molecular Formula | C₁₆H₁₅F₃N₄O₂[4] |
| Molecular Weight | 352.31 g/mol [4] |
In Vitro Activity
| Parameter | Value | Notes |
| IC₅₀ (HDAC11) | 3 nM[1][3][4][5][6][7] | Demonstrates potent inhibition of HDAC11. |
| Selectivity | >1000-fold vs. HDAC1-10[1][2][5][8] | Highly selective for HDAC11 over other HDAC family members. |
| Cellular Activity (IC₅₀) | <20 nM[1] | Shows promising activity in cellular assays. |
| Antiviral EC₅₀ (EV71) | 0.1 µM[9] | Effective concentration for 50% inhibition of Enterovirus 71 replication in HeLa cells. |
| Cytotoxicity (CC₅₀ in HeLa cells) | >100 µM[9] | Exhibits low cytotoxicity in HeLa cells. |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the inhibition of HDAC11, a unique class IV HDAC with roles in immune regulation, oncology, and metabolism.[2][10] Inhibition of HDAC11 by this compound leads to the modulation of various signaling pathways, impacting cellular processes such as gene expression, cell proliferation, and apoptosis.
One of the key pathways affected by this compound is the Hippo signaling pathway . In the context of malignant peripheral nerve sheath tumors (MPNST), this compound, particularly in combination with cordycepin, has been shown to suppress the expression of the downstream effectors TEAD1 and TAZ.[11] This leads to the downregulation of genes involved in cell proliferation and survival, ultimately inducing apoptosis.[11]
This compound has also been implicated in the JAK/STAT signaling pathway , where it can inhibit the proliferation of JAK2-driven myeloproliferative neoplasms.[6][11] Furthermore, in non-small cell lung cancer, this compound has been observed to suppress the self-renewal of cancer stem cells by inhibiting Sox2 expression.[11]
In the context of antiviral research, this compound has been shown to restrict the replication of Enterovirus 71 (EV71) by targeting HDAC11.[9][12] The precise downstream mechanism in this context is an active area of investigation.
This compound and the Hippo Signaling Pathway in MPNST
The following diagram illustrates the proposed mechanism of this compound in modulating the Hippo signaling pathway in malignant peripheral nerve sheath tumor cells, leading to anti-tumor effects.
Caption: this compound inhibits HDAC11, suppressing the Hippo pathway to induce apoptosis in MPNST cells.
Experimental Protocols
The following are generalized protocols based on methodologies reported in studies utilizing this compound. Researchers should optimize these protocols for their specific experimental systems.
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2x10⁵ cells/mL and incubate overnight.[11]
-
Treatment: Treat the cells with various concentrations of this compound (and/or other compounds like cordycepin) for 48 hours.[11]
-
MTT Addition: Add 7.5 µL of MTT solution (5 mg/mL) to each well and incubate for 3.5 hours at 37°C.[11]
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Western Blotting
This protocol is used to detect the levels of specific proteins in cells treated with this compound.
-
Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., HDAC11, Ac-H3, EV71 VP1, α-tubulin, KIF18A, TEAD1, TAZ) overnight at 4°C.[9][11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Antiviral and Antitumor Studies in Mice
These protocols outline the general approach for evaluating the efficacy of this compound in animal models. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Antiviral (EV71) Model:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).[9]
-
Infection: Infect the mice with a reporter virus (e.g., Gluc-EV71).[9]
-
Treatment: Administer this compound at a specific dose (e.g., 50 mg/kg/mice) via a suitable route (e.g., intraperitoneal injection).[9]
-
Monitoring: Monitor viral replication using in vivo imaging to detect the reporter signal (e.g., luminescence).[9]
-
Tissue Analysis: At the end of the study, collect relevant tissues (e.g., ileum) for further analysis.[9]
Antitumor (MPNST) Xenograft Model:
-
Animal Model: Use immunodeficient mice (e.g., male Balb/c nude mice).[11]
-
Cell Inoculation: Subcutaneously inoculate MPNST cells (e.g., S462TY or STS26T) mixed with Matrigel into the flank of each mouse.[11]
-
Treatment: Once tumors are established, administer this compound (e.g., 1 mg/kg) and/or other agents (e.g., cordycepin at 10 mg/kg) intravenously every other day.[11]
-
Tumor Measurement: Measure tumor volume regularly using calipers.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for in vivo evaluation of this compound.
Caption: A streamlined workflow for conducting in vivo studies with this compound.
Conclusion
This compound is a powerful and selective research tool for investigating the biological roles of HDAC11. Its demonstrated efficacy in preclinical models of cancer and viral infections highlights its potential as a therapeutic lead. This guide provides a foundational understanding of this compound's properties and methodologies for its application, aiming to facilitate further research and development in this promising area.
References
- 1. This compound (FT-895) | HDAC11 inhibitor | Probechem Biochemicals [probechem.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. This compound | HDAC11 (histone deacetylase) inhibitor | CAS# 2225728-57-2 | InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Impairs Mitochondrial Function in Malignant Peripheral Nerve Sheath Tumor Cells [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | HDAC | Antifungal | TargetMol [targetmol.com]
- 9. Targeting HDAC11 activity by this compound restricts EV71 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | HDAC11, an emerging therapeutic target for metabolic disorders [frontiersin.org]
- 11. A novel HDAC11 inhibitor potentiates the tumoricidal effects of cordycepin against malignant peripheral nerve sheath tumor through the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting HDAC11 activity by this compound restricts EV71 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
FT895: A Technical Guide to its Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
FT895 has emerged as a significant chemical probe for studying the biological functions of Histone Deacetylase 11 (HDAC11), the sole member of the class IV HDAC family. Its high potency and selectivity make it a valuable tool for elucidating the roles of HDAC11 in various physiological and pathological processes, including oncology, inflammation, and infectious diseases.[1][2] This technical guide provides a comprehensive overview of the target selectivity profile of this compound, based on publicly available data. It includes a summary of its inhibitory potency, selectivity against other HDACs, and its effects on key signaling pathways. Detailed methodologies for the key experiments are also provided to enable researchers to understand and potentially replicate the findings.
Target Selectivity Profile of this compound
This compound is a potent inhibitor of HDAC11. Initial reports highlighted an IC50 of 3 nM.[3][4][5][6] However, it is crucial to note that this value was determined using a trifluoroacetyl lysine-based substrate. Subsequent studies using a more physiologically relevant myristoyl-lysine peptide substrate reported an IC50 of 0.74 µM (740 nM).[1] This highlights the importance of substrate choice in accurately determining enzyme inhibition.
The selectivity of this compound has been a key focus. It has been reported to be over 1000-fold more selective for HDAC11 compared to other HDAC family members.[1][3] While a complete quantitative dataset for all HDAC isoforms is not publicly available, some specific off-target activities have been characterized.
Quantitative Inhibitory Activity of this compound Against HDAC Isoforms
| Target | IC50 (nM) | Substrate Used | Reference |
| HDAC11 | 3 | Trifluoroacetyl-lysine | [3][4][5][6] |
| HDAC11 | 740 | Myristoyl-H3K9 | [1] |
| HDAC4 | 25,000 | Myristoyl-H3K9 | [1] |
| HDAC8 | 9,200 | Myristoyl-H3K9 | [1] |
| HDAC1, 2, 3, 5, 6, 7, 9, 10 | Data not publicly available | - | - |
Note: The discrepancy in HDAC11 IC50 values underscores the impact of the assay substrate on the measured potency. The value obtained with the myristoyl-lysine substrate is likely more representative of the inhibitor's activity in a biological context.
Kinase and Sirtuin Selectivity
A comprehensive understanding of a compound's selectivity requires profiling against other enzyme families. However, at the time of this writing, there is no publicly available data on the screening of this compound against a panel of protein kinases or sirtuins (Class III HDACs) . Such data is critical for a complete assessment of its off-target profile and potential for polypharmacology.
Signaling Pathway Modulation by this compound
Inhibition of HDAC11 by this compound has been shown to impact key cellular signaling pathways, primarily the JAK/STAT and Hippo pathways.
JAK/STAT Signaling Pathway
HDAC11 has been identified as a negative regulator of the JAK/STAT signaling pathway. Mechanistic studies have shown that HDAC11 can physically interact with STAT3, a key transcription factor in this pathway. This interaction appears to be a scaffold-like function, facilitating the association of HDAC11 with the promoter of STAT3 target genes, such as Nos2, leading to their repression. Inhibition of HDAC11 with this compound can, therefore, lead to the upregulation of these target genes.
Hippo Signaling Pathway
The link between this compound and the Hippo pathway is less direct but has been suggested. Some studies indicate that this compound can suppress the Hippo signaling pathway, although the precise molecular mechanism of how HDAC11 modulates core Hippo components like LATS1/2 or YAP/TAZ is still under investigation. Generally, HDAC inhibitors can influence the expression and activity of Hippo pathway components, leading to changes in the phosphorylation and cellular localization of the downstream effectors YAP and TAZ.
Experimental Protocols
Detailed experimental protocols are essential for the interpretation and replication of scientific findings. Below are summaries of the methodologies used to characterize the selectivity and cellular effects of this compound, based on available literature.
In Vitro HDAC Inhibition Assay (HPLC-based)
This method is used to determine the IC50 values of this compound against various HDAC isoforms.
-
Enzymes: Recombinant human HDAC enzymes (e.g., HDAC11, HDAC4, HDAC8) are used.
-
Substrate: A synthetic peptide corresponding to a known substrate with a myristoylated lysine, such as myristoyl-H3K9, is used.
-
Assay Buffer: A typical buffer would be Tris-based (e.g., 50 mM Tris-HCl, pH 8.0) containing salts (e.g., 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) and a carrier protein like BSA.
-
Procedure:
-
HDAC enzyme is incubated with varying concentrations of this compound in the assay buffer.
-
The reaction is initiated by the addition of the myristoylated peptide substrate.
-
The reaction is allowed to proceed at 37°C for a defined period (e.g., 30-60 minutes).
-
The reaction is quenched, often with an acid such as 0.5% acetic acid.
-
Precipitated proteins are removed by centrifugation.
-
The supernatant, containing the substrate and the deacetylated product, is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The extent of product formation is quantified by integrating the peak areas corresponding to the substrate and product.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Western Blot Analysis for Signaling Pathway Modulation
Western blotting is a common technique to assess changes in protein levels and post-translational modifications, such as phosphorylation, in response to a compound.
-
Cell Culture and Treatment: Cells (e.g., HeLa, MPNST cells) are cultured under standard conditions and then treated with this compound at various concentrations for specific durations.
-
Cell Lysis: After treatment, cells are washed and lysed in a buffer containing detergents (e.g., RIPA buffer) and protease and phosphatase inhibitors to preserve the proteins and their phosphorylation status.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest (e.g., total STAT3, phospho-STAT3 (Tyr705), total YAP, phospho-YAP (Ser127), or a loading control like GAPDH or β-actin).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
The membrane is treated with a chemiluminescent substrate, and the resulting light signal is captured using an imaging system.
-
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.
Conclusion
This compound is a potent and selective inhibitor of HDAC11, making it an invaluable research tool. While its high selectivity against other HDAC isoforms is a key feature, a comprehensive, publicly available dataset with IC50 values against all other HDACs, as well as against kinase and sirtuin panels, would be beneficial for a complete understanding of its selectivity profile. The known effects of this compound on the JAK/STAT and potentially the Hippo signaling pathways provide a foundation for further investigation into the therapeutic potential of HDAC11 inhibition. The experimental protocols outlined in this guide offer a basis for researchers to further explore the biological activities of this important chemical probe.
References
- 1. Integrative regulation of physiology by histone deacetylase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase 3 indirectly modulates tubulin acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC11 negatively regulates antifungal immunity by inhibiting Nos2 expression via binding with transcriptional repressor STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin Activity Fluorometric Assay Kit, Research Kits - CD BioSciences [epigenhub.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
FT895: A Technical Guide to its Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
FT895 has emerged as a significant chemical probe for studying the biological functions of Histone Deacetylase 11 (HDAC11), the sole member of the class IV HDAC family. Its high potency and selectivity make it a valuable tool for elucidating the roles of HDAC11 in various physiological and pathological processes, including oncology, inflammation, and infectious diseases.[1][2] This technical guide provides a comprehensive overview of the target selectivity profile of this compound, based on publicly available data. It includes a summary of its inhibitory potency, selectivity against other HDACs, and its effects on key signaling pathways. Detailed methodologies for the key experiments are also provided to enable researchers to understand and potentially replicate the findings.
Target Selectivity Profile of this compound
This compound is a potent inhibitor of HDAC11. Initial reports highlighted an IC50 of 3 nM.[3][4][5][6] However, it is crucial to note that this value was determined using a trifluoroacetyl lysine-based substrate. Subsequent studies using a more physiologically relevant myristoyl-lysine peptide substrate reported an IC50 of 0.74 µM (740 nM).[1] This highlights the importance of substrate choice in accurately determining enzyme inhibition.
The selectivity of this compound has been a key focus. It has been reported to be over 1000-fold more selective for HDAC11 compared to other HDAC family members.[1][3] While a complete quantitative dataset for all HDAC isoforms is not publicly available, some specific off-target activities have been characterized.
Quantitative Inhibitory Activity of this compound Against HDAC Isoforms
| Target | IC50 (nM) | Substrate Used | Reference |
| HDAC11 | 3 | Trifluoroacetyl-lysine | [3][4][5][6] |
| HDAC11 | 740 | Myristoyl-H3K9 | [1] |
| HDAC4 | 25,000 | Myristoyl-H3K9 | [1] |
| HDAC8 | 9,200 | Myristoyl-H3K9 | [1] |
| HDAC1, 2, 3, 5, 6, 7, 9, 10 | Data not publicly available | - | - |
Note: The discrepancy in HDAC11 IC50 values underscores the impact of the assay substrate on the measured potency. The value obtained with the myristoyl-lysine substrate is likely more representative of the inhibitor's activity in a biological context.
Kinase and Sirtuin Selectivity
A comprehensive understanding of a compound's selectivity requires profiling against other enzyme families. However, at the time of this writing, there is no publicly available data on the screening of this compound against a panel of protein kinases or sirtuins (Class III HDACs) . Such data is critical for a complete assessment of its off-target profile and potential for polypharmacology.
Signaling Pathway Modulation by this compound
Inhibition of HDAC11 by this compound has been shown to impact key cellular signaling pathways, primarily the JAK/STAT and Hippo pathways.
JAK/STAT Signaling Pathway
HDAC11 has been identified as a negative regulator of the JAK/STAT signaling pathway. Mechanistic studies have shown that HDAC11 can physically interact with STAT3, a key transcription factor in this pathway. This interaction appears to be a scaffold-like function, facilitating the association of HDAC11 with the promoter of STAT3 target genes, such as Nos2, leading to their repression. Inhibition of HDAC11 with this compound can, therefore, lead to the upregulation of these target genes.
Hippo Signaling Pathway
The link between this compound and the Hippo pathway is less direct but has been suggested. Some studies indicate that this compound can suppress the Hippo signaling pathway, although the precise molecular mechanism of how HDAC11 modulates core Hippo components like LATS1/2 or YAP/TAZ is still under investigation. Generally, HDAC inhibitors can influence the expression and activity of Hippo pathway components, leading to changes in the phosphorylation and cellular localization of the downstream effectors YAP and TAZ.
Experimental Protocols
Detailed experimental protocols are essential for the interpretation and replication of scientific findings. Below are summaries of the methodologies used to characterize the selectivity and cellular effects of this compound, based on available literature.
In Vitro HDAC Inhibition Assay (HPLC-based)
This method is used to determine the IC50 values of this compound against various HDAC isoforms.
-
Enzymes: Recombinant human HDAC enzymes (e.g., HDAC11, HDAC4, HDAC8) are used.
-
Substrate: A synthetic peptide corresponding to a known substrate with a myristoylated lysine, such as myristoyl-H3K9, is used.
-
Assay Buffer: A typical buffer would be Tris-based (e.g., 50 mM Tris-HCl, pH 8.0) containing salts (e.g., 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) and a carrier protein like BSA.
-
Procedure:
-
HDAC enzyme is incubated with varying concentrations of this compound in the assay buffer.
-
The reaction is initiated by the addition of the myristoylated peptide substrate.
-
The reaction is allowed to proceed at 37°C for a defined period (e.g., 30-60 minutes).
-
The reaction is quenched, often with an acid such as 0.5% acetic acid.
-
Precipitated proteins are removed by centrifugation.
-
The supernatant, containing the substrate and the deacetylated product, is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The extent of product formation is quantified by integrating the peak areas corresponding to the substrate and product.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Western Blot Analysis for Signaling Pathway Modulation
Western blotting is a common technique to assess changes in protein levels and post-translational modifications, such as phosphorylation, in response to a compound.
-
Cell Culture and Treatment: Cells (e.g., HeLa, MPNST cells) are cultured under standard conditions and then treated with this compound at various concentrations for specific durations.
-
Cell Lysis: After treatment, cells are washed and lysed in a buffer containing detergents (e.g., RIPA buffer) and protease and phosphatase inhibitors to preserve the proteins and their phosphorylation status.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest (e.g., total STAT3, phospho-STAT3 (Tyr705), total YAP, phospho-YAP (Ser127), or a loading control like GAPDH or β-actin).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
The membrane is treated with a chemiluminescent substrate, and the resulting light signal is captured using an imaging system.
-
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.
Conclusion
This compound is a potent and selective inhibitor of HDAC11, making it an invaluable research tool. While its high selectivity against other HDAC isoforms is a key feature, a comprehensive, publicly available dataset with IC50 values against all other HDACs, as well as against kinase and sirtuin panels, would be beneficial for a complete understanding of its selectivity profile. The known effects of this compound on the JAK/STAT and potentially the Hippo signaling pathways provide a foundation for further investigation into the therapeutic potential of HDAC11 inhibition. The experimental protocols outlined in this guide offer a basis for researchers to further explore the biological activities of this important chemical probe.
References
- 1. Integrative regulation of physiology by histone deacetylase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase 3 indirectly modulates tubulin acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC11 negatively regulates antifungal immunity by inhibiting Nos2 expression via binding with transcriptional repressor STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin Activity Fluorometric Assay Kit, Research Kits - CD BioSciences [epigenhub.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of HDAC11 Deacylase Activity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the biological functions of Histone Deacetylase 11 (HDAC11), with a particular focus on its potent deacylase activity. It covers its enzymatic profile, roles in critical signaling pathways, and its emergence as a significant therapeutic target.
Introduction to HDAC11: Beyond Deacetylation
Histone Deacetylase 11 (HDAC11) is the most recently discovered member of the zinc-dependent HDAC family and stands as the sole member of Class IV.[1][2] Initially categorized with other HDACs, its biological functions remained poorly understood for years.[3] While it possesses some deacetylase activity, recent groundbreaking research has revealed that HDAC11 is a multifaceted enzyme with a much more proficient and biologically significant long-chain fatty acid deacylase activity.[1][4] Studies have shown that HDAC11's efficiency at removing long carbon modifications, such as myristoyl groups, from lysine residues is over 10,000 times higher than its ability to remove smaller acetyl groups.[4][5] This potent "defatty-acylase" function has opened up a new understanding of its role in a vast array of cellular pathways, including immune regulation, cancer biology, and metabolism.[1][4] Dysregulation of HDAC11 has been implicated in various human diseases, underscoring its potential as a critical therapeutic target.[1][6]
Enzymatic Profile and Substrate Specificity
HDAC11's enzymatic activity is distinct from other HDACs due to its strong preference for long-chain acyl groups.[2][5] This unique substrate preference is a key determinant of its biological roles.
Predominant Deacylase Activity
HDAC11 preferentially removes fatty acid modifications, such as myristoylation, from lysine residues on both histone and non-histone proteins.[3][7] This activity is significantly more robust than its deacetylase function.[5] The activation of HDAC11 can be triggered by physiological levels of free fatty acids and their metabolites.[5] This catalytic preference suggests that the primary biological function of HDAC11 is to regulate protein fatty acylation, a post-translational modification crucial for protein localization, stability, and interaction.
Identified Substrates
The identification of specific HDAC11 substrates has been crucial in elucidating its cellular functions. A proteomics-based mutant trapping strategy has been effective in identifying potential substrates.[8]
-
Serine Hydroxymethyltransferase 2 (SHMT2): SHMT2 is a well-validated substrate of HDAC11.[8][9] HDAC11 removes lysine fatty acylation on SHMT2, which in turn regulates the ubiquitination and cell surface levels of the Type I interferon receptor, IFNαR1.[9] This mechanism directly links HDAC11's deacylase activity to the modulation of innate immune signaling.
-
BRAF: The BRAF kinase, a key component of the MAPK/ERK signaling pathway, has been identified as a deacetylase substrate of HDAC11. Inhibition or knockdown of HDAC11 leads to increased BRAF acetylation, suggesting a role for HDAC11 in regulating this critical cancer-related pathway.[8]
-
Calumenin (CALU): CALU has been validated as a demyristoylase substrate. HDAC11 knockdown results in increased myristoylation of CALU, indicating that HDAC11 directly reverses this lipid modification.[8]
Biological Roles and Key Signaling Pathways
HDAC11's deacylase activity is integral to the regulation of several critical biological processes.
Immune Regulation: A Master Regulator of Tolerance and Activation
HDAC11 is a pivotal regulator of diverse immune functions, often acting as a molecular switch between immune activation and tolerance.[10][11]
-
Negative Regulation of IL-10: HDAC11 was first identified as a negative regulator of the anti-inflammatory cytokine Interleukin-10 (IL-10) in antigen-presenting cells (APCs).[11][12] By binding to the Il10 promoter, HDAC11 represses its expression.[9][11] Consequently, overexpression of HDAC11 inhibits IL-10 production, leading to inflammatory APCs capable of priming T-cell responses.[11] Conversely, disruption of HDAC11 in APCs upregulates IL-10, impairing antigen-specific T-cell responses and promoting immune tolerance.[11][13]
-
Modulation of T-Cells and Myeloid Cells: HDAC11 is involved in regulating various immune cells, including neutrophils, myeloid-derived suppressor cells (MDSCs), and T-cells.[10][14] It controls the acetylation status of key gene promoters in naïve T-cells and is a negative regulator of MDSC expansion and function.[12][15]
-
Type I Interferon (IFN) Signaling: As detailed above, HDAC11 regulates Type I IFN signaling through the defatty-acylation of its substrate SHMT2.[9] By controlling the stability of the IFN receptor IFNαR1, HDAC11 can down-regulate the IFN response.[9] Depletion of HDAC11 leads to increased expression of IFN-driven genes like ISG15 and PKR.[9]
Cancer Biology: A Target for Oncology
HDAC11 is overexpressed in several carcinomas compared to healthy tissues and plays a critical role in cancer cell survival and metabolism.[16] This makes it an attractive target for cancer therapy.[6][16]
-
Cancer Cell Survival: Depletion of HDAC11 is sufficient to induce cell death and inhibit metabolic activity in various cancer cell lines, including colon, prostate, breast, and ovarian cancers.[16] Importantly, this effect appears to be tumor-selective, as HDAC11 depletion in normal cells does not impact viability.[16]
-
Therapeutic Potential: The anti-tumoral effect of HDAC11 depletion can be mimicked by expressing a catalytically impaired mutant, suggesting that small molecule inhibitors targeting its enzymatic activity could be effective cancer therapeutics.[16] The development of selective HDAC11 inhibitors is a promising strategy to overcome the dose-limiting toxicities associated with pan-HDAC inhibitors.[16][17]
Metabolic Regulation
HDAC11 is an emerging hub protein in the regulation of systemic metabolism.[1][5]
-
Thermogenesis and Energy Expenditure: HDAC11 inhibits the thermogenic gene program in brown adipose tissue (BAT) through its physical interaction with BRD2, a protein that regulates the Ucp1 gene.[5][15] Deletion of HDAC11 enhances thermogenic capability, increases UCP1 expression, and boosts overall energy expenditure.[5]
-
Fatty Acid Oxidation: In skeletal muscle, HDAC11 depletion enhances mitochondrial fatty acid β-oxidation via the AMP-activated protein kinase (AMPK) signaling pathway, leading to increased muscle strength and fatigue resistance.[15]
Cell Cycle Control
HDAC11 also plays a role in cell cycle progression.[15][18] It has been suggested that HDAC11 may negatively regulate the DNA replication licensing factor Cdt1.[18] Overexpression of HDAC11 was found to repress Cdt1 expression levels and promote earlier entry into the G2/M phase of the cell cycle, uncovering a previously unknown function for the enzyme in cell cycle control.[18]
Quantitative Data
Table 1: Substrate Specificity and Catalytic Efficiency of HDAC11
| Substrate Modification | Relative Catalytic Efficiency | Key Substrate Example | Reference |
| Myristoylation (C14) | ~10,000x higher than acetylation | SHMT2, CALU | [4],[5],[8] |
| Other Long-Chain Acylations | High | - | [3] |
| Acetylation (C2) | Low / Weak | BRAF, Histones | [4],[9],[8] |
Table 2: IC50 Values of Inhibitors Against HDAC11 Deacylase/Deacetylase Activity
| Compound | Type | IC50 (nM) | Target Activity | Reference |
| SIS17 | Selective Inhibitor | Potent, active in cells | Demyristoylation | [19] |
| Compound 31 | Selective Inhibitor | Low nanomolar | Deacylase | [17],[20] |
| Panobinostat | Pan-HDAC Inhibitor | 530 | Deacetylase | [21] |
| Trichostatin A (TSA) | Pan-HDAC Inhibitor | 2,100 | Deacetylase | [21] |
| Romidepsin | Pan-HDAC Inhibitor | Potent inhibitor | Demyristoylation | [3] |
| Vorinostat (SAHA) | Pan-HDAC Inhibitor | >10,000 | Deacetylase | [21] |
| Caffeic acid phenethyl ester (CAPE) | Non-hydroxamate Inhibitor | 1,500 | Not specified | [22] |
Table 3: HDAC11 Expression Profile
| Context | Expression Level | Details | Reference |
| Normal Tissues | High | Brain, Heart, Kidney, Skeletal Muscle, Testis | [4],[5],[23] |
| Immune System | Present | Antigen-Presenting Cells, T-cells, Neutrophils | [14],[9] |
| Cancers | Overexpressed | Colon, Prostate, Breast, Ovarian Carcinomas; Multiple Myeloma | [16],[24] |
| Subcellular Localization | Variable | Nucleus, Cytoplasm, Mitochondria (tissue/cell dependent) | [5] |
Experimental Protocols
Protocol: Continuous Fluorescence-Based HDAC11 Deacylase Activity Assay
This protocol is adapted from methods developed for high-throughput screening of HDAC11 inhibitors.[25][26]
-
Reagents and Materials:
-
Recombinant human HDAC11 enzyme.
-
Fluorogenic peptide substrate (e.g., an internally quenched TNFα-derived peptide with a myristoylated lysine).[25]
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 50 mM KCl, 10% glycerol, pH 7.5.[26]
-
Test compounds (inhibitors/activators) dissolved in DMSO.
-
384-well microplates (black, low-volume).
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 384-well plate, add 5 µL of diluted test compound or vehicle control (for 100% activity) and enzyme-free control (for 0% activity).
-
Add 10 µL of HDAC11 enzyme solution (e.g., 20-30 nM final concentration) to all wells except the enzyme-free controls.[25][26]
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow compound binding to the enzyme.
-
Initiate the reaction by adding 5 µL of the fluorogenic substrate (e.g., 15 µM final concentration).[25]
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes) at appropriate excitation/emission wavelengths (e.g., 330 nm excitation / 430 nm emission).[25]
-
Calculate the reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percent inhibition for each compound concentration relative to controls and calculate IC50 values using non-linear regression analysis.[26]
-
Protocol: Proteomics-Based Mutant Trapping for HDAC11 Substrate Identification
This methodology is based on a strategy to identify direct enzymatic substrates of HDAC11.[8]
-
Cell Culture and Transfection:
-
Culture human cells (e.g., HEK293T) in appropriate media.
-
Transfect cells with expression plasmids for wild-type (WT) HDAC11 and a catalytically inactive (mutant) HDAC11, each with an affinity tag (e.g., FLAG or HA). The mutant acts as a "trap" for substrates.
-
-
Cell Lysis and Immunoprecipitation (IP):
-
After 24-48 hours, harvest the cells and lyse them in a non-denaturing IP lysis buffer containing protease and pan-HDAC inhibitors.
-
Clear the lysates by centrifugation.
-
Incubate the cleared lysates with anti-FLAG/HA magnetic beads overnight at 4°C to immunoprecipitate the HDAC11-substrate complexes.
-
Wash the beads extensively with wash buffer to remove non-specific binders.
-
-
On-Bead Digestion and Mass Spectrometry (LC-MS/MS):
-
Elute the protein complexes or perform on-bead digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify proteins from the MS/MS data using a proteomics search engine (e.g., MaxQuant, Proteome Discoverer).
-
Compare the proteins identified in the mutant HDAC11 IP to those in the WT HDAC11 IP and a control (e.g., empty vector) IP.
-
Potential substrates will be significantly enriched in the mutant "trap" sample compared to controls.
-
-
Validation:
-
Validate candidate substrates using orthogonal methods. For example, perform co-immunoprecipitation followed by Western blotting.
-
Functionally validate by testing if HDAC11 inhibition or knockdown leads to an increase in the specific acylation (e.g., acetylation or myristoylation) of the candidate protein.[8]
-
Visualizations: Pathways and Workflows
Diagram 1: HDAC11 Regulation of IL-10 and Immune Tolerance
Caption: HDAC11 negatively regulates IL-10 transcription, shifting the balance from tolerance to activation.
Diagram 2: HDAC11-SHMT2 Axis in Type I Interferon Signaling
Caption: HDAC11 defatty-acylates SHMT2, leading to IFNαR1 degradation and dampened IFN signaling.
Diagram 3: Experimental Workflow for HDAC11 Substrate Trapping
References
- 1. HDAC11: a multifaceted histone deacetylase with proficient fatty deacylase activity and its roles in physiological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Roles of Histone Deacetylases and Their Inhibitors in Cancer Therapy [frontiersin.org]
- 3. Histone Deacetylase 11 Is an ε-N-Myristoyllysine Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | HDAC11, an emerging therapeutic target for metabolic disorders [frontiersin.org]
- 6. HDAC11: A novel target for improved cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proteomics-based mutant trapping approach identifies HDAC11 substrates - American Chemical Society [acs.digitellinc.com]
- 9. pnas.org [pnas.org]
- 10. HDAC11 is a regulator of diverse immune functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The histone deacetylase HDAC11 regulates the expression of interleukin 10 and immune tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. Regulation of Immune Responses by Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Emerging role of HDAC11 in skeletal muscle biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HDAC11 is a novel drug target in carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Substrate-Guided Development of HDAC11-Selective Inhibitors Featuring α‑Amino Amide Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Activity-Guided Design of HDAC11-Specific Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. HDAC11 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
The Biological Role of HDAC11 Deacylase Activity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the biological functions of Histone Deacetylase 11 (HDAC11), with a particular focus on its potent deacylase activity. It covers its enzymatic profile, roles in critical signaling pathways, and its emergence as a significant therapeutic target.
Introduction to HDAC11: Beyond Deacetylation
Histone Deacetylase 11 (HDAC11) is the most recently discovered member of the zinc-dependent HDAC family and stands as the sole member of Class IV.[1][2] Initially categorized with other HDACs, its biological functions remained poorly understood for years.[3] While it possesses some deacetylase activity, recent groundbreaking research has revealed that HDAC11 is a multifaceted enzyme with a much more proficient and biologically significant long-chain fatty acid deacylase activity.[1][4] Studies have shown that HDAC11's efficiency at removing long carbon modifications, such as myristoyl groups, from lysine residues is over 10,000 times higher than its ability to remove smaller acetyl groups.[4][5] This potent "defatty-acylase" function has opened up a new understanding of its role in a vast array of cellular pathways, including immune regulation, cancer biology, and metabolism.[1][4] Dysregulation of HDAC11 has been implicated in various human diseases, underscoring its potential as a critical therapeutic target.[1][6]
Enzymatic Profile and Substrate Specificity
HDAC11's enzymatic activity is distinct from other HDACs due to its strong preference for long-chain acyl groups.[2][5] This unique substrate preference is a key determinant of its biological roles.
Predominant Deacylase Activity
HDAC11 preferentially removes fatty acid modifications, such as myristoylation, from lysine residues on both histone and non-histone proteins.[3][7] This activity is significantly more robust than its deacetylase function.[5] The activation of HDAC11 can be triggered by physiological levels of free fatty acids and their metabolites.[5] This catalytic preference suggests that the primary biological function of HDAC11 is to regulate protein fatty acylation, a post-translational modification crucial for protein localization, stability, and interaction.
Identified Substrates
The identification of specific HDAC11 substrates has been crucial in elucidating its cellular functions. A proteomics-based mutant trapping strategy has been effective in identifying potential substrates.[8]
-
Serine Hydroxymethyltransferase 2 (SHMT2): SHMT2 is a well-validated substrate of HDAC11.[8][9] HDAC11 removes lysine fatty acylation on SHMT2, which in turn regulates the ubiquitination and cell surface levels of the Type I interferon receptor, IFNαR1.[9] This mechanism directly links HDAC11's deacylase activity to the modulation of innate immune signaling.
-
BRAF: The BRAF kinase, a key component of the MAPK/ERK signaling pathway, has been identified as a deacetylase substrate of HDAC11. Inhibition or knockdown of HDAC11 leads to increased BRAF acetylation, suggesting a role for HDAC11 in regulating this critical cancer-related pathway.[8]
-
Calumenin (CALU): CALU has been validated as a demyristoylase substrate. HDAC11 knockdown results in increased myristoylation of CALU, indicating that HDAC11 directly reverses this lipid modification.[8]
Biological Roles and Key Signaling Pathways
HDAC11's deacylase activity is integral to the regulation of several critical biological processes.
Immune Regulation: A Master Regulator of Tolerance and Activation
HDAC11 is a pivotal regulator of diverse immune functions, often acting as a molecular switch between immune activation and tolerance.[10][11]
-
Negative Regulation of IL-10: HDAC11 was first identified as a negative regulator of the anti-inflammatory cytokine Interleukin-10 (IL-10) in antigen-presenting cells (APCs).[11][12] By binding to the Il10 promoter, HDAC11 represses its expression.[9][11] Consequently, overexpression of HDAC11 inhibits IL-10 production, leading to inflammatory APCs capable of priming T-cell responses.[11] Conversely, disruption of HDAC11 in APCs upregulates IL-10, impairing antigen-specific T-cell responses and promoting immune tolerance.[11][13]
-
Modulation of T-Cells and Myeloid Cells: HDAC11 is involved in regulating various immune cells, including neutrophils, myeloid-derived suppressor cells (MDSCs), and T-cells.[10][14] It controls the acetylation status of key gene promoters in naïve T-cells and is a negative regulator of MDSC expansion and function.[12][15]
-
Type I Interferon (IFN) Signaling: As detailed above, HDAC11 regulates Type I IFN signaling through the defatty-acylation of its substrate SHMT2.[9] By controlling the stability of the IFN receptor IFNαR1, HDAC11 can down-regulate the IFN response.[9] Depletion of HDAC11 leads to increased expression of IFN-driven genes like ISG15 and PKR.[9]
Cancer Biology: A Target for Oncology
HDAC11 is overexpressed in several carcinomas compared to healthy tissues and plays a critical role in cancer cell survival and metabolism.[16] This makes it an attractive target for cancer therapy.[6][16]
-
Cancer Cell Survival: Depletion of HDAC11 is sufficient to induce cell death and inhibit metabolic activity in various cancer cell lines, including colon, prostate, breast, and ovarian cancers.[16] Importantly, this effect appears to be tumor-selective, as HDAC11 depletion in normal cells does not impact viability.[16]
-
Therapeutic Potential: The anti-tumoral effect of HDAC11 depletion can be mimicked by expressing a catalytically impaired mutant, suggesting that small molecule inhibitors targeting its enzymatic activity could be effective cancer therapeutics.[16] The development of selective HDAC11 inhibitors is a promising strategy to overcome the dose-limiting toxicities associated with pan-HDAC inhibitors.[16][17]
Metabolic Regulation
HDAC11 is an emerging hub protein in the regulation of systemic metabolism.[1][5]
-
Thermogenesis and Energy Expenditure: HDAC11 inhibits the thermogenic gene program in brown adipose tissue (BAT) through its physical interaction with BRD2, a protein that regulates the Ucp1 gene.[5][15] Deletion of HDAC11 enhances thermogenic capability, increases UCP1 expression, and boosts overall energy expenditure.[5]
-
Fatty Acid Oxidation: In skeletal muscle, HDAC11 depletion enhances mitochondrial fatty acid β-oxidation via the AMP-activated protein kinase (AMPK) signaling pathway, leading to increased muscle strength and fatigue resistance.[15]
Cell Cycle Control
HDAC11 also plays a role in cell cycle progression.[15][18] It has been suggested that HDAC11 may negatively regulate the DNA replication licensing factor Cdt1.[18] Overexpression of HDAC11 was found to repress Cdt1 expression levels and promote earlier entry into the G2/M phase of the cell cycle, uncovering a previously unknown function for the enzyme in cell cycle control.[18]
Quantitative Data
Table 1: Substrate Specificity and Catalytic Efficiency of HDAC11
| Substrate Modification | Relative Catalytic Efficiency | Key Substrate Example | Reference |
| Myristoylation (C14) | ~10,000x higher than acetylation | SHMT2, CALU | [4],[5],[8] |
| Other Long-Chain Acylations | High | - | [3] |
| Acetylation (C2) | Low / Weak | BRAF, Histones | [4],[9],[8] |
Table 2: IC50 Values of Inhibitors Against HDAC11 Deacylase/Deacetylase Activity
| Compound | Type | IC50 (nM) | Target Activity | Reference |
| SIS17 | Selective Inhibitor | Potent, active in cells | Demyristoylation | [19] |
| Compound 31 | Selective Inhibitor | Low nanomolar | Deacylase | [17],[20] |
| Panobinostat | Pan-HDAC Inhibitor | 530 | Deacetylase | [21] |
| Trichostatin A (TSA) | Pan-HDAC Inhibitor | 2,100 | Deacetylase | [21] |
| Romidepsin | Pan-HDAC Inhibitor | Potent inhibitor | Demyristoylation | [3] |
| Vorinostat (SAHA) | Pan-HDAC Inhibitor | >10,000 | Deacetylase | [21] |
| Caffeic acid phenethyl ester (CAPE) | Non-hydroxamate Inhibitor | 1,500 | Not specified | [22] |
Table 3: HDAC11 Expression Profile
| Context | Expression Level | Details | Reference |
| Normal Tissues | High | Brain, Heart, Kidney, Skeletal Muscle, Testis | [4],[5],[23] |
| Immune System | Present | Antigen-Presenting Cells, T-cells, Neutrophils | [14],[9] |
| Cancers | Overexpressed | Colon, Prostate, Breast, Ovarian Carcinomas; Multiple Myeloma | [16],[24] |
| Subcellular Localization | Variable | Nucleus, Cytoplasm, Mitochondria (tissue/cell dependent) | [5] |
Experimental Protocols
Protocol: Continuous Fluorescence-Based HDAC11 Deacylase Activity Assay
This protocol is adapted from methods developed for high-throughput screening of HDAC11 inhibitors.[25][26]
-
Reagents and Materials:
-
Recombinant human HDAC11 enzyme.
-
Fluorogenic peptide substrate (e.g., an internally quenched TNFα-derived peptide with a myristoylated lysine).[25]
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 50 mM KCl, 10% glycerol, pH 7.5.[26]
-
Test compounds (inhibitors/activators) dissolved in DMSO.
-
384-well microplates (black, low-volume).
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 384-well plate, add 5 µL of diluted test compound or vehicle control (for 100% activity) and enzyme-free control (for 0% activity).
-
Add 10 µL of HDAC11 enzyme solution (e.g., 20-30 nM final concentration) to all wells except the enzyme-free controls.[25][26]
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow compound binding to the enzyme.
-
Initiate the reaction by adding 5 µL of the fluorogenic substrate (e.g., 15 µM final concentration).[25]
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes) at appropriate excitation/emission wavelengths (e.g., 330 nm excitation / 430 nm emission).[25]
-
Calculate the reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percent inhibition for each compound concentration relative to controls and calculate IC50 values using non-linear regression analysis.[26]
-
Protocol: Proteomics-Based Mutant Trapping for HDAC11 Substrate Identification
This methodology is based on a strategy to identify direct enzymatic substrates of HDAC11.[8]
-
Cell Culture and Transfection:
-
Culture human cells (e.g., HEK293T) in appropriate media.
-
Transfect cells with expression plasmids for wild-type (WT) HDAC11 and a catalytically inactive (mutant) HDAC11, each with an affinity tag (e.g., FLAG or HA). The mutant acts as a "trap" for substrates.
-
-
Cell Lysis and Immunoprecipitation (IP):
-
After 24-48 hours, harvest the cells and lyse them in a non-denaturing IP lysis buffer containing protease and pan-HDAC inhibitors.
-
Clear the lysates by centrifugation.
-
Incubate the cleared lysates with anti-FLAG/HA magnetic beads overnight at 4°C to immunoprecipitate the HDAC11-substrate complexes.
-
Wash the beads extensively with wash buffer to remove non-specific binders.
-
-
On-Bead Digestion and Mass Spectrometry (LC-MS/MS):
-
Elute the protein complexes or perform on-bead digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify proteins from the MS/MS data using a proteomics search engine (e.g., MaxQuant, Proteome Discoverer).
-
Compare the proteins identified in the mutant HDAC11 IP to those in the WT HDAC11 IP and a control (e.g., empty vector) IP.
-
Potential substrates will be significantly enriched in the mutant "trap" sample compared to controls.
-
-
Validation:
-
Validate candidate substrates using orthogonal methods. For example, perform co-immunoprecipitation followed by Western blotting.
-
Functionally validate by testing if HDAC11 inhibition or knockdown leads to an increase in the specific acylation (e.g., acetylation or myristoylation) of the candidate protein.[8]
-
Visualizations: Pathways and Workflows
Diagram 1: HDAC11 Regulation of IL-10 and Immune Tolerance
Caption: HDAC11 negatively regulates IL-10 transcription, shifting the balance from tolerance to activation.
Diagram 2: HDAC11-SHMT2 Axis in Type I Interferon Signaling
Caption: HDAC11 defatty-acylates SHMT2, leading to IFNαR1 degradation and dampened IFN signaling.
Diagram 3: Experimental Workflow for HDAC11 Substrate Trapping
References
- 1. HDAC11: a multifaceted histone deacetylase with proficient fatty deacylase activity and its roles in physiological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Roles of Histone Deacetylases and Their Inhibitors in Cancer Therapy [frontiersin.org]
- 3. Histone Deacetylase 11 Is an ε-N-Myristoyllysine Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | HDAC11, an emerging therapeutic target for metabolic disorders [frontiersin.org]
- 6. HDAC11: A novel target for improved cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proteomics-based mutant trapping approach identifies HDAC11 substrates - American Chemical Society [acs.digitellinc.com]
- 9. pnas.org [pnas.org]
- 10. HDAC11 is a regulator of diverse immune functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The histone deacetylase HDAC11 regulates the expression of interleukin 10 and immune tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. Regulation of Immune Responses by Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Emerging role of HDAC11 in skeletal muscle biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HDAC11 is a novel drug target in carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Substrate-Guided Development of HDAC11-Selective Inhibitors Featuring α‑Amino Amide Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Activity-Guided Design of HDAC11-Specific Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. HDAC11 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
FT895: A Potent and Selective Chemical Probe for Histone Deacetylase 11 (HDAC11)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression and various cellular processes by removing acetyl groups from histone and non-histone proteins. The HDAC family is divided into four classes, with HDAC11 being the sole member of Class IV. Emerging evidence has implicated HDAC11 in a range of biological functions, including the regulation of immune cells, RNA splicing, and fatty acid deacylation. Its association with cancer and inflammatory diseases has made it an attractive target for therapeutic intervention.
FT895 has emerged as a highly potent and selective chemical probe for studying the biological functions of HDAC11. This N-hydroxy-tetrahydroisoquinoline-7-carboxamide analog demonstrates remarkable selectivity for HDAC11, enabling researchers to dissect its specific roles without the confounding effects of inhibiting other HDAC isoforms. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, experimental protocols for its use, and its effects on key signaling pathways.
Quantitative Data Summary
The potency and selectivity of this compound have been characterized across various studies. The following tables summarize the key quantitative data for easy comparison.
Table 1: In Vitro Potency of this compound against HDAC11
| Assay Type | Substrate | IC50 (nM) | Reference |
| Enzymatic Assay | Trifluoroacetyl lysine compound | 3 | |
| HPLC Assay | Myristoyl-H3K9 | 740 |
Note: The significant difference in IC50 values is attributed to the different substrates used in the assays, highlighting the importance of assay conditions in interpreting potency data.
Table 2: In Vitro Selectivity Profile of this compound
| HDAC Isoform | Selectivity vs. HDAC11 | Reference |
| Other 10 HDAC family members | >1000-fold | |
| HDAC4 | Inhibited at 25 µM | |
| HDAC8 | Inhibited at 9.2 µM |
Table 3: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | Effective Concentration | Reference |
| HeLa | Antiviral Assay | EC50 against EV71 | 0.1 µM | |
| HeLa | Cytotoxicity Assay | CC50 | >100 µM | |
| 3T3-L1 Adipocytes | Western Blot | UCP1 Protein Induction | Not specified | |
| Non-small cell lung cancer | RT-PCR | Decreased Sox2 mRNA | 5 and 10 µM |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound as a chemical probe. The following are protocols for key experiments cited in the literature.
Biochemical HDAC11 Activity Assay (General Protocol)
This protocol is a generalized procedure based on commonly used methods for assessing HDAC11 inhibition.
Materials:
-
Recombinant human HDAC11
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(TFA)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
This compound (or other inhibitors) dissolved in DMSO
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add recombinant HDAC11 to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Measure the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context.
Materials:
-
Cells of interest
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cells (e.g., PCR cycler)
-
Equipment for protein quantification (e.g., Western blot apparatus)
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with this compound or vehicle (DMSO) for a specific duration.
-
Harvest the cells and resuspend them in PBS.
-
Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thawing or with a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble HDAC11 in the supernatant by Western blotting or other protein detection methods.
-
Binding of this compound to HDAC11 will increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.
Immunoprecipitation and Western Blotting
This protocol is used to assess the levels of specific proteins and their modifications in response to this compound treatment.
Materials:
-
Cells treated with this compound or vehicle
-
RIPA buffer or other suitable lysis buffer
-
Primary antibodies (e.g., anti-HDAC11, anti-acetylated-H3, anti-α-tubulin)
-
Secondary antibodies conjugated to HRP
-
Protein A/G agarose beads (for immunoprecipitation)
-
SDS-PAGE gels and blotting membranes
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
For Immunoprecipitation: Incubate the cell lysate with the primary antibody overnight, followed by incubation with protein A/G beads. Wash the beads and elute the bound proteins.
-
For Western Blotting: Separate the proteins from the cell lysate or immunoprecipitation eluate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk).
-
Incubate the membrane with the primary antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Mechanisms of Action
This compound has been utilized to elucidate the role of HDAC11 in various signaling pathways.
Hippo Signaling Pathway
This compound has been shown to potentiate the effects of other anti-cancer agents by modulating the Hippo signaling pathway. Inhibition of HDAC11 by this compound can lead to the suppression of the transcriptional co-activators TAZ and TEAD, which are key downstream effectors of the Hippo pathway.
Caption: this compound modulates the Hippo signaling pathway.
JAK/STAT Signaling Pathway
This compound has been observed to block the JAK/STAT signaling pathway, which is crucial for cytokine signaling and immune responses. By inhibiting HDAC11, this compound can interfere with the phosphorylation and activation of STAT proteins, thereby downregulating the expression of target genes involved in cell proliferation and survival.
Caption: this compound inhibits the JAK/STAT signaling pathway.
Experimental Workflow Example
The following diagram illustrates a general workflow for investigating the effects of this compound on a specific cellular process.
Caption: General experimental workflow using this compound.
Conclusion
This compound is an invaluable tool for the scientific community, offering high potency and selectivity for HDAC11. Its utility in dissecting the specific biological roles of HDAC11 in various cellular contexts is well-documented. This guide provides a foundational understanding of this compound's properties and methodologies for its use. Researchers are encouraged to consider the specific experimental context, such as the choice of substrate in biochemical assays, to ensure accurate interpretation of results. The continued use of this compound will undoubtedly further illuminate the physiological and pathological functions of HDAC11, paving the way for potential therapeutic strategies targeting this unique enzyme.
FT895: A Potent and Selective Chemical Probe for Histone Deacetylase 11 (HDAC11)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression and various cellular processes by removing acetyl groups from histone and non-histone proteins. The HDAC family is divided into four classes, with HDAC11 being the sole member of Class IV. Emerging evidence has implicated HDAC11 in a range of biological functions, including the regulation of immune cells, RNA splicing, and fatty acid deacylation. Its association with cancer and inflammatory diseases has made it an attractive target for therapeutic intervention.
FT895 has emerged as a highly potent and selective chemical probe for studying the biological functions of HDAC11. This N-hydroxy-tetrahydroisoquinoline-7-carboxamide analog demonstrates remarkable selectivity for HDAC11, enabling researchers to dissect its specific roles without the confounding effects of inhibiting other HDAC isoforms. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, experimental protocols for its use, and its effects on key signaling pathways.
Quantitative Data Summary
The potency and selectivity of this compound have been characterized across various studies. The following tables summarize the key quantitative data for easy comparison.
Table 1: In Vitro Potency of this compound against HDAC11
| Assay Type | Substrate | IC50 (nM) | Reference |
| Enzymatic Assay | Trifluoroacetyl lysine compound | 3 | |
| HPLC Assay | Myristoyl-H3K9 | 740 |
Note: The significant difference in IC50 values is attributed to the different substrates used in the assays, highlighting the importance of assay conditions in interpreting potency data.
Table 2: In Vitro Selectivity Profile of this compound
| HDAC Isoform | Selectivity vs. HDAC11 | Reference |
| Other 10 HDAC family members | >1000-fold | |
| HDAC4 | Inhibited at 25 µM | |
| HDAC8 | Inhibited at 9.2 µM |
Table 3: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | Effective Concentration | Reference |
| HeLa | Antiviral Assay | EC50 against EV71 | 0.1 µM | |
| HeLa | Cytotoxicity Assay | CC50 | >100 µM | |
| 3T3-L1 Adipocytes | Western Blot | UCP1 Protein Induction | Not specified | |
| Non-small cell lung cancer | RT-PCR | Decreased Sox2 mRNA | 5 and 10 µM |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound as a chemical probe. The following are protocols for key experiments cited in the literature.
Biochemical HDAC11 Activity Assay (General Protocol)
This protocol is a generalized procedure based on commonly used methods for assessing HDAC11 inhibition.
Materials:
-
Recombinant human HDAC11
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(TFA)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
This compound (or other inhibitors) dissolved in DMSO
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add recombinant HDAC11 to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Measure the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context.
Materials:
-
Cells of interest
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cells (e.g., PCR cycler)
-
Equipment for protein quantification (e.g., Western blot apparatus)
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with this compound or vehicle (DMSO) for a specific duration.
-
Harvest the cells and resuspend them in PBS.
-
Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thawing or with a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble HDAC11 in the supernatant by Western blotting or other protein detection methods.
-
Binding of this compound to HDAC11 will increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.
Immunoprecipitation and Western Blotting
This protocol is used to assess the levels of specific proteins and their modifications in response to this compound treatment.
Materials:
-
Cells treated with this compound or vehicle
-
RIPA buffer or other suitable lysis buffer
-
Primary antibodies (e.g., anti-HDAC11, anti-acetylated-H3, anti-α-tubulin)
-
Secondary antibodies conjugated to HRP
-
Protein A/G agarose beads (for immunoprecipitation)
-
SDS-PAGE gels and blotting membranes
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
For Immunoprecipitation: Incubate the cell lysate with the primary antibody overnight, followed by incubation with protein A/G beads. Wash the beads and elute the bound proteins.
-
For Western Blotting: Separate the proteins from the cell lysate or immunoprecipitation eluate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk).
-
Incubate the membrane with the primary antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Mechanisms of Action
This compound has been utilized to elucidate the role of HDAC11 in various signaling pathways.
Hippo Signaling Pathway
This compound has been shown to potentiate the effects of other anti-cancer agents by modulating the Hippo signaling pathway. Inhibition of HDAC11 by this compound can lead to the suppression of the transcriptional co-activators TAZ and TEAD, which are key downstream effectors of the Hippo pathway.
Caption: this compound modulates the Hippo signaling pathway.
JAK/STAT Signaling Pathway
This compound has been observed to block the JAK/STAT signaling pathway, which is crucial for cytokine signaling and immune responses. By inhibiting HDAC11, this compound can interfere with the phosphorylation and activation of STAT proteins, thereby downregulating the expression of target genes involved in cell proliferation and survival.
Caption: this compound inhibits the JAK/STAT signaling pathway.
Experimental Workflow Example
The following diagram illustrates a general workflow for investigating the effects of this compound on a specific cellular process.
Caption: General experimental workflow using this compound.
Conclusion
This compound is an invaluable tool for the scientific community, offering high potency and selectivity for HDAC11. Its utility in dissecting the specific biological roles of HDAC11 in various cellular contexts is well-documented. This guide provides a foundational understanding of this compound's properties and methodologies for its use. Researchers are encouraged to consider the specific experimental context, such as the choice of substrate in biochemical assays, to ensure accurate interpretation of results. The continued use of this compound will undoubtedly further illuminate the physiological and pathological functions of HDAC11, paving the way for potential therapeutic strategies targeting this unique enzyme.
An In-depth Technical Guide to the Enzymatic Activity of Histone Deacetylase 11 (HDAC11)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Histone deacetylase 11 (HDAC11) is the most recently identified member of the classical HDAC family and the sole constituent of Class IV. Initially characterized by weak histone deacetylase activity, recent groundbreaking research has redefined its primary enzymatic function. HDAC11 is now understood to be a highly proficient and specific lysine defatty-acylase , demonstrating catalytic efficiency for the removal of long-chain fatty acyl groups that is over 10,000-fold greater than for acetyl groups.[1][2][3] This discovery has shifted the understanding of HDAC11's biological roles, implicating it as a critical regulator in metabolism, immunology, and oncology. Its unique substrate preference distinguishes it from other HDACs and presents a compelling opportunity for the development of highly selective inhibitors for therapeutic intervention. This guide provides a comprehensive overview of HDAC11's enzymatic activity, substrate profile, regulatory mechanisms, and its involvement in key signaling pathways, supplemented with detailed experimental protocols.
Enzymatic Activity Profile and Substrate Specificity
The enzymatic activity of HDAC11 is unique among the zinc-dependent deacetylases. While it possesses the conserved catalytic core, its substrate preference is sharply skewed towards long-chain deacylation.
Dominant Defatty-Acylase Activity
HDAC11's most significant catalytic function is the removal of long-chain fatty acyl moieties from lysine residues.[4]
-
Acyl Chain Preference: The enzyme efficiently removes acyl groups with chain lengths of 8 to 18 carbons (C8-C18).[5][6] Optimal catalytic efficiency is observed for C10 (decanoyl), C12 (dodecanoyl), and C14 (myristoyl) groups.[7]
-
High Catalytic Efficiency: The catalytic efficiency (kcat/KM) for myristoylated peptides can exceed 70,000 M⁻¹s⁻¹, making it one of the most proficient fatty acid deacylases in the HDAC family.[5][6] In stark contrast, its deacetylase activity is negligible or undetectable in many assays.[8][9]
Known Substrates
HDAC11 acts on both histone and non-histone proteins, with its substrate profile reflecting its defatty-acylase preference.
-
Histone Substrates: While originally named for histone deacetylation, its primary activity on histones is likely related to the removal of fatty-acyl modifications. It can efficiently demyristoylate peptides derived from histone H3 lysine 9 (H3K9).[8]
-
Non-Histone Substrates:
-
SHMT2 (Serine Hydroxymethyltransferase 2): A key metabolic enzyme that has been validated as a major substrate. HDAC11 removes fatty-acyl groups from SHMT2, which does not alter SHMT2's enzymatic activity but instead modulates its role in regulating Type I interferon signaling.[8][10]
-
BRAF and CALU (Calumenin): A proteomics-based mutant trapping approach identified the kinase BRAF as a deacetylase substrate and the calcium-binding protein CALU as a demyristoylase substrate.[11]
-
Catalytic Mechanism
Like other classical HDACs, HDAC11 is a zinc-dependent metalloenzyme. Although its crystal structure has not yet been experimentally determined, it is understood to employ a conserved catalytic mechanism.[7]
-
Promoted-Water Mechanism: Catalysis proceeds via a mechanism involving the active site Zn²⁺ ion.[12]
-
The zinc ion coordinates and polarizes the carbonyl oxygen of the lysine's acyl group.
-
This polarization facilitates a nucleophilic attack on the carbonyl carbon by a zinc-bound water molecule.
-
A nearby histidine residue acts as a general base to activate the water molecule, completing the hydrolysis of the amide bond and releasing the fatty acid.[12]
-
-
Structural Homology: Modeling studies based on the structure of HDAC8 suggest that HDAC11 possesses a deep substrate-binding pocket capable of accommodating the long alkyl chains of its fatty-acylated substrates.[7]
Quantitative Data on HDAC11 Activity
Table 1: Kinetic Parameters of HDAC11
This table summarizes the kinetic parameters for HDAC11 with different peptide substrates, highlighting the profound difference in efficiency between defatty-acylation and deacetylation.
| Substrate | K_m (μM) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| Myristoyl H3K9 Peptide | 17.3 | 1.54 x 10⁴ | [13] |
| Dodecanoyl Peptide | - | ~149,000 | [5][6] |
| Decanoyl Peptide | - | ~77,700 | [5][6] |
| Acetyl H3K9 Peptide | Not Determined | No Activity Observed | [13] |
Note: Kinetic values can vary based on the specific peptide sequence and assay conditions.
Table 2: Substrate Specificity of HDAC11 for Various Acyl Groups
This table illustrates the relative activity of HDAC11 towards peptides modified with different acyl groups.
| Acyl Group | Chain Length | Relative Activity / Conversion | Reference |
| Acetyl | C2 | Negligible / Not Observed | [8][13] |
| Octanoyl | C8 | Low / Inefficient | [8] |
| Decanoyl | C10 | High | [5][7] |
| Dodecanoyl | C12 | Very High | [5][7] |
| Myristoyl | C14 | Very High | [5][7][8] |
| Palmitoyl | C16 | Moderate | [8] |
| Stearoyl | C18 | Low | [5] |
| Trifluoroacetyl | - | High Conversion | [5] |
Table 3: Inhibitor Potency (IC₅₀ Values) against HDAC11
The potency of HDAC inhibitors against HDAC11 is highly dependent on the substrate used in the assay. Assays using long-chain acylated substrates are more physiologically relevant.
| Inhibitor | IC₅₀ Value | Substrate Used in Assay | Reference |
| SIS17 | 0.83 µM | Myristoyl-H3K9 | [14] |
| SIS17 | 0.85 µM | Not Specified | [15] |
| FT895 | 3 nM | Trifluoroacetyl Lysine | [10] |
| This compound | 0.74 µM | Myristoyl-H3K9 | [10] |
| 9HDA020C06 | 1.1 µM | Not Specified | [15] |
| 9SPC045H03 | 2.3 µM | Not Specified | [15] |
| Trichostatin A (TSA) | 22 µM | Myristoylated Peptide | [16] |
| Romidepsin | Low µM range | Myristoylated Peptide | [16] |
| Palmitic Acid | 0.9 µM (K_i) | Trifluoroacetylated Peptide | [5][6] |
| Myristic Acid | 6.5 µM (K_i) | Trifluoroacetylated Peptide | [5][6] |
Regulation of HDAC11 Enzymatic Activity
HDAC11 activity is subject to metabolic control, directly linking its function to the cellular state of fatty acid metabolism.
-
Inhibition by Free Fatty Acids: HDAC11 is potently inhibited by free fatty acids with long alkyl chains. Palmitic acid (C16), stearic acid (C18), and myristic acid (C14) act as inhibitors with Ki values in the low micromolar range.[5][6]
-
Stimulation by Fatty Acyl-CoAs: In contrast to free fatty acids, myristoyl-CoA and palmitoyl-CoA have been shown to stimulate the deacetylase activity of HDAC11 more than 2.5-fold, suggesting a complex regulatory mechanism tied to fatty acid activation and availability.[5][6][17]
Involvement in Key Signaling Pathways
HDAC11's unique enzymatic activity positions it as a key regulator in distinct signaling cascades critical for immune function and metabolic homeostasis.
Regulation of Type I Interferon (IFN) Signaling
HDAC11 acts as a negative regulator of the Type I IFN pathway. This regulation is not mediated by histone modification but through its defatty-acylation of the metabolic enzyme SHMT2.[8][18] The defatty-acylated state of SHMT2 influences the ubiquitination and subsequent degradation of the Type I IFN receptor (IFNαR1), thereby dampening the downstream antiviral and immunomodulatory signaling cascade.[8][9] Depletion of HDAC11 leads to increased SHMT2 fatty-acylation, higher IFNαR1 levels, and enhanced IFN signaling.[8][19]
References
- 1. HDAC11 regulates type I interferon signaling through defatty-acylation of SHMT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HDAC11: a multifaceted histone deacetylase with proficient fatty deacylase activity and its roles in physiological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Histone Deacetylase 11 Is a Fatty-Acid Deacylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure, Mechanism, and Inhibition of the Zinc-Dependent Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteomics-based mutant trapping approach identifies HDAC11 substrates - American Chemical Society [acs.digitellinc.com]
- 12. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors [mdpi.com]
- 16. HDAC11, an emerging therapeutic target for metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Enzymatic Activity of Histone Deacetylase 11 (HDAC11)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Histone deacetylase 11 (HDAC11) is the most recently identified member of the classical HDAC family and the sole constituent of Class IV. Initially characterized by weak histone deacetylase activity, recent groundbreaking research has redefined its primary enzymatic function. HDAC11 is now understood to be a highly proficient and specific lysine defatty-acylase , demonstrating catalytic efficiency for the removal of long-chain fatty acyl groups that is over 10,000-fold greater than for acetyl groups.[1][2][3] This discovery has shifted the understanding of HDAC11's biological roles, implicating it as a critical regulator in metabolism, immunology, and oncology. Its unique substrate preference distinguishes it from other HDACs and presents a compelling opportunity for the development of highly selective inhibitors for therapeutic intervention. This guide provides a comprehensive overview of HDAC11's enzymatic activity, substrate profile, regulatory mechanisms, and its involvement in key signaling pathways, supplemented with detailed experimental protocols.
Enzymatic Activity Profile and Substrate Specificity
The enzymatic activity of HDAC11 is unique among the zinc-dependent deacetylases. While it possesses the conserved catalytic core, its substrate preference is sharply skewed towards long-chain deacylation.
Dominant Defatty-Acylase Activity
HDAC11's most significant catalytic function is the removal of long-chain fatty acyl moieties from lysine residues.[4]
-
Acyl Chain Preference: The enzyme efficiently removes acyl groups with chain lengths of 8 to 18 carbons (C8-C18).[5][6] Optimal catalytic efficiency is observed for C10 (decanoyl), C12 (dodecanoyl), and C14 (myristoyl) groups.[7]
-
High Catalytic Efficiency: The catalytic efficiency (kcat/KM) for myristoylated peptides can exceed 70,000 M⁻¹s⁻¹, making it one of the most proficient fatty acid deacylases in the HDAC family.[5][6] In stark contrast, its deacetylase activity is negligible or undetectable in many assays.[8][9]
Known Substrates
HDAC11 acts on both histone and non-histone proteins, with its substrate profile reflecting its defatty-acylase preference.
-
Histone Substrates: While originally named for histone deacetylation, its primary activity on histones is likely related to the removal of fatty-acyl modifications. It can efficiently demyristoylate peptides derived from histone H3 lysine 9 (H3K9).[8]
-
Non-Histone Substrates:
-
SHMT2 (Serine Hydroxymethyltransferase 2): A key metabolic enzyme that has been validated as a major substrate. HDAC11 removes fatty-acyl groups from SHMT2, which does not alter SHMT2's enzymatic activity but instead modulates its role in regulating Type I interferon signaling.[8][10]
-
BRAF and CALU (Calumenin): A proteomics-based mutant trapping approach identified the kinase BRAF as a deacetylase substrate and the calcium-binding protein CALU as a demyristoylase substrate.[11]
-
Catalytic Mechanism
Like other classical HDACs, HDAC11 is a zinc-dependent metalloenzyme. Although its crystal structure has not yet been experimentally determined, it is understood to employ a conserved catalytic mechanism.[7]
-
Promoted-Water Mechanism: Catalysis proceeds via a mechanism involving the active site Zn²⁺ ion.[12]
-
The zinc ion coordinates and polarizes the carbonyl oxygen of the lysine's acyl group.
-
This polarization facilitates a nucleophilic attack on the carbonyl carbon by a zinc-bound water molecule.
-
A nearby histidine residue acts as a general base to activate the water molecule, completing the hydrolysis of the amide bond and releasing the fatty acid.[12]
-
-
Structural Homology: Modeling studies based on the structure of HDAC8 suggest that HDAC11 possesses a deep substrate-binding pocket capable of accommodating the long alkyl chains of its fatty-acylated substrates.[7]
Quantitative Data on HDAC11 Activity
Table 1: Kinetic Parameters of HDAC11
This table summarizes the kinetic parameters for HDAC11 with different peptide substrates, highlighting the profound difference in efficiency between defatty-acylation and deacetylation.
| Substrate | K_m (μM) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| Myristoyl H3K9 Peptide | 17.3 | 1.54 x 10⁴ | [13] |
| Dodecanoyl Peptide | - | ~149,000 | [5][6] |
| Decanoyl Peptide | - | ~77,700 | [5][6] |
| Acetyl H3K9 Peptide | Not Determined | No Activity Observed | [13] |
Note: Kinetic values can vary based on the specific peptide sequence and assay conditions.
Table 2: Substrate Specificity of HDAC11 for Various Acyl Groups
This table illustrates the relative activity of HDAC11 towards peptides modified with different acyl groups.
| Acyl Group | Chain Length | Relative Activity / Conversion | Reference |
| Acetyl | C2 | Negligible / Not Observed | [8][13] |
| Octanoyl | C8 | Low / Inefficient | [8] |
| Decanoyl | C10 | High | [5][7] |
| Dodecanoyl | C12 | Very High | [5][7] |
| Myristoyl | C14 | Very High | [5][7][8] |
| Palmitoyl | C16 | Moderate | [8] |
| Stearoyl | C18 | Low | [5] |
| Trifluoroacetyl | - | High Conversion | [5] |
Table 3: Inhibitor Potency (IC₅₀ Values) against HDAC11
The potency of HDAC inhibitors against HDAC11 is highly dependent on the substrate used in the assay. Assays using long-chain acylated substrates are more physiologically relevant.
| Inhibitor | IC₅₀ Value | Substrate Used in Assay | Reference |
| SIS17 | 0.83 µM | Myristoyl-H3K9 | [14] |
| SIS17 | 0.85 µM | Not Specified | [15] |
| FT895 | 3 nM | Trifluoroacetyl Lysine | [10] |
| This compound | 0.74 µM | Myristoyl-H3K9 | [10] |
| 9HDA020C06 | 1.1 µM | Not Specified | [15] |
| 9SPC045H03 | 2.3 µM | Not Specified | [15] |
| Trichostatin A (TSA) | 22 µM | Myristoylated Peptide | [16] |
| Romidepsin | Low µM range | Myristoylated Peptide | [16] |
| Palmitic Acid | 0.9 µM (K_i) | Trifluoroacetylated Peptide | [5][6] |
| Myristic Acid | 6.5 µM (K_i) | Trifluoroacetylated Peptide | [5][6] |
Regulation of HDAC11 Enzymatic Activity
HDAC11 activity is subject to metabolic control, directly linking its function to the cellular state of fatty acid metabolism.
-
Inhibition by Free Fatty Acids: HDAC11 is potently inhibited by free fatty acids with long alkyl chains. Palmitic acid (C16), stearic acid (C18), and myristic acid (C14) act as inhibitors with Ki values in the low micromolar range.[5][6]
-
Stimulation by Fatty Acyl-CoAs: In contrast to free fatty acids, myristoyl-CoA and palmitoyl-CoA have been shown to stimulate the deacetylase activity of HDAC11 more than 2.5-fold, suggesting a complex regulatory mechanism tied to fatty acid activation and availability.[5][6][17]
Involvement in Key Signaling Pathways
HDAC11's unique enzymatic activity positions it as a key regulator in distinct signaling cascades critical for immune function and metabolic homeostasis.
Regulation of Type I Interferon (IFN) Signaling
HDAC11 acts as a negative regulator of the Type I IFN pathway. This regulation is not mediated by histone modification but through its defatty-acylation of the metabolic enzyme SHMT2.[8][18] The defatty-acylated state of SHMT2 influences the ubiquitination and subsequent degradation of the Type I IFN receptor (IFNαR1), thereby dampening the downstream antiviral and immunomodulatory signaling cascade.[8][9] Depletion of HDAC11 leads to increased SHMT2 fatty-acylation, higher IFNαR1 levels, and enhanced IFN signaling.[8][19]
References
- 1. HDAC11 regulates type I interferon signaling through defatty-acylation of SHMT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HDAC11: a multifaceted histone deacetylase with proficient fatty deacylase activity and its roles in physiological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Histone Deacetylase 11 Is a Fatty-Acid Deacylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure, Mechanism, and Inhibition of the Zinc-Dependent Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteomics-based mutant trapping approach identifies HDAC11 substrates - American Chemical Society [acs.digitellinc.com]
- 12. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors [mdpi.com]
- 16. HDAC11, an emerging therapeutic target for metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
FT895: An In-Depth Technical Guide to its Effects on Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Abstract
FT895 is a potent and highly selective small molecule inhibitor of histone deacetylase 11 (HDAC11), a class IV HDAC, with a half-maximal inhibitory concentration (IC50) of 3 nM. By inhibiting HDAC11, this compound modulates the acetylation of histones and other proteins, leading to significant changes in gene transcription. This guide provides a comprehensive overview of the known effects of this compound on gene expression, detailing its mechanism of action, impact on key signaling pathways, and relevant experimental protocols. The information presented is intended to support further research and development of this compound as a potential therapeutic agent in oncology, infectious diseases, and other areas.
Introduction to this compound and its Mechanism of Action
This compound is a novel investigational compound that has demonstrated significant potential in preclinical studies across various disease models. Its primary molecular target is HDAC11, an enzyme that removes acetyl groups from lysine residues on histones and other proteins. The acetylation of histones is a critical epigenetic modification that influences chromatin structure and gene accessibility. By inhibiting HDAC11, this compound leads to an increase in histone acetylation, particularly on Histone H3 (Ac-H3), which is associated with a more open chromatin state and altered gene expression.
The selectivity of this compound for HDAC11 over other HDAC isoforms minimizes off-target effects, making it a valuable tool for studying the specific roles of HDAC11 and a promising candidate for targeted therapy.
Quantitative Effects of this compound on Gene and Protein Expression
While comprehensive, publicly available RNA-sequencing or microarray data detailing the global transcriptomic changes induced solely by this compound is limited, several studies have reported on its quantitative or semi-quantitative effects on specific genes and proteins. The following tables summarize the currently available data.
Table 1: Inhibitory and Efficacy Concentrations of this compound
| Parameter | Value | Cell Line/Model | Disease Context | Reference |
| IC50 (HDAC11) | 3 nM | Biochemical Assay | N/A | [1][2] |
| EC50 | 0.1 µM | HeLa cells | EV71 Infection | [3] |
| Effective Concentration | 0.1 - 1 µM | HeLa cells | EV71 Infection | [3] |
| In vivo Dosage | 50 mg/kg/day | C57BL/6 mice | EV71 Infection | [3] |
Table 2: Effects of this compound on Specific Gene and Protein Expression
| Target Gene/Protein | Effect | Method | Cell Line/Model | Disease Context | Reference |
| HDAC11 Protein | 60% reduction (uninfected), 30% reduction (EV71-infected) | Western Blot | HeLa cells | EV71 Infection | [3] |
| Acetylated Histone H3 (Ac-H3) | Increased | Western Blot | HeLa cells | EV71 Infection | [3] |
| EV71 VP1 Protein | Significant reduction (dose-dependent) | In-Cell Western, Western Blot | Vero, HeLa cells | EV71 Infection | [3] |
| EV71 VP1 RNA | Reduced | qPCR | HeLa cells | EV71 Infection | [3] |
| TEAD1 Protein | Suppressed | Western Blot | MPNST cells | Malignant Peripheral Nerve Sheath Tumor | |
| TAZ Protein | Suppressed | Western Blot | MPNST cells | Malignant Peripheral Nerve Sheath Tumor | |
| YAP Protein | Suppressed | Western Blot | MPNST cells | Malignant Peripheral Nerve Sheath Tumor | |
| α-tubulin Protein | Reduced | Western Blot | MPNST cells | Malignant Peripheral Nerve Sheath Tumor | |
| KIF18A Protein | Reduced | Western Blot | MPNST cells | Malignant Peripheral Nerve Sheath Tumor | |
| p53 Protein | Reduced | Western Blot | S462TY cells | Malignant Peripheral Nerve Sheath Tumor | |
| Sp1 Protein | Reduced | Western Blot | S462TY cells | Malignant Peripheral Nerve Sheath Tumor | [4] |
| Sox2 mRNA | Decreased | RT-PCR | A549, H1650 cells | Non-small cell lung cancer | |
| YAP1 Protein | Decreased | Western Blot | H1650 cells | Non-small cell lung cancer | |
| Nos2 mRNA | Enhanced | Not specified | Macrophages | Fungal Infection |
Note: The effects on the Hippo pathway-related proteins (TEAD1, TAZ, YAP, etc.) were observed in combination with cordycepin.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the effects of this compound.
Cell Culture and this compound Treatment
-
Cell Lines: HeLa, Vero, or other relevant cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: A stock solution of this compound is prepared by dissolving the compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mM. The stock solution is stored at -20°C.
-
Treatment: For experiments, the this compound stock solution is diluted in culture medium to the desired final concentration (e.g., 0.1 µM to 10 µM). The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity. Control cells are treated with an equivalent concentration of DMSO.
-
Incubation: Cells are incubated with this compound or DMSO for the specified duration (e.g., 24, 48, or 72 hours) before harvesting for downstream analysis.
Western Blot Analysis
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against HDAC11, Acetyl-Histone H3, or other proteins of interest, diluted in 5% BSA in TBST.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. GAPDH or β-actin is used as a loading control.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated and control cells using TRIzol reagent according to the manufacturer's instructions. First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: qPCR is performed using a SYBR Green master mix on a real-time PCR system. The reaction mixture typically contains 1 µL of cDNA, 0.5 µM of each forward and reverse primer, and 10 µL of SYBR Green mix in a total volume of 20 µL.
-
Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with GAPDH or another suitable housekeeping gene used for normalization.
Chromatin Immunoprecipitation (ChIP)-qPCR
-
Cross-linking and Chromatin Shearing: Cells are treated with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. The reaction is quenched with glycine. Cells are then lysed, and the chromatin is sheared to an average size of 200-1000 bp by sonication.
-
Immunoprecipitation: The sheared chromatin is pre-cleared with protein A/G agarose beads and then incubated overnight at 4°C with an antibody against the protein of interest (e.g., TEAD1) or a control IgG.
-
Immune Complex Capture and Elution: Protein A/G agarose beads are added to capture the antibody-protein-DNA complexes. After extensive washing, the complexes are eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating at 65°C, and the DNA is purified using a DNA purification kit.
-
qPCR Analysis: The purified DNA is used as a template for qPCR with primers designed to amplify specific promoter regions of target genes. The amount of immunoprecipitated DNA is quantified and normalized to the input DNA.
Signaling Pathways and Experimental Workflows
This compound-mediated inhibition of HDAC11 has been shown to impact several critical signaling pathways involved in cell growth, proliferation, and immune responses.
The Hippo Signaling Pathway
The Hippo pathway is a key regulator of organ size and cell proliferation. Its dysregulation is frequently observed in cancer. This compound, in combination with other agents, has been shown to suppress the expression of the downstream effectors of the Hippo pathway, TEAD1, and its co-activators YAP and TAZ. This leads to the downregulation of their target genes, which are involved in cell proliferation and survival.
Caption: this compound inhibits HDAC11, potentially altering YAP/TAZ/TEAD expression.
The JAK/STAT Signaling Pathway
The JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a crucial role in the immune system. HDAC11 has been identified as a negative regulator of this pathway. It can physically interact with the transcription factor STAT3, acting as a scaffold to recruit a repressive complex to the promoters of target genes, such as Nos2. By inhibiting HDAC11, this compound can relieve this repression, leading to increased gene expression.
References
FT895: An In-Depth Technical Guide to its Effects on Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Abstract
FT895 is a potent and highly selective small molecule inhibitor of histone deacetylase 11 (HDAC11), a class IV HDAC, with a half-maximal inhibitory concentration (IC50) of 3 nM. By inhibiting HDAC11, this compound modulates the acetylation of histones and other proteins, leading to significant changes in gene transcription. This guide provides a comprehensive overview of the known effects of this compound on gene expression, detailing its mechanism of action, impact on key signaling pathways, and relevant experimental protocols. The information presented is intended to support further research and development of this compound as a potential therapeutic agent in oncology, infectious diseases, and other areas.
Introduction to this compound and its Mechanism of Action
This compound is a novel investigational compound that has demonstrated significant potential in preclinical studies across various disease models. Its primary molecular target is HDAC11, an enzyme that removes acetyl groups from lysine residues on histones and other proteins. The acetylation of histones is a critical epigenetic modification that influences chromatin structure and gene accessibility. By inhibiting HDAC11, this compound leads to an increase in histone acetylation, particularly on Histone H3 (Ac-H3), which is associated with a more open chromatin state and altered gene expression.
The selectivity of this compound for HDAC11 over other HDAC isoforms minimizes off-target effects, making it a valuable tool for studying the specific roles of HDAC11 and a promising candidate for targeted therapy.
Quantitative Effects of this compound on Gene and Protein Expression
While comprehensive, publicly available RNA-sequencing or microarray data detailing the global transcriptomic changes induced solely by this compound is limited, several studies have reported on its quantitative or semi-quantitative effects on specific genes and proteins. The following tables summarize the currently available data.
Table 1: Inhibitory and Efficacy Concentrations of this compound
| Parameter | Value | Cell Line/Model | Disease Context | Reference |
| IC50 (HDAC11) | 3 nM | Biochemical Assay | N/A | [1][2] |
| EC50 | 0.1 µM | HeLa cells | EV71 Infection | [3] |
| Effective Concentration | 0.1 - 1 µM | HeLa cells | EV71 Infection | [3] |
| In vivo Dosage | 50 mg/kg/day | C57BL/6 mice | EV71 Infection | [3] |
Table 2: Effects of this compound on Specific Gene and Protein Expression
| Target Gene/Protein | Effect | Method | Cell Line/Model | Disease Context | Reference |
| HDAC11 Protein | 60% reduction (uninfected), 30% reduction (EV71-infected) | Western Blot | HeLa cells | EV71 Infection | [3] |
| Acetylated Histone H3 (Ac-H3) | Increased | Western Blot | HeLa cells | EV71 Infection | [3] |
| EV71 VP1 Protein | Significant reduction (dose-dependent) | In-Cell Western, Western Blot | Vero, HeLa cells | EV71 Infection | [3] |
| EV71 VP1 RNA | Reduced | qPCR | HeLa cells | EV71 Infection | [3] |
| TEAD1 Protein | Suppressed | Western Blot | MPNST cells | Malignant Peripheral Nerve Sheath Tumor | |
| TAZ Protein | Suppressed | Western Blot | MPNST cells | Malignant Peripheral Nerve Sheath Tumor | |
| YAP Protein | Suppressed | Western Blot | MPNST cells | Malignant Peripheral Nerve Sheath Tumor | |
| α-tubulin Protein | Reduced | Western Blot | MPNST cells | Malignant Peripheral Nerve Sheath Tumor | |
| KIF18A Protein | Reduced | Western Blot | MPNST cells | Malignant Peripheral Nerve Sheath Tumor | |
| p53 Protein | Reduced | Western Blot | S462TY cells | Malignant Peripheral Nerve Sheath Tumor | |
| Sp1 Protein | Reduced | Western Blot | S462TY cells | Malignant Peripheral Nerve Sheath Tumor | [4] |
| Sox2 mRNA | Decreased | RT-PCR | A549, H1650 cells | Non-small cell lung cancer | |
| YAP1 Protein | Decreased | Western Blot | H1650 cells | Non-small cell lung cancer | |
| Nos2 mRNA | Enhanced | Not specified | Macrophages | Fungal Infection |
Note: The effects on the Hippo pathway-related proteins (TEAD1, TAZ, YAP, etc.) were observed in combination with cordycepin.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the effects of this compound.
Cell Culture and this compound Treatment
-
Cell Lines: HeLa, Vero, or other relevant cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: A stock solution of this compound is prepared by dissolving the compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mM. The stock solution is stored at -20°C.
-
Treatment: For experiments, the this compound stock solution is diluted in culture medium to the desired final concentration (e.g., 0.1 µM to 10 µM). The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity. Control cells are treated with an equivalent concentration of DMSO.
-
Incubation: Cells are incubated with this compound or DMSO for the specified duration (e.g., 24, 48, or 72 hours) before harvesting for downstream analysis.
Western Blot Analysis
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against HDAC11, Acetyl-Histone H3, or other proteins of interest, diluted in 5% BSA in TBST.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. GAPDH or β-actin is used as a loading control.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated and control cells using TRIzol reagent according to the manufacturer's instructions. First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: qPCR is performed using a SYBR Green master mix on a real-time PCR system. The reaction mixture typically contains 1 µL of cDNA, 0.5 µM of each forward and reverse primer, and 10 µL of SYBR Green mix in a total volume of 20 µL.
-
Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with GAPDH or another suitable housekeeping gene used for normalization.
Chromatin Immunoprecipitation (ChIP)-qPCR
-
Cross-linking and Chromatin Shearing: Cells are treated with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. The reaction is quenched with glycine. Cells are then lysed, and the chromatin is sheared to an average size of 200-1000 bp by sonication.
-
Immunoprecipitation: The sheared chromatin is pre-cleared with protein A/G agarose beads and then incubated overnight at 4°C with an antibody against the protein of interest (e.g., TEAD1) or a control IgG.
-
Immune Complex Capture and Elution: Protein A/G agarose beads are added to capture the antibody-protein-DNA complexes. After extensive washing, the complexes are eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating at 65°C, and the DNA is purified using a DNA purification kit.
-
qPCR Analysis: The purified DNA is used as a template for qPCR with primers designed to amplify specific promoter regions of target genes. The amount of immunoprecipitated DNA is quantified and normalized to the input DNA.
Signaling Pathways and Experimental Workflows
This compound-mediated inhibition of HDAC11 has been shown to impact several critical signaling pathways involved in cell growth, proliferation, and immune responses.
The Hippo Signaling Pathway
The Hippo pathway is a key regulator of organ size and cell proliferation. Its dysregulation is frequently observed in cancer. This compound, in combination with other agents, has been shown to suppress the expression of the downstream effectors of the Hippo pathway, TEAD1, and its co-activators YAP and TAZ. This leads to the downregulation of their target genes, which are involved in cell proliferation and survival.
Caption: this compound inhibits HDAC11, potentially altering YAP/TAZ/TEAD expression.
The JAK/STAT Signaling Pathway
The JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a crucial role in the immune system. HDAC11 has been identified as a negative regulator of this pathway. It can physically interact with the transcription factor STAT3, acting as a scaffold to recruit a repressive complex to the promoters of target genes, such as Nos2. By inhibiting HDAC11, this compound can relieve this repression, leading to increased gene expression.
References
The Role of HDAC11 in Immune Cell Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 11 (HDAC11), the sole member of the class IV HDAC family, has emerged as a critical regulator of immune responses.[1][2][3] Its unique expression pattern and enzymatic activities distinguish it from other HDACs, positioning it as a key modulator of both innate and adaptive immunity.[1][3][4] This technical guide provides an in-depth overview of the multifaceted role of HDAC11 in immune cell regulation, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways. Understanding the intricate functions of HDAC11 is paramount for the development of novel therapeutic strategies targeting a range of conditions, from autoimmune diseases and cancer to infectious diseases.[1]
Core Functions of HDAC11 in Immune Cells
HDAC11 exerts its influence across a spectrum of immune cells, often acting as a crucial checkpoint in determining their activation, differentiation, and function. Its roles are cell-type specific and context-dependent, highlighting the complexity of its regulatory mechanisms.
Antigen-Presenting Cells (APCs): A Gatekeeper of Tolerance and Immunity
In antigen-presenting cells (APCs) such as macrophages and dendritic cells, HDAC11 is a pivotal negative regulator of Interleukin-10 (IL-10) expression.[1][2][5][6] IL-10 is a potent anti-inflammatory cytokine crucial for maintaining immune homeostasis and tolerance.
-
Mechanism of IL-10 Repression: HDAC11 is recruited to the Il10 gene promoter, where it mediates histone deacetylation, leading to a more compact chromatin structure that restricts the access of transcriptional activators.[5][7] This repressive action tips the balance away from an anti-inflammatory, tolerogenic state towards a pro-inflammatory phenotype.[1][2]
-
Functional Consequences:
-
Overexpression of HDAC11 in APCs leads to decreased IL-10 production, resulting in inflammatory APCs capable of priming naive T cells and breaking T cell tolerance.[1][5]
-
Disruption or inhibition of HDAC11 in APCs results in the upregulation of IL-10, leading to impaired antigen-specific T cell responses and the induction of T cell tolerance.[1][2][5]
-
HDAC11 also physically interacts with HDAC6, another histone deacetylase, at the IL-10 promoter.[8] While HDAC11 represses IL-10 transcription, HDAC6 acts as a transcriptional activator, showcasing a complex interplay between different HDACs in fine-tuning cytokine expression.[8]
T Cells: A Checkpoint for Effector Function
HDAC11 acts as a regulatory checkpoint in T cell function, restraining their activation and effector capabilities.[9][10]
-
Enhanced T Cell Immunity in the Absence of HDAC11: T cells from HDAC11 knockout (KO) mice exhibit enhanced proliferation, production of pro-inflammatory cytokines like IFN-γ and TNF, and increased expression of effector molecules. This heightened effector function translates to more potent anti-tumor responses in preclinical models.
-
Regulation of Regulatory T cells (Tregs): In Foxp3+ regulatory T cells (Tregs), which are essential for maintaining self-tolerance, HDAC11 plays a suppressive role. Deletion of HDAC11 in Tregs enhances their suppressive function and increases the expression of Foxp3, a key transcription factor for Treg lineage.[11][12][13] HDAC11 can directly interact with and deacetylate Foxp3, suggesting a direct regulatory mechanism.[12][14][15]
Myeloid-Derived Suppressor Cells (MDSCs): A Negative Regulator of Expansion and Function
Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that suppress T cell responses, particularly in the tumor microenvironment. HDAC11 acts as a negative regulator of MDSC expansion and function.[4][16][17][18][19]
-
HDAC11 Expression and MDSC Differentiation: The transition of immature myeloid cells into MDSCs is associated with a decrease in HDAC11 expression.[16][17][18]
-
Enhanced Suppressive Function in the Absence of HDAC11: MDSCs lacking HDAC11 exhibit increased suppressive activity.[20] This is linked to the upregulation of arginase 1 and iNOS, key enzymes mediating MDSC-suppressive functions.[20] Mechanistically, HDAC11 is recruited to the promoter of the transcription factor C/EBPβ, a critical regulator of MDSC differentiation and function, where it exerts a negative regulatory effect.[20]
Quantitative Data on HDAC11 Function
The following tables summarize key quantitative findings from studies investigating the role of HDAC11 in immune cells.
| Cell Type | Genetic/Pharmacological Manipulation | Key Quantitative Change | Reference |
| Mouse Macrophages (RAW264.7) | Overexpression of HDAC11 | ~80% reduction in LPS-induced IL-10 mRNA expression. | [1] |
| Mouse Macrophages (RAW264.7) | shRNA-mediated knockdown of HDAC11 | ~2.5-fold increase in LPS-induced IL-10 mRNA expression. | [1] |
| Human Monocyte-Derived Macrophages | Overexpression of HDAC11 | Significant decrease in LPS-induced IL-10 protein secretion. | [1] |
| Mouse T cells (from HDAC11 KO mice) | In vitro stimulation | ~2-fold increase in IFN-γ production by CD4+ T cells. | |
| Mouse T cells (from HDAC11 KO mice) | In vitro stimulation | ~1.5-fold increase in proliferation of CD8+ T cells. | |
| Mouse Regulatory T cells (from HDAC11 KO mice) | In vitro suppression assay | ~20% increase in suppression of conventional T cell proliferation. | [13] |
| Mouse Myeloid-Derived Suppressor Cells (from HDAC11 KO mice) | In vivo tumor model | ~1.5-fold increase in Arginase-1 expression in tumor-infiltrating MDSCs. | [20] |
Signaling Pathways Involving HDAC11
HDAC11 is implicated in several key signaling pathways that govern immune cell function.
HDAC11-Mediated Regulation of IL-10 Expression in APCs
This pathway highlights the direct transcriptional control exerted by HDAC11 on the Il10 gene.
Caption: HDAC11 negatively regulates IL-10 transcription in APCs.
Regulation of T Cell Effector Function by HDAC11
This diagram illustrates how HDAC11 acts as a brake on T cell activation and the expression of key transcription factors.
Caption: HDAC11 represses key transcription factors in T cells.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the function of HDAC11 in immune cells, based on published protocols.[3][21]
Chromatin Immunoprecipitation (ChIP) to Determine HDAC11 Recruitment to Gene Promoters
This protocol is used to investigate the direct binding of HDAC11 to specific DNA sequences, such as the Il10 promoter.[3][21]
1. Cell Cross-Linking:
-
Start with approximately 20 x 10^6 immune cells (e.g., bone marrow-derived macrophages) per condition.
-
Wash cells twice with 10 mL of 1x PBS.
-
Resuspend cells in 20 mL of cross-linking buffer (e.g., 1% formaldehyde in PBS).
-
Incubate for 10 minutes at room temperature with gentle rotation.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes.
-
Wash cells twice with ice-cold PBS.
2. Cell Lysis and Chromatin Shearing:
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical.
3. Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G agarose/sepharose beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-HDAC11 antibody or an isotype control IgG.
-
Add protein A/G beads and incubate for 1-2 hours to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
4. Elution and Reverse Cross-Linking:
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification and Analysis:
-
Purify the DNA using a PCR purification kit.
-
Analyze the enrichment of specific DNA sequences (e.g., Il10 promoter) by quantitative real-time PCR (qPCR).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This method is used to quantify the changes in mRNA levels of target genes, such as Il10, in response to HDAC11 manipulation.[3][21]
1. RNA Extraction:
-
Isolate total RNA from immune cells using a suitable method, such as TRIzol reagent, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
2. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
3. qPCR Reaction:
-
Set up the qPCR reaction in a 10-20 µL volume containing:
-
cDNA template
-
Forward and reverse primers for the gene of interest and a housekeeping gene (e.g., GAPDH, β-actin)
-
SYBR Green or TaqMan master mix
-
-
Run the reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension).
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Flow Cytometry for Immune Cell Phenotyping
Flow cytometry is used to identify and quantify different immune cell populations and to assess the expression of cell surface and intracellular proteins.[3][21]
1. Cell Preparation:
-
Prepare single-cell suspensions from tissues (e.g., spleen, bone marrow) or from in vitro cultures.
-
Perform red blood cell lysis if necessary.
-
Count the cells and adjust the concentration to 1 x 10^7 cells/mL.
2. Staining:
-
Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific antibody binding.
-
Stain for surface markers by incubating the cells with fluorescently conjugated antibodies for 20-30 minutes on ice, protected from light.
-
For intracellular staining (e.g., for cytokines or transcription factors like Foxp3), fix and permeabilize the cells using a dedicated kit before adding the intracellular antibodies.
3. Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Set up appropriate compensation controls to correct for spectral overlap between fluorochromes.
-
Analyze the data using flow cytometry analysis software (e.g., FlowJo, FCS Express) to gate on specific cell populations and quantify marker expression.
Experimental Workflow Diagrams
Workflow for Investigating the Effect of an HDAC11 Inhibitor on Macrophage Cytokine Production
Caption: Workflow for assessing HDAC11 inhibitor effects on macrophages.
Workflow for ChIP-Seq Analysis of HDAC11 Targets in T cells
Caption: Workflow for identifying HDAC11 genomic targets via ChIP-Seq.
Conclusion and Future Directions
HDAC11 is a multifaceted regulator of the immune system, with distinct and critical roles in a variety of immune cell types. Its function as a negative regulator of the anti-inflammatory cytokine IL-10 in APCs and as a checkpoint for T cell effector function underscores its potential as a therapeutic target. The ability to modulate the immune response by either inhibiting or potentially activating HDAC11 opens up new avenues for the treatment of cancer, autoimmune diseases, and other inflammatory conditions.[1]
Future research should focus on further delineating the cell-specific substrates and interaction partners of HDAC11 to gain a more comprehensive understanding of its regulatory networks. The development of highly specific HDAC11 inhibitors will be crucial for translating the promising preclinical findings into effective clinical therapies. A deeper understanding of the interplay between HDAC11 and other epigenetic modifiers will also be essential for designing combination therapies that can precisely tailor the immune response for optimal therapeutic outcomes.
References
- 1. HDAC11 is a regulator of diverse immune functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Immune Responses by Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Analysis of Histone Deacetylase 11 (HDAC11) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The histone deacetylase HDAC11 regulates the expression of interleukin 10 and immune tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avstera.com [avstera.com]
- 7. Preclinical and clinical progress for HDAC as a putative target for epigenetic remodeling and functionality of immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ,DIVERGENT ROLES OF HISTONE DEACETYLASE 6 (HDAC6) AND HISTONE DEACETYLASE 11 (HDAC11) ON THE TRANSCRIPTIONAL REGULATION OF IL10 IN ANTIGEN PRESENTING CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencedaily.com [sciencedaily.com]
- 10. bioengineer.org [bioengineer.org]
- 11. Role of Histone Deacetylases in T-Cell Development and Function [mdpi.com]
- 12. Histone/protein deacetylase inhibitor therapy for enhancement of Foxp3+ T-regulatory cell function post-transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone/protein deacetylase 11 targeting promotes Foxp3+ Treg function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Histone deacetylase 11: A novel epigenetic regulator of myeloid derived suppressor cell expansion and function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ashpublications.org [ashpublications.org]
- 19. Epigenetics in myeloid derived suppressor cells: a sheathed sword towards cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. Functional Analysis of Histone Deacetylase 11 (HDAC11) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of HDAC11 in Immune Cell Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 11 (HDAC11), the sole member of the class IV HDAC family, has emerged as a critical regulator of immune responses.[1][2][3] Its unique expression pattern and enzymatic activities distinguish it from other HDACs, positioning it as a key modulator of both innate and adaptive immunity.[1][3][4] This technical guide provides an in-depth overview of the multifaceted role of HDAC11 in immune cell regulation, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways. Understanding the intricate functions of HDAC11 is paramount for the development of novel therapeutic strategies targeting a range of conditions, from autoimmune diseases and cancer to infectious diseases.[1]
Core Functions of HDAC11 in Immune Cells
HDAC11 exerts its influence across a spectrum of immune cells, often acting as a crucial checkpoint in determining their activation, differentiation, and function. Its roles are cell-type specific and context-dependent, highlighting the complexity of its regulatory mechanisms.
Antigen-Presenting Cells (APCs): A Gatekeeper of Tolerance and Immunity
In antigen-presenting cells (APCs) such as macrophages and dendritic cells, HDAC11 is a pivotal negative regulator of Interleukin-10 (IL-10) expression.[1][2][5][6] IL-10 is a potent anti-inflammatory cytokine crucial for maintaining immune homeostasis and tolerance.
-
Mechanism of IL-10 Repression: HDAC11 is recruited to the Il10 gene promoter, where it mediates histone deacetylation, leading to a more compact chromatin structure that restricts the access of transcriptional activators.[5][7] This repressive action tips the balance away from an anti-inflammatory, tolerogenic state towards a pro-inflammatory phenotype.[1][2]
-
Functional Consequences:
-
Overexpression of HDAC11 in APCs leads to decreased IL-10 production, resulting in inflammatory APCs capable of priming naive T cells and breaking T cell tolerance.[1][5]
-
Disruption or inhibition of HDAC11 in APCs results in the upregulation of IL-10, leading to impaired antigen-specific T cell responses and the induction of T cell tolerance.[1][2][5]
-
HDAC11 also physically interacts with HDAC6, another histone deacetylase, at the IL-10 promoter.[8] While HDAC11 represses IL-10 transcription, HDAC6 acts as a transcriptional activator, showcasing a complex interplay between different HDACs in fine-tuning cytokine expression.[8]
T Cells: A Checkpoint for Effector Function
HDAC11 acts as a regulatory checkpoint in T cell function, restraining their activation and effector capabilities.[9][10]
-
Enhanced T Cell Immunity in the Absence of HDAC11: T cells from HDAC11 knockout (KO) mice exhibit enhanced proliferation, production of pro-inflammatory cytokines like IFN-γ and TNF, and increased expression of effector molecules. This heightened effector function translates to more potent anti-tumor responses in preclinical models.
-
Regulation of Regulatory T cells (Tregs): In Foxp3+ regulatory T cells (Tregs), which are essential for maintaining self-tolerance, HDAC11 plays a suppressive role. Deletion of HDAC11 in Tregs enhances their suppressive function and increases the expression of Foxp3, a key transcription factor for Treg lineage.[11][12][13] HDAC11 can directly interact with and deacetylate Foxp3, suggesting a direct regulatory mechanism.[12][14][15]
Myeloid-Derived Suppressor Cells (MDSCs): A Negative Regulator of Expansion and Function
Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that suppress T cell responses, particularly in the tumor microenvironment. HDAC11 acts as a negative regulator of MDSC expansion and function.[4][16][17][18][19]
-
HDAC11 Expression and MDSC Differentiation: The transition of immature myeloid cells into MDSCs is associated with a decrease in HDAC11 expression.[16][17][18]
-
Enhanced Suppressive Function in the Absence of HDAC11: MDSCs lacking HDAC11 exhibit increased suppressive activity.[20] This is linked to the upregulation of arginase 1 and iNOS, key enzymes mediating MDSC-suppressive functions.[20] Mechanistically, HDAC11 is recruited to the promoter of the transcription factor C/EBPβ, a critical regulator of MDSC differentiation and function, where it exerts a negative regulatory effect.[20]
Quantitative Data on HDAC11 Function
The following tables summarize key quantitative findings from studies investigating the role of HDAC11 in immune cells.
| Cell Type | Genetic/Pharmacological Manipulation | Key Quantitative Change | Reference |
| Mouse Macrophages (RAW264.7) | Overexpression of HDAC11 | ~80% reduction in LPS-induced IL-10 mRNA expression. | [1] |
| Mouse Macrophages (RAW264.7) | shRNA-mediated knockdown of HDAC11 | ~2.5-fold increase in LPS-induced IL-10 mRNA expression. | [1] |
| Human Monocyte-Derived Macrophages | Overexpression of HDAC11 | Significant decrease in LPS-induced IL-10 protein secretion. | [1] |
| Mouse T cells (from HDAC11 KO mice) | In vitro stimulation | ~2-fold increase in IFN-γ production by CD4+ T cells. | |
| Mouse T cells (from HDAC11 KO mice) | In vitro stimulation | ~1.5-fold increase in proliferation of CD8+ T cells. | |
| Mouse Regulatory T cells (from HDAC11 KO mice) | In vitro suppression assay | ~20% increase in suppression of conventional T cell proliferation. | [13] |
| Mouse Myeloid-Derived Suppressor Cells (from HDAC11 KO mice) | In vivo tumor model | ~1.5-fold increase in Arginase-1 expression in tumor-infiltrating MDSCs. | [20] |
Signaling Pathways Involving HDAC11
HDAC11 is implicated in several key signaling pathways that govern immune cell function.
HDAC11-Mediated Regulation of IL-10 Expression in APCs
This pathway highlights the direct transcriptional control exerted by HDAC11 on the Il10 gene.
Caption: HDAC11 negatively regulates IL-10 transcription in APCs.
Regulation of T Cell Effector Function by HDAC11
This diagram illustrates how HDAC11 acts as a brake on T cell activation and the expression of key transcription factors.
Caption: HDAC11 represses key transcription factors in T cells.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the function of HDAC11 in immune cells, based on published protocols.[3][21]
Chromatin Immunoprecipitation (ChIP) to Determine HDAC11 Recruitment to Gene Promoters
This protocol is used to investigate the direct binding of HDAC11 to specific DNA sequences, such as the Il10 promoter.[3][21]
1. Cell Cross-Linking:
-
Start with approximately 20 x 10^6 immune cells (e.g., bone marrow-derived macrophages) per condition.
-
Wash cells twice with 10 mL of 1x PBS.
-
Resuspend cells in 20 mL of cross-linking buffer (e.g., 1% formaldehyde in PBS).
-
Incubate for 10 minutes at room temperature with gentle rotation.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes.
-
Wash cells twice with ice-cold PBS.
2. Cell Lysis and Chromatin Shearing:
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical.
3. Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G agarose/sepharose beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-HDAC11 antibody or an isotype control IgG.
-
Add protein A/G beads and incubate for 1-2 hours to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
4. Elution and Reverse Cross-Linking:
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification and Analysis:
-
Purify the DNA using a PCR purification kit.
-
Analyze the enrichment of specific DNA sequences (e.g., Il10 promoter) by quantitative real-time PCR (qPCR).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This method is used to quantify the changes in mRNA levels of target genes, such as Il10, in response to HDAC11 manipulation.[3][21]
1. RNA Extraction:
-
Isolate total RNA from immune cells using a suitable method, such as TRIzol reagent, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
2. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
3. qPCR Reaction:
-
Set up the qPCR reaction in a 10-20 µL volume containing:
-
cDNA template
-
Forward and reverse primers for the gene of interest and a housekeeping gene (e.g., GAPDH, β-actin)
-
SYBR Green or TaqMan master mix
-
-
Run the reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension).
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Flow Cytometry for Immune Cell Phenotyping
Flow cytometry is used to identify and quantify different immune cell populations and to assess the expression of cell surface and intracellular proteins.[3][21]
1. Cell Preparation:
-
Prepare single-cell suspensions from tissues (e.g., spleen, bone marrow) or from in vitro cultures.
-
Perform red blood cell lysis if necessary.
-
Count the cells and adjust the concentration to 1 x 10^7 cells/mL.
2. Staining:
-
Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific antibody binding.
-
Stain for surface markers by incubating the cells with fluorescently conjugated antibodies for 20-30 minutes on ice, protected from light.
-
For intracellular staining (e.g., for cytokines or transcription factors like Foxp3), fix and permeabilize the cells using a dedicated kit before adding the intracellular antibodies.
3. Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Set up appropriate compensation controls to correct for spectral overlap between fluorochromes.
-
Analyze the data using flow cytometry analysis software (e.g., FlowJo, FCS Express) to gate on specific cell populations and quantify marker expression.
Experimental Workflow Diagrams
Workflow for Investigating the Effect of an HDAC11 Inhibitor on Macrophage Cytokine Production
Caption: Workflow for assessing HDAC11 inhibitor effects on macrophages.
Workflow for ChIP-Seq Analysis of HDAC11 Targets in T cells
Caption: Workflow for identifying HDAC11 genomic targets via ChIP-Seq.
Conclusion and Future Directions
HDAC11 is a multifaceted regulator of the immune system, with distinct and critical roles in a variety of immune cell types. Its function as a negative regulator of the anti-inflammatory cytokine IL-10 in APCs and as a checkpoint for T cell effector function underscores its potential as a therapeutic target. The ability to modulate the immune response by either inhibiting or potentially activating HDAC11 opens up new avenues for the treatment of cancer, autoimmune diseases, and other inflammatory conditions.[1]
Future research should focus on further delineating the cell-specific substrates and interaction partners of HDAC11 to gain a more comprehensive understanding of its regulatory networks. The development of highly specific HDAC11 inhibitors will be crucial for translating the promising preclinical findings into effective clinical therapies. A deeper understanding of the interplay between HDAC11 and other epigenetic modifiers will also be essential for designing combination therapies that can precisely tailor the immune response for optimal therapeutic outcomes.
References
- 1. HDAC11 is a regulator of diverse immune functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Immune Responses by Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Analysis of Histone Deacetylase 11 (HDAC11) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The histone deacetylase HDAC11 regulates the expression of interleukin 10 and immune tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avstera.com [avstera.com]
- 7. Preclinical and clinical progress for HDAC as a putative target for epigenetic remodeling and functionality of immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ,DIVERGENT ROLES OF HISTONE DEACETYLASE 6 (HDAC6) AND HISTONE DEACETYLASE 11 (HDAC11) ON THE TRANSCRIPTIONAL REGULATION OF IL10 IN ANTIGEN PRESENTING CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencedaily.com [sciencedaily.com]
- 10. bioengineer.org [bioengineer.org]
- 11. Role of Histone Deacetylases in T-Cell Development and Function [mdpi.com]
- 12. Histone/protein deacetylase inhibitor therapy for enhancement of Foxp3+ T-regulatory cell function post-transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone/protein deacetylase 11 targeting promotes Foxp3+ Treg function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Histone deacetylase 11: A novel epigenetic regulator of myeloid derived suppressor cell expansion and function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ashpublications.org [ashpublications.org]
- 19. Epigenetics in myeloid derived suppressor cells: a sheathed sword towards cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. Functional Analysis of Histone Deacetylase 11 (HDAC11) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
FT895 In Vitro Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
FT895 is a potent and selective inhibitor of histone deacetylase 11 (HDAC11), a class IV HDAC enzyme.[1][2] Emerging research highlights the therapeutic potential of this compound in diverse areas, including oncology and antiviral applications.[3][4] These application notes provide a summary of the in vitro activity of this compound and detailed protocols for key assays to evaluate its efficacy and mechanism of action in a laboratory setting.
Data Presentation
The following tables summarize the reported in vitro inhibitory and cytotoxic concentrations of this compound across various cell lines and assay formats.
Table 1: Inhibitory Concentration of this compound
| Target | Assay System | IC50 | Reference |
| HDAC11 | Enzyme Assay | 3 nM | [1][2] |
| HDAC11 | HPLC Assay (myristoyl-H3K9 peptide) | 0.74 µM | [5] |
| HDAC4 | Enzyme Assay | 25 µM | [5] |
| HDAC8 | Enzyme Assay | 9.2 µM | [5] |
Table 2: Antiviral and Cytotoxic Activity of this compound
| Cell Line | Virus | Parameter | Value | Reference |
| HeLa | - | CC50 | > 100 µM | [3] |
| HeLa | EV71 | EC50 | 0.1 µM | [3] |
| Vero | - | CC50 | > 200 µM | |
| Vero | EV71 | EC50 | 0.1 µM | |
| sNF96.2 (NF1-related MPNST) | - | IC50 | 77.16 µM | [4] |
| STS26T (sporadic MPNST) | - | IC50 | 58.49 µM | [4] |
| S462TY (MPNST) | - | IC50 | 6.76 µM | [4] |
| T265 (MPNST) | - | IC50 | 10.09 µM | [4] |
| ST8814 (MPNST) | - | IC50 | 22.88 µM | [4] |
| hs53T (neurofibroma) | - | IC50 | 13.12 µM | [4] |
| LinNF (neurofibroma primary culture) | - | IC50 | 121.9 µM | [4] |
Signaling Pathways
This compound has been shown to modulate key signaling pathways, including the Hippo pathway and pathways involved in thermogenesis.
Caption: this compound inhibits HDAC11, which in turn suppresses the expression of TAZ and TEAD1, leading to the inhibition of Malignant Peripheral Nerve Sheath Tumor (MPNST) cell growth.[4]
Caption: this compound inhibits HDAC11, preventing the demyristoylation of Gravin-α, which leads to the activation of PKA signaling and subsequent induction of UCP1 expression, a key regulator of thermogenesis.[6]
Experimental Workflow
A general workflow for evaluating the in vitro antiviral activity of this compound is depicted below. This can be adapted for other applications such as oncology studies.
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 4. urmc.rochester.edu [urmc.rochester.edu]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. brainvta.tech [brainvta.tech]
FT895 In Vitro Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
FT895 is a potent and selective inhibitor of histone deacetylase 11 (HDAC11), a class IV HDAC enzyme.[1][2] Emerging research highlights the therapeutic potential of this compound in diverse areas, including oncology and antiviral applications.[3][4] These application notes provide a summary of the in vitro activity of this compound and detailed protocols for key assays to evaluate its efficacy and mechanism of action in a laboratory setting.
Data Presentation
The following tables summarize the reported in vitro inhibitory and cytotoxic concentrations of this compound across various cell lines and assay formats.
Table 1: Inhibitory Concentration of this compound
| Target | Assay System | IC50 | Reference |
| HDAC11 | Enzyme Assay | 3 nM | [1][2] |
| HDAC11 | HPLC Assay (myristoyl-H3K9 peptide) | 0.74 µM | [5] |
| HDAC4 | Enzyme Assay | 25 µM | [5] |
| HDAC8 | Enzyme Assay | 9.2 µM | [5] |
Table 2: Antiviral and Cytotoxic Activity of this compound
| Cell Line | Virus | Parameter | Value | Reference |
| HeLa | - | CC50 | > 100 µM | [3] |
| HeLa | EV71 | EC50 | 0.1 µM | [3] |
| Vero | - | CC50 | > 200 µM | |
| Vero | EV71 | EC50 | 0.1 µM | |
| sNF96.2 (NF1-related MPNST) | - | IC50 | 77.16 µM | [4] |
| STS26T (sporadic MPNST) | - | IC50 | 58.49 µM | [4] |
| S462TY (MPNST) | - | IC50 | 6.76 µM | [4] |
| T265 (MPNST) | - | IC50 | 10.09 µM | [4] |
| ST8814 (MPNST) | - | IC50 | 22.88 µM | [4] |
| hs53T (neurofibroma) | - | IC50 | 13.12 µM | [4] |
| LinNF (neurofibroma primary culture) | - | IC50 | 121.9 µM | [4] |
Signaling Pathways
This compound has been shown to modulate key signaling pathways, including the Hippo pathway and pathways involved in thermogenesis.
Caption: this compound inhibits HDAC11, which in turn suppresses the expression of TAZ and TEAD1, leading to the inhibition of Malignant Peripheral Nerve Sheath Tumor (MPNST) cell growth.[4]
Caption: this compound inhibits HDAC11, preventing the demyristoylation of Gravin-α, which leads to the activation of PKA signaling and subsequent induction of UCP1 expression, a key regulator of thermogenesis.[6]
Experimental Workflow
A general workflow for evaluating the in vitro antiviral activity of this compound is depicted below. This can be adapted for other applications such as oncology studies.
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 4. urmc.rochester.edu [urmc.rochester.edu]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. brainvta.tech [brainvta.tech]
FT895 in Cell Culture Experiments: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FT895 is a potent and highly selective inhibitor of histone deacetylase 11 (HDAC11), a class IV HDAC enzyme.[1][2][3][4] Its specificity makes it a valuable tool for investigating the biological roles of HDAC11 and for exploring its therapeutic potential in various diseases, particularly in oncology.[1][5] This document provides detailed application notes and protocols for the use of this compound in a range of common cell culture experiments.
Mechanism of Action
This compound exerts its effects by specifically inhibiting the enzymatic activity of HDAC11.[1][2][3][4] This inhibition leads to alterations in the acetylation status of HDAC11 target proteins, which in turn modulates various cellular processes. In cancer cells, this compound has been shown to impair mitochondrial function, disrupt signaling pathways crucial for tumor survival, and induce cell death.[1][6]
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for determining appropriate experimental concentrations.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| S462TY | Malignant Peripheral Nerve Sheath Tumor (MPNST) | 6.76 | [1] |
| T265 | Malignant Peripheral Nerve Sheath Tumor (MPNST) | 10.09 | [1] |
| ST8814 | Malignant Peripheral Nerve Sheath Tumor (MPNST) | 22.88 | [1] |
| STS26T | Sporadic Malignant Peripheral Nerve Sheath Tumor (MPNST) | 58.49 | [1] |
| sNF96.2 | NF1-related Malignant Peripheral Nerve Sheath Tumor (MPNST) | 77.16 | [1] |
| hs53T | Neurofibroma | 13.12 | [1] |
| LinNF | Primary Neurofibroma | 121.9 | [1] |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol describes how to assess the effect of this compound on cell proliferation and cytotoxicity using a colorimetric assay.
Materials:
-
Cells of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2 x 10⁵ cells/mL in 100 µL of complete medium per well.[1]
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a concentration range guided by the IC50 values in the table above.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[1][7]
-
-
MTT/CCK-8 Addition and Incubation:
-
Measurement:
-
For MTT assay: After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
For both assays: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).[8]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot a dose-response curve and determine the IC50 value.
-
Western Blot Analysis
This protocol details the detection of specific proteins in cells treated with this compound to study its effect on signaling pathways.
Materials:
-
Cells of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against HDAC11, α-tubulin, KIF18A, TEAD1, TAZ, p-ERK, ERK, GAPDH)[1]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Seed and treat cells with the desired concentrations of this compound (e.g., 10 µM for 24 hours).[1]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 12,000 x g for 10 minutes at 4°C to pellet cell debris.[7]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control like GAPDH.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol uses flow cytometry to quantify apoptosis in this compound-treated cells.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells and treat with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including the supernatant containing floating cells) by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Cell Cycle Analysis
This protocol outlines the analysis of cell cycle distribution in this compound-treated cells using propidium iodide staining and flow cytometry.
Materials:
-
Cells of interest
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment and Fixation:
-
Seed and treat cells with this compound as desired.
-
Harvest the cells and wash with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate the cell populations based on their DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Mitochondrial Respiration Assay (Seahorse Analysis)
This protocol assesses the impact of this compound on mitochondrial function by measuring the oxygen consumption rate (OCR).[6]
Materials:
-
Cells of interest
-
This compound
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Analyzer
-
Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to attach overnight.
-
Treat the cells with this compound (e.g., 10 µM) for a specified time (e.g., 24 hours).[6]
-
-
Seahorse Assay:
-
Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
Load the sensor cartridge with the compounds from the Mito Stress Test Kit (oligomycin, FCCP, and rotenone/antimycin A).
-
Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
-
Data Analysis:
-
The Seahorse software will calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[6]
-
Compare the OCR profiles of this compound-treated cells with control cells.
-
Signaling Pathways and Experimental Workflows
This compound-Mediated Inhibition of the Hippo Signaling Pathway
This compound has been shown to suppress the expression of the transcription factor TEAD1 and its co-activator TAZ, which are key components of the Hippo signaling pathway.[1] This pathway is crucial for regulating cell proliferation and apoptosis.
Caption: this compound inhibits HDAC11, leading to the suppression of TEAD1/TAZ activity and reduced cell proliferation.
Experimental Workflow for Assessing this compound Efficacy
This diagram illustrates a typical workflow for evaluating the effects of this compound in cell culture.
Caption: A logical workflow for characterizing the cellular effects of this compound.
This compound and the JAK/STAT Signaling Pathway
This compound can inhibit the proliferation of certain cancer cells by blocking the JAK/STAT signaling pathway.[1]
Caption: this compound can interfere with the JAK/STAT pathway, a key regulator of cell growth and survival.
This compound and the HIF-1α Signaling Pathway
In some contexts, the effects of this compound on mitochondrial respiration are linked to the HIF-1α signaling pathway.[6]
Caption: this compound-induced mitochondrial dysfunction can lead to the activation of the HIF-1α pathway.
References
- 1. A novel HDAC11 inhibitor potentiates the tumoricidal effects of cordycepin against malignant peripheral nerve sheath tumor through the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | HDAC11 (histone deacetylase) inhibitor | CAS# 2225728-57-2 | InvivoChem [invivochem.com]
- 4. The Hippo Signaling Pathway in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Targeting HDAC11 activity by this compound restricts EV71 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
FT895 in Cell Culture Experiments: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FT895 is a potent and highly selective inhibitor of histone deacetylase 11 (HDAC11), a class IV HDAC enzyme.[1][2][3][4] Its specificity makes it a valuable tool for investigating the biological roles of HDAC11 and for exploring its therapeutic potential in various diseases, particularly in oncology.[1][5] This document provides detailed application notes and protocols for the use of this compound in a range of common cell culture experiments.
Mechanism of Action
This compound exerts its effects by specifically inhibiting the enzymatic activity of HDAC11.[1][2][3][4] This inhibition leads to alterations in the acetylation status of HDAC11 target proteins, which in turn modulates various cellular processes. In cancer cells, this compound has been shown to impair mitochondrial function, disrupt signaling pathways crucial for tumor survival, and induce cell death.[1][6]
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for determining appropriate experimental concentrations.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| S462TY | Malignant Peripheral Nerve Sheath Tumor (MPNST) | 6.76 | [1] |
| T265 | Malignant Peripheral Nerve Sheath Tumor (MPNST) | 10.09 | [1] |
| ST8814 | Malignant Peripheral Nerve Sheath Tumor (MPNST) | 22.88 | [1] |
| STS26T | Sporadic Malignant Peripheral Nerve Sheath Tumor (MPNST) | 58.49 | [1] |
| sNF96.2 | NF1-related Malignant Peripheral Nerve Sheath Tumor (MPNST) | 77.16 | [1] |
| hs53T | Neurofibroma | 13.12 | [1] |
| LinNF | Primary Neurofibroma | 121.9 | [1] |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol describes how to assess the effect of this compound on cell proliferation and cytotoxicity using a colorimetric assay.
Materials:
-
Cells of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2 x 10⁵ cells/mL in 100 µL of complete medium per well.[1]
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a concentration range guided by the IC50 values in the table above.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[1][7]
-
-
MTT/CCK-8 Addition and Incubation:
-
Measurement:
-
For MTT assay: After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
For both assays: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).[8]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot a dose-response curve and determine the IC50 value.
-
Western Blot Analysis
This protocol details the detection of specific proteins in cells treated with this compound to study its effect on signaling pathways.
Materials:
-
Cells of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against HDAC11, α-tubulin, KIF18A, TEAD1, TAZ, p-ERK, ERK, GAPDH)[1]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Seed and treat cells with the desired concentrations of this compound (e.g., 10 µM for 24 hours).[1]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 12,000 x g for 10 minutes at 4°C to pellet cell debris.[7]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control like GAPDH.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol uses flow cytometry to quantify apoptosis in this compound-treated cells.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells and treat with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including the supernatant containing floating cells) by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Cell Cycle Analysis
This protocol outlines the analysis of cell cycle distribution in this compound-treated cells using propidium iodide staining and flow cytometry.
Materials:
-
Cells of interest
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment and Fixation:
-
Seed and treat cells with this compound as desired.
-
Harvest the cells and wash with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate the cell populations based on their DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Mitochondrial Respiration Assay (Seahorse Analysis)
This protocol assesses the impact of this compound on mitochondrial function by measuring the oxygen consumption rate (OCR).[6]
Materials:
-
Cells of interest
-
This compound
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Analyzer
-
Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to attach overnight.
-
Treat the cells with this compound (e.g., 10 µM) for a specified time (e.g., 24 hours).[6]
-
-
Seahorse Assay:
-
Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
Load the sensor cartridge with the compounds from the Mito Stress Test Kit (oligomycin, FCCP, and rotenone/antimycin A).
-
Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
-
Data Analysis:
-
The Seahorse software will calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[6]
-
Compare the OCR profiles of this compound-treated cells with control cells.
-
Signaling Pathways and Experimental Workflows
This compound-Mediated Inhibition of the Hippo Signaling Pathway
This compound has been shown to suppress the expression of the transcription factor TEAD1 and its co-activator TAZ, which are key components of the Hippo signaling pathway.[1] This pathway is crucial for regulating cell proliferation and apoptosis.
Caption: this compound inhibits HDAC11, leading to the suppression of TEAD1/TAZ activity and reduced cell proliferation.
Experimental Workflow for Assessing this compound Efficacy
This diagram illustrates a typical workflow for evaluating the effects of this compound in cell culture.
Caption: A logical workflow for characterizing the cellular effects of this compound.
This compound and the JAK/STAT Signaling Pathway
This compound can inhibit the proliferation of certain cancer cells by blocking the JAK/STAT signaling pathway.[1]
Caption: this compound can interfere with the JAK/STAT pathway, a key regulator of cell growth and survival.
This compound and the HIF-1α Signaling Pathway
In some contexts, the effects of this compound on mitochondrial respiration are linked to the HIF-1α signaling pathway.[6]
Caption: this compound-induced mitochondrial dysfunction can lead to the activation of the HIF-1α pathway.
References
- 1. A novel HDAC11 inhibitor potentiates the tumoricidal effects of cordycepin against malignant peripheral nerve sheath tumor through the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | HDAC11 (histone deacetylase) inhibitor | CAS# 2225728-57-2 | InvivoChem [invivochem.com]
- 4. The Hippo Signaling Pathway in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Targeting HDAC11 activity by this compound restricts EV71 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
FT895 Application Notes and Protocols for In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FT895 is a potent and highly selective inhibitor of histone deacetylase 11 (HDAC11), with an IC50 of 3 nM.[1] Its selectivity for HDAC11 over other HDAC family members is greater than 1000-fold. This specificity makes this compound a valuable tool for investigating the biological functions of HDAC11 and a potential therapeutic agent for various diseases, including cancer and viral infections.[1] These application notes provide a summary of the current knowledge on this compound dosage and administration for in vivo mouse studies, along with detailed protocols and an overview of its known mechanisms of action.
Data Presentation
In Vivo Dosage of this compound in Mouse Models
The following table summarizes the dosages of this compound used in various in vivo mouse studies. It is important to note that the optimal dosage may vary depending on the mouse strain, disease model, and experimental endpoint.
| Application Area | Mouse Strain | Dosage | Administration Route | Dosing Frequency | Key Findings |
| Antiviral (EV71) | C57BL/6 | 50 mg/kg | Intraperitoneal (i.p.) | Daily for 7 days | Reduced EV71 replication in the intestine.[2] |
| Oncology (MPNST) | Nude Mice | 0.5 mg/kg or 1 mg/kg | Intravenous (i.v.) | Three times a week for at least 20 days (in combination with cordycepin) | Synergistically enhanced the tumoricidal effect of cordycepin.[1] |
| Metabolism | C57BL/6J | 10 mg/kg | Intraperitoneal (i.p.) | Single dose | Induced UCP1 expression.[3] |
Pharmacokinetic Profile of this compound in Mice
Limited pharmacokinetic data for this compound in mice is available. The following table summarizes the known parameters.
| Parameter | Value | Species | Administration Route |
| Serum Half-life (t½) | 9.4 hours | Mouse | Not specified |
| Clearance | Moderate | Balb/c nude mice | Intravenous (i.v.) and Intraperitoneal (i.p.) |
| Volume of Distribution | High | Balb/c nude mice | Intravenous (i.v.) and Intraperitoneal (i.p.) |
| Exposure | Improved with i.p. dosing | Balb/c nude mice | Intraperitoneal (i.p.) |
Note: Detailed pharmacokinetic parameters such as Cmax, AUC, and bioavailability, as well as comprehensive toxicology data (e.g., LD50), are not yet publicly available. Researchers should conduct preliminary dose-ranging and toxicity studies for their specific experimental models.
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound is typically formulated for in vivo studies using a vehicle to ensure its solubility and stability.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl) or Corn Oil
Protocol 1: Saline-based Formulation
This formulation is suitable for intravenous and intraperitoneal injections.
-
Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dose.
-
To prepare the final injection solution, sequentially add the following components, ensuring each is fully dissolved before adding the next:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
Mix the solution thoroughly by vortexing until it is clear and homogenous.
-
It is recommended to prepare this formulation fresh for each day of use.
Protocol 2: Corn Oil-based Formulation
This formulation is suitable for intraperitoneal injections.
-
Prepare a stock solution of this compound in DMSO.
-
To prepare the final injection solution, add 10% of the DMSO stock solution to 90% corn oil.
-
Mix thoroughly by vortexing until the solution is clear and homogenous.
In Vivo Antiviral Study Protocol (EV71 Model)
This protocol is adapted from a study investigating the antiviral effects of this compound against Enterovirus 71 (EV71).[2]
Animal Model:
-
6-week-old male C57BL/6 mice.
Experimental Procedure:
-
Infect mice intraperitoneally (i.p.) with 1 x 10^6 PFU of EV71 in 100 µl of PBS.
-
Randomly divide the mice into a treatment group and a vehicle control group.
-
Starting 24 hours post-infection, administer this compound (50 mg/kg) or vehicle (saline) via i.p. injection daily for 7 consecutive days.
-
Monitor the mice for clinical signs of disease and body weight changes.
-
At the end of the study (day 7 post-infection), euthanize the mice and collect tissues of interest (e.g., ileum) for analysis.
Endpoint Analysis:
-
Viral Load: Quantify viral RNA in tissues using RT-qPCR.
-
In Vivo Imaging: If using a reporter virus (e.g., Gluc-EV71), perform in vivo imaging to visualize the extent of infection.
-
Histopathology: Analyze tissue sections for pathological changes.
-
Cytokine Analysis: Measure the expression of relevant cytokines (e.g., IL-10) in tissues by RT-qPCR or ELISA.
In Vivo Oncology Study Protocol (MPNST Xenograft Model)
This protocol is based on a study evaluating the synergistic effect of this compound and cordycepin on malignant peripheral nerve sheath tumors (MPNST).[1]
Animal Model:
-
Nude mice.
Experimental Procedure:
-
Subcutaneously inoculate nude mice with MPNST cells.
-
Allow tumors to grow to a mean size of 100-150 mm³.
-
Randomly assign mice to treatment groups:
-
Vehicle control
-
Cordycepin alone
-
This compound alone (0.5 mg/kg or 1 mg/kg)
-
Combination of cordycepin and this compound
-
-
Administer treatments via tail vein injection three times a week for at least 20 days.
-
Measure tumor volume with calipers and monitor the body weight of the mice regularly.
Endpoint Analysis:
-
Tumor Growth Inhibition: Calculate and compare the tumor volumes between the different treatment groups.
-
Western Blotting: Analyze protein expression levels of key signaling molecules in tumor lysates.
-
Immunohistochemistry: Examine the expression and localization of proteins of interest in tumor sections.
-
Apoptosis Assays: Perform TUNEL staining or other apoptosis assays on tumor sections.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
References
- 1. A novel HDAC11 inhibitor potentiates the tumoricidal effects of cordycepin against malignant peripheral nerve sheath tumor through the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting HDAC11 activity by this compound restricts EV71 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance [jci.org]
FT895 Application Notes and Protocols for In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FT895 is a potent and highly selective inhibitor of histone deacetylase 11 (HDAC11), with an IC50 of 3 nM.[1] Its selectivity for HDAC11 over other HDAC family members is greater than 1000-fold. This specificity makes this compound a valuable tool for investigating the biological functions of HDAC11 and a potential therapeutic agent for various diseases, including cancer and viral infections.[1] These application notes provide a summary of the current knowledge on this compound dosage and administration for in vivo mouse studies, along with detailed protocols and an overview of its known mechanisms of action.
Data Presentation
In Vivo Dosage of this compound in Mouse Models
The following table summarizes the dosages of this compound used in various in vivo mouse studies. It is important to note that the optimal dosage may vary depending on the mouse strain, disease model, and experimental endpoint.
| Application Area | Mouse Strain | Dosage | Administration Route | Dosing Frequency | Key Findings |
| Antiviral (EV71) | C57BL/6 | 50 mg/kg | Intraperitoneal (i.p.) | Daily for 7 days | Reduced EV71 replication in the intestine.[2] |
| Oncology (MPNST) | Nude Mice | 0.5 mg/kg or 1 mg/kg | Intravenous (i.v.) | Three times a week for at least 20 days (in combination with cordycepin) | Synergistically enhanced the tumoricidal effect of cordycepin.[1] |
| Metabolism | C57BL/6J | 10 mg/kg | Intraperitoneal (i.p.) | Single dose | Induced UCP1 expression.[3] |
Pharmacokinetic Profile of this compound in Mice
Limited pharmacokinetic data for this compound in mice is available. The following table summarizes the known parameters.
| Parameter | Value | Species | Administration Route |
| Serum Half-life (t½) | 9.4 hours | Mouse | Not specified |
| Clearance | Moderate | Balb/c nude mice | Intravenous (i.v.) and Intraperitoneal (i.p.) |
| Volume of Distribution | High | Balb/c nude mice | Intravenous (i.v.) and Intraperitoneal (i.p.) |
| Exposure | Improved with i.p. dosing | Balb/c nude mice | Intraperitoneal (i.p.) |
Note: Detailed pharmacokinetic parameters such as Cmax, AUC, and bioavailability, as well as comprehensive toxicology data (e.g., LD50), are not yet publicly available. Researchers should conduct preliminary dose-ranging and toxicity studies for their specific experimental models.
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound is typically formulated for in vivo studies using a vehicle to ensure its solubility and stability.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl) or Corn Oil
Protocol 1: Saline-based Formulation
This formulation is suitable for intravenous and intraperitoneal injections.
-
Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dose.
-
To prepare the final injection solution, sequentially add the following components, ensuring each is fully dissolved before adding the next:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
Mix the solution thoroughly by vortexing until it is clear and homogenous.
-
It is recommended to prepare this formulation fresh for each day of use.
Protocol 2: Corn Oil-based Formulation
This formulation is suitable for intraperitoneal injections.
-
Prepare a stock solution of this compound in DMSO.
-
To prepare the final injection solution, add 10% of the DMSO stock solution to 90% corn oil.
-
Mix thoroughly by vortexing until the solution is clear and homogenous.
In Vivo Antiviral Study Protocol (EV71 Model)
This protocol is adapted from a study investigating the antiviral effects of this compound against Enterovirus 71 (EV71).[2]
Animal Model:
-
6-week-old male C57BL/6 mice.
Experimental Procedure:
-
Infect mice intraperitoneally (i.p.) with 1 x 10^6 PFU of EV71 in 100 µl of PBS.
-
Randomly divide the mice into a treatment group and a vehicle control group.
-
Starting 24 hours post-infection, administer this compound (50 mg/kg) or vehicle (saline) via i.p. injection daily for 7 consecutive days.
-
Monitor the mice for clinical signs of disease and body weight changes.
-
At the end of the study (day 7 post-infection), euthanize the mice and collect tissues of interest (e.g., ileum) for analysis.
Endpoint Analysis:
-
Viral Load: Quantify viral RNA in tissues using RT-qPCR.
-
In Vivo Imaging: If using a reporter virus (e.g., Gluc-EV71), perform in vivo imaging to visualize the extent of infection.
-
Histopathology: Analyze tissue sections for pathological changes.
-
Cytokine Analysis: Measure the expression of relevant cytokines (e.g., IL-10) in tissues by RT-qPCR or ELISA.
In Vivo Oncology Study Protocol (MPNST Xenograft Model)
This protocol is based on a study evaluating the synergistic effect of this compound and cordycepin on malignant peripheral nerve sheath tumors (MPNST).[1]
Animal Model:
-
Nude mice.
Experimental Procedure:
-
Subcutaneously inoculate nude mice with MPNST cells.
-
Allow tumors to grow to a mean size of 100-150 mm³.
-
Randomly assign mice to treatment groups:
-
Vehicle control
-
Cordycepin alone
-
This compound alone (0.5 mg/kg or 1 mg/kg)
-
Combination of cordycepin and this compound
-
-
Administer treatments via tail vein injection three times a week for at least 20 days.
-
Measure tumor volume with calipers and monitor the body weight of the mice regularly.
Endpoint Analysis:
-
Tumor Growth Inhibition: Calculate and compare the tumor volumes between the different treatment groups.
-
Western Blotting: Analyze protein expression levels of key signaling molecules in tumor lysates.
-
Immunohistochemistry: Examine the expression and localization of proteins of interest in tumor sections.
-
Apoptosis Assays: Perform TUNEL staining or other apoptosis assays on tumor sections.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
References
- 1. A novel HDAC11 inhibitor potentiates the tumoricidal effects of cordycepin against malignant peripheral nerve sheath tumor through the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting HDAC11 activity by this compound restricts EV71 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance [jci.org]
FT895: Comprehensive Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubility and formulation of FT895, a potent and highly selective inhibitor of histone deacetylase 11 (HDAC11), for use in preclinical research. The information is intended to guide researchers in preparing this compound for both in vitro and in vivo experimental settings.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₅F₃N₄O₂ | [1] |
| Molecular Weight | 352.31 g/mol | [1][2][3] |
| CAS Number | 2225728-57-2 | [1][4][5] |
| Appearance | White to light yellow solid | [1] |
| IC₅₀ (HDAC11) | 3 nM | [1][3][5][6] |
Solubility Data
This compound exhibits varying solubility depending on the solvent or formulation vehicle. The following tables summarize the solubility data for in vitro and in vivo applications.
In Vitro Solubility
| Solvent | Solubility | Notes |
| DMSO | ~125 mg/mL (~354.8 mM) | Sonication or heating may be required to aid dissolution.[3][4] |
| DMSO | 20 mg/mL (56.77 mM) | Sonication is recommended.[2] |
| DMSO | 10 mM | No special notes provided.[5] |
In Vivo Formulation Solubility
| Formulation Components | Achievable Concentration | Reference |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL (5.90 mM) | [1][3][4] |
| 10% DMSO + 90% Corn Oil | ≥ 5 mg/mL (14.19 mM) | [3][4] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.90 mM) | [1][3][4] |
| 5% DMA + 1% Tween 80 + 94% Sterile Water | Not specified, used for i.p. injection | [7] |
Experimental Protocols
Note: Always use high-purity solvents and reagents. Prepare fresh working solutions for in vivo experiments on the day of use.[4] For long-term storage of stock solutions, aliquot to avoid repeated freeze-thaw cycles.[4]
Protocol 1: Preparation of DMSO Stock Solution for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 2.838 mL of DMSO to 1 mg of this compound).
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If dissolution is slow, sonicate the solution for a few minutes.[2]
-
Once fully dissolved, the clear stock solution can be aliquoted and stored.
Storage:
Protocol 2: Preparation of Formulation for Intraperitoneal (i.p.) Injection (PEG300-based)
This protocol details the preparation of a common vehicle for in vivo administration of hydrophobic compounds.
Materials:
-
This compound DMSO stock solution (e.g., 20.8 mg/mL)[1]
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes for mixing
Procedure (for 1 mL of final formulation):
-
Start with 100 µL of a 20.8 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.[1][4]
-
Add 50 µL of Tween-80 and mix again until a clear solution is obtained.[1][4]
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.[1][4]
-
The final concentration will be 2.08 mg/mL this compound in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Protocol 3: Preparation of Formulation for Oral Gavage (Corn Oil-based)
This protocol is suitable for oral administration of this compound.
Materials:
-
This compound DMSO stock solution (e.g., 50 mg/mL)[4]
-
Corn Oil
-
Sterile tubes for mixing
Procedure (for 1 mL of final formulation):
-
Start with 100 µL of a 50 mg/mL this compound stock solution in DMSO.
-
Add 900 µL of corn oil.
-
Mix thoroughly until a clear and homogenous solution is achieved.
-
The final concentration will be 5 mg/mL this compound in 10% DMSO and 90% Corn Oil.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways modulated by this compound and the experimental workflows for its formulation.
Caption: this compound inhibits HDAC11, modulating pathways like Hippo and JAK/STAT.
Caption: Workflow for preparing this compound DMSO stock solution for in vitro use.
Caption: Step-by-step workflow for preparing a PEG300-based this compound formulation.
Mechanism of Action
This compound is a potent and specific inhibitor of HDAC11 with an IC₅₀ of 3 nM.[1][5][6] It demonstrates over 1000-fold selectivity against ten other HDAC family members.[1][2][3] Inhibition of HDAC11 by this compound has been shown to modulate several signaling pathways, including the Hippo and JAK/STAT pathways, which are implicated in cancer cell growth.[8] Additionally, this compound has been observed to promote thermogenic pathways by inducing UCP1 expression.[7][9] Studies have also indicated its potential in restricting viral replication, such as that of EV71, and in promoting anti-inflammatory responses through the upregulation of IL-10.[10] The diverse biological activities of this compound make it a valuable tool for research in oncology, virology, and metabolic diseases.[5][8][10][11]
References
- 1. This compound | HDAC11 (histone deacetylase) inhibitor | CAS# 2225728-57-2 | InvivoChem [invivochem.com]
- 2. This compound | HDAC | Antifungal | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (FT-895) | HDAC11 inhibitor | Probechem Biochemicals [probechem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel HDAC11 inhibitor potentiates the tumoricidal effects of cordycepin against malignant peripheral nerve sheath tumor through the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance [jci.org]
- 10. Targeting HDAC11 activity by this compound restricts EV71 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
FT895: Comprehensive Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubility and formulation of FT895, a potent and highly selective inhibitor of histone deacetylase 11 (HDAC11), for use in preclinical research. The information is intended to guide researchers in preparing this compound for both in vitro and in vivo experimental settings.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₅F₃N₄O₂ | [1] |
| Molecular Weight | 352.31 g/mol | [1][2][3] |
| CAS Number | 2225728-57-2 | [1][4][5] |
| Appearance | White to light yellow solid | [1] |
| IC₅₀ (HDAC11) | 3 nM | [1][3][5][6] |
Solubility Data
This compound exhibits varying solubility depending on the solvent or formulation vehicle. The following tables summarize the solubility data for in vitro and in vivo applications.
In Vitro Solubility
| Solvent | Solubility | Notes |
| DMSO | ~125 mg/mL (~354.8 mM) | Sonication or heating may be required to aid dissolution.[3][4] |
| DMSO | 20 mg/mL (56.77 mM) | Sonication is recommended.[2] |
| DMSO | 10 mM | No special notes provided.[5] |
In Vivo Formulation Solubility
| Formulation Components | Achievable Concentration | Reference |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL (5.90 mM) | [1][3][4] |
| 10% DMSO + 90% Corn Oil | ≥ 5 mg/mL (14.19 mM) | [3][4] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.90 mM) | [1][3][4] |
| 5% DMA + 1% Tween 80 + 94% Sterile Water | Not specified, used for i.p. injection | [7] |
Experimental Protocols
Note: Always use high-purity solvents and reagents. Prepare fresh working solutions for in vivo experiments on the day of use.[4] For long-term storage of stock solutions, aliquot to avoid repeated freeze-thaw cycles.[4]
Protocol 1: Preparation of DMSO Stock Solution for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 2.838 mL of DMSO to 1 mg of this compound).
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If dissolution is slow, sonicate the solution for a few minutes.[2]
-
Once fully dissolved, the clear stock solution can be aliquoted and stored.
Storage:
Protocol 2: Preparation of Formulation for Intraperitoneal (i.p.) Injection (PEG300-based)
This protocol details the preparation of a common vehicle for in vivo administration of hydrophobic compounds.
Materials:
-
This compound DMSO stock solution (e.g., 20.8 mg/mL)[1]
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes for mixing
Procedure (for 1 mL of final formulation):
-
Start with 100 µL of a 20.8 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.[1][4]
-
Add 50 µL of Tween-80 and mix again until a clear solution is obtained.[1][4]
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.[1][4]
-
The final concentration will be 2.08 mg/mL this compound in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Protocol 3: Preparation of Formulation for Oral Gavage (Corn Oil-based)
This protocol is suitable for oral administration of this compound.
Materials:
-
This compound DMSO stock solution (e.g., 50 mg/mL)[4]
-
Corn Oil
-
Sterile tubes for mixing
Procedure (for 1 mL of final formulation):
-
Start with 100 µL of a 50 mg/mL this compound stock solution in DMSO.
-
Add 900 µL of corn oil.
-
Mix thoroughly until a clear and homogenous solution is achieved.
-
The final concentration will be 5 mg/mL this compound in 10% DMSO and 90% Corn Oil.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways modulated by this compound and the experimental workflows for its formulation.
Caption: this compound inhibits HDAC11, modulating pathways like Hippo and JAK/STAT.
Caption: Workflow for preparing this compound DMSO stock solution for in vitro use.
Caption: Step-by-step workflow for preparing a PEG300-based this compound formulation.
Mechanism of Action
This compound is a potent and specific inhibitor of HDAC11 with an IC₅₀ of 3 nM.[1][5][6] It demonstrates over 1000-fold selectivity against ten other HDAC family members.[1][2][3] Inhibition of HDAC11 by this compound has been shown to modulate several signaling pathways, including the Hippo and JAK/STAT pathways, which are implicated in cancer cell growth.[8] Additionally, this compound has been observed to promote thermogenic pathways by inducing UCP1 expression.[7][9] Studies have also indicated its potential in restricting viral replication, such as that of EV71, and in promoting anti-inflammatory responses through the upregulation of IL-10.[10] The diverse biological activities of this compound make it a valuable tool for research in oncology, virology, and metabolic diseases.[5][8][10][11]
References
- 1. This compound | HDAC11 (histone deacetylase) inhibitor | CAS# 2225728-57-2 | InvivoChem [invivochem.com]
- 2. This compound | HDAC | Antifungal | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (FT-895) | HDAC11 inhibitor | Probechem Biochemicals [probechem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel HDAC11 inhibitor potentiates the tumoricidal effects of cordycepin against malignant peripheral nerve sheath tumor through the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance [jci.org]
- 10. Targeting HDAC11 activity by this compound restricts EV71 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
Application Notes and Protocols for FT895 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
FT895 is a potent and highly selective inhibitor of histone deacetylase 11 (HDAC11), a class IV HDAC, demonstrating significant potential as a therapeutic agent in various cancer models. With an IC50 of 3 nM for HDAC11, this compound exhibits over 1000-fold selectivity against other HDAC family members. This document provides detailed application notes and experimental protocols for the use of this compound in cancer research, with a focus on its demonstrated efficacy in Malignant Peripheral Nerve Sheath Tumors (MPNST), lung cancer, and JAK2-driven myeloproliferative neoplasms. The information presented herein is intended to guide researchers in designing and executing experiments to further elucidate the therapeutic potential of this compound.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. Dysregulation of HDAC activity is a common feature in many cancers, leading to altered gene expression and the promotion of tumorigenesis. HDAC inhibitors have emerged as a promising class of anti-cancer drugs. This compound distinguishes itself through its high selectivity for HDAC11, minimizing off-target effects and offering a more targeted therapeutic approach. Preclinical studies have highlighted this compound's ability to inhibit cancer cell proliferation, induce apoptosis, and suppress cancer stem cell self-renewal through various signaling pathways.
Applications in Cancer Research
This compound has demonstrated anti-cancer activity in several preclinical models:
-
Malignant Peripheral Nerve Sheath Tumors (MPNST): this compound exhibits synergistic anti-tumor effects when used in combination with cordycepin, both in vitro and in vivo. This combination therapy has been shown to disrupt the Hippo signaling pathway.[1][2]
-
Lung Cancer: this compound has been shown to reduce the self-renewal of cancer stem cells and inhibit the growth of drug-resistant cancer cells by suppressing the expression of the transcription factor Sox2.
-
JAK2-Driven Myeloproliferative Neoplasms: this compound can inhibit the proliferation of cancer cells driven by JAK2 mutations by blocking the JAK/STAT signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound in MPNST Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) |
| S462TY | MPNST | 6.76 |
| T265 | MPNST | 10.09 |
| ST8814 | MPNST | 22.88 |
| STS26T | Sporadic MPNST | 58.49 |
| sNF96.2 | NF1-related MPNST | 77.16 |
Table 2: In Vivo Efficacy of this compound and Cordycepin Combination Therapy in MPNST Xenograft Model
| Treatment Group | Dosage | Frequency | Route of Administration |
| Vehicle Control | - | 3 times/week | Tail Vein Injection |
| Cordycepin | 25 mg/kg | 3 times/week | Tail Vein Injection |
| This compound (Full Dose) | 1 mg/kg | 3 times/week | Tail Vein Injection |
| This compound (Half Dose) | 0.5 mg/kg | 3 times/week | Tail Vein Injection |
| Cordycepin + this compound | 25 mg/kg + 1 mg/kg | 3 times/week | Tail Vein Injection |
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects through the modulation of key signaling pathways.
Hippo Signaling Pathway in MPNST
In MPNST, this compound, particularly in combination with cordycepin, downregulates the expression of the key Hippo pathway transcriptional co-activators TAZ and its binding partner TEAD1. This leads to the suppression of downstream target genes involved in cell proliferation and survival.
Caption: this compound and Cordycepin effect on the Hippo pathway in MPNST.
JAK/STAT Signaling Pathway
This compound has been shown to block the JAK/STAT signaling pathway, which is often constitutively active in various cancers and drives proliferation and survival. By inhibiting this pathway, this compound can suppress the growth of malignant cells.
Caption: this compound's inhibitory effect on the JAK/STAT signaling pathway.
Sox2 Expression in Lung Cancer Stem Cells
This compound has been demonstrated to suppress the self-renewal of lung cancer stem cells by inhibiting the expression of the key pluripotency transcription factor, Sox2.
Caption: this compound mediated suppression of Sox2 in lung cancer stem cells.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., S462TY, STS26T)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis
This protocol is for detecting changes in protein expression in response to this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TEAD1, anti-TAZ, anti-p-STAT3, anti-STAT3, anti-Sox2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C (dilutions to be optimized, e.g., 1:1000).
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature (dilutions to be optimized, e.g., 1:5000).
-
Wash the membrane three times with TBST.
-
Develop the blot using ECL reagent and capture the signal with an imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.
Caption: General workflow for Western blot analysis.
In Vivo Xenograft Tumor Model
This protocol describes the use of this compound in a mouse xenograft model of cancer.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cells (e.g., S462TY or STS26T)
-
Matrigel (optional)
-
This compound and/or Cordycepin formulated for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 0.5-1 mg/kg), cordycepin (e.g., 25 mg/kg), the combination, or vehicle control via tail vein injection, three times a week.
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Caption: Workflow for an in vivo xenograft study.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for investigating the binding of transcription factors (e.g., TEAD1) to the promoter regions of target genes.
Materials:
-
Cancer cells treated with this compound and cordycepin
-
Formaldehyde
-
Glycine
-
Lysis buffers
-
Sonicator
-
Anti-TEAD1 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters
Procedure:
-
Crosslink proteins to DNA in treated and control cells with formaldehyde.
-
Quench the crosslinking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin by sonication to an average fragment size of 200-500 bp.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the anti-TEAD1 antibody or an IgG control.
-
Capture the antibody-protein-DNA complexes with Protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads.
-
Reverse the crosslinks by heating with NaCl.
-
Digest the proteins with Proteinase K.
-
Purify the immunoprecipitated DNA.
-
Quantify the enrichment of specific promoter regions by qPCR using primers flanking the putative TEAD1 binding sites.
Caption: Workflow for the Chromatin Immunoprecipitation (ChIP) assay.
Conclusion
This compound is a promising selective HDAC11 inhibitor with demonstrated preclinical efficacy in multiple cancer types. Its ability to modulate key oncogenic signaling pathways, such as the Hippo and JAK/STAT pathways, and to target cancer stem cells underscores its therapeutic potential. The application notes and protocols provided here offer a comprehensive guide for researchers to further explore the anti-cancer mechanisms of this compound and to evaluate its efficacy in various cancer models. Further investigation is warranted to translate these promising preclinical findings into clinical applications.
References
Application Notes and Protocols for FT895 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
FT895 is a potent and highly selective inhibitor of histone deacetylase 11 (HDAC11), a class IV HDAC, demonstrating significant potential as a therapeutic agent in various cancer models. With an IC50 of 3 nM for HDAC11, this compound exhibits over 1000-fold selectivity against other HDAC family members. This document provides detailed application notes and experimental protocols for the use of this compound in cancer research, with a focus on its demonstrated efficacy in Malignant Peripheral Nerve Sheath Tumors (MPNST), lung cancer, and JAK2-driven myeloproliferative neoplasms. The information presented herein is intended to guide researchers in designing and executing experiments to further elucidate the therapeutic potential of this compound.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. Dysregulation of HDAC activity is a common feature in many cancers, leading to altered gene expression and the promotion of tumorigenesis. HDAC inhibitors have emerged as a promising class of anti-cancer drugs. This compound distinguishes itself through its high selectivity for HDAC11, minimizing off-target effects and offering a more targeted therapeutic approach. Preclinical studies have highlighted this compound's ability to inhibit cancer cell proliferation, induce apoptosis, and suppress cancer stem cell self-renewal through various signaling pathways.
Applications in Cancer Research
This compound has demonstrated anti-cancer activity in several preclinical models:
-
Malignant Peripheral Nerve Sheath Tumors (MPNST): this compound exhibits synergistic anti-tumor effects when used in combination with cordycepin, both in vitro and in vivo. This combination therapy has been shown to disrupt the Hippo signaling pathway.[1][2]
-
Lung Cancer: this compound has been shown to reduce the self-renewal of cancer stem cells and inhibit the growth of drug-resistant cancer cells by suppressing the expression of the transcription factor Sox2.
-
JAK2-Driven Myeloproliferative Neoplasms: this compound can inhibit the proliferation of cancer cells driven by JAK2 mutations by blocking the JAK/STAT signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound in MPNST Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) |
| S462TY | MPNST | 6.76 |
| T265 | MPNST | 10.09 |
| ST8814 | MPNST | 22.88 |
| STS26T | Sporadic MPNST | 58.49 |
| sNF96.2 | NF1-related MPNST | 77.16 |
Table 2: In Vivo Efficacy of this compound and Cordycepin Combination Therapy in MPNST Xenograft Model
| Treatment Group | Dosage | Frequency | Route of Administration |
| Vehicle Control | - | 3 times/week | Tail Vein Injection |
| Cordycepin | 25 mg/kg | 3 times/week | Tail Vein Injection |
| This compound (Full Dose) | 1 mg/kg | 3 times/week | Tail Vein Injection |
| This compound (Half Dose) | 0.5 mg/kg | 3 times/week | Tail Vein Injection |
| Cordycepin + this compound | 25 mg/kg + 1 mg/kg | 3 times/week | Tail Vein Injection |
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects through the modulation of key signaling pathways.
Hippo Signaling Pathway in MPNST
In MPNST, this compound, particularly in combination with cordycepin, downregulates the expression of the key Hippo pathway transcriptional co-activators TAZ and its binding partner TEAD1. This leads to the suppression of downstream target genes involved in cell proliferation and survival.
Caption: this compound and Cordycepin effect on the Hippo pathway in MPNST.
JAK/STAT Signaling Pathway
This compound has been shown to block the JAK/STAT signaling pathway, which is often constitutively active in various cancers and drives proliferation and survival. By inhibiting this pathway, this compound can suppress the growth of malignant cells.
Caption: this compound's inhibitory effect on the JAK/STAT signaling pathway.
Sox2 Expression in Lung Cancer Stem Cells
This compound has been demonstrated to suppress the self-renewal of lung cancer stem cells by inhibiting the expression of the key pluripotency transcription factor, Sox2.
Caption: this compound mediated suppression of Sox2 in lung cancer stem cells.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., S462TY, STS26T)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis
This protocol is for detecting changes in protein expression in response to this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TEAD1, anti-TAZ, anti-p-STAT3, anti-STAT3, anti-Sox2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C (dilutions to be optimized, e.g., 1:1000).
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature (dilutions to be optimized, e.g., 1:5000).
-
Wash the membrane three times with TBST.
-
Develop the blot using ECL reagent and capture the signal with an imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.
Caption: General workflow for Western blot analysis.
In Vivo Xenograft Tumor Model
This protocol describes the use of this compound in a mouse xenograft model of cancer.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cells (e.g., S462TY or STS26T)
-
Matrigel (optional)
-
This compound and/or Cordycepin formulated for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 0.5-1 mg/kg), cordycepin (e.g., 25 mg/kg), the combination, or vehicle control via tail vein injection, three times a week.
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Caption: Workflow for an in vivo xenograft study.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for investigating the binding of transcription factors (e.g., TEAD1) to the promoter regions of target genes.
Materials:
-
Cancer cells treated with this compound and cordycepin
-
Formaldehyde
-
Glycine
-
Lysis buffers
-
Sonicator
-
Anti-TEAD1 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters
Procedure:
-
Crosslink proteins to DNA in treated and control cells with formaldehyde.
-
Quench the crosslinking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin by sonication to an average fragment size of 200-500 bp.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the anti-TEAD1 antibody or an IgG control.
-
Capture the antibody-protein-DNA complexes with Protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads.
-
Reverse the crosslinks by heating with NaCl.
-
Digest the proteins with Proteinase K.
-
Purify the immunoprecipitated DNA.
-
Quantify the enrichment of specific promoter regions by qPCR using primers flanking the putative TEAD1 binding sites.
Caption: Workflow for the Chromatin Immunoprecipitation (ChIP) assay.
Conclusion
This compound is a promising selective HDAC11 inhibitor with demonstrated preclinical efficacy in multiple cancer types. Its ability to modulate key oncogenic signaling pathways, such as the Hippo and JAK/STAT pathways, and to target cancer stem cells underscores its therapeutic potential. The application notes and protocols provided here offer a comprehensive guide for researchers to further explore the anti-cancer mechanisms of this compound and to evaluate its efficacy in various cancer models. Further investigation is warranted to translate these promising preclinical findings into clinical applications.
References
FT895: A Novel Probe for Investigating Metabolic Diseases
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic diseases, including obesity and type 2 diabetes, represent a significant and growing global health challenge. A key area of research in this field is the exploration of pathways that regulate energy expenditure. One such pathway involves the induction of thermogenesis in adipose tissue, a process mediated by Uncoupling Protein 1 (UCP1). FT895 is a potent and highly selective inhibitor of histone deacetylase 11 (HDAC11), a key enzyme implicated in the suppression of the thermogenic program in adipocytes.[1][2][3][4] By inhibiting HDAC11, this compound promotes UCP1 expression, leading to increased energy expenditure and conferring metabolic benefits in preclinical models.[1][5][6] These properties make this compound a valuable research tool for investigating the molecular mechanisms underlying metabolic diseases and for the preclinical evaluation of novel therapeutic strategies targeting adipose tissue thermogenesis.
Mechanism of Action: this compound elicits its effects by inhibiting the demyristoylase activity of HDAC11.[1][5][7] This leads to the myristoylation of the anchoring protein gravin-α, which is crucial for β-adrenergic receptor (β-AR) signaling in adipocytes.[1][5][7] Interestingly, this compound induces UCP1 expression through a biphasic mechanism:
-
Acute Phase (5-30 minutes): A rapid, post-transcriptional induction of UCP1 protein that is independent of Protein Kinase A (PKA) signaling.[1][2]
-
Delayed Phase (starting at 60 minutes): A sustained induction of UCP1 that is dependent on new Ucp1 mRNA synthesis and requires PKA activity.[1][2]
A critical feature of this compound is its ability to circumvent catecholamine resistance, a state of reduced β-AR signaling often observed in metabolic diseases.[1][2] This suggests that direct inhibition of HDAC11 can activate thermogenesis even when upstream β-AR signaling is impaired.
Data Presentation
The following tables summarize the quantitative effects of this compound on key metabolic parameters as reported in preclinical studies.
Table 1: Effect of this compound on UCP1 Protein Expression in Adipocytes
| Cell Type/Tissue | Treatment | Fold Change in UCP1 Protein (vs. Control) | Reference |
| 3T3-L1 Adipocytes | This compound (1 hour) | Robust Induction | [8] |
| 3T3-L1 Adipocytes | This compound (5 minutes) | Significant Induction | [1] |
| 3T3-L1 Adipocytes | This compound (60 minutes) | Sustained, Strong Induction | [1] |
| HIB1B Adipocytes | This compound (5 minutes - 20 hours) | Dramatic and Sustained Upregulation | [1] |
| Primary Human Subcutaneous Adipocytes | This compound (5 and 60 minutes) | Rapid Induction | [1] |
| Human Visceral Adipose Tissue (ex vivo) | This compound (1 hour) | Significant Induction | [9] |
Table 2: Effect of this compound on Ucp1 mRNA Expression in Adipocytes
| Cell Type | Treatment Duration | Fold Change in Ucp1 mRNA (vs. Control) | Reference |
| 3T3-L1 Adipocytes | 60 minutes | Significant Increase | [2][7] |
| Human Subcutaneous Adipocytes | 60 minutes | Significant Increase | [2][7] |
Table 3: In Vivo Effects of this compound in a Mouse Model of Catecholamine Resistance
| Tissue | Pre-treatment | Treatment | Effect on UCP1 Protein | Effect on PKA Signaling | Reference |
| Epididymal White Adipose Tissue (eWAT) | CL-316,243 (12 hours) | This compound (1 hour) | Increased | Increased | [8] |
| Interscapular Brown Adipose Tissue (BAT) | CL-316,243 (12 hours) | This compound (1 hour) | Increased | Increased | [8] |
Signaling and Experimental Workflow Diagrams
Caption: this compound signaling pathway in adipocytes.
Caption: In vitro experimental workflow.
References
- 1. protocols.io [protocols.io]
- 2. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 3. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 4. JCI Insight - HDAC11 suppresses the thermogenic program of adipose tissue via BRD2 [insight.jci.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance [jci.org]
- 9. JCI - HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance [jci.org]
FT895: A Novel Probe for Investigating Metabolic Diseases
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic diseases, including obesity and type 2 diabetes, represent a significant and growing global health challenge. A key area of research in this field is the exploration of pathways that regulate energy expenditure. One such pathway involves the induction of thermogenesis in adipose tissue, a process mediated by Uncoupling Protein 1 (UCP1). FT895 is a potent and highly selective inhibitor of histone deacetylase 11 (HDAC11), a key enzyme implicated in the suppression of the thermogenic program in adipocytes.[1][2][3][4] By inhibiting HDAC11, this compound promotes UCP1 expression, leading to increased energy expenditure and conferring metabolic benefits in preclinical models.[1][5][6] These properties make this compound a valuable research tool for investigating the molecular mechanisms underlying metabolic diseases and for the preclinical evaluation of novel therapeutic strategies targeting adipose tissue thermogenesis.
Mechanism of Action: this compound elicits its effects by inhibiting the demyristoylase activity of HDAC11.[1][5][7] This leads to the myristoylation of the anchoring protein gravin-α, which is crucial for β-adrenergic receptor (β-AR) signaling in adipocytes.[1][5][7] Interestingly, this compound induces UCP1 expression through a biphasic mechanism:
-
Acute Phase (5-30 minutes): A rapid, post-transcriptional induction of UCP1 protein that is independent of Protein Kinase A (PKA) signaling.[1][2]
-
Delayed Phase (starting at 60 minutes): A sustained induction of UCP1 that is dependent on new Ucp1 mRNA synthesis and requires PKA activity.[1][2]
A critical feature of this compound is its ability to circumvent catecholamine resistance, a state of reduced β-AR signaling often observed in metabolic diseases.[1][2] This suggests that direct inhibition of HDAC11 can activate thermogenesis even when upstream β-AR signaling is impaired.
Data Presentation
The following tables summarize the quantitative effects of this compound on key metabolic parameters as reported in preclinical studies.
Table 1: Effect of this compound on UCP1 Protein Expression in Adipocytes
| Cell Type/Tissue | Treatment | Fold Change in UCP1 Protein (vs. Control) | Reference |
| 3T3-L1 Adipocytes | This compound (1 hour) | Robust Induction | [8] |
| 3T3-L1 Adipocytes | This compound (5 minutes) | Significant Induction | [1] |
| 3T3-L1 Adipocytes | This compound (60 minutes) | Sustained, Strong Induction | [1] |
| HIB1B Adipocytes | This compound (5 minutes - 20 hours) | Dramatic and Sustained Upregulation | [1] |
| Primary Human Subcutaneous Adipocytes | This compound (5 and 60 minutes) | Rapid Induction | [1] |
| Human Visceral Adipose Tissue (ex vivo) | This compound (1 hour) | Significant Induction | [9] |
Table 2: Effect of this compound on Ucp1 mRNA Expression in Adipocytes
| Cell Type | Treatment Duration | Fold Change in Ucp1 mRNA (vs. Control) | Reference |
| 3T3-L1 Adipocytes | 60 minutes | Significant Increase | [2][7] |
| Human Subcutaneous Adipocytes | 60 minutes | Significant Increase | [2][7] |
Table 3: In Vivo Effects of this compound in a Mouse Model of Catecholamine Resistance
| Tissue | Pre-treatment | Treatment | Effect on UCP1 Protein | Effect on PKA Signaling | Reference |
| Epididymal White Adipose Tissue (eWAT) | CL-316,243 (12 hours) | This compound (1 hour) | Increased | Increased | [8] |
| Interscapular Brown Adipose Tissue (BAT) | CL-316,243 (12 hours) | This compound (1 hour) | Increased | Increased | [8] |
Signaling and Experimental Workflow Diagrams
Caption: this compound signaling pathway in adipocytes.
Caption: In vitro experimental workflow.
References
- 1. protocols.io [protocols.io]
- 2. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 3. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 4. JCI Insight - HDAC11 suppresses the thermogenic program of adipose tissue via BRD2 [insight.jci.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance [jci.org]
- 9. JCI - HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance [jci.org]
Application Notes and Protocols: FT895 as a Potent Antiviral Agent Against Enterovirus 71 (EV71)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterovirus 71 (EV71) is a significant human pathogen, primarily causing Hand, Foot, and Mouth Disease (HFMD) in infants and young children. In some cases, EV71 infection can lead to severe neurological complications and even be fatal. Currently, there are no approved specific antiviral therapies for EV71 infections, highlighting the urgent need for the development of effective treatment strategies. FT895 has emerged as a promising antiviral candidate against EV71. These application notes provide a comprehensive overview of the antiviral applications of this compound against EV71, including its mechanism of action, efficacy data, and detailed protocols for key experimental assays.
Mechanism of Action
This compound is a potent and specific inhibitor of Histone Deacetylase 11 (HDAC11).[1][2] HDAC11 has been identified as a host factor that supports EV71 replication.[1][2] By inhibiting the enzymatic activity of HDAC11, this compound leads to an increase in the acetylation of histone H3 (AcH3).[3] This epigenetic modification is associated with the suppression of EV71 replication.[3] The antiviral effect of this compound is abrogated when HDAC11 is downregulated, confirming that HDAC11 is the primary target of this compound in inhibiting EV71 infection.[3]
Data Presentation
The antiviral activity of this compound against EV71 has been quantified in various cell lines. The following tables summarize the key quantitative data for easy comparison.
Table 1: In Vitro Efficacy of this compound against EV71
| Parameter | Cell Line | Value | Selectivity Index (SI) | Reference |
| EC50 | HeLa | 0.1 µM | >1000 | [3] |
| CC50 | HeLa | >100 µM | [3] | |
| EC50 | Vero | 0.1 µM | Not Reported | [4] |
| CC50 | Vero | >200 µM | [4] |
EC50 (Half-maximal effective concentration): The concentration of this compound that inhibits 50% of the viral replication. CC50 (Half-maximal cytotoxic concentration): The concentration of this compound that causes 50% cytotoxicity to the host cells. SI (Selectivity Index): Calculated as CC50/EC50. A higher SI value indicates a more favorable safety profile.
Table 2: Effect of this compound on EV71 Viral Titer
| Treatment | Concentration | Cell Line | Viral Titer Reduction | Reference |
| This compound | 1 µM | HeLa | 2.5 log | [3] |
| This compound | 1 µM | Vero | 3 log | [4] |
Experimental Protocols
Detailed methodologies for the key experiments used to evaluate the antiviral activity of this compound against EV71 are provided below.
Cell Culture and Virus
-
Cell Lines:
-
HeLa cells (human cervical cancer cell line)
-
Vero cells (African green monkey kidney epithelial cell line)
-
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
EV71 Strain: BrCr strain or other suitable strains. Virus stocks can be propagated in Vero cells and titrated using a plaque assay.
Cytotoxicity Assay (CCK-8 Assay)
This assay is used to determine the cytotoxicity of this compound on the host cells.
-
Materials:
-
96-well plates
-
HeLa or Vero cells
-
DMEM with 2% FBS
-
This compound stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in DMEM with 2% FBS. The final DMSO concentration should be less than 0.1%.
-
Remove the culture medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a cell-only control.
-
Incubate the plate for 48 hours at 37°C.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the cell-only control and determine the CC50 value using non-linear regression analysis.
-
Antiviral Activity Assay (Viral Titer Reduction)
This assay measures the ability of this compound to inhibit EV71 replication.
-
Materials:
-
24-well plates
-
HeLa or Vero cells
-
DMEM with 2% FBS
-
EV71 stock of known titer
-
This compound stock solution
-
-
Protocol:
-
Seed cells in a 24-well plate at a density of 1 x 105 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 µM to 1 µM) for 2 hours.
-
Infect the cells with EV71 at a Multiplicity of Infection (MOI) of 1.
-
After 1 hour of adsorption, remove the virus inoculum, wash the cells with PBS, and add fresh DMEM with 2% FBS containing the respective concentrations of this compound.
-
Incubate the plate for 24-48 hours.
-
Harvest the cell supernatants and determine the viral titer using a plaque assay.
-
The EC50 value can be calculated by plotting the percentage of viral inhibition against the drug concentration.
-
Plaque Assay for Viral Titration
This assay is used to quantify the number of infectious virus particles.
-
Materials:
-
6-well or 12-well plates
-
Vero cells
-
DMEM with 2% FBS
-
Overlay medium (e.g., DMEM with 2% FBS and 1.2% Avicel or carboxymethylcellulose)
-
Crystal violet staining solution (0.5% crystal violet in 20% ethanol)
-
-
Protocol:
-
Seed Vero cells in 6-well or 12-well plates to form a confluent monolayer.
-
Prepare 10-fold serial dilutions of the virus-containing supernatant in DMEM.
-
Remove the culture medium from the cells and infect with 200 µL of each viral dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Remove the inoculum and gently wash the cells with PBS.
-
Add 2 mL (for 6-well plates) or 1 mL (for 12-well plates) of overlay medium to each well.
-
Incubate the plates at 37°C for 3-4 days until plaques are visible.
-
Fix the cells with 4% formaldehyde for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the plaques and calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins, such as EV71 VP1, HDAC11, and AcH3.
-
Materials:
-
Cell lysates from treated and infected cells
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-EV71 VP1, anti-HDAC11, anti-AcH3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Prepare cell lysates from cells treated with this compound and/or infected with EV71.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C. (Typical dilutions: anti-VP1 1:1000, anti-HDAC11 1:1000, anti-AcH3 1:1000, anti-GAPDH 1:5000).
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.
-
Quantitative Real-Time PCR (RT-qPCR)
This method is used to quantify the levels of viral RNA.
-
Materials:
-
Total RNA extracted from treated and infected cells
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers and probes for EV71 and a housekeeping gene (e.g., GAPDH)
-
-
Protocol:
-
Extract total RNA from cells using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers.
-
EV71 Forward Primer: 5'-TCTATAGGCTCGTGCGTTGC-3'
-
EV71 Reverse Primer: 5'-ATGTCTGAGCAGCCTTGTGC-3'
-
GAPDH Forward Primer: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
GAPDH Reverse Primer: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Perform the qPCR using a real-time PCR system with a typical thermal profile: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Analyze the data using the ΔΔCt method to determine the relative quantification of viral RNA levels, normalized to the housekeeping gene.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound Action against EV71
Caption: Mechanism of this compound antiviral activity against EV71.
Experimental Workflow for Antiviral Evaluation
Caption: Workflow for evaluating the antiviral efficacy of this compound.
Logical Relationship in Mechanism of Action
Caption: Logical flow of this compound's mechanism of action.
References
- 1. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting HDAC11 activity by this compound restricts EV71 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Enterovirus 71 (EV-71) Infections by a Novel Antiviral Peptide Derived from EV-71 Capsid Protein VP1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: FT895 as a Potent Antiviral Agent Against Enterovirus 71 (EV71)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterovirus 71 (EV71) is a significant human pathogen, primarily causing Hand, Foot, and Mouth Disease (HFMD) in infants and young children. In some cases, EV71 infection can lead to severe neurological complications and even be fatal. Currently, there are no approved specific antiviral therapies for EV71 infections, highlighting the urgent need for the development of effective treatment strategies. FT895 has emerged as a promising antiviral candidate against EV71. These application notes provide a comprehensive overview of the antiviral applications of this compound against EV71, including its mechanism of action, efficacy data, and detailed protocols for key experimental assays.
Mechanism of Action
This compound is a potent and specific inhibitor of Histone Deacetylase 11 (HDAC11).[1][2] HDAC11 has been identified as a host factor that supports EV71 replication.[1][2] By inhibiting the enzymatic activity of HDAC11, this compound leads to an increase in the acetylation of histone H3 (AcH3).[3] This epigenetic modification is associated with the suppression of EV71 replication.[3] The antiviral effect of this compound is abrogated when HDAC11 is downregulated, confirming that HDAC11 is the primary target of this compound in inhibiting EV71 infection.[3]
Data Presentation
The antiviral activity of this compound against EV71 has been quantified in various cell lines. The following tables summarize the key quantitative data for easy comparison.
Table 1: In Vitro Efficacy of this compound against EV71
| Parameter | Cell Line | Value | Selectivity Index (SI) | Reference |
| EC50 | HeLa | 0.1 µM | >1000 | [3] |
| CC50 | HeLa | >100 µM | [3] | |
| EC50 | Vero | 0.1 µM | Not Reported | [4] |
| CC50 | Vero | >200 µM | [4] |
EC50 (Half-maximal effective concentration): The concentration of this compound that inhibits 50% of the viral replication. CC50 (Half-maximal cytotoxic concentration): The concentration of this compound that causes 50% cytotoxicity to the host cells. SI (Selectivity Index): Calculated as CC50/EC50. A higher SI value indicates a more favorable safety profile.
Table 2: Effect of this compound on EV71 Viral Titer
| Treatment | Concentration | Cell Line | Viral Titer Reduction | Reference |
| This compound | 1 µM | HeLa | 2.5 log | [3] |
| This compound | 1 µM | Vero | 3 log | [4] |
Experimental Protocols
Detailed methodologies for the key experiments used to evaluate the antiviral activity of this compound against EV71 are provided below.
Cell Culture and Virus
-
Cell Lines:
-
HeLa cells (human cervical cancer cell line)
-
Vero cells (African green monkey kidney epithelial cell line)
-
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
EV71 Strain: BrCr strain or other suitable strains. Virus stocks can be propagated in Vero cells and titrated using a plaque assay.
Cytotoxicity Assay (CCK-8 Assay)
This assay is used to determine the cytotoxicity of this compound on the host cells.
-
Materials:
-
96-well plates
-
HeLa or Vero cells
-
DMEM with 2% FBS
-
This compound stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in DMEM with 2% FBS. The final DMSO concentration should be less than 0.1%.
-
Remove the culture medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a cell-only control.
-
Incubate the plate for 48 hours at 37°C.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the cell-only control and determine the CC50 value using non-linear regression analysis.
-
Antiviral Activity Assay (Viral Titer Reduction)
This assay measures the ability of this compound to inhibit EV71 replication.
-
Materials:
-
24-well plates
-
HeLa or Vero cells
-
DMEM with 2% FBS
-
EV71 stock of known titer
-
This compound stock solution
-
-
Protocol:
-
Seed cells in a 24-well plate at a density of 1 x 105 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 µM to 1 µM) for 2 hours.
-
Infect the cells with EV71 at a Multiplicity of Infection (MOI) of 1.
-
After 1 hour of adsorption, remove the virus inoculum, wash the cells with PBS, and add fresh DMEM with 2% FBS containing the respective concentrations of this compound.
-
Incubate the plate for 24-48 hours.
-
Harvest the cell supernatants and determine the viral titer using a plaque assay.
-
The EC50 value can be calculated by plotting the percentage of viral inhibition against the drug concentration.
-
Plaque Assay for Viral Titration
This assay is used to quantify the number of infectious virus particles.
-
Materials:
-
6-well or 12-well plates
-
Vero cells
-
DMEM with 2% FBS
-
Overlay medium (e.g., DMEM with 2% FBS and 1.2% Avicel or carboxymethylcellulose)
-
Crystal violet staining solution (0.5% crystal violet in 20% ethanol)
-
-
Protocol:
-
Seed Vero cells in 6-well or 12-well plates to form a confluent monolayer.
-
Prepare 10-fold serial dilutions of the virus-containing supernatant in DMEM.
-
Remove the culture medium from the cells and infect with 200 µL of each viral dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Remove the inoculum and gently wash the cells with PBS.
-
Add 2 mL (for 6-well plates) or 1 mL (for 12-well plates) of overlay medium to each well.
-
Incubate the plates at 37°C for 3-4 days until plaques are visible.
-
Fix the cells with 4% formaldehyde for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the plaques and calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins, such as EV71 VP1, HDAC11, and AcH3.
-
Materials:
-
Cell lysates from treated and infected cells
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-EV71 VP1, anti-HDAC11, anti-AcH3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Prepare cell lysates from cells treated with this compound and/or infected with EV71.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C. (Typical dilutions: anti-VP1 1:1000, anti-HDAC11 1:1000, anti-AcH3 1:1000, anti-GAPDH 1:5000).
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.
-
Quantitative Real-Time PCR (RT-qPCR)
This method is used to quantify the levels of viral RNA.
-
Materials:
-
Total RNA extracted from treated and infected cells
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers and probes for EV71 and a housekeeping gene (e.g., GAPDH)
-
-
Protocol:
-
Extract total RNA from cells using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers.
-
EV71 Forward Primer: 5'-TCTATAGGCTCGTGCGTTGC-3'
-
EV71 Reverse Primer: 5'-ATGTCTGAGCAGCCTTGTGC-3'
-
GAPDH Forward Primer: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
GAPDH Reverse Primer: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Perform the qPCR using a real-time PCR system with a typical thermal profile: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Analyze the data using the ΔΔCt method to determine the relative quantification of viral RNA levels, normalized to the housekeeping gene.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound Action against EV71
Caption: Mechanism of this compound antiviral activity against EV71.
Experimental Workflow for Antiviral Evaluation
Caption: Workflow for evaluating the antiviral efficacy of this compound.
Logical Relationship in Mechanism of Action
Caption: Logical flow of this compound's mechanism of action.
References
- 1. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting HDAC11 activity by this compound restricts EV71 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Enterovirus 71 (EV-71) Infections by a Novel Antiviral Peptide Derived from EV-71 Capsid Protein VP1 - PMC [pmc.ncbi.nlm.nih.gov]
FT895 in Malignant Peripheral Nerve Sheath Tumor (MPNST) Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malignant Peripheral Nerve Sheath Tumors (MPNSTs) are aggressive soft tissue sarcomas with limited effective therapeutic options.[1] Recent preclinical research has identified FT895, a potent and selective inhibitor of histone deacetylase 11 (HDAC11), as a promising therapeutic agent for MPNST.[2][3] This document provides detailed application notes and experimental protocols based on studies of this compound in MPNST models. This compound has been shown to suppress the growth of MPNST cells both in vitro and in vivo.[2][4] Its mechanisms of action are multifaceted, including the disruption of mitochondrial function and modulation of the Hippo signaling pathway.[2][5] These notes are intended to guide researchers in further exploring the therapeutic potential of this compound for MPNST.
Data Presentation
In Vitro Efficacy of this compound in MPNST Cell Lines
| Cell Line | Treatment | Concentration | Outcome | Reference |
| S462TY | This compound | 10 µM | Increased Reactive Oxygen Species (ROS) | [2] |
| S462TY | This compound | 10 µM | Decreased mitochondrial DNA copy numbers | [2] |
| S462TY | This compound | 10 µM | Decreased basal, maximal, and ATP-production-coupled respiration | [2] |
| STS26T | Cordycepin + this compound | Not Specified | Synergistic inhibition of cell growth | [5] |
| S462TY | Cordycepin + this compound | Not Specified | Synergistic inhibition of cell growth | [5] |
| MPNST Cells | This compound | Not Specified | Induces a certain degree of cell death | [4] |
In Vivo Efficacy of this compound in MPNST Xenograft Model
| Treatment | Outcome | Reference |
| Cordycepin + this compound | Reduced tumor size in xenograft mouse model | [5][6] |
Signaling Pathway Analysis
This compound exerts its anti-tumor effects in MPNST through at least two distinct signaling pathways:
-
Impairment of Mitochondrial Function: this compound treatment leads to a disruption of mitochondrial biogenesis and function.[2][7] This is characterized by an increase in reactive oxygen species (ROS), a decrease in mitochondrial DNA copy numbers, and impaired mitochondrial respiration.[2][4][7] Furthermore, this compound treatment was found to reduce the levels of proteins crucial for mitophagy, such as PINK1 and Parkin.[2][4] RNA-sequencing analysis has indicated the involvement of the HIF-1α signaling pathway in response to the mitochondrial respiratory damage induced by this compound.[2][7]
-
Modulation of the Hippo Signaling Pathway: In combination with cordycepin, this compound synergistically enhances the tumoricidal effect on MPNST cells.[5] This combined treatment suppresses the expression of key components of the Hippo signaling pathway, namely TEAD1 and its co-activator TAZ.[5][6] The downregulation of these transcription factors is believed to contribute to the increased vulnerability of MPNST cells.[5][6]
Mandatory Visualizations
Experimental Protocols
Protocol 1: In Vitro MPNST Cell Viability Assay
Objective: To determine the effect of this compound, alone or in combination with other agents, on the viability of MPNST cells.
Materials:
-
MPNST cell lines (e.g., S462TY, STS26T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cordycepin (optional, stock solution in water)
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Seed MPNST cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and/or cordycepin in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the drugs. Include a vehicle control (DMSO).
-
Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, assess cell viability using the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot Analysis of Hippo Signaling Pathway Proteins
Objective: To investigate the effect of this compound on the protein expression levels of key components of the Hippo signaling pathway.
Materials:
-
MPNST cells treated with this compound +/- cordycepin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against TEAD1, TAZ, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and control MPNST cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against TEAD1 and TAZ overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Protocol 3: In Vivo MPNST Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of MPNST.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
MPNST cells (e.g., S462TY)
-
Matrigel
-
This compound and/or cordycepin formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of MPNST cells mixed with Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound and/or cordycepin to the treatment groups via an appropriate route (e.g., intraperitoneal injection) according to a predetermined schedule and dosage. The control group should receive a vehicle control.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Conclusion
This compound demonstrates significant anti-tumor activity in preclinical models of MPNST, both as a single agent and in combination with other therapeutic agents like cordycepin.[2][5] Its ability to disrupt mitochondrial function and modulate the Hippo signaling pathway highlights its potential as a novel therapeutic strategy for this challenging disease. The protocols and data presented here provide a foundation for further investigation into the clinical translation of this compound for the treatment of MPNST.
References
- 1. Malignant Peripheral Nerve Sheath Tumor: Models, Biology, and Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Impairs Mitochondrial Function in Malignant Peripheral Nerve Sheath Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel HDAC11 inhibitor potentiates the tumoricidal effects of cordycepin against malignant peripheral nerve sheath tumor through the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel HDAC11 inhibitor potentiates the tumoricidal effects of cordycepin against malignant peripheral nerve sheath tumor through the Hippo signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Impairs Mitochondrial Function in Malignant Peripheral Nerve Sheath Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
FT895 in Malignant Peripheral Nerve Sheath Tumor (MPNST) Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malignant Peripheral Nerve Sheath Tumors (MPNSTs) are aggressive soft tissue sarcomas with limited effective therapeutic options.[1] Recent preclinical research has identified FT895, a potent and selective inhibitor of histone deacetylase 11 (HDAC11), as a promising therapeutic agent for MPNST.[2][3] This document provides detailed application notes and experimental protocols based on studies of this compound in MPNST models. This compound has been shown to suppress the growth of MPNST cells both in vitro and in vivo.[2][4] Its mechanisms of action are multifaceted, including the disruption of mitochondrial function and modulation of the Hippo signaling pathway.[2][5] These notes are intended to guide researchers in further exploring the therapeutic potential of this compound for MPNST.
Data Presentation
In Vitro Efficacy of this compound in MPNST Cell Lines
| Cell Line | Treatment | Concentration | Outcome | Reference |
| S462TY | This compound | 10 µM | Increased Reactive Oxygen Species (ROS) | [2] |
| S462TY | This compound | 10 µM | Decreased mitochondrial DNA copy numbers | [2] |
| S462TY | This compound | 10 µM | Decreased basal, maximal, and ATP-production-coupled respiration | [2] |
| STS26T | Cordycepin + this compound | Not Specified | Synergistic inhibition of cell growth | [5] |
| S462TY | Cordycepin + this compound | Not Specified | Synergistic inhibition of cell growth | [5] |
| MPNST Cells | This compound | Not Specified | Induces a certain degree of cell death | [4] |
In Vivo Efficacy of this compound in MPNST Xenograft Model
| Treatment | Outcome | Reference |
| Cordycepin + this compound | Reduced tumor size in xenograft mouse model | [5][6] |
Signaling Pathway Analysis
This compound exerts its anti-tumor effects in MPNST through at least two distinct signaling pathways:
-
Impairment of Mitochondrial Function: this compound treatment leads to a disruption of mitochondrial biogenesis and function.[2][7] This is characterized by an increase in reactive oxygen species (ROS), a decrease in mitochondrial DNA copy numbers, and impaired mitochondrial respiration.[2][4][7] Furthermore, this compound treatment was found to reduce the levels of proteins crucial for mitophagy, such as PINK1 and Parkin.[2][4] RNA-sequencing analysis has indicated the involvement of the HIF-1α signaling pathway in response to the mitochondrial respiratory damage induced by this compound.[2][7]
-
Modulation of the Hippo Signaling Pathway: In combination with cordycepin, this compound synergistically enhances the tumoricidal effect on MPNST cells.[5] This combined treatment suppresses the expression of key components of the Hippo signaling pathway, namely TEAD1 and its co-activator TAZ.[5][6] The downregulation of these transcription factors is believed to contribute to the increased vulnerability of MPNST cells.[5][6]
Mandatory Visualizations
Experimental Protocols
Protocol 1: In Vitro MPNST Cell Viability Assay
Objective: To determine the effect of this compound, alone or in combination with other agents, on the viability of MPNST cells.
Materials:
-
MPNST cell lines (e.g., S462TY, STS26T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cordycepin (optional, stock solution in water)
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Seed MPNST cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and/or cordycepin in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the drugs. Include a vehicle control (DMSO).
-
Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, assess cell viability using the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot Analysis of Hippo Signaling Pathway Proteins
Objective: To investigate the effect of this compound on the protein expression levels of key components of the Hippo signaling pathway.
Materials:
-
MPNST cells treated with this compound +/- cordycepin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against TEAD1, TAZ, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and control MPNST cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against TEAD1 and TAZ overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Protocol 3: In Vivo MPNST Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of MPNST.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
MPNST cells (e.g., S462TY)
-
Matrigel
-
This compound and/or cordycepin formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of MPNST cells mixed with Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound and/or cordycepin to the treatment groups via an appropriate route (e.g., intraperitoneal injection) according to a predetermined schedule and dosage. The control group should receive a vehicle control.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Conclusion
This compound demonstrates significant anti-tumor activity in preclinical models of MPNST, both as a single agent and in combination with other therapeutic agents like cordycepin.[2][5] Its ability to disrupt mitochondrial function and modulate the Hippo signaling pathway highlights its potential as a novel therapeutic strategy for this challenging disease. The protocols and data presented here provide a foundation for further investigation into the clinical translation of this compound for the treatment of MPNST.
References
- 1. Malignant Peripheral Nerve Sheath Tumor: Models, Biology, and Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Impairs Mitochondrial Function in Malignant Peripheral Nerve Sheath Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel HDAC11 inhibitor potentiates the tumoricidal effects of cordycepin against malignant peripheral nerve sheath tumor through the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel HDAC11 inhibitor potentiates the tumoricidal effects of cordycepin against malignant peripheral nerve sheath tumor through the Hippo signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Impairs Mitochondrial Function in Malignant Peripheral Nerve Sheath Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Thermogenesis in Adipocytes with FT895
For Researchers, Scientists, and Drug Development Professionals
Introduction
FT895 is a potent and selective inhibitor of Histone Deacetylase 11 (HDAC11) that has emerged as a significant tool for studying adipocyte thermogenesis.[1][2][3][4][5][6] Thermogenesis, the process of heat production in organisms, is a critical area of research for developing novel therapeutics for obesity and metabolic diseases. Uncoupling protein 1 (UCP1) plays a central role in non-shivering thermogenesis in brown and beige adipocytes. This compound has been demonstrated to robustly induce UCP1 expression and promote a thermogenic phenotype in both murine and human adipocytes, even in models of catecholamine resistance.[2][3][5]
These application notes provide a comprehensive guide for utilizing this compound to investigate thermogenesis in adipocytes. Detailed protocols for in vitro, ex vivo, and in vivo studies are presented to facilitate research into the mechanism of action of this compound and its potential as a therapeutic agent.
Mechanism of Action of this compound in Adipocyte Thermogenesis
This compound exerts its pro-thermogenic effects by selectively inhibiting HDAC11.[1][2][3][4][5][6] The downstream signaling cascade initiated by HDAC11 inhibition is biphasic and bimodal, ultimately leading to a significant increase in UCP1 protein expression.[1][2][3][4][5]
Signaling Pathway of this compound-induced Thermogenesis:
Caption: this compound inhibits HDAC11, leading to a biphasic induction of UCP1.
Acute Phase (PKA-Independent):
-
HDAC11 Inhibition: this compound directly inhibits the enzymatic activity of HDAC11.[1][2][3][4][5]
-
Gravin-α Myristoylation: HDAC11 is responsible for the demyristoylation of gravin-α (AKAP12), an A-kinase anchoring protein. Inhibition of HDAC11 leads to an increase in myristoylated gravin-α.[2][4]
-
Post-Transcriptional UCP1 Induction: The accumulation of myristoylated gravin-α triggers a rapid, post-transcriptional induction of UCP1 protein expression. This acute response is independent of Protein Kinase A (PKA) signaling.[1][2][4][5]
Delayed Phase (PKA-Dependent):
-
PKA Activation: The canonical β-adrenergic receptor signaling pathway leads to the activation of PKA.
-
Transcriptional UCP1 Induction: The delayed response to this compound treatment requires PKA activity for the de novo synthesis of Ucp1 mRNA.[1][2][4][5] This suggests a synergistic or permissive role of HDAC11 inhibition in enhancing PKA-mediated thermogenic gene expression.
Data Presentation
Table 1: In Vitro Effects of this compound on UCP1 Expression in Adipocytes
| Cell Type | Treatment | Duration | UCP1 Protein Induction (Fold Change vs. Control) | Ucp1 mRNA Induction (Fold Change vs. Control) | Reference |
| 3T3-L1 Adipocytes | This compound | 5 minutes | Significant Increase | No Significant Change | [1] |
| 3T3-L1 Adipocytes | This compound | 60 minutes | Sustained Increase | Significant Increase | [1] |
| Human Subcutaneous Adipocytes | This compound | 5 minutes | Significant Increase | Not Reported | |
| Human Subcutaneous Adipocytes | This compound | 60 minutes | Sustained Increase | Significant Increase |
Table 2: In Vivo Effects of this compound Treatment in Mice
| Mouse Model | Treatment | Duration | Core Body Temperature | Adipose Tissue UCP1 Protein | Reference |
| Wild-type mice at thermoneutrality | This compound (10 mg/kg) | 5 days | Increased | Profoundly augmented in eWAT, ingWAT, and BAT | [1][3] |
| Wild-type mice during cold challenge (4°C) | This compound (10 mg/kg, pretreatment) | 24 hours | Higher than vehicle-treated mice | Not specified during challenge, but elevated at baseline | [1][2] |
Experimental Protocols
In Vitro Studies in Adipocytes
Experimental Workflow for In Vitro Studies:
References
- 1. Mouse Adipose Tissue Collection and Processing for RNA Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mouse Adipose Tissue Protein Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Localization, Identification, and Excision of Murine Adipose Depots [jove.com]
- 5. Isolation and Processing of Murine White Adipocytes for Transcriptome and Epigenome Analyses [jove.com]
- 6. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery [agris.fao.org]
Application Notes and Protocols for Studying Thermogenesis in Adipocytes with FT895
For Researchers, Scientists, and Drug Development Professionals
Introduction
FT895 is a potent and selective inhibitor of Histone Deacetylase 11 (HDAC11) that has emerged as a significant tool for studying adipocyte thermogenesis.[1][2][3][4][5][6] Thermogenesis, the process of heat production in organisms, is a critical area of research for developing novel therapeutics for obesity and metabolic diseases. Uncoupling protein 1 (UCP1) plays a central role in non-shivering thermogenesis in brown and beige adipocytes. This compound has been demonstrated to robustly induce UCP1 expression and promote a thermogenic phenotype in both murine and human adipocytes, even in models of catecholamine resistance.[2][3][5]
These application notes provide a comprehensive guide for utilizing this compound to investigate thermogenesis in adipocytes. Detailed protocols for in vitro, ex vivo, and in vivo studies are presented to facilitate research into the mechanism of action of this compound and its potential as a therapeutic agent.
Mechanism of Action of this compound in Adipocyte Thermogenesis
This compound exerts its pro-thermogenic effects by selectively inhibiting HDAC11.[1][2][3][4][5][6] The downstream signaling cascade initiated by HDAC11 inhibition is biphasic and bimodal, ultimately leading to a significant increase in UCP1 protein expression.[1][2][3][4][5]
Signaling Pathway of this compound-induced Thermogenesis:
Caption: this compound inhibits HDAC11, leading to a biphasic induction of UCP1.
Acute Phase (PKA-Independent):
-
HDAC11 Inhibition: this compound directly inhibits the enzymatic activity of HDAC11.[1][2][3][4][5]
-
Gravin-α Myristoylation: HDAC11 is responsible for the demyristoylation of gravin-α (AKAP12), an A-kinase anchoring protein. Inhibition of HDAC11 leads to an increase in myristoylated gravin-α.[2][4]
-
Post-Transcriptional UCP1 Induction: The accumulation of myristoylated gravin-α triggers a rapid, post-transcriptional induction of UCP1 protein expression. This acute response is independent of Protein Kinase A (PKA) signaling.[1][2][4][5]
Delayed Phase (PKA-Dependent):
-
PKA Activation: The canonical β-adrenergic receptor signaling pathway leads to the activation of PKA.
-
Transcriptional UCP1 Induction: The delayed response to this compound treatment requires PKA activity for the de novo synthesis of Ucp1 mRNA.[1][2][4][5] This suggests a synergistic or permissive role of HDAC11 inhibition in enhancing PKA-mediated thermogenic gene expression.
Data Presentation
Table 1: In Vitro Effects of this compound on UCP1 Expression in Adipocytes
| Cell Type | Treatment | Duration | UCP1 Protein Induction (Fold Change vs. Control) | Ucp1 mRNA Induction (Fold Change vs. Control) | Reference |
| 3T3-L1 Adipocytes | This compound | 5 minutes | Significant Increase | No Significant Change | [1] |
| 3T3-L1 Adipocytes | This compound | 60 minutes | Sustained Increase | Significant Increase | [1] |
| Human Subcutaneous Adipocytes | This compound | 5 minutes | Significant Increase | Not Reported | |
| Human Subcutaneous Adipocytes | This compound | 60 minutes | Sustained Increase | Significant Increase |
Table 2: In Vivo Effects of this compound Treatment in Mice
| Mouse Model | Treatment | Duration | Core Body Temperature | Adipose Tissue UCP1 Protein | Reference |
| Wild-type mice at thermoneutrality | This compound (10 mg/kg) | 5 days | Increased | Profoundly augmented in eWAT, ingWAT, and BAT | [1][3] |
| Wild-type mice during cold challenge (4°C) | This compound (10 mg/kg, pretreatment) | 24 hours | Higher than vehicle-treated mice | Not specified during challenge, but elevated at baseline | [1][2] |
Experimental Protocols
In Vitro Studies in Adipocytes
Experimental Workflow for In Vitro Studies:
References
- 1. Mouse Adipose Tissue Collection and Processing for RNA Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mouse Adipose Tissue Protein Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Localization, Identification, and Excision of Murine Adipose Depots [jove.com]
- 5. Isolation and Processing of Murine White Adipocytes for Transcriptome and Epigenome Analyses [jove.com]
- 6. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery [agris.fao.org]
Troubleshooting & Optimization
FT895 Technical Support Center: Optimizing for Cell-Based Assays
Welcome to the technical support center for FT895. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound, a potent and selective HDAC11 inhibitor, in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that potently and specifically targets Histone Deacetylase 11 (HDAC11), the sole member of the Class IV HDAC subfamily.[1][2] Its primary mechanism is to block the enzymatic activity of HDAC11, which is involved in removing fatty-acyl groups from lysine residues on proteins, a process known as defatty-acylation.[2] The reported half-maximal inhibitory concentration (IC50) for this compound against HDAC11 is as low as 3 nM.[3][4][5][6][7] However, the measured potency can vary depending on the experimental substrate used.[8]
Q2: What are the common applications of this compound in cell-based assays?
A2: this compound is utilized in a variety of research contexts to probe the function of HDAC11. Common applications include:
-
Antiviral Research : Investigating the restriction of viral replication, such as for Enterovirus 71 (EV71).[1][9]
-
Oncology Research : Suppressing the growth and proliferation of cancer cells, including malignant peripheral nerve sheath tumors (MPNST) and JAK2-driven myeloproliferative neoplasms.[3][10] It has also been shown to reduce the self-renewal capacity of non-small-cell lung cancer stem cells.[10]
-
Metabolism Research : Studying thermogenesis through the induction of uncoupling protein 1 (UCP1) in adipocytes.[11]
Q3: How should I prepare and store this compound stock solutions?
A3: Proper preparation and storage are critical for maintaining the compound's activity. This compound is typically supplied as a solid powder. For cell-based assays, a concentrated stock solution is prepared in a suitable solvent, which can then be diluted to the final working concentration in cell culture media.
Table 1: this compound Solubility and Stock Solution Preparation
| Parameter | Recommendation | Source |
|---|---|---|
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [7] |
| Stock Concentration | 10-125 mg/mL in DMSO (ultrasonication may be needed) | [7] |
| Storage (Powder) | -20°C for up to 3 years | [7] |
| Storage (Stock Solution) | Aliquot and store at -80°C for up to 6 months to avoid freeze-thaw cycles. |[7] |
Note: Always use freshly opened or properly stored hygroscopic DMSO to ensure maximum solubility.[7]
Q4: What are the known signaling pathways affected by this compound?
A4: By inhibiting HDAC11, this compound has been shown to modulate several key cellular signaling pathways:
-
Hippo Signaling Pathway : this compound can suppress this pathway, which is crucial for regulating organ size and cell proliferation.[1][10]
-
JAK/STAT Signaling Pathway : The inhibitor can block this pathway, which is often dysregulated in myeloproliferative neoplasms.[10]
-
HIF-1α Signaling Pathway : RNA-seq analysis has shown this pathway is prominent after this compound treatment, consistent with observed effects on mitochondrial respiration.[3]
-
PKA Signaling : this compound can induce UCP1 expression in adipocytes through both PKA-dependent and PKA-independent mechanisms.[11]
References
- 1. Targeting HDAC11 activity by this compound restricts EV71 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC11 target engagement assay development in cells – CETSA – openlabnotebooks.org [openlabnotebooks.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound | HDAC11 (histone deacetylase) inhibitor | CAS# 2225728-57-2 | InvivoChem [invivochem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting HDAC11 activity by this compound restricts EV71 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel HDAC11 inhibitor potentiates the tumoricidal effects of cordycepin against malignant peripheral nerve sheath tumor through the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance [jci.org]
FT895 Technical Support Center: Optimizing for Cell-Based Assays
Welcome to the technical support center for FT895. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound, a potent and selective HDAC11 inhibitor, in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that potently and specifically targets Histone Deacetylase 11 (HDAC11), the sole member of the Class IV HDAC subfamily.[1][2] Its primary mechanism is to block the enzymatic activity of HDAC11, which is involved in removing fatty-acyl groups from lysine residues on proteins, a process known as defatty-acylation.[2] The reported half-maximal inhibitory concentration (IC50) for this compound against HDAC11 is as low as 3 nM.[3][4][5][6][7] However, the measured potency can vary depending on the experimental substrate used.[8]
Q2: What are the common applications of this compound in cell-based assays?
A2: this compound is utilized in a variety of research contexts to probe the function of HDAC11. Common applications include:
-
Antiviral Research : Investigating the restriction of viral replication, such as for Enterovirus 71 (EV71).[1][9]
-
Oncology Research : Suppressing the growth and proliferation of cancer cells, including malignant peripheral nerve sheath tumors (MPNST) and JAK2-driven myeloproliferative neoplasms.[3][10] It has also been shown to reduce the self-renewal capacity of non-small-cell lung cancer stem cells.[10]
-
Metabolism Research : Studying thermogenesis through the induction of uncoupling protein 1 (UCP1) in adipocytes.[11]
Q3: How should I prepare and store this compound stock solutions?
A3: Proper preparation and storage are critical for maintaining the compound's activity. This compound is typically supplied as a solid powder. For cell-based assays, a concentrated stock solution is prepared in a suitable solvent, which can then be diluted to the final working concentration in cell culture media.
Table 1: this compound Solubility and Stock Solution Preparation
| Parameter | Recommendation | Source |
|---|---|---|
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [7] |
| Stock Concentration | 10-125 mg/mL in DMSO (ultrasonication may be needed) | [7] |
| Storage (Powder) | -20°C for up to 3 years | [7] |
| Storage (Stock Solution) | Aliquot and store at -80°C for up to 6 months to avoid freeze-thaw cycles. |[7] |
Note: Always use freshly opened or properly stored hygroscopic DMSO to ensure maximum solubility.[7]
Q4: What are the known signaling pathways affected by this compound?
A4: By inhibiting HDAC11, this compound has been shown to modulate several key cellular signaling pathways:
-
Hippo Signaling Pathway : this compound can suppress this pathway, which is crucial for regulating organ size and cell proliferation.[1][10]
-
JAK/STAT Signaling Pathway : The inhibitor can block this pathway, which is often dysregulated in myeloproliferative neoplasms.[10]
-
HIF-1α Signaling Pathway : RNA-seq analysis has shown this pathway is prominent after this compound treatment, consistent with observed effects on mitochondrial respiration.[3]
-
PKA Signaling : this compound can induce UCP1 expression in adipocytes through both PKA-dependent and PKA-independent mechanisms.[11]
References
- 1. Targeting HDAC11 activity by this compound restricts EV71 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC11 target engagement assay development in cells – CETSA – openlabnotebooks.org [openlabnotebooks.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound | HDAC11 (histone deacetylase) inhibitor | CAS# 2225728-57-2 | InvivoChem [invivochem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting HDAC11 activity by this compound restricts EV71 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel HDAC11 inhibitor potentiates the tumoricidal effects of cordycepin against malignant peripheral nerve sheath tumor through the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance [jci.org]
FT895 Preclinical Toxicity Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity of FT895 in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of histone deacetylase 11 (HDAC11). HDACs are a class of enzymes that remove acetyl groups from histones and other proteins, thereby playing a crucial role in the epigenetic regulation of gene expression and other cellular processes. By selectively inhibiting HDAC11, this compound can modulate various signaling pathways involved in cancer, viral infections, and metabolic disorders.
Q2: Has the cytotoxicity of this compound been evaluated in vitro?
A2: Yes, in one study, this compound exhibited no cytotoxicity to HeLa cells, with a 50% cytotoxic concentration (CC50) greater than 100 µM.[1]
Q3: What is the general safety profile of selective HDAC11 inhibitors like this compound?
A3: Selective HDAC11 inhibitors are anticipated to have a more favorable safety profile compared to pan-HDAC inhibitors.[2] This is supported by the observation that mice with a genetic knockout of HDAC11 are viable and exhibit normal development, suggesting a good safety margin for targeting this specific HDAC isoform.[2]
Q4: Have any in vivo studies in preclinical models reported on the tolerability of this compound?
A4: Yes, several in vivo studies in mouse models have reported that this compound is well-tolerated at therapeutically effective doses. For instance, in a xenograft mouse model of malignant peripheral nerve sheath tumors, a combined treatment of cordycepin and this compound did not lead to a decrease in body weight, and hematological and biochemical profiles remained normal.[3] Similarly, studies in mice infected with Enterovirus 71 (EV71) and in metabolic studies have not reported adverse effects at the administered doses.[1][4]
Troubleshooting Guide
This guide addresses potential issues that researchers might encounter during their preclinical experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Weight Loss or Reduced Food/Water Intake | Although not commonly reported with this compound at therapeutic doses, high doses or prolonged treatment might affect general animal well-being. | - Ensure accurate dosing and proper formulation of this compound.- Monitor animal body weight and food/water consumption daily.- If significant weight loss is observed, consider reducing the dose or the frequency of administration.- Include a vehicle-only control group to rule out effects of the formulation components. |
| Altered Immune Cell Counts or Function | HDAC11 is known to play a role in regulating immune responses.[1] | - If your experimental endpoint involves immunological parameters, it is advisable to perform baseline and post-treatment complete blood counts (CBCs) with differentials.- For in-depth analysis, consider flow cytometry of immune cell populations in relevant tissues (e.g., spleen, lymph nodes, tumor microenvironment). |
| No Apparent Efficacy at Previously Reported Doses | Suboptimal formulation, incorrect administration route, or differences in the animal model could lead to a lack of efficacy. | - Verify the solubility and stability of your this compound formulation. Refer to the supplier's instructions for recommended solvents and storage conditions.- Ensure the route of administration (e.g., intraperitoneal, intravenous) is appropriate for your experimental model and consistent with published studies.- Consider that the effective dose may vary between different animal strains, genders, and disease models. A dose-response study may be necessary to determine the optimal dose for your specific model. |
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from various preclinical studies involving this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | 50% Cytotoxic Concentration (CC50) | Reference |
| HeLa | CCK-8 | > 100 µM | [1] |
Table 2: In Vivo Dosing and Tolerability of this compound in Mouse Models
| Animal Model | Mouse Strain | This compound Dose | Route of Administration | Duration | Observed Tolerability | Reference |
| EV71 Infection | C57BL/6 | 50 mg/kg/day | Intraperitoneal (i.p.) | 4 consecutive days | Well-tolerated, no adverse effects mentioned. | [1] |
| Malignant Peripheral Nerve Sheath Tumor (Xenograft) | Nude | 1 mg/kg | Not specified | Not specified | No decrease in body weight; normal blood cell counts and biochemistry. | [3] |
| Metabolic Study | C57BL/6J | Not specified | Intraperitoneal (i.p.) | 5 days | Not specified | [4] |
| Pharmacokinetics | Balb/c nude | 1 mg/kg | Intravenous (i.v.) | Single dose | Tolerable and safe in vivo. | [5] |
| Pharmacokinetics | Balb/c nude | 5 mg/kg | Intraperitoneal (i.p.) | Single dose | Tolerable and safe in vivo. | [5] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in an EV71 Infection Mouse Model [1]
-
Animal Model: 2-week-old C57BL/6 mice.
-
Infection: Intravenous injection of 1 x 10^6 PFU of Gluc-EV71 per mouse.
-
Treatment Groups:
-
This compound group (n=5): Intraperitoneal administration of this compound (50 mg/kg body weight) daily for 4 consecutive days, starting 2 hours post-infection.
-
Control group (n=5): Intraperitoneal administration of an equal volume of Phosphate Buffered Saline (PBS).
-
-
Endpoint: Mice were euthanized at 7 days post-infection for in vivo imaging studies.
Protocol 2: Pharmacokinetic Study of this compound in Mice [6]
-
Animal Model: Male Balb/c nude mice.
-
Dosing:
-
Intravenous (i.v.) administration of this compound at 1 mg/kg.
-
Intraperitoneal (i.p.) administration of this compound at 5 mg/kg.
-
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analysis: Plasma concentrations of this compound were determined to evaluate its pharmacokinetic properties.
Visualizations
References
- 1. HDAC11, an emerging therapeutic target for metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute, subchronic, and chronic toxicity studies with felbamate, 2-phenyl-1,3-propanediol dicarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loss of HDAC11 ameliorates clinical symptoms in a multiple sclerosis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington’s Disease Mice | PLOS One [journals.plos.org]
- 5. HDAC11 inhibition disrupts porcine oocyte meiosis via regulating α-tubulin acetylation and histone modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting HDAC11 activity by this compound restricts EV71 replication - PMC [pmc.ncbi.nlm.nih.gov]
FT895 Preclinical Toxicity Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity of FT895 in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of histone deacetylase 11 (HDAC11). HDACs are a class of enzymes that remove acetyl groups from histones and other proteins, thereby playing a crucial role in the epigenetic regulation of gene expression and other cellular processes. By selectively inhibiting HDAC11, this compound can modulate various signaling pathways involved in cancer, viral infections, and metabolic disorders.
Q2: Has the cytotoxicity of this compound been evaluated in vitro?
A2: Yes, in one study, this compound exhibited no cytotoxicity to HeLa cells, with a 50% cytotoxic concentration (CC50) greater than 100 µM.[1]
Q3: What is the general safety profile of selective HDAC11 inhibitors like this compound?
A3: Selective HDAC11 inhibitors are anticipated to have a more favorable safety profile compared to pan-HDAC inhibitors.[2] This is supported by the observation that mice with a genetic knockout of HDAC11 are viable and exhibit normal development, suggesting a good safety margin for targeting this specific HDAC isoform.[2]
Q4: Have any in vivo studies in preclinical models reported on the tolerability of this compound?
A4: Yes, several in vivo studies in mouse models have reported that this compound is well-tolerated at therapeutically effective doses. For instance, in a xenograft mouse model of malignant peripheral nerve sheath tumors, a combined treatment of cordycepin and this compound did not lead to a decrease in body weight, and hematological and biochemical profiles remained normal.[3] Similarly, studies in mice infected with Enterovirus 71 (EV71) and in metabolic studies have not reported adverse effects at the administered doses.[1][4]
Troubleshooting Guide
This guide addresses potential issues that researchers might encounter during their preclinical experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Weight Loss or Reduced Food/Water Intake | Although not commonly reported with this compound at therapeutic doses, high doses or prolonged treatment might affect general animal well-being. | - Ensure accurate dosing and proper formulation of this compound.- Monitor animal body weight and food/water consumption daily.- If significant weight loss is observed, consider reducing the dose or the frequency of administration.- Include a vehicle-only control group to rule out effects of the formulation components. |
| Altered Immune Cell Counts or Function | HDAC11 is known to play a role in regulating immune responses.[1] | - If your experimental endpoint involves immunological parameters, it is advisable to perform baseline and post-treatment complete blood counts (CBCs) with differentials.- For in-depth analysis, consider flow cytometry of immune cell populations in relevant tissues (e.g., spleen, lymph nodes, tumor microenvironment). |
| No Apparent Efficacy at Previously Reported Doses | Suboptimal formulation, incorrect administration route, or differences in the animal model could lead to a lack of efficacy. | - Verify the solubility and stability of your this compound formulation. Refer to the supplier's instructions for recommended solvents and storage conditions.- Ensure the route of administration (e.g., intraperitoneal, intravenous) is appropriate for your experimental model and consistent with published studies.- Consider that the effective dose may vary between different animal strains, genders, and disease models. A dose-response study may be necessary to determine the optimal dose for your specific model. |
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from various preclinical studies involving this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | 50% Cytotoxic Concentration (CC50) | Reference |
| HeLa | CCK-8 | > 100 µM | [1] |
Table 2: In Vivo Dosing and Tolerability of this compound in Mouse Models
| Animal Model | Mouse Strain | This compound Dose | Route of Administration | Duration | Observed Tolerability | Reference |
| EV71 Infection | C57BL/6 | 50 mg/kg/day | Intraperitoneal (i.p.) | 4 consecutive days | Well-tolerated, no adverse effects mentioned. | [1] |
| Malignant Peripheral Nerve Sheath Tumor (Xenograft) | Nude | 1 mg/kg | Not specified | Not specified | No decrease in body weight; normal blood cell counts and biochemistry. | [3] |
| Metabolic Study | C57BL/6J | Not specified | Intraperitoneal (i.p.) | 5 days | Not specified | [4] |
| Pharmacokinetics | Balb/c nude | 1 mg/kg | Intravenous (i.v.) | Single dose | Tolerable and safe in vivo. | [5] |
| Pharmacokinetics | Balb/c nude | 5 mg/kg | Intraperitoneal (i.p.) | Single dose | Tolerable and safe in vivo. | [5] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in an EV71 Infection Mouse Model [1]
-
Animal Model: 2-week-old C57BL/6 mice.
-
Infection: Intravenous injection of 1 x 10^6 PFU of Gluc-EV71 per mouse.
-
Treatment Groups:
-
This compound group (n=5): Intraperitoneal administration of this compound (50 mg/kg body weight) daily for 4 consecutive days, starting 2 hours post-infection.
-
Control group (n=5): Intraperitoneal administration of an equal volume of Phosphate Buffered Saline (PBS).
-
-
Endpoint: Mice were euthanized at 7 days post-infection for in vivo imaging studies.
Protocol 2: Pharmacokinetic Study of this compound in Mice [6]
-
Animal Model: Male Balb/c nude mice.
-
Dosing:
-
Intravenous (i.v.) administration of this compound at 1 mg/kg.
-
Intraperitoneal (i.p.) administration of this compound at 5 mg/kg.
-
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analysis: Plasma concentrations of this compound were determined to evaluate its pharmacokinetic properties.
Visualizations
References
- 1. HDAC11, an emerging therapeutic target for metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute, subchronic, and chronic toxicity studies with felbamate, 2-phenyl-1,3-propanediol dicarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loss of HDAC11 ameliorates clinical symptoms in a multiple sclerosis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington’s Disease Mice | PLOS One [journals.plos.org]
- 5. HDAC11 inhibition disrupts porcine oocyte meiosis via regulating α-tubulin acetylation and histone modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting HDAC11 activity by this compound restricts EV71 replication - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of FT895
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of FT895, a potent and selective HDAC11 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is improving its bioavailability important?
A1: this compound is a potent and selective inhibitor of histone deacetylase 11 (HDAC11) with an IC50 of 3 nM.[1][2][3] It has shown potential as a therapeutic agent in oncology and inflammation research.[2][4] However, a significant challenge with this compound is its lack of oral bioavailability, which limits its clinical development for oral administration.[5] Improving its oral bioavailability is crucial for developing it as a more convenient and patient-compliant therapeutic.
Q2: What are the known pharmacokinetic properties of this compound?
A2: Pharmacokinetic studies in male Balb/c nude mice have shown that this compound has a moderate clearance and a high volume of distribution.[4] When administered intravenously (i.v.) at 1 mg/kg, it has a half-life (t1/2) of 9.4 hours.[6] Following intraperitoneal (i.p.) dosing at 5 mg/kg, it exhibits a similar half-life of 10.2 hours and a bioavailability of 81%.[6] This suggests that while it can be absorbed systemically, oral administration presents a significant barrier.
Q3: What are the primary reasons a compound like this compound might have poor oral bioavailability?
A3: The primary reasons for poor oral bioavailability of a drug candidate can be categorized as follows:
-
Poor Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Low Permeability: The drug may not be able to effectively cross the intestinal membrane to enter the bloodstream.
-
First-Pass Metabolism: After absorption, the drug may be extensively metabolized in the liver before it reaches systemic circulation.
-
Efflux by Transporters: The drug may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein.
Q4: What are some initial strategies to consider for improving the oral bioavailability of this compound?
A4: Based on established pharmaceutical formulation strategies, several approaches can be explored to enhance the oral bioavailability of poorly soluble drugs like this compound.[7][8] These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance dissolution rate.[9][10]
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic carrier can maintain it in a more soluble, amorphous state.[7][10]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and facilitate lymphatic transport, potentially bypassing first-pass metabolism.[7][11][12]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with this compound, enhancing its solubility.[13]
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that converts to the active form in the body.[10]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Low in vitro dissolution of this compound formulation. | Poor solubility of this compound in the dissolution medium. | - Attempt particle size reduction (micronization/nanosuspension).- Develop an amorphous solid dispersion with a hydrophilic polymer.- Formulate this compound in a lipid-based system (e.g., SEDDS).- Evaluate the effect of different pH values on dissolution if this compound has ionizable groups. |
| High variability in in vivo pharmacokinetic data. | Inconsistent drug release from the formulation or food effects. | - Optimize the formulation to ensure consistent drug release.- Standardize the feeding schedule of experimental animals.- Consider a formulation that minimizes food effects, such as a lipid-based system. |
| Low oral bioavailability despite good in vitro dissolution. | Poor membrane permeability or significant first-pass metabolism. | - Investigate the permeability of this compound using in vitro models like Caco-2 cell monolayers.- If permeability is low, consider incorporating permeation enhancers into the formulation.- If first-pass metabolism is suspected, explore formulations that promote lymphatic uptake (e.g., LBDDS) to bypass the liver.[14] |
| Precipitation of this compound in the gastrointestinal tract upon dilution. | The formulation is unable to maintain this compound in a solubilized state in the GI fluids. | - For lipid-based systems, optimize the surfactant and co-surfactant concentrations to ensure the formation of a stable microemulsion upon dilution.- For solid dispersions, select a polymer that can maintain supersaturation of the drug in solution. |
Data Presentation
Table 1: Summary of Known Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (i.v.) Administration (1 mg/kg) | Intraperitoneal (i.p.) Administration (5 mg/kg) |
| Half-life (t1/2) | 9.4 hours[6] | 10.2 hours[6] |
| Bioavailability | N/A | 81%[6] |
| Clearance | Moderate (42 mL/min/kg)[6] | Not Reported |
| Volume of Distribution | High[6] | Not Reported |
Table 2: Reported Solubility of this compound in Various Solvents and Formulations
| Solvent/Formulation | Solubility |
| DMSO | ~125 mg/mL (~354.8 mM)[1][15] |
| 10% DMSO + 90% Corn Oil | ≥ 5 mg/mL (14.19 mM)[3][15] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL (5.90 mM)[1][3][15] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.90 mM)[1][3][15] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound using Spray Drying
-
Polymer Selection: Select a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).
-
Solvent System: Identify a common solvent system in which both this compound and the selected polymer are soluble (e.g., methanol, ethanol, or a mixture).
-
Preparation of Spray Solution:
-
Dissolve this compound and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Stir the solution until both components are completely dissolved.
-
-
Spray Drying Process:
-
Set the spray dryer parameters (inlet temperature, atomization pressure, feed rate) to optimal conditions for the solvent system and polymer.
-
Spray the solution into the drying chamber.
-
Collect the resulting solid dispersion powder.
-
-
Characterization:
-
Analyze the solid-state properties of the powder using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of this compound.
-
Evaluate the in vitro dissolution of the solid dispersion in a relevant buffer (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP, PEG 400).
-
-
Ternary Phase Diagram Construction:
-
Based on solubility data, select an oil, surfactant, and co-surfactant.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
-
SEDDS Formulation:
-
Prepare different ratios of the selected oil, surfactant, and co-surfactant within the self-emulsifying region.
-
Dissolve this compound in the optimized excipient mixture with gentle heating and stirring.
-
-
Characterization:
-
Assess the self-emulsification performance by adding the SEDDS formulation to water and observing the formation of a microemulsion.
-
Measure the droplet size and zeta potential of the resulting microemulsion.
-
Evaluate the in vitro dissolution and drug release from the SEDDS formulation.
-
Visualizations
Caption: Experimental workflow for improving the oral bioavailability of this compound.
Caption: Simplified signaling pathway showing the effect of this compound on the Hippo pathway.
References
- 1. This compound | HDAC11 (histone deacetylase) inhibitor | CAS# 2225728-57-2 | InvivoChem [invivochem.com]
- 2. This compound (FT-895) | HDAC11 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. JCI - HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance [jci.org]
- 6. Frontiers | HDAC11, an emerging therapeutic target for metabolic disorders [frontiersin.org]
- 7. upm-inc.com [upm-inc.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Improving the Bioavailability of FT895
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of FT895, a potent and selective HDAC11 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is improving its bioavailability important?
A1: this compound is a potent and selective inhibitor of histone deacetylase 11 (HDAC11) with an IC50 of 3 nM.[1][2][3] It has shown potential as a therapeutic agent in oncology and inflammation research.[2][4] However, a significant challenge with this compound is its lack of oral bioavailability, which limits its clinical development for oral administration.[5] Improving its oral bioavailability is crucial for developing it as a more convenient and patient-compliant therapeutic.
Q2: What are the known pharmacokinetic properties of this compound?
A2: Pharmacokinetic studies in male Balb/c nude mice have shown that this compound has a moderate clearance and a high volume of distribution.[4] When administered intravenously (i.v.) at 1 mg/kg, it has a half-life (t1/2) of 9.4 hours.[6] Following intraperitoneal (i.p.) dosing at 5 mg/kg, it exhibits a similar half-life of 10.2 hours and a bioavailability of 81%.[6] This suggests that while it can be absorbed systemically, oral administration presents a significant barrier.
Q3: What are the primary reasons a compound like this compound might have poor oral bioavailability?
A3: The primary reasons for poor oral bioavailability of a drug candidate can be categorized as follows:
-
Poor Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Low Permeability: The drug may not be able to effectively cross the intestinal membrane to enter the bloodstream.
-
First-Pass Metabolism: After absorption, the drug may be extensively metabolized in the liver before it reaches systemic circulation.
-
Efflux by Transporters: The drug may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein.
Q4: What are some initial strategies to consider for improving the oral bioavailability of this compound?
A4: Based on established pharmaceutical formulation strategies, several approaches can be explored to enhance the oral bioavailability of poorly soluble drugs like this compound.[7][8] These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance dissolution rate.[9][10]
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic carrier can maintain it in a more soluble, amorphous state.[7][10]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and facilitate lymphatic transport, potentially bypassing first-pass metabolism.[7][11][12]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with this compound, enhancing its solubility.[13]
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that converts to the active form in the body.[10]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Low in vitro dissolution of this compound formulation. | Poor solubility of this compound in the dissolution medium. | - Attempt particle size reduction (micronization/nanosuspension).- Develop an amorphous solid dispersion with a hydrophilic polymer.- Formulate this compound in a lipid-based system (e.g., SEDDS).- Evaluate the effect of different pH values on dissolution if this compound has ionizable groups. |
| High variability in in vivo pharmacokinetic data. | Inconsistent drug release from the formulation or food effects. | - Optimize the formulation to ensure consistent drug release.- Standardize the feeding schedule of experimental animals.- Consider a formulation that minimizes food effects, such as a lipid-based system. |
| Low oral bioavailability despite good in vitro dissolution. | Poor membrane permeability or significant first-pass metabolism. | - Investigate the permeability of this compound using in vitro models like Caco-2 cell monolayers.- If permeability is low, consider incorporating permeation enhancers into the formulation.- If first-pass metabolism is suspected, explore formulations that promote lymphatic uptake (e.g., LBDDS) to bypass the liver.[14] |
| Precipitation of this compound in the gastrointestinal tract upon dilution. | The formulation is unable to maintain this compound in a solubilized state in the GI fluids. | - For lipid-based systems, optimize the surfactant and co-surfactant concentrations to ensure the formation of a stable microemulsion upon dilution.- For solid dispersions, select a polymer that can maintain supersaturation of the drug in solution. |
Data Presentation
Table 1: Summary of Known Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (i.v.) Administration (1 mg/kg) | Intraperitoneal (i.p.) Administration (5 mg/kg) |
| Half-life (t1/2) | 9.4 hours[6] | 10.2 hours[6] |
| Bioavailability | N/A | 81%[6] |
| Clearance | Moderate (42 mL/min/kg)[6] | Not Reported |
| Volume of Distribution | High[6] | Not Reported |
Table 2: Reported Solubility of this compound in Various Solvents and Formulations
| Solvent/Formulation | Solubility |
| DMSO | ~125 mg/mL (~354.8 mM)[1][15] |
| 10% DMSO + 90% Corn Oil | ≥ 5 mg/mL (14.19 mM)[3][15] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL (5.90 mM)[1][3][15] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.90 mM)[1][3][15] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound using Spray Drying
-
Polymer Selection: Select a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).
-
Solvent System: Identify a common solvent system in which both this compound and the selected polymer are soluble (e.g., methanol, ethanol, or a mixture).
-
Preparation of Spray Solution:
-
Dissolve this compound and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Stir the solution until both components are completely dissolved.
-
-
Spray Drying Process:
-
Set the spray dryer parameters (inlet temperature, atomization pressure, feed rate) to optimal conditions for the solvent system and polymer.
-
Spray the solution into the drying chamber.
-
Collect the resulting solid dispersion powder.
-
-
Characterization:
-
Analyze the solid-state properties of the powder using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of this compound.
-
Evaluate the in vitro dissolution of the solid dispersion in a relevant buffer (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP, PEG 400).
-
-
Ternary Phase Diagram Construction:
-
Based on solubility data, select an oil, surfactant, and co-surfactant.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
-
SEDDS Formulation:
-
Prepare different ratios of the selected oil, surfactant, and co-surfactant within the self-emulsifying region.
-
Dissolve this compound in the optimized excipient mixture with gentle heating and stirring.
-
-
Characterization:
-
Assess the self-emulsification performance by adding the SEDDS formulation to water and observing the formation of a microemulsion.
-
Measure the droplet size and zeta potential of the resulting microemulsion.
-
Evaluate the in vitro dissolution and drug release from the SEDDS formulation.
-
Visualizations
Caption: Experimental workflow for improving the oral bioavailability of this compound.
Caption: Simplified signaling pathway showing the effect of this compound on the Hippo pathway.
References
- 1. This compound | HDAC11 (histone deacetylase) inhibitor | CAS# 2225728-57-2 | InvivoChem [invivochem.com]
- 2. This compound (FT-895) | HDAC11 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. JCI - HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance [jci.org]
- 6. Frontiers | HDAC11, an emerging therapeutic target for metabolic disorders [frontiersin.org]
- 7. upm-inc.com [upm-inc.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Synthesis of FT895
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of FT895, a potent and selective HDAC11 inhibitor.[1][2][3][4] The information provided is based on established synthetic organic chemistry principles and addresses common challenges encountered during the synthesis of complex heterocyclic molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis important?
A1: this compound is a small molecule inhibitor of histone deacetylase 11 (HDAC11) with high potency and selectivity.[2][3][4] HDAC11 is a promising therapeutic target for various diseases, including certain cancers.[5] The efficient synthesis of this compound is crucial for advancing pre-clinical and clinical research to evaluate its therapeutic potential.[6]
Q2: What are the key chemical transformations typically involved in the synthesis of this compound and similar complex heterocyclic molecules?
A2: The synthesis of molecules like this compound often involves a multi-step sequence that may include:
-
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling): To form key carbon-carbon bonds between aromatic or heteroaromatic rings.
-
Amide bond formation: To connect carboxylic acid and amine fragments, a common linkage in many drug molecules.[7][8]
-
Cyclization reactions: To construct the core heterocyclic ring systems.[9][10]
Q3: Where can I find the chemical structure and basic properties of this compound?
A3: The chemical structure of this compound is publicly available in various chemical supplier catalogs and scientific publications.[3][5] Key properties such as molecular weight, purity, and solubility data are also typically provided in these resources.[1][3]
Troubleshooting Guides
This section addresses specific issues that may arise during the key stages of a representative this compound synthesis.
Stage 1: Suzuki-Miyaura Cross-Coupling
Problem: Low or no yield of the coupled product.
-
Possible Causes & Solutions:
-
Catalyst Inactivity: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are properly degassed and reactions are run under an inert atmosphere (e.g., nitrogen or argon).[11] Using a fresh batch of catalyst and ligands is also recommended.
-
Improper Base Selection: The choice and amount of base are critical. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[11] The strength and solubility of the base can significantly impact the reaction rate and yield. A screen of different bases may be necessary.
-
Boronic Acid Decomposition (Protodeboronation): Boronic acids can degrade, especially under prolonged heating or in the presence of water.[12] Use high-quality boronic acids, and consider using anhydrous conditions if protodeboronation is suspected.
-
Poor Solubility of Reactants: One or more of the starting materials may have poor solubility in the chosen solvent system.[12] Screening different solvents or solvent mixtures (e.g., toluene/water, dioxane/water, DMF) can help.[11] In some cases, adding a phase-transfer catalyst may be beneficial.
-
Problem: Formation of significant homocoupling byproducts.
-
Possible Causes & Solutions:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[11] Rigorous degassing of the reaction mixture is essential.[11]
-
Catalyst System: The choice of palladium source and ligand can influence the extent of homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ might be advantageous over a Pd(II) precatalyst in some cases.[11]
-
| Parameter | Recommendation | Rationale |
| Catalyst Loading | 1-5 mol% | Higher loading may be needed for challenging substrates, but can increase cost and side reactions. |
| Ligand:Palladium Ratio | 1:1 to 4:1 | Dependent on the specific ligand and palladium source.[11] Insufficient ligand can lead to catalyst decomposition.[11] |
| Base Equivalents | 1.5 - 3.0 eq | Insufficient base can stall the reaction.[11] |
| Temperature | 50 - 110 °C | Substrate-dependent. Higher temperatures can increase reaction rates but also catalyst decomposition. |
| Concentration | 0.1 - 1.0 M | Higher concentrations can increase rates but may lead to solubility issues. |
Stage 2: Amide Bond Formation
Problem: Incomplete conversion to the amide product.
-
Possible Causes & Solutions:
-
Inefficient Coupling Reagent: Standard coupling reagents like HATU or EDC/HOBt may not be effective for all substrates, particularly with sterically hindered or electron-deficient amines or carboxylic acids.[13] Consider using alternative, more potent coupling agents like COMU or T3P.
-
Poor Nucleophilicity of the Amine: If the amine is weakly nucleophilic, the reaction may be sluggish. Using a stronger, non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) can help to activate the carboxylic acid and facilitate the reaction.
-
Formation of an Unreactive Activated Ester: In some cases, the activated ester intermediate may form but not react with the amine.[13] Changing the solvent or increasing the reaction temperature may be necessary.
-
Acid Chloride Formation Issues: If using an acid chloride intermediate, ensure its complete formation before adding the amine.[14] Catalytic amounts of DMF can promote the formation of the acid chloride from oxalyl chloride or thionyl chloride.[14]
-
| Coupling Reagent | Common Solvents | Key Considerations |
| HATU/DIPEA | DMF, DCM, MeCN | Generally high yielding and fast. Can cause epimerization in chiral substrates. |
| EDC/HOBt | DMF, DCM | Economical and widely used. Lower risk of epimerization than some other reagents. |
| T3P | EtOAc, MeCN, DCM | Powerful coupling reagent, particularly for hindered substrates. Byproducts are water-soluble, simplifying purification. |
| SOCl₂ or (COCl)₂ | DCM, Toluene | Forms an acid chloride intermediate. Requires careful handling due to toxicity and reactivity. A base is needed in the subsequent amidation step.[14] |
Stage 3: Intramolecular Cyclization
Problem: Low yield of the desired cyclized product and/or formation of polymers.
-
Possible Causes & Solutions:
-
Unfavorable Ring Size Formation: The thermodynamics and kinetics of ring formation are highly dependent on the ring size. For medium-sized rings (8-11 atoms), cyclization can be particularly challenging.
-
Intermolecular vs. Intramolecular Reaction: At high concentrations, the intermolecular reaction leading to polymerization can compete with the desired intramolecular cyclization. Running the reaction under high dilution conditions (typically <0.01 M) can favor the formation of the cyclic product.
-
Conformational Constraints: The linear precursor may not readily adopt the necessary conformation for cyclization. The choice of solvent and temperature can influence the conformational equilibrium. In some cases, the introduction of rigid structural elements can pre-organize the molecule for cyclization.[9]
-
Experimental Protocols
Note: The following are representative protocols and may require optimization for specific substrates.
Representative Suzuki-Miyaura Coupling Protocol
-
To a dried reaction flask, add the aryl halide (1.0 eq), boronic acid (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Amide Coupling Protocol (using HATU)
-
Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF).
-
Add HATU (1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the amine (1.05 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with aqueous LiCl (to remove DMF), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A simplified diagram of the USP1 signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting low-yield chemical reactions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | HDAC11 (histone deacetylase) inhibitor | CAS# 2225728-57-2 | InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeting HDAC11 activity by this compound restricts EV71 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amide Formation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. Harnessing the cyclization strategy for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of FT895
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of FT895, a potent and selective HDAC11 inhibitor.[1][2][3][4] The information provided is based on established synthetic organic chemistry principles and addresses common challenges encountered during the synthesis of complex heterocyclic molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis important?
A1: this compound is a small molecule inhibitor of histone deacetylase 11 (HDAC11) with high potency and selectivity.[2][3][4] HDAC11 is a promising therapeutic target for various diseases, including certain cancers.[5] The efficient synthesis of this compound is crucial for advancing pre-clinical and clinical research to evaluate its therapeutic potential.[6]
Q2: What are the key chemical transformations typically involved in the synthesis of this compound and similar complex heterocyclic molecules?
A2: The synthesis of molecules like this compound often involves a multi-step sequence that may include:
-
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling): To form key carbon-carbon bonds between aromatic or heteroaromatic rings.
-
Amide bond formation: To connect carboxylic acid and amine fragments, a common linkage in many drug molecules.[7][8]
-
Cyclization reactions: To construct the core heterocyclic ring systems.[9][10]
Q3: Where can I find the chemical structure and basic properties of this compound?
A3: The chemical structure of this compound is publicly available in various chemical supplier catalogs and scientific publications.[3][5] Key properties such as molecular weight, purity, and solubility data are also typically provided in these resources.[1][3]
Troubleshooting Guides
This section addresses specific issues that may arise during the key stages of a representative this compound synthesis.
Stage 1: Suzuki-Miyaura Cross-Coupling
Problem: Low or no yield of the coupled product.
-
Possible Causes & Solutions:
-
Catalyst Inactivity: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are properly degassed and reactions are run under an inert atmosphere (e.g., nitrogen or argon).[11] Using a fresh batch of catalyst and ligands is also recommended.
-
Improper Base Selection: The choice and amount of base are critical. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[11] The strength and solubility of the base can significantly impact the reaction rate and yield. A screen of different bases may be necessary.
-
Boronic Acid Decomposition (Protodeboronation): Boronic acids can degrade, especially under prolonged heating or in the presence of water.[12] Use high-quality boronic acids, and consider using anhydrous conditions if protodeboronation is suspected.
-
Poor Solubility of Reactants: One or more of the starting materials may have poor solubility in the chosen solvent system.[12] Screening different solvents or solvent mixtures (e.g., toluene/water, dioxane/water, DMF) can help.[11] In some cases, adding a phase-transfer catalyst may be beneficial.
-
Problem: Formation of significant homocoupling byproducts.
-
Possible Causes & Solutions:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[11] Rigorous degassing of the reaction mixture is essential.[11]
-
Catalyst System: The choice of palladium source and ligand can influence the extent of homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ might be advantageous over a Pd(II) precatalyst in some cases.[11]
-
| Parameter | Recommendation | Rationale |
| Catalyst Loading | 1-5 mol% | Higher loading may be needed for challenging substrates, but can increase cost and side reactions. |
| Ligand:Palladium Ratio | 1:1 to 4:1 | Dependent on the specific ligand and palladium source.[11] Insufficient ligand can lead to catalyst decomposition.[11] |
| Base Equivalents | 1.5 - 3.0 eq | Insufficient base can stall the reaction.[11] |
| Temperature | 50 - 110 °C | Substrate-dependent. Higher temperatures can increase reaction rates but also catalyst decomposition. |
| Concentration | 0.1 - 1.0 M | Higher concentrations can increase rates but may lead to solubility issues. |
Stage 2: Amide Bond Formation
Problem: Incomplete conversion to the amide product.
-
Possible Causes & Solutions:
-
Inefficient Coupling Reagent: Standard coupling reagents like HATU or EDC/HOBt may not be effective for all substrates, particularly with sterically hindered or electron-deficient amines or carboxylic acids.[13] Consider using alternative, more potent coupling agents like COMU or T3P.
-
Poor Nucleophilicity of the Amine: If the amine is weakly nucleophilic, the reaction may be sluggish. Using a stronger, non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) can help to activate the carboxylic acid and facilitate the reaction.
-
Formation of an Unreactive Activated Ester: In some cases, the activated ester intermediate may form but not react with the amine.[13] Changing the solvent or increasing the reaction temperature may be necessary.
-
Acid Chloride Formation Issues: If using an acid chloride intermediate, ensure its complete formation before adding the amine.[14] Catalytic amounts of DMF can promote the formation of the acid chloride from oxalyl chloride or thionyl chloride.[14]
-
| Coupling Reagent | Common Solvents | Key Considerations |
| HATU/DIPEA | DMF, DCM, MeCN | Generally high yielding and fast. Can cause epimerization in chiral substrates. |
| EDC/HOBt | DMF, DCM | Economical and widely used. Lower risk of epimerization than some other reagents. |
| T3P | EtOAc, MeCN, DCM | Powerful coupling reagent, particularly for hindered substrates. Byproducts are water-soluble, simplifying purification. |
| SOCl₂ or (COCl)₂ | DCM, Toluene | Forms an acid chloride intermediate. Requires careful handling due to toxicity and reactivity. A base is needed in the subsequent amidation step.[14] |
Stage 3: Intramolecular Cyclization
Problem: Low yield of the desired cyclized product and/or formation of polymers.
-
Possible Causes & Solutions:
-
Unfavorable Ring Size Formation: The thermodynamics and kinetics of ring formation are highly dependent on the ring size. For medium-sized rings (8-11 atoms), cyclization can be particularly challenging.
-
Intermolecular vs. Intramolecular Reaction: At high concentrations, the intermolecular reaction leading to polymerization can compete with the desired intramolecular cyclization. Running the reaction under high dilution conditions (typically <0.01 M) can favor the formation of the cyclic product.
-
Conformational Constraints: The linear precursor may not readily adopt the necessary conformation for cyclization. The choice of solvent and temperature can influence the conformational equilibrium. In some cases, the introduction of rigid structural elements can pre-organize the molecule for cyclization.[9]
-
Experimental Protocols
Note: The following are representative protocols and may require optimization for specific substrates.
Representative Suzuki-Miyaura Coupling Protocol
-
To a dried reaction flask, add the aryl halide (1.0 eq), boronic acid (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Amide Coupling Protocol (using HATU)
-
Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF).
-
Add HATU (1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the amine (1.05 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with aqueous LiCl (to remove DMF), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A simplified diagram of the USP1 signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting low-yield chemical reactions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | HDAC11 (histone deacetylase) inhibitor | CAS# 2225728-57-2 | InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeting HDAC11 activity by this compound restricts EV71 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amide Formation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. Harnessing the cyclization strategy for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming FT895 Resistance in Cancer Cells
Welcome to the technical support center for FT895, a potent and selective HDAC11 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential mechanisms of resistance to this compound in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective and potent inhibitor of histone deacetylase 11 (HDAC11), the sole member of the class IV HDACs.[1] Its primary mechanism of action involves the inhibition of HDAC11's enzymatic activity, leading to alterations in the acetylation of histone and non-histone proteins. A key signaling pathway modulated by this compound is the Hippo pathway, where this compound has been shown to suppress its activity.[2]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential reasons?
Reduced sensitivity, or acquired resistance, to this compound can arise from various molecular changes within the cancer cells. While direct resistance mechanisms to this compound are still under investigation, insights from other HDAC inhibitors suggest several possibilities:
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[3][4]
-
Activation of Pro-Survival Signaling Pathways: Cancer cells may activate alternative signaling pathways to bypass the effects of HDAC11 inhibition. Common pathways implicated in HDAC inhibitor resistance include the PI3K/AKT/mTOR and MAPK pathways.[3]
-
Alterations in HDAC Expression: Changes in the expression levels of HDAC11 or compensatory upregulation of other HDAC isoforms could potentially contribute to resistance.[5]
-
Epigenetic Compensation: Cancer cells might employ other epigenetic modifications to counteract the effects of this compound, such as alterations in DNA methylation or other histone modifications.[3]
-
Hippo Pathway Alterations: While this compound suppresses the Hippo pathway, mutations or alterations in core Hippo pathway components that lead to constitutive activation of its downstream effectors, YAP/TAZ, might confer resistance to various drugs.[6][7]
Q3: I am observing unexpected or inconsistent results in my cell viability assays with this compound. What could be the cause?
Inconsistent results in cell viability assays can stem from several factors. Please refer to the "Troubleshooting Common Experimental Issues" section for a detailed guide.
Q4: Are there any known combination strategies to overcome potential this compound resistance?
While specific combination therapies for this compound resistance are not yet established, general strategies for overcoming HDAC inhibitor resistance may be applicable. These include combining this compound with:
-
Inhibitors of pro-survival pathways: Targeting pathways like PI3K/AKT or MAPK simultaneously with HDAC11 inhibition could prevent compensatory signaling.
-
Other epigenetic modifiers: Co-treatment with DNA methyltransferase (DNMT) inhibitors can have synergistic effects.
-
Conventional chemotherapy: this compound may sensitize resistant cells to traditional chemotherapeutic agents.
-
Targeted therapies: Combining this compound with inhibitors of specific oncogenic drivers in your cancer model could be a powerful approach.[5][6][8][9]
Troubleshooting Guides
Troubleshooting Reduced this compound Efficacy
If you observe a decrease in the effectiveness of this compound over time, it may indicate the development of acquired resistance. The following table outlines potential causes and recommended troubleshooting steps.
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Gradual increase in IC50 value of this compound in your cell line. | Development of an this compound-resistant cell population. | 1. Confirm Resistance: Perform a dose-response curve with a fresh batch of this compound to rule out compound degradation. Compare the IC50 to the parental cell line. 2. Investigate Efflux Pumps: Use an ABC transporter inhibitor (e.g., verapamil) in combination with this compound to see if sensitivity is restored. Analyze the expression of MDR1/ABCB1 by qPCR or Western blot. 3. Assess Pro-Survival Pathways: Profile the activation status (phosphorylation) of key proteins in the PI3K/AKT and MAPK pathways via Western blot in both sensitive and resistant cells. 4. Sequence Key Genes: Sequence core components of the Hippo pathway (e.g., LATS1/2, NF2) and HDAC11 to check for mutations in the resistant cell line. |
| No significant cell death observed at previously effective concentrations. | Altered apoptosis signaling. | 1. Analyze Apoptosis Markers: Perform an apoptosis assay (e.g., Annexin V/PI staining) to confirm a lack of apoptosis. 2. Examine Bcl-2 Family Proteins: Use Western blot to assess the expression levels of pro- and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Bax, Bak).[3] |
| This compound treatment no longer affects the expression of target genes. | Changes in chromatin accessibility or transcription factor activity. | 1. Confirm Target Engagement: Perform a Western blot for acetylated histones (e.g., Ac-H3) to ensure this compound is still inhibiting HDAC activity. 2. Hippo Pathway Analysis: Assess the subcellular localization of YAP/TAZ via immunofluorescence or Western blot of nuclear and cytoplasmic fractions. |
Troubleshooting Common Experimental Issues
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Inconsistent Cell Viability Assay Results | Cell Seeding Density: Inconsistent cell numbers across wells. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge Effects: Evaporation from wells on the edge of the plate. | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media. | |
| Compound Precipitation: this compound coming out of solution at higher concentrations. | Visually inspect the media for any precipitate after adding this compound. Ensure the final DMSO concentration is consistent and low across all wells. | |
| Reagent Incubation Time: Inconsistent incubation times with viability reagents (e.g., MTT, CellTiter-Glo). | Adhere strictly to the manufacturer's protocol for incubation times. | |
| Variable Western Blot Results | Inconsistent Protein Loading: Unequal amounts of protein loaded in each lane. | Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein. Use a loading control (e.g., GAPDH, β-actin) to verify equal loading. |
| Poor Antibody Performance: Weak or non-specific signal. | Optimize antibody dilutions and incubation times. Use a positive control to validate antibody function. For phospho-specific antibodies, include a phosphatase inhibitor in your lysis buffer. | |
| Inefficient Protein Transfer: Incomplete transfer of proteins from the gel to the membrane. | Ensure proper assembly of the transfer stack and use appropriate transfer conditions for your protein of interest. |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/dishes
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Cryopreservation medium
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor and Passage: Initially, a significant portion of the cells will die. Monitor the culture daily. When the surviving cells reach 70-80% confluency, passage them into a new flask with the same concentration of this compound.
-
Dose Escalation: Once the cells are proliferating at a stable rate in the presence of the initial this compound concentration, gradually increase the drug concentration (e.g., by 1.5 to 2-fold).
-
Repeat and Cryopreserve: Repeat the process of monitoring, passaging, and dose escalation. It is crucial to cryopreserve cells at each successful dose escalation step. This process can take several months.
-
Characterize the Resistant Line: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 5-10 fold higher IC50 than the parental line), perform a full dose-response curve to confirm the resistance phenotype.
Protocol 2: Western Blot for HDAC11 and Hippo Pathway Proteins
This protocol provides a general guideline for analyzing the expression and phosphorylation status of key proteins.
Materials:
-
Parental and this compound-resistant cell lines
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HDAC11, anti-YAP, anti-p-YAP, anti-TAZ, anti-LATS1, anti-p-LATS1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control.
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Resistance Fold-Change |
| Parental Cancer Cell Line | 50 | 1x |
| This compound-Resistant Subclone 1 | 250 | 5x |
| This compound-Resistant Subclone 2 | 500 | 10x |
Table 2: Example Western Blot Quantification in Parental vs. Resistant Cells
| Protein | Parental (Relative Expression) | This compound-Resistant (Relative Expression) |
| HDAC11 | 1.0 | 1.1 |
| p-AKT | 1.0 | 3.5 |
| Total AKT | 1.0 | 1.2 |
| p-ERK | 1.0 | 4.2 |
| Total ERK | 1.0 | 1.1 |
| MDR1 | 1.0 | 8.7 |
| YAP (Nuclear) | 1.0 | 3.8 |
| YAP (Cytoplasmic) | 1.0 | 0.5 |
Visualizations
Caption: A logical workflow for troubleshooting reduced this compound efficacy.
Caption: Overview of potential this compound resistance pathways.
Caption: Experimental workflow for developing this compound resistance in vitro.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 3. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi [frontiersin.org]
- 6. Combining Histone Deacetylase Inhibitors (HDACis) with Other Therapies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 8. HDAC inhibitors with potential to overcome drug resistance in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Therapy with HDAC Inhibitors: Mechanism-Based Combination Strategies and Future Perspectives [mdpi.com]
Technical Support Center: Overcoming FT895 Resistance in Cancer Cells
Welcome to the technical support center for FT895, a potent and selective HDAC11 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential mechanisms of resistance to this compound in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective and potent inhibitor of histone deacetylase 11 (HDAC11), the sole member of the class IV HDACs.[1] Its primary mechanism of action involves the inhibition of HDAC11's enzymatic activity, leading to alterations in the acetylation of histone and non-histone proteins. A key signaling pathway modulated by this compound is the Hippo pathway, where this compound has been shown to suppress its activity.[2]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential reasons?
Reduced sensitivity, or acquired resistance, to this compound can arise from various molecular changes within the cancer cells. While direct resistance mechanisms to this compound are still under investigation, insights from other HDAC inhibitors suggest several possibilities:
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[3][4]
-
Activation of Pro-Survival Signaling Pathways: Cancer cells may activate alternative signaling pathways to bypass the effects of HDAC11 inhibition. Common pathways implicated in HDAC inhibitor resistance include the PI3K/AKT/mTOR and MAPK pathways.[3]
-
Alterations in HDAC Expression: Changes in the expression levels of HDAC11 or compensatory upregulation of other HDAC isoforms could potentially contribute to resistance.[5]
-
Epigenetic Compensation: Cancer cells might employ other epigenetic modifications to counteract the effects of this compound, such as alterations in DNA methylation or other histone modifications.[3]
-
Hippo Pathway Alterations: While this compound suppresses the Hippo pathway, mutations or alterations in core Hippo pathway components that lead to constitutive activation of its downstream effectors, YAP/TAZ, might confer resistance to various drugs.[6][7]
Q3: I am observing unexpected or inconsistent results in my cell viability assays with this compound. What could be the cause?
Inconsistent results in cell viability assays can stem from several factors. Please refer to the "Troubleshooting Common Experimental Issues" section for a detailed guide.
Q4: Are there any known combination strategies to overcome potential this compound resistance?
While specific combination therapies for this compound resistance are not yet established, general strategies for overcoming HDAC inhibitor resistance may be applicable. These include combining this compound with:
-
Inhibitors of pro-survival pathways: Targeting pathways like PI3K/AKT or MAPK simultaneously with HDAC11 inhibition could prevent compensatory signaling.
-
Other epigenetic modifiers: Co-treatment with DNA methyltransferase (DNMT) inhibitors can have synergistic effects.
-
Conventional chemotherapy: this compound may sensitize resistant cells to traditional chemotherapeutic agents.
-
Targeted therapies: Combining this compound with inhibitors of specific oncogenic drivers in your cancer model could be a powerful approach.[5][6][8][9]
Troubleshooting Guides
Troubleshooting Reduced this compound Efficacy
If you observe a decrease in the effectiveness of this compound over time, it may indicate the development of acquired resistance. The following table outlines potential causes and recommended troubleshooting steps.
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Gradual increase in IC50 value of this compound in your cell line. | Development of an this compound-resistant cell population. | 1. Confirm Resistance: Perform a dose-response curve with a fresh batch of this compound to rule out compound degradation. Compare the IC50 to the parental cell line. 2. Investigate Efflux Pumps: Use an ABC transporter inhibitor (e.g., verapamil) in combination with this compound to see if sensitivity is restored. Analyze the expression of MDR1/ABCB1 by qPCR or Western blot. 3. Assess Pro-Survival Pathways: Profile the activation status (phosphorylation) of key proteins in the PI3K/AKT and MAPK pathways via Western blot in both sensitive and resistant cells. 4. Sequence Key Genes: Sequence core components of the Hippo pathway (e.g., LATS1/2, NF2) and HDAC11 to check for mutations in the resistant cell line. |
| No significant cell death observed at previously effective concentrations. | Altered apoptosis signaling. | 1. Analyze Apoptosis Markers: Perform an apoptosis assay (e.g., Annexin V/PI staining) to confirm a lack of apoptosis. 2. Examine Bcl-2 Family Proteins: Use Western blot to assess the expression levels of pro- and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Bax, Bak).[3] |
| This compound treatment no longer affects the expression of target genes. | Changes in chromatin accessibility or transcription factor activity. | 1. Confirm Target Engagement: Perform a Western blot for acetylated histones (e.g., Ac-H3) to ensure this compound is still inhibiting HDAC activity. 2. Hippo Pathway Analysis: Assess the subcellular localization of YAP/TAZ via immunofluorescence or Western blot of nuclear and cytoplasmic fractions. |
Troubleshooting Common Experimental Issues
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Inconsistent Cell Viability Assay Results | Cell Seeding Density: Inconsistent cell numbers across wells. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge Effects: Evaporation from wells on the edge of the plate. | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media. | |
| Compound Precipitation: this compound coming out of solution at higher concentrations. | Visually inspect the media for any precipitate after adding this compound. Ensure the final DMSO concentration is consistent and low across all wells. | |
| Reagent Incubation Time: Inconsistent incubation times with viability reagents (e.g., MTT, CellTiter-Glo). | Adhere strictly to the manufacturer's protocol for incubation times. | |
| Variable Western Blot Results | Inconsistent Protein Loading: Unequal amounts of protein loaded in each lane. | Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein. Use a loading control (e.g., GAPDH, β-actin) to verify equal loading. |
| Poor Antibody Performance: Weak or non-specific signal. | Optimize antibody dilutions and incubation times. Use a positive control to validate antibody function. For phospho-specific antibodies, include a phosphatase inhibitor in your lysis buffer. | |
| Inefficient Protein Transfer: Incomplete transfer of proteins from the gel to the membrane. | Ensure proper assembly of the transfer stack and use appropriate transfer conditions for your protein of interest. |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/dishes
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Cryopreservation medium
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor and Passage: Initially, a significant portion of the cells will die. Monitor the culture daily. When the surviving cells reach 70-80% confluency, passage them into a new flask with the same concentration of this compound.
-
Dose Escalation: Once the cells are proliferating at a stable rate in the presence of the initial this compound concentration, gradually increase the drug concentration (e.g., by 1.5 to 2-fold).
-
Repeat and Cryopreserve: Repeat the process of monitoring, passaging, and dose escalation. It is crucial to cryopreserve cells at each successful dose escalation step. This process can take several months.
-
Characterize the Resistant Line: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 5-10 fold higher IC50 than the parental line), perform a full dose-response curve to confirm the resistance phenotype.
Protocol 2: Western Blot for HDAC11 and Hippo Pathway Proteins
This protocol provides a general guideline for analyzing the expression and phosphorylation status of key proteins.
Materials:
-
Parental and this compound-resistant cell lines
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HDAC11, anti-YAP, anti-p-YAP, anti-TAZ, anti-LATS1, anti-p-LATS1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control.
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Resistance Fold-Change |
| Parental Cancer Cell Line | 50 | 1x |
| This compound-Resistant Subclone 1 | 250 | 5x |
| This compound-Resistant Subclone 2 | 500 | 10x |
Table 2: Example Western Blot Quantification in Parental vs. Resistant Cells
| Protein | Parental (Relative Expression) | This compound-Resistant (Relative Expression) |
| HDAC11 | 1.0 | 1.1 |
| p-AKT | 1.0 | 3.5 |
| Total AKT | 1.0 | 1.2 |
| p-ERK | 1.0 | 4.2 |
| Total ERK | 1.0 | 1.1 |
| MDR1 | 1.0 | 8.7 |
| YAP (Nuclear) | 1.0 | 3.8 |
| YAP (Cytoplasmic) | 1.0 | 0.5 |
Visualizations
Caption: A logical workflow for troubleshooting reduced this compound efficacy.
Caption: Overview of potential this compound resistance pathways.
Caption: Experimental workflow for developing this compound resistance in vitro.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 3. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi [frontiersin.org]
- 6. Combining Histone Deacetylase Inhibitors (HDACis) with Other Therapies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 8. HDAC inhibitors with potential to overcome drug resistance in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Therapy with HDAC Inhibitors: Mechanism-Based Combination Strategies and Future Perspectives [mdpi.com]
FT895 Western Blot Technical Support Center
Welcome to the technical support center for FT895 Western blot analysis. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high-quality, reproducible results in your experiments involving the target protein this compound.
Troubleshooting Guide
This section addresses common problems encountered during Western blotting for this compound. Each issue is presented in a question-and-answer format with potential causes and recommended solutions.
Problem 1: Weak or No Signal for this compound
Q: I am not seeing any band for my target protein, this compound, or the signal is very weak. What could be the cause?
A: A weak or absent signal is a common issue that can arise from multiple steps in the Western blot workflow.[1][2] Below are the potential causes and solutions.
| Potential Cause | Recommended Solution |
| Low Protein Expression | The target protein this compound may be in low abundance in your sample. Increase the amount of protein loaded onto the gel (20-30 µg is standard, but up to 100 µg may be needed for low-abundance targets).[3][4] Use a positive control lysate known to express this compound to confirm antibody and protocol efficacy.[3][5] |
| Inefficient Protein Transfer | Proteins may not have transferred efficiently from the gel to the membrane. Confirm transfer by staining the membrane with Ponceau S after transfer.[1][4] For high molecular weight proteins, consider adding a small amount of SDS (0.01–0.05%) to the transfer buffer. For low molecular weight proteins, reduce transfer time to prevent them from passing through the membrane.[6] |
| Suboptimal Antibody Concentration | The primary or secondary antibody concentration may be too low. Increase the antibody concentration or extend the incubation time (e.g., overnight at 4°C for the primary antibody).[4][6] Always use freshly diluted antibodies, as reusing them can lead to reduced activity.[3] |
| Inactive Reagents | Antibodies or detection reagents may have lost activity. Ensure antibodies were stored correctly and are within their expiration date.[6] Test the secondary antibody and substrate activity; for instance, you can dot the secondary antibody on the membrane and add the detection reagent to see if a signal is produced.[4] |
| Excessive Washing or Blocking | Over-washing the membrane can strip away the antibody.[6] Additionally, some blocking buffers, like non-fat milk, can sometimes mask the antigen. Try switching to a different blocking agent like Bovine Serum Albumin (BSA) or reducing the blocking time.[2] |
Problem 2: High Background on the Blot
Q: My Western blot for this compound shows a very dark or splotchy background, making it difficult to see my bands. How can I fix this?
A: High background can obscure the specific signal and is often caused by non-specific antibody binding or inadequate washing.[1][2]
| Potential Cause | Recommended Solution |
| Inadequate Blocking | The blocking step is crucial to prevent non-specific antibody binding. Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (5% non-fat milk or BSA are common).[1][4] |
| Antibody Concentration Too High | Excessive concentrations of primary or secondary antibodies can lead to high background.[1] Perform a titration to determine the optimal antibody dilution that provides a strong signal with low background. |
| Insufficient Washing | Unbound antibodies need to be thoroughly washed away. Increase the number and/or duration of wash steps. Adding a detergent like Tween 20 (0.05% - 0.2%) to your wash buffer can also help.[6] |
| Contamination | Contaminated buffers or equipment can lead to a speckled background.[7] Ensure you use fresh, filtered buffers and clean equipment. Handle the membrane with forceps to avoid contamination from gloves.[6] |
| Membrane Dried Out | Allowing the membrane to dry out at any stage can cause irreversible, high background. Ensure the membrane is always covered in buffer during incubation and washing steps.[6] |
Problem 3: Non-Specific or Multiple Bands
Q: I see multiple bands in my lane, but I only expect to see one for this compound. What is happening?
A: The presence of unexpected bands can be due to several factors, from sample degradation to antibody cross-reactivity.[3]
| Potential Cause | Recommended Solution |
| Antibody Cross-Reactivity | The primary antibody may be recognizing other proteins with similar epitopes. Ensure the antibody is validated for specificity. Try increasing the stringency of your washes or using a more specific monoclonal antibody.[8] |
| Protein Degradation | If samples are not handled properly, proteases can degrade the target protein, leading to bands at lower molecular weights. Always prepare lysates with protease inhibitors and keep samples on ice.[4] |
| Post-Translational Modifications | Modifications such as phosphorylation, glycosylation, or ubiquitination can cause the protein to run at a different molecular weight or appear as multiple bands.[3] Check literature or databases like UniProt for known modifications of this compound. |
| Excess Protein Loaded | Overloading the gel with too much protein can lead to artifacts and non-specific bands.[1][5] Try loading less protein to achieve a cleaner signal. |
| Splice Variants or Isoforms | Your target protein this compound may exist as multiple isoforms, which could be detected by the antibody.[3] Consult protein databases to see if multiple isoforms of this compound are known to exist. |
Diagrams
Standard Western Blot Workflow
Caption: Overview of the major stages in a standard Western blot experiment.
Troubleshooting Logic: "No Signal"
Caption: A decision tree for troubleshooting a "no signal" result.
Detailed Experimental Protocols
This section provides a standard protocol for performing a Western blot. Note that specific conditions, such as antibody dilutions and incubation times, should be optimized for your specific experiment.
Sample Preparation and Lysis
-
Place the cell culture dish on ice and wash cells with ice-cold PBS.[9]
-
Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[9]
-
Agitate for 30 minutes at 4°C to ensure complete lysis.
-
Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[9]
-
Transfer the supernatant (containing the protein) to a new, pre-chilled tube.
Protein Quantification
-
Use a small aliquot of the lysate to determine the protein concentration using a standard assay (e.g., BCA or Bradford assay).[10]
-
Based on the concentration, calculate the volume needed to load 20-30 µg of protein per well.
-
Prepare samples by adding Laemmli sample buffer to the desired amount of protein. Boil at 95-100°C for 5 minutes to denature the proteins.[9]
SDS-PAGE (Gel Electrophoresis)
-
Load the prepared protein samples and a molecular weight marker into the wells of a polyacrylamide gel.[11] The gel percentage should be chosen based on the molecular weight of this compound.
-
Run the gel in running buffer until the dye front reaches the bottom of the gel.[9]
Protein Transfer
-
Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter paper in transfer buffer.[11]
-
Assemble the transfer "sandwich" (filter paper, gel, membrane, filter paper) and place it in a transfer apparatus.[11]
-
Perform the transfer. Conditions will vary based on the setup (wet vs. semi-dry) and the size of this compound.[12]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.[1]
Immunodetection
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature with gentle agitation.[6] This step prevents non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody against this compound in blocking buffer at the recommended concentration. Incubate the membrane with the primary antibody solution, typically for 1-2 hours at room temperature or overnight at 4°C.[13]
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[13]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody) for 1 hour at room temperature.[13]
-
Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.
Detection and Imaging
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.[10]
-
Analyze the resulting bands to determine the presence and relative abundance of this compound.
References
- 1. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
FT895 Western Blot Technical Support Center
Welcome to the technical support center for FT895 Western blot analysis. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high-quality, reproducible results in your experiments involving the target protein this compound.
Troubleshooting Guide
This section addresses common problems encountered during Western blotting for this compound. Each issue is presented in a question-and-answer format with potential causes and recommended solutions.
Problem 1: Weak or No Signal for this compound
Q: I am not seeing any band for my target protein, this compound, or the signal is very weak. What could be the cause?
A: A weak or absent signal is a common issue that can arise from multiple steps in the Western blot workflow.[1][2] Below are the potential causes and solutions.
| Potential Cause | Recommended Solution |
| Low Protein Expression | The target protein this compound may be in low abundance in your sample. Increase the amount of protein loaded onto the gel (20-30 µg is standard, but up to 100 µg may be needed for low-abundance targets).[3][4] Use a positive control lysate known to express this compound to confirm antibody and protocol efficacy.[3][5] |
| Inefficient Protein Transfer | Proteins may not have transferred efficiently from the gel to the membrane. Confirm transfer by staining the membrane with Ponceau S after transfer.[1][4] For high molecular weight proteins, consider adding a small amount of SDS (0.01–0.05%) to the transfer buffer. For low molecular weight proteins, reduce transfer time to prevent them from passing through the membrane.[6] |
| Suboptimal Antibody Concentration | The primary or secondary antibody concentration may be too low. Increase the antibody concentration or extend the incubation time (e.g., overnight at 4°C for the primary antibody).[4][6] Always use freshly diluted antibodies, as reusing them can lead to reduced activity.[3] |
| Inactive Reagents | Antibodies or detection reagents may have lost activity. Ensure antibodies were stored correctly and are within their expiration date.[6] Test the secondary antibody and substrate activity; for instance, you can dot the secondary antibody on the membrane and add the detection reagent to see if a signal is produced.[4] |
| Excessive Washing or Blocking | Over-washing the membrane can strip away the antibody.[6] Additionally, some blocking buffers, like non-fat milk, can sometimes mask the antigen. Try switching to a different blocking agent like Bovine Serum Albumin (BSA) or reducing the blocking time.[2] |
Problem 2: High Background on the Blot
Q: My Western blot for this compound shows a very dark or splotchy background, making it difficult to see my bands. How can I fix this?
A: High background can obscure the specific signal and is often caused by non-specific antibody binding or inadequate washing.[1][2]
| Potential Cause | Recommended Solution |
| Inadequate Blocking | The blocking step is crucial to prevent non-specific antibody binding. Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (5% non-fat milk or BSA are common).[1][4] |
| Antibody Concentration Too High | Excessive concentrations of primary or secondary antibodies can lead to high background.[1] Perform a titration to determine the optimal antibody dilution that provides a strong signal with low background. |
| Insufficient Washing | Unbound antibodies need to be thoroughly washed away. Increase the number and/or duration of wash steps. Adding a detergent like Tween 20 (0.05% - 0.2%) to your wash buffer can also help.[6] |
| Contamination | Contaminated buffers or equipment can lead to a speckled background.[7] Ensure you use fresh, filtered buffers and clean equipment. Handle the membrane with forceps to avoid contamination from gloves.[6] |
| Membrane Dried Out | Allowing the membrane to dry out at any stage can cause irreversible, high background. Ensure the membrane is always covered in buffer during incubation and washing steps.[6] |
Problem 3: Non-Specific or Multiple Bands
Q: I see multiple bands in my lane, but I only expect to see one for this compound. What is happening?
A: The presence of unexpected bands can be due to several factors, from sample degradation to antibody cross-reactivity.[3]
| Potential Cause | Recommended Solution |
| Antibody Cross-Reactivity | The primary antibody may be recognizing other proteins with similar epitopes. Ensure the antibody is validated for specificity. Try increasing the stringency of your washes or using a more specific monoclonal antibody.[8] |
| Protein Degradation | If samples are not handled properly, proteases can degrade the target protein, leading to bands at lower molecular weights. Always prepare lysates with protease inhibitors and keep samples on ice.[4] |
| Post-Translational Modifications | Modifications such as phosphorylation, glycosylation, or ubiquitination can cause the protein to run at a different molecular weight or appear as multiple bands.[3] Check literature or databases like UniProt for known modifications of this compound. |
| Excess Protein Loaded | Overloading the gel with too much protein can lead to artifacts and non-specific bands.[1][5] Try loading less protein to achieve a cleaner signal. |
| Splice Variants or Isoforms | Your target protein this compound may exist as multiple isoforms, which could be detected by the antibody.[3] Consult protein databases to see if multiple isoforms of this compound are known to exist. |
Diagrams
Standard Western Blot Workflow
Caption: Overview of the major stages in a standard Western blot experiment.
Troubleshooting Logic: "No Signal"
Caption: A decision tree for troubleshooting a "no signal" result.
Detailed Experimental Protocols
This section provides a standard protocol for performing a Western blot. Note that specific conditions, such as antibody dilutions and incubation times, should be optimized for your specific experiment.
Sample Preparation and Lysis
-
Place the cell culture dish on ice and wash cells with ice-cold PBS.[9]
-
Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[9]
-
Agitate for 30 minutes at 4°C to ensure complete lysis.
-
Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[9]
-
Transfer the supernatant (containing the protein) to a new, pre-chilled tube.
Protein Quantification
-
Use a small aliquot of the lysate to determine the protein concentration using a standard assay (e.g., BCA or Bradford assay).[10]
-
Based on the concentration, calculate the volume needed to load 20-30 µg of protein per well.
-
Prepare samples by adding Laemmli sample buffer to the desired amount of protein. Boil at 95-100°C for 5 minutes to denature the proteins.[9]
SDS-PAGE (Gel Electrophoresis)
-
Load the prepared protein samples and a molecular weight marker into the wells of a polyacrylamide gel.[11] The gel percentage should be chosen based on the molecular weight of this compound.
-
Run the gel in running buffer until the dye front reaches the bottom of the gel.[9]
Protein Transfer
-
Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter paper in transfer buffer.[11]
-
Assemble the transfer "sandwich" (filter paper, gel, membrane, filter paper) and place it in a transfer apparatus.[11]
-
Perform the transfer. Conditions will vary based on the setup (wet vs. semi-dry) and the size of this compound.[12]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.[1]
Immunodetection
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature with gentle agitation.[6] This step prevents non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody against this compound in blocking buffer at the recommended concentration. Incubate the membrane with the primary antibody solution, typically for 1-2 hours at room temperature or overnight at 4°C.[13]
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[13]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody) for 1 hour at room temperature.[13]
-
Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.
Detection and Imaging
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.[10]
-
Analyze the resulting bands to determine the presence and relative abundance of this compound.
References
- 1. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Interpreting FT895-Induced Changes in Gene Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FT895, a potent and selective inhibitor of histone deacetylase 11 (HDAC11). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a potent and highly selective inhibitor of histone deacetylase 11 (HDAC11). Its primary mechanism of action is to block the enzymatic activity of HDAC11, leading to an increase in the acetylation of histone and non-histone proteins. This alteration in protein acetylation can subsequently modulate gene expression and affect various cellular processes.
Q2: What are the known signaling pathways affected by this compound?
A2: this compound has been shown to impact several key signaling pathways, including:
-
Hippo Signaling Pathway: this compound can suppress the expression of the transcriptional co-activator TAZ and its binding partner TEAD1, which are critical downstream effectors of the Hippo pathway involved in cell proliferation and survival[1].
-
JAK/STAT Signaling Pathway: In certain cancer models, this compound has been observed to inhibit the JAK/STAT signaling pathway[2].
-
HIF-1α Signaling Pathway: RNA-sequencing analysis has indicated a prominent role for the HIF-1α signaling pathway following this compound treatment, particularly in the context of impaired mitochondrial respiration[3][4].
Q3: What are some of the key genes and proteins known to be modulated by this compound?
A3: Treatment with this compound has been shown to alter the expression and/or activity of several key genes and proteins, including:
-
Downregulation of:
-
Upregulation of:
-
GLUT1 (Glucose Transporter 1)[3]
-
Data Presentation
Quantitative Gene Expression Analysis by qRT-PCR
The following table summarizes the fold change in mRNA expression of target genes in Malignant Peripheral Nerve Sheath Tumor (MPNST) cells following treatment with 10 µM this compound for 24 hours.
| Gene | Cell Line | Fold Change vs. Control | Reference |
| GLUT1 | S462TY | ~2.5 | [3] |
| GLUT1 | T265 | ~2.0 | [3] |
| GLUT1 | ST8814 | ~1.5 | [3] |
| GLUT1 | STS26T | No significant change | [3] |
Mitochondrial DNA Copy Number Analysis
The relative fold changes in mitochondrial DNA copy numbers of specific genes in MPNST cells after this compound treatment.
| Gene | Fold Change vs. Control | Reference |
| ND2 | ~0.6 | [3] |
| ND4L | ~0.7 | [3] |
Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies for key experiments used to assess this compound-induced changes in gene expression, along with troubleshooting guides for common issues.
RNA Sequencing (RNA-Seq)
Experimental Workflow Diagram
Caption: A generalized workflow for an RNA-sequencing experiment.
Detailed Protocol:
-
Cell Culture and this compound Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the desired concentration of this compound or vehicle control for the specified duration.
-
Total RNA Extraction: Harvest cells and extract total RNA using a TRIzol-based method or a commercial RNA extraction kit. Treat with DNase I to remove any contaminating genomic DNA.
-
RNA Quality Control (QC): Assess RNA integrity and quantity using a Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) > 8 is generally recommended.
-
Library Preparation:
-
rRNA Depletion/mRNA Enrichment: Remove ribosomal RNA or enrich for polyadenylated mRNA.
-
RNA Fragmentation: Fragment the RNA to a suitable size for sequencing.
-
cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand synthesis.
-
Adapter Ligation and Indexing: Ligate sequencing adapters with unique indices to the ends of the cDNA fragments.
-
Library Amplification and QC: Amplify the library via PCR and perform quality control to assess library size and concentration.
-
-
Sequencing: Pool indexed libraries and sequence on a high-throughput sequencing platform.
-
Data Analysis:
-
Raw Read QC: Assess the quality of the raw sequencing reads.
-
Alignment: Align reads to a reference genome or transcriptome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated between this compound-treated and control samples.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low RNA Yield or Poor Quality (Low RIN) | Suboptimal cell number; inefficient lysis; RNase contamination. | Increase starting cell number; ensure complete cell lysis; use RNase-free reagents and workspace. |
| High Percentage of rRNA Reads | Inefficient rRNA depletion. | Optimize the rRNA depletion protocol or use a more effective kit. |
| Low Library Complexity | Insufficient starting RNA; over-amplification during PCR. | Increase the amount of input RNA; reduce the number of PCR cycles. |
| High Number of Unmapped Reads | Poor read quality; contamination; incorrect reference genome. | Trim low-quality bases and adapter sequences; check for contamination; ensure the correct reference genome is used. |
Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
Experimental Workflow Diagram
Caption: A streamlined workflow for a ChIP-qPCR experiment.
Detailed Protocol:
-
Cell Culture and this compound Treatment: Culture and treat cells with this compound as described for RNA-Seq.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for a short period. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (or an isotype control) overnight. Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and then elute the immunoprecipitated complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers designed to amplify specific genomic regions of interest.
-
Data Analysis: Calculate the enrichment of the target genomic region in the immunoprecipitated sample relative to the input and control IgG samples.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inefficient Chromatin Shearing | Insufficient sonication power/time; incorrect enzymatic digestion conditions. | Optimize sonication parameters or enzyme concentration/incubation time. |
| High Background Signal | Insufficient blocking; non-specific antibody binding; incomplete washing. | Pre-clear chromatin with beads; use a highly specific antibody; increase the number and stringency of washes. |
| Low ChIP Signal | Inefficient immunoprecipitation; low abundance of the target protein; antibody not suitable for ChIP. | Increase antibody concentration; use more starting material; use a ChIP-validated antibody. |
| No or Low PCR Product | Poor DNA quality; PCR inhibitors; incorrect primer design. | Ensure DNA is clean; check primer efficiency and specificity. |
Signaling Pathway Diagrams
This compound and the Hippo Signaling Pathway
Caption: this compound inhibits HDAC11, leading to the suppression of TAZ and TEAD1, key effectors of the Hippo pathway.
This compound and the HIF-1α Signaling Pathway
Caption: this compound impairs mitochondrial function, leading to a hypoxic state that stabilizes HIF-1α and upregulates its target genes like GLUT1.
References
- 1. A novel HDAC11 inhibitor potentiates the tumoricidal effects of cordycepin against malignant peripheral nerve sheath tumor through the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Impairs Mitochondrial Function in Malignant Peripheral Nerve Sheath Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Impairs Mitochondrial Function in Malignant Peripheral Nerve Sheath Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting FT895-Induced Changes in Gene Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FT895, a potent and selective inhibitor of histone deacetylase 11 (HDAC11). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a potent and highly selective inhibitor of histone deacetylase 11 (HDAC11). Its primary mechanism of action is to block the enzymatic activity of HDAC11, leading to an increase in the acetylation of histone and non-histone proteins. This alteration in protein acetylation can subsequently modulate gene expression and affect various cellular processes.
Q2: What are the known signaling pathways affected by this compound?
A2: this compound has been shown to impact several key signaling pathways, including:
-
Hippo Signaling Pathway: this compound can suppress the expression of the transcriptional co-activator TAZ and its binding partner TEAD1, which are critical downstream effectors of the Hippo pathway involved in cell proliferation and survival[1].
-
JAK/STAT Signaling Pathway: In certain cancer models, this compound has been observed to inhibit the JAK/STAT signaling pathway[2].
-
HIF-1α Signaling Pathway: RNA-sequencing analysis has indicated a prominent role for the HIF-1α signaling pathway following this compound treatment, particularly in the context of impaired mitochondrial respiration[3][4].
Q3: What are some of the key genes and proteins known to be modulated by this compound?
A3: Treatment with this compound has been shown to alter the expression and/or activity of several key genes and proteins, including:
-
Downregulation of:
-
Upregulation of:
-
GLUT1 (Glucose Transporter 1)[3]
-
Data Presentation
Quantitative Gene Expression Analysis by qRT-PCR
The following table summarizes the fold change in mRNA expression of target genes in Malignant Peripheral Nerve Sheath Tumor (MPNST) cells following treatment with 10 µM this compound for 24 hours.
| Gene | Cell Line | Fold Change vs. Control | Reference |
| GLUT1 | S462TY | ~2.5 | [3] |
| GLUT1 | T265 | ~2.0 | [3] |
| GLUT1 | ST8814 | ~1.5 | [3] |
| GLUT1 | STS26T | No significant change | [3] |
Mitochondrial DNA Copy Number Analysis
The relative fold changes in mitochondrial DNA copy numbers of specific genes in MPNST cells after this compound treatment.
| Gene | Fold Change vs. Control | Reference |
| ND2 | ~0.6 | [3] |
| ND4L | ~0.7 | [3] |
Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies for key experiments used to assess this compound-induced changes in gene expression, along with troubleshooting guides for common issues.
RNA Sequencing (RNA-Seq)
Experimental Workflow Diagram
Caption: A generalized workflow for an RNA-sequencing experiment.
Detailed Protocol:
-
Cell Culture and this compound Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the desired concentration of this compound or vehicle control for the specified duration.
-
Total RNA Extraction: Harvest cells and extract total RNA using a TRIzol-based method or a commercial RNA extraction kit. Treat with DNase I to remove any contaminating genomic DNA.
-
RNA Quality Control (QC): Assess RNA integrity and quantity using a Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) > 8 is generally recommended.
-
Library Preparation:
-
rRNA Depletion/mRNA Enrichment: Remove ribosomal RNA or enrich for polyadenylated mRNA.
-
RNA Fragmentation: Fragment the RNA to a suitable size for sequencing.
-
cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand synthesis.
-
Adapter Ligation and Indexing: Ligate sequencing adapters with unique indices to the ends of the cDNA fragments.
-
Library Amplification and QC: Amplify the library via PCR and perform quality control to assess library size and concentration.
-
-
Sequencing: Pool indexed libraries and sequence on a high-throughput sequencing platform.
-
Data Analysis:
-
Raw Read QC: Assess the quality of the raw sequencing reads.
-
Alignment: Align reads to a reference genome or transcriptome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated between this compound-treated and control samples.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low RNA Yield or Poor Quality (Low RIN) | Suboptimal cell number; inefficient lysis; RNase contamination. | Increase starting cell number; ensure complete cell lysis; use RNase-free reagents and workspace. |
| High Percentage of rRNA Reads | Inefficient rRNA depletion. | Optimize the rRNA depletion protocol or use a more effective kit. |
| Low Library Complexity | Insufficient starting RNA; over-amplification during PCR. | Increase the amount of input RNA; reduce the number of PCR cycles. |
| High Number of Unmapped Reads | Poor read quality; contamination; incorrect reference genome. | Trim low-quality bases and adapter sequences; check for contamination; ensure the correct reference genome is used. |
Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
Experimental Workflow Diagram
Caption: A streamlined workflow for a ChIP-qPCR experiment.
Detailed Protocol:
-
Cell Culture and this compound Treatment: Culture and treat cells with this compound as described for RNA-Seq.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for a short period. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (or an isotype control) overnight. Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and then elute the immunoprecipitated complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers designed to amplify specific genomic regions of interest.
-
Data Analysis: Calculate the enrichment of the target genomic region in the immunoprecipitated sample relative to the input and control IgG samples.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inefficient Chromatin Shearing | Insufficient sonication power/time; incorrect enzymatic digestion conditions. | Optimize sonication parameters or enzyme concentration/incubation time. |
| High Background Signal | Insufficient blocking; non-specific antibody binding; incomplete washing. | Pre-clear chromatin with beads; use a highly specific antibody; increase the number and stringency of washes. |
| Low ChIP Signal | Inefficient immunoprecipitation; low abundance of the target protein; antibody not suitable for ChIP. | Increase antibody concentration; use more starting material; use a ChIP-validated antibody. |
| No or Low PCR Product | Poor DNA quality; PCR inhibitors; incorrect primer design. | Ensure DNA is clean; check primer efficiency and specificity. |
Signaling Pathway Diagrams
This compound and the Hippo Signaling Pathway
Caption: this compound inhibits HDAC11, leading to the suppression of TAZ and TEAD1, key effectors of the Hippo pathway.
This compound and the HIF-1α Signaling Pathway
Caption: this compound impairs mitochondrial function, leading to a hypoxic state that stabilizes HIF-1α and upregulates its target genes like GLUT1.
References
- 1. A novel HDAC11 inhibitor potentiates the tumoricidal effects of cordycepin against malignant peripheral nerve sheath tumor through the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Impairs Mitochondrial Function in Malignant Peripheral Nerve Sheath Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Impairs Mitochondrial Function in Malignant Peripheral Nerve Sheath Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: FT895 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the HDAC11 inhibitor, FT895.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective inhibitor of histone deacetylase 11 (HDAC11).[1][2] Its primary mechanism of action is the inhibition of the deacetylase activity of HDAC11, which can lead to the hyperacetylation of HDAC11 substrates.[2] By inhibiting HDAC11, this compound has been shown to modulate various cellular processes and signaling pathways, including the Hippo, JAK/STAT, and PKA pathways.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro experiments, this compound can be dissolved in DMSO.[3][4] For in vivo studies, it can be formulated in a vehicle such as 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline, or 10% DMSO + 90% corn oil.[3][4] Stock solutions in DMSO should be stored at -20°C or -80°C. To maintain the integrity of the compound, it is advisable to avoid repeated freeze-thaw cycles. For cell-based assays, the final DMSO concentration should be kept low (typically below 0.1%) to prevent solvent-induced cellular stress.
Q3: What is a good starting concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound is cell-line and assay-dependent. A good starting point for a dose-response experiment is a range from 0.1 µM to 30 µM.[2] For example, in HeLa cells, this compound has shown efficient reduction of EV71 replication at concentrations from 0.1 to 1 µM.[2] In MPNST cell lines, the IC50 values for this compound ranged from 6.76 µM to 121.9 µM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: I am observing high cytotoxicity in my cells after this compound treatment. What could be the cause?
A4: While this compound is reported to have low cytotoxicity in some cell lines like HeLa (CC50 > 100 µM), it can exhibit cytotoxic effects in other cell types, particularly at higher concentrations.[2] If you observe significant cell death, consider the following:
-
Reduce this compound Concentration: Perform a dose-response experiment to find the optimal concentration that inhibits HDAC11 activity with minimal impact on cell viability.
-
Shorten Incubation Time: Reduce the duration of this compound treatment.
-
Check Solvent Concentration: Ensure the final DMSO concentration in your culture medium is not exceeding 0.1%.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to HDAC inhibitors.[5]
Q5: I am not observing the expected downstream effects of HDAC11 inhibition (e.g., changes in protein acetylation or gene expression). What should I do?
A5: Several factors could contribute to a lack of observable effects:
-
Suboptimal Inhibitor Concentration or Incubation Time: Your this compound concentration may be too low, or the incubation time may be too short to induce a measurable change. Optimize these parameters through dose-response and time-course experiments.
-
Inactive Compound: Ensure that your this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Cellular Context: The specific downstream effects of HDAC11 inhibition can be highly cell-type specific. Confirm that your cell line expresses HDAC11 and that the pathway you are investigating is active.
-
Antibody/Assay Issues: If you are using western blotting, ensure your primary antibody is specific and sensitive for the acetylated form of your protein of interest. For other assays, validate the assay performance with appropriate positive and negative controls.
-
Compensatory Mechanisms: Cells can sometimes activate compensatory signaling pathways that may mask the effects of HDAC11 inhibition.
Troubleshooting Guides
Problem 1: High Variability in Cell Viability Assay Results
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify cell density in a few wells before adding the compound. | Reduced well-to-well variability in cell numbers. |
| Edge Effects | Avoid using the outer wells of the 96-well plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. | Minimized evaporation and more consistent results across the plate. |
| This compound Precipitation | Visually inspect the media for any signs of precipitation after adding this compound. Ensure the final DMSO concentration is low and the compound is fully dissolved before adding to the cells. | Clear culture medium and consistent compound concentration. |
| Inconsistent Incubation Times | Standardize the incubation time for all plates and ensure consistent timing for reagent additions. | More reproducible cell viability data. |
Problem 2: Inconsistent or Weak Signal in Western Blot for Acetylated Proteins
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inefficient HDAC11 Inhibition | Optimize this compound concentration and incubation time. Perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal treatment duration. | A clear increase in the acetylation of the target protein. |
| Poor Antibody Quality | Use an antibody that is validated for detecting the acetylated form of your target protein. Run a positive control (e.g., cells treated with a pan-HDAC inhibitor like Trichostatin A) to confirm antibody performance. | A strong and specific signal for the acetylated protein in the positive control. |
| Low Abundance of Target Protein | Increase the amount of protein loaded onto the gel. Consider immunoprecipitation to enrich for your protein of interest before western blotting. | A detectable signal for the acetylated target protein. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary. | Uniform and efficient transfer of proteins to the membrane. |
| Suboptimal Blocking or Antibody Incubation | Block the membrane for at least 1 hour at room temperature with 5% non-fat milk or BSA in TBST. Incubate with the primary antibody overnight at 4°C with gentle agitation. | Reduced background and a clear signal for the target protein. |
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| hs53T | Neurofibroma | 13.12 | MTT |
| S462TY | MPNST | 6.76 | MTT |
| T265 | MPNST | 10.09 | MTT |
| ST8814 | MPNST | 22.88 | MTT |
| sNF96.2 | MPNST | 77.16 | MTT |
| STS26T | MPNST | 58.49 | MTT |
| LinNF | Neurofibroma Primary Culture | 121.9 | MTT |
| HeLa | Cervical Cancer | >100 (CC50) | CCK-8 |
Data compiled from Huang et al., 2023 and other sources.[1][2]
Table 2: In Vivo Dosing of this compound in Mouse Models
| Mouse Model | Cancer/Disease Model | Dose | Administration Route | Reference |
| Nude Mice | MPNST Xenograft | 1 mg/kg or 0.5 mg/kg | Intravenous (tail vein) | Huang et al., 2023[1] |
| C57BL/6 Mice | EV71 Infection | 50 mg/kg/day | Intraperitoneal | Yang et al., 2023[2] |
Experimental Protocols
Detailed Protocol: Western Blot for HDAC11 and Acetyl-Histone H3 after this compound Treatment
This protocol is adapted from Yang et al., 2023.[2]
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with desired concentrations of this compound (e.g., 0.1, 0.5, 1 µM) or vehicle control (DMSO) for 24 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE:
-
Prepare protein samples by mixing 20-30 µg of protein with 4x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load the samples onto a 10-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer.
-
-
Blocking and Antibody Incubation:
-
Destain the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HDAC11 (your specific antibody and dilution) and Acetyl-Histone H3 (e.g., 1:1000 dilution) overnight at 4°C with gentle shaking. Also, probe for a loading control like β-actin or GAPDH.
-
-
Secondary Antibody Incubation and Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target proteins to the loading control.
-
Mandatory Visualizations
Caption: A logical workflow for a typical this compound in vitro experiment.
Caption: The Hippo signaling pathway and potential influence of this compound.
Caption: The JAK/STAT signaling pathway and potential influence of this compound.
Caption: The PKA signaling pathway and potential influence of this compound.
References
- 1. A novel HDAC11 inhibitor potentiates the tumoricidal effects of cordycepin against malignant peripheral nerve sheath tumor through the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting HDAC11 activity by this compound restricts EV71 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | HDAC11 (histone deacetylase) inhibitor | CAS# 2225728-57-2 | InvivoChem [invivochem.com]
- 5. Exposure to a histone deacetylase inhibitor has detrimental effects on human lymphocyte viability and function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FT895 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the HDAC11 inhibitor, FT895.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective inhibitor of histone deacetylase 11 (HDAC11).[1][2] Its primary mechanism of action is the inhibition of the deacetylase activity of HDAC11, which can lead to the hyperacetylation of HDAC11 substrates.[2] By inhibiting HDAC11, this compound has been shown to modulate various cellular processes and signaling pathways, including the Hippo, JAK/STAT, and PKA pathways.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro experiments, this compound can be dissolved in DMSO.[3][4] For in vivo studies, it can be formulated in a vehicle such as 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline, or 10% DMSO + 90% corn oil.[3][4] Stock solutions in DMSO should be stored at -20°C or -80°C. To maintain the integrity of the compound, it is advisable to avoid repeated freeze-thaw cycles. For cell-based assays, the final DMSO concentration should be kept low (typically below 0.1%) to prevent solvent-induced cellular stress.
Q3: What is a good starting concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound is cell-line and assay-dependent. A good starting point for a dose-response experiment is a range from 0.1 µM to 30 µM.[2] For example, in HeLa cells, this compound has shown efficient reduction of EV71 replication at concentrations from 0.1 to 1 µM.[2] In MPNST cell lines, the IC50 values for this compound ranged from 6.76 µM to 121.9 µM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: I am observing high cytotoxicity in my cells after this compound treatment. What could be the cause?
A4: While this compound is reported to have low cytotoxicity in some cell lines like HeLa (CC50 > 100 µM), it can exhibit cytotoxic effects in other cell types, particularly at higher concentrations.[2] If you observe significant cell death, consider the following:
-
Reduce this compound Concentration: Perform a dose-response experiment to find the optimal concentration that inhibits HDAC11 activity with minimal impact on cell viability.
-
Shorten Incubation Time: Reduce the duration of this compound treatment.
-
Check Solvent Concentration: Ensure the final DMSO concentration in your culture medium is not exceeding 0.1%.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to HDAC inhibitors.[5]
Q5: I am not observing the expected downstream effects of HDAC11 inhibition (e.g., changes in protein acetylation or gene expression). What should I do?
A5: Several factors could contribute to a lack of observable effects:
-
Suboptimal Inhibitor Concentration or Incubation Time: Your this compound concentration may be too low, or the incubation time may be too short to induce a measurable change. Optimize these parameters through dose-response and time-course experiments.
-
Inactive Compound: Ensure that your this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Cellular Context: The specific downstream effects of HDAC11 inhibition can be highly cell-type specific. Confirm that your cell line expresses HDAC11 and that the pathway you are investigating is active.
-
Antibody/Assay Issues: If you are using western blotting, ensure your primary antibody is specific and sensitive for the acetylated form of your protein of interest. For other assays, validate the assay performance with appropriate positive and negative controls.
-
Compensatory Mechanisms: Cells can sometimes activate compensatory signaling pathways that may mask the effects of HDAC11 inhibition.
Troubleshooting Guides
Problem 1: High Variability in Cell Viability Assay Results
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify cell density in a few wells before adding the compound. | Reduced well-to-well variability in cell numbers. |
| Edge Effects | Avoid using the outer wells of the 96-well plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. | Minimized evaporation and more consistent results across the plate. |
| This compound Precipitation | Visually inspect the media for any signs of precipitation after adding this compound. Ensure the final DMSO concentration is low and the compound is fully dissolved before adding to the cells. | Clear culture medium and consistent compound concentration. |
| Inconsistent Incubation Times | Standardize the incubation time for all plates and ensure consistent timing for reagent additions. | More reproducible cell viability data. |
Problem 2: Inconsistent or Weak Signal in Western Blot for Acetylated Proteins
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inefficient HDAC11 Inhibition | Optimize this compound concentration and incubation time. Perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal treatment duration. | A clear increase in the acetylation of the target protein. |
| Poor Antibody Quality | Use an antibody that is validated for detecting the acetylated form of your target protein. Run a positive control (e.g., cells treated with a pan-HDAC inhibitor like Trichostatin A) to confirm antibody performance. | A strong and specific signal for the acetylated protein in the positive control. |
| Low Abundance of Target Protein | Increase the amount of protein loaded onto the gel. Consider immunoprecipitation to enrich for your protein of interest before western blotting. | A detectable signal for the acetylated target protein. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary. | Uniform and efficient transfer of proteins to the membrane. |
| Suboptimal Blocking or Antibody Incubation | Block the membrane for at least 1 hour at room temperature with 5% non-fat milk or BSA in TBST. Incubate with the primary antibody overnight at 4°C with gentle agitation. | Reduced background and a clear signal for the target protein. |
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| hs53T | Neurofibroma | 13.12 | MTT |
| S462TY | MPNST | 6.76 | MTT |
| T265 | MPNST | 10.09 | MTT |
| ST8814 | MPNST | 22.88 | MTT |
| sNF96.2 | MPNST | 77.16 | MTT |
| STS26T | MPNST | 58.49 | MTT |
| LinNF | Neurofibroma Primary Culture | 121.9 | MTT |
| HeLa | Cervical Cancer | >100 (CC50) | CCK-8 |
Data compiled from Huang et al., 2023 and other sources.[1][2]
Table 2: In Vivo Dosing of this compound in Mouse Models
| Mouse Model | Cancer/Disease Model | Dose | Administration Route | Reference |
| Nude Mice | MPNST Xenograft | 1 mg/kg or 0.5 mg/kg | Intravenous (tail vein) | Huang et al., 2023[1] |
| C57BL/6 Mice | EV71 Infection | 50 mg/kg/day | Intraperitoneal | Yang et al., 2023[2] |
Experimental Protocols
Detailed Protocol: Western Blot for HDAC11 and Acetyl-Histone H3 after this compound Treatment
This protocol is adapted from Yang et al., 2023.[2]
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with desired concentrations of this compound (e.g., 0.1, 0.5, 1 µM) or vehicle control (DMSO) for 24 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE:
-
Prepare protein samples by mixing 20-30 µg of protein with 4x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load the samples onto a 10-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer.
-
-
Blocking and Antibody Incubation:
-
Destain the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HDAC11 (your specific antibody and dilution) and Acetyl-Histone H3 (e.g., 1:1000 dilution) overnight at 4°C with gentle shaking. Also, probe for a loading control like β-actin or GAPDH.
-
-
Secondary Antibody Incubation and Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target proteins to the loading control.
-
Mandatory Visualizations
Caption: A logical workflow for a typical this compound in vitro experiment.
Caption: The Hippo signaling pathway and potential influence of this compound.
Caption: The JAK/STAT signaling pathway and potential influence of this compound.
Caption: The PKA signaling pathway and potential influence of this compound.
References
- 1. A novel HDAC11 inhibitor potentiates the tumoricidal effects of cordycepin against malignant peripheral nerve sheath tumor through the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting HDAC11 activity by this compound restricts EV71 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | HDAC11 (histone deacetylase) inhibitor | CAS# 2225728-57-2 | InvivoChem [invivochem.com]
- 5. Exposure to a histone deacetylase inhibitor has detrimental effects on human lymphocyte viability and function - PMC [pmc.ncbi.nlm.nih.gov]
FT895 Technical Support Center: Stability and Handling Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the selective HDAC11 inhibitor, FT895, in various solvents and at different temperatures. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored for long-term use?
For long-term stability, solid this compound should be stored at -20°C. Under these conditions, the compound is reported to be stable for up to three years.[1][2][3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][4] It is highly soluble in DMSO, with concentrations of up to 125 mg/mL being achievable.[2][4] For optimal results, it is recommended to use newly opened, anhydrous DMSO, as the presence of water can affect compound stability.[4][5]
Q3: What are the recommended storage conditions and duration for this compound stock solutions in DMSO?
Once dissolved in DMSO, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Recommended storage conditions are:
-
-80°C: for up to 1 year for long-term storage.[1][3] Some suppliers recommend a shorter duration of 6 months.[2][4]
Q4: Can this compound be dissolved in aqueous solutions?
Direct dissolution of this compound in aqueous buffers is generally not recommended due to its low aqueous solubility. For experiments in aqueous media, it is advised to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the desired aqueous buffer or cell culture medium.
Q5: Is this compound stable in cell culture media?
Q6: How should this compound be prepared for in vivo animal studies?
For in vivo administration, this compound is typically formulated in a vehicle that enhances its solubility and bioavailability. Common formulations involve a primary stock in DMSO, which is then diluted in a co-solvent system. A widely used vehicle consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline[1]
It is recommended to prepare these formulations fresh on the day of use.
Q7: Is there any information on the stability of this compound in biological matrices?
One study has reported that this compound is stable in mouse serum, with a half-life (t1/2) of 9.4 hours.[6] This suggests a reasonable degree of stability in a biological environment for the duration of many in vitro and in vivo experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous solution or cell culture media. | Low aqueous solubility of this compound. | Ensure the final DMSO concentration is sufficient to maintain solubility. If precipitation persists, consider lowering the final concentration of this compound. Prepare fresh dilutions immediately before use. Gentle warming and sonication may aid in re-dissolving the compound.[4] |
| Loss of compound activity in long-term experiments. | Degradation of this compound in the experimental medium over time. | For experiments lasting several days, consider replenishing the medium with freshly diluted this compound at regular intervals. |
| Inconsistent experimental results. | Improper storage of stock solutions leading to degradation. | Always store stock solutions at the recommended temperatures (-20°C for short-term, -80°C for long-term). Avoid repeated freeze-thaw cycles by aliquoting the stock solution after preparation. Use fresh, anhydrous DMSO for preparing stock solutions. |
| Difficulty dissolving this compound powder. | The compound may have absorbed moisture. | Store the solid compound in a desiccator. If dissolution is slow, gentle warming and sonication can be used to facilitate the process.[1][4] |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Recommended Duration | Source |
| Solid Powder | N/A | -20°C | Up to 3 years | [1][2][3] |
| Stock Solution | DMSO | -80°C | 6 months - 1 year | [1][2][3][4] |
| Stock Solution | DMSO | -20°C | 1 month | [2][3][4] |
Table 2: Solubility of this compound in Different Solvents/Formulations
| Solvent/Formulation | Solubility | Source |
| DMSO | ~125 mg/mL | [2][4] |
| 10% DMSO + 90% Corn Oil | ≥ 5 mg/mL | [4] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.08 mg/mL | [4] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 352.31 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.52 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Preparation of this compound Formulation for in vivo Studies
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
-
Procedure:
-
Calculate the required volume of each component based on the desired final concentration and total volume of the formulation.
-
In a sterile tube, add the required volume of the 10 mM this compound stock solution in DMSO.
-
Add the required volume of PEG300 and vortex to mix thoroughly.
-
Add the required volume of Tween 80 and vortex again until the solution is homogeneous.
-
Finally, add the required volume of sterile saline to reach the final desired volume and concentration. Vortex thoroughly.
-
The final formulation should be a clear solution. It is recommended to prepare this formulation fresh on the day of use.
-
Visualizations
Caption: Workflow for handling and preparation of this compound.
Caption: Decision tree for troubleshooting this compound stability.
References
- 1. This compound | HDAC | Antifungal | TargetMol [targetmol.com]
- 2. This compound | HDAC11 (histone deacetylase) inhibitor | CAS# 2225728-57-2 | InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel HDAC11 inhibitor potentiates the tumoricidal effects of cordycepin against malignant peripheral nerve sheath tumor through the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
FT895 Technical Support Center: Stability and Handling Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the selective HDAC11 inhibitor, FT895, in various solvents and at different temperatures. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored for long-term use?
For long-term stability, solid this compound should be stored at -20°C. Under these conditions, the compound is reported to be stable for up to three years.[1][2][3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][4] It is highly soluble in DMSO, with concentrations of up to 125 mg/mL being achievable.[2][4] For optimal results, it is recommended to use newly opened, anhydrous DMSO, as the presence of water can affect compound stability.[4][5]
Q3: What are the recommended storage conditions and duration for this compound stock solutions in DMSO?
Once dissolved in DMSO, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Recommended storage conditions are:
-
-80°C: for up to 1 year for long-term storage.[1][3] Some suppliers recommend a shorter duration of 6 months.[2][4]
Q4: Can this compound be dissolved in aqueous solutions?
Direct dissolution of this compound in aqueous buffers is generally not recommended due to its low aqueous solubility. For experiments in aqueous media, it is advised to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the desired aqueous buffer or cell culture medium.
Q5: Is this compound stable in cell culture media?
Q6: How should this compound be prepared for in vivo animal studies?
For in vivo administration, this compound is typically formulated in a vehicle that enhances its solubility and bioavailability. Common formulations involve a primary stock in DMSO, which is then diluted in a co-solvent system. A widely used vehicle consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline[1]
It is recommended to prepare these formulations fresh on the day of use.
Q7: Is there any information on the stability of this compound in biological matrices?
One study has reported that this compound is stable in mouse serum, with a half-life (t1/2) of 9.4 hours.[6] This suggests a reasonable degree of stability in a biological environment for the duration of many in vitro and in vivo experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous solution or cell culture media. | Low aqueous solubility of this compound. | Ensure the final DMSO concentration is sufficient to maintain solubility. If precipitation persists, consider lowering the final concentration of this compound. Prepare fresh dilutions immediately before use. Gentle warming and sonication may aid in re-dissolving the compound.[4] |
| Loss of compound activity in long-term experiments. | Degradation of this compound in the experimental medium over time. | For experiments lasting several days, consider replenishing the medium with freshly diluted this compound at regular intervals. |
| Inconsistent experimental results. | Improper storage of stock solutions leading to degradation. | Always store stock solutions at the recommended temperatures (-20°C for short-term, -80°C for long-term). Avoid repeated freeze-thaw cycles by aliquoting the stock solution after preparation. Use fresh, anhydrous DMSO for preparing stock solutions. |
| Difficulty dissolving this compound powder. | The compound may have absorbed moisture. | Store the solid compound in a desiccator. If dissolution is slow, gentle warming and sonication can be used to facilitate the process.[1][4] |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Recommended Duration | Source |
| Solid Powder | N/A | -20°C | Up to 3 years | [1][2][3] |
| Stock Solution | DMSO | -80°C | 6 months - 1 year | [1][2][3][4] |
| Stock Solution | DMSO | -20°C | 1 month | [2][3][4] |
Table 2: Solubility of this compound in Different Solvents/Formulations
| Solvent/Formulation | Solubility | Source |
| DMSO | ~125 mg/mL | [2][4] |
| 10% DMSO + 90% Corn Oil | ≥ 5 mg/mL | [4] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.08 mg/mL | [4] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 352.31 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.52 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Preparation of this compound Formulation for in vivo Studies
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
-
Procedure:
-
Calculate the required volume of each component based on the desired final concentration and total volume of the formulation.
-
In a sterile tube, add the required volume of the 10 mM this compound stock solution in DMSO.
-
Add the required volume of PEG300 and vortex to mix thoroughly.
-
Add the required volume of Tween 80 and vortex again until the solution is homogeneous.
-
Finally, add the required volume of sterile saline to reach the final desired volume and concentration. Vortex thoroughly.
-
The final formulation should be a clear solution. It is recommended to prepare this formulation fresh on the day of use.
-
Visualizations
Caption: Workflow for handling and preparation of this compound.
Caption: Decision tree for troubleshooting this compound stability.
References
- 1. This compound | HDAC | Antifungal | TargetMol [targetmol.com]
- 2. This compound | HDAC11 (histone deacetylase) inhibitor | CAS# 2225728-57-2 | InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel HDAC11 inhibitor potentiates the tumoricidal effects of cordycepin against malignant peripheral nerve sheath tumor through the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of FT895 and SIS17 for HDAC11 Inhibition in Research and Drug Development
For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe is critical for investigating the biological functions of histone deacetylase 11 (HDAC11) and for developing novel therapeutics. This guide provides an objective comparison of two widely used HDAC11 inhibitors, FT895 and SIS17, supported by available experimental data to aid in the selection process.
Histone deacetylase 11 (HDAC11) is the sole member of the class IV HDAC family and has emerged as a promising therapeutic target for a range of diseases, including cancer, autoimmune disorders, and metabolic diseases. Unlike other HDACs that primarily function as deacetylases, HDAC11 exhibits robust defatty-acylase activity, particularly demyristoylation. This unique enzymatic activity has spurred the development of specific inhibitors to probe its biological roles and therapeutic potential. Among the available small molecule inhibitors, this compound and SIS17 are two of the most potent and selective compounds.
Mechanism of Action: Targeting the Defatty-Acylase Activity of HDAC11
Both this compound and SIS17 are designed to inhibit the enzymatic activity of HDAC11. Their primary mechanism involves blocking the demyristoylation of HDAC11 substrates, such as the serine hydroxymethyltransferase 2 (SHMT2). By inhibiting this activity, these compounds can modulate downstream signaling pathways and cellular processes.
Caption: General mechanism of HDAC11 inhibition by this compound or SIS17.
Potency and Selectivity
The potency and selectivity of an inhibitor are paramount for its utility as a research tool and a potential therapeutic. While both this compound and SIS17 are potent HDAC11 inhibitors, they exhibit different selectivity profiles.
| Inhibitor | Target | IC50 | Assay Substrate | Other Inhibited HDACs (IC50) | Reference |
| This compound | HDAC11 | 3 nM | Trifluoroacetyl lysine peptide | HDAC4 (25 µM), HDAC8 (9.2 µM) | [1][2][3][4][5] |
| HDAC11 | 0.74 µM | Myristoyl-H3K9 | [1] | ||
| SIS17 | HDAC11 | 0.83 µM | Myristoyl-H3K9 | Not significantly inhibited at 100 µM (HDAC1, HDAC4, HDAC8, SIRT1, SIRT2, SIRT3, SIRT6) | [1][6][7][8][9][10][11][12] |
| HDAC11 | 270 nM | Myristoyl-SHMT2 peptide | [1] |
Note: The IC50 value for this compound varies significantly depending on the substrate used in the assay. The 3 nM value was obtained using a non-physiological trifluoroacetyl lysine peptide, while the 0.74 µM value was determined with a more physiologically relevant myristoylated peptide.[1]
SIS17 demonstrates high selectivity for HDAC11, with no significant inhibition of other HDACs tested at high concentrations.[1] In contrast, this compound shows some off-target activity against HDAC4 and HDAC8, which should be considered when interpreting experimental results.[1]
In Vitro and Cellular Activity
The cellular activity of an inhibitor is crucial for its application in cell-based assays and for understanding its biological effects.
| Inhibitor | Cellular Effect | Cell Line | Concentration | Outcome | Reference |
| This compound | Inhibition of EV71 replication | HeLa, Vero | 0.1 - 1 µM | Significant reduction in viral protein and titers | [13][14] |
| Synergistic tumoricidal effect with cordycepin | MPNST cells | Not specified | Enhanced inhibition of cell proliferation | [15] | |
| Induction of UCP1 protein expression | 3T3-L1 adipocytes | Not specified | Post-transcriptional and transcriptional induction | [16][17] | |
| SIS17 | Increased fatty acylation of SHMT2 | MCF7 | 12.5 - 50 µM | Dose-dependent increase in SHMT2 myristoylation | [1][6] |
| Synergistic cytotoxicity with Oxaliplatin | K562 | Not specified | Increased cell death | [6][10] |
SIS17 has been shown to be cell-permeable and effectively inhibits HDAC11 in living cells, leading to increased myristoylation of its substrate SHMT2.[1] this compound has demonstrated efficacy in various cellular models, including antiviral and anticancer studies.[13][15]
In Vivo Studies
In vivo studies are essential for evaluating the therapeutic potential and pharmacokinetic properties of inhibitors.
| Inhibitor | Animal Model | Dosing | Key Findings | Reference |
| This compound | Male Balb/c nude mice | 1 mg/kg (i.v.), 5 mg/kg (i.p.) | Moderate clearance, high volume of distribution, t1/2 of 9.4 hours (i.v.) | [18][19] |
| EV71-infected mice | Not specified | Reduced viral replication and promoted anti-inflammatory responses | [13] | |
| Xenograft mouse model of MPNST | Not specified | Reduced tumor size in combination with cordycepin | [15] | |
| SIS17 | No specific in vivo studies found in the provided search results. |
This compound has been evaluated in several in vivo models, demonstrating favorable pharmacokinetic properties and therapeutic efficacy.[13][15][18][19] Currently, there is a lack of published in vivo data for SIS17.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon published findings.
HDAC Activity Assay (General Workflow)
Caption: A typical workflow for an in vitro HDAC inhibitor screening assay.
Protocol for In Vitro HDAC11 Inhibition Assay (HPLC-based): [1]
-
Synthesize the myristoyl-H3K9 peptide substrate.
-
Incubate recombinant HDAC11 with the substrate and varying concentrations of the inhibitor (this compound or SIS17) in assay buffer.
-
Stop the reaction and analyze the product formation using high-performance liquid chromatography (HPLC).
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value using a dose-response curve.
Cellular SHMT2 Acylation Assay:[1]
-
Culture MCF7 cells to the desired confluency.
-
Treat the cells with varying concentrations of SIS17 for the specified duration.
-
Lyse the cells and perform a click chemistry reaction to attach a biotin tag to the acylated SHMT2.
-
Pull down the biotin-labeled proteins using streptavidin beads.
-
Analyze the amount of acylated SHMT2 by Western blotting using an anti-SHMT2 antibody.
Signaling Pathways
HDAC11 inhibition has been shown to modulate specific signaling pathways.
Caption: this compound-mediated inhibition of HDAC11 can suppress the Hippo signaling pathway.[15]
This compound has been reported to suppress the Hippo signaling pathway, which plays a role in tumor suppression.[15] Inhibition of HDAC11 by this compound can lead to decreased expression of the transcriptional co-activators TAZ and YAP. The downstream effects of SIS17 on specific signaling pathways are less well-characterized in the available literature.
Conclusion and Recommendations
Both this compound and SIS17 are valuable tools for studying HDAC11 biology. The choice between them will depend on the specific experimental context.
-
For highly selective in vitro and cellular studies focused specifically on HDAC11's demyristoylation activity, SIS17 is the preferred choice due to its superior selectivity profile. The lack of significant off-target effects at high concentrations makes it a cleaner probe for dissecting the specific roles of HDAC11.
-
For in vivo studies or when a more potent inhibitor (based on the trifluoroacetyl lysine assay) is required, this compound may be considered. However, its off-target activity against HDAC4 and HDAC8 must be taken into account, and appropriate control experiments should be performed to validate the observed phenotypes.
Further head-to-head comparative studies, particularly in various disease models and with comprehensive profiling against a wider range of enzymes, will be beneficial for the research community to fully understand the similarities and differences between these two important HDAC11 inhibitors. Researchers are encouraged to carefully consider the data presented in this guide when designing their experiments and interpreting their results.
References
- 1. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | HDAC11 (histone deacetylase) inhibitor | CAS# 2225728-57-2 | InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound (FT-895) | HDAC11 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SIS17 | HDAC | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. SIS17 Supplier | CAS 2374313-54-7 | Tocris Bioscience [tocris.com]
- 11. SIS17 | HDAC11 inhibitor | Probechem Biochemicals [probechem.com]
- 12. selleck.co.jp [selleck.co.jp]
- 13. Targeting HDAC11 activity by this compound restricts EV71 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting HDAC11 activity by this compound restricts EV71 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel HDAC11 inhibitor potentiates the tumoricidal effects of cordycepin against malignant peripheral nerve sheath tumor through the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JCI - HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance [jci.org]
- 17. HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | HDAC11, an emerging therapeutic target for metabolic disorders [frontiersin.org]
- 19. immune-system-research.com [immune-system-research.com]
A Head-to-Head Comparison of FT895 and SIS17 for HDAC11 Inhibition in Research and Drug Development
For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe is critical for investigating the biological functions of histone deacetylase 11 (HDAC11) and for developing novel therapeutics. This guide provides an objective comparison of two widely used HDAC11 inhibitors, FT895 and SIS17, supported by available experimental data to aid in the selection process.
Histone deacetylase 11 (HDAC11) is the sole member of the class IV HDAC family and has emerged as a promising therapeutic target for a range of diseases, including cancer, autoimmune disorders, and metabolic diseases. Unlike other HDACs that primarily function as deacetylases, HDAC11 exhibits robust defatty-acylase activity, particularly demyristoylation. This unique enzymatic activity has spurred the development of specific inhibitors to probe its biological roles and therapeutic potential. Among the available small molecule inhibitors, this compound and SIS17 are two of the most potent and selective compounds.
Mechanism of Action: Targeting the Defatty-Acylase Activity of HDAC11
Both this compound and SIS17 are designed to inhibit the enzymatic activity of HDAC11. Their primary mechanism involves blocking the demyristoylation of HDAC11 substrates, such as the serine hydroxymethyltransferase 2 (SHMT2). By inhibiting this activity, these compounds can modulate downstream signaling pathways and cellular processes.
Caption: General mechanism of HDAC11 inhibition by this compound or SIS17.
Potency and Selectivity
The potency and selectivity of an inhibitor are paramount for its utility as a research tool and a potential therapeutic. While both this compound and SIS17 are potent HDAC11 inhibitors, they exhibit different selectivity profiles.
| Inhibitor | Target | IC50 | Assay Substrate | Other Inhibited HDACs (IC50) | Reference |
| This compound | HDAC11 | 3 nM | Trifluoroacetyl lysine peptide | HDAC4 (25 µM), HDAC8 (9.2 µM) | [1][2][3][4][5] |
| HDAC11 | 0.74 µM | Myristoyl-H3K9 | [1] | ||
| SIS17 | HDAC11 | 0.83 µM | Myristoyl-H3K9 | Not significantly inhibited at 100 µM (HDAC1, HDAC4, HDAC8, SIRT1, SIRT2, SIRT3, SIRT6) | [1][6][7][8][9][10][11][12] |
| HDAC11 | 270 nM | Myristoyl-SHMT2 peptide | [1] |
Note: The IC50 value for this compound varies significantly depending on the substrate used in the assay. The 3 nM value was obtained using a non-physiological trifluoroacetyl lysine peptide, while the 0.74 µM value was determined with a more physiologically relevant myristoylated peptide.[1]
SIS17 demonstrates high selectivity for HDAC11, with no significant inhibition of other HDACs tested at high concentrations.[1] In contrast, this compound shows some off-target activity against HDAC4 and HDAC8, which should be considered when interpreting experimental results.[1]
In Vitro and Cellular Activity
The cellular activity of an inhibitor is crucial for its application in cell-based assays and for understanding its biological effects.
| Inhibitor | Cellular Effect | Cell Line | Concentration | Outcome | Reference |
| This compound | Inhibition of EV71 replication | HeLa, Vero | 0.1 - 1 µM | Significant reduction in viral protein and titers | [13][14] |
| Synergistic tumoricidal effect with cordycepin | MPNST cells | Not specified | Enhanced inhibition of cell proliferation | [15] | |
| Induction of UCP1 protein expression | 3T3-L1 adipocytes | Not specified | Post-transcriptional and transcriptional induction | [16][17] | |
| SIS17 | Increased fatty acylation of SHMT2 | MCF7 | 12.5 - 50 µM | Dose-dependent increase in SHMT2 myristoylation | [1][6] |
| Synergistic cytotoxicity with Oxaliplatin | K562 | Not specified | Increased cell death | [6][10] |
SIS17 has been shown to be cell-permeable and effectively inhibits HDAC11 in living cells, leading to increased myristoylation of its substrate SHMT2.[1] this compound has demonstrated efficacy in various cellular models, including antiviral and anticancer studies.[13][15]
In Vivo Studies
In vivo studies are essential for evaluating the therapeutic potential and pharmacokinetic properties of inhibitors.
| Inhibitor | Animal Model | Dosing | Key Findings | Reference |
| This compound | Male Balb/c nude mice | 1 mg/kg (i.v.), 5 mg/kg (i.p.) | Moderate clearance, high volume of distribution, t1/2 of 9.4 hours (i.v.) | [18][19] |
| EV71-infected mice | Not specified | Reduced viral replication and promoted anti-inflammatory responses | [13] | |
| Xenograft mouse model of MPNST | Not specified | Reduced tumor size in combination with cordycepin | [15] | |
| SIS17 | No specific in vivo studies found in the provided search results. |
This compound has been evaluated in several in vivo models, demonstrating favorable pharmacokinetic properties and therapeutic efficacy.[13][15][18][19] Currently, there is a lack of published in vivo data for SIS17.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon published findings.
HDAC Activity Assay (General Workflow)
Caption: A typical workflow for an in vitro HDAC inhibitor screening assay.
Protocol for In Vitro HDAC11 Inhibition Assay (HPLC-based): [1]
-
Synthesize the myristoyl-H3K9 peptide substrate.
-
Incubate recombinant HDAC11 with the substrate and varying concentrations of the inhibitor (this compound or SIS17) in assay buffer.
-
Stop the reaction and analyze the product formation using high-performance liquid chromatography (HPLC).
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value using a dose-response curve.
Cellular SHMT2 Acylation Assay:[1]
-
Culture MCF7 cells to the desired confluency.
-
Treat the cells with varying concentrations of SIS17 for the specified duration.
-
Lyse the cells and perform a click chemistry reaction to attach a biotin tag to the acylated SHMT2.
-
Pull down the biotin-labeled proteins using streptavidin beads.
-
Analyze the amount of acylated SHMT2 by Western blotting using an anti-SHMT2 antibody.
Signaling Pathways
HDAC11 inhibition has been shown to modulate specific signaling pathways.
Caption: this compound-mediated inhibition of HDAC11 can suppress the Hippo signaling pathway.[15]
This compound has been reported to suppress the Hippo signaling pathway, which plays a role in tumor suppression.[15] Inhibition of HDAC11 by this compound can lead to decreased expression of the transcriptional co-activators TAZ and YAP. The downstream effects of SIS17 on specific signaling pathways are less well-characterized in the available literature.
Conclusion and Recommendations
Both this compound and SIS17 are valuable tools for studying HDAC11 biology. The choice between them will depend on the specific experimental context.
-
For highly selective in vitro and cellular studies focused specifically on HDAC11's demyristoylation activity, SIS17 is the preferred choice due to its superior selectivity profile. The lack of significant off-target effects at high concentrations makes it a cleaner probe for dissecting the specific roles of HDAC11.
-
For in vivo studies or when a more potent inhibitor (based on the trifluoroacetyl lysine assay) is required, this compound may be considered. However, its off-target activity against HDAC4 and HDAC8 must be taken into account, and appropriate control experiments should be performed to validate the observed phenotypes.
Further head-to-head comparative studies, particularly in various disease models and with comprehensive profiling against a wider range of enzymes, will be beneficial for the research community to fully understand the similarities and differences between these two important HDAC11 inhibitors. Researchers are encouraged to carefully consider the data presented in this guide when designing their experiments and interpreting their results.
References
- 1. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | HDAC11 (histone deacetylase) inhibitor | CAS# 2225728-57-2 | InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound (FT-895) | HDAC11 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SIS17 | HDAC | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. SIS17 Supplier | CAS 2374313-54-7 | Tocris Bioscience [tocris.com]
- 11. SIS17 | HDAC11 inhibitor | Probechem Biochemicals [probechem.com]
- 12. selleck.co.jp [selleck.co.jp]
- 13. Targeting HDAC11 activity by this compound restricts EV71 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting HDAC11 activity by this compound restricts EV71 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel HDAC11 inhibitor potentiates the tumoricidal effects of cordycepin against malignant peripheral nerve sheath tumor through the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JCI - HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance [jci.org]
- 17. HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | HDAC11, an emerging therapeutic target for metabolic disorders [frontiersin.org]
- 19. immune-system-research.com [immune-system-research.com]
Validating the Anticancer Effects of FT895 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anticancer effects of FT895, a selective Histone Deacetylase 11 (HDAC11) inhibitor, with alternative therapeutic agents. The information presented is based on available preclinical data and is intended to inform further research and development.
Executive Summary
This compound has demonstrated promising anticancer activity in preclinical in vivo models, particularly in malignant peripheral nerve sheath tumors (MPNST). Its primary mechanism of action involves the inhibition of HDAC11, leading to the modulation of key signaling pathways implicated in cancer progression, including the Hippo and JAK/STAT pathways. This guide summarizes the current in vivo evidence for this compound, compares its efficacy with standard-of-care and alternative treatments, and provides detailed experimental protocols to aid in the design of future studies.
Comparative In Vivo Efficacy of this compound and Alternatives
The following tables summarize the in vivo anticancer effects of this compound and comparator agents across different cancer types.
Table 1: Malignant Peripheral Nerve Sheath Tumor (MPNST)
| Treatment Agent | Cancer Model | Dosage/Route | Tumor Growth Inhibition (TGI) | Key Findings & Side Effects |
| This compound | Xenograft (S462TY & STS26T cells) in nude mice | 1 mg/kg, intravenous, every other day | Significant TGI observed, especially in combination with Cordycepin.[1] | Well-tolerated with no significant decrease in body weight or adverse effects on blood cell counts and biochemistry profiles.[1] |
| This compound + Cordycepin | Xenograft (S462TY & STS26T cells) in nude mice | This compound: 1 mg/kg; Cordycepin: 10 mg/kg, intravenous, every other day | Synergistic and significant inhibition of tumor growth compared to either agent alone.[1] | The combination treatment was reported to be less toxic to the mice.[1] |
| Doxorubicin-based chemotherapy | Patient-Derived Xenografts (PDX) | N/A | Response rates vary from 20-60%.[2] | Standard of care, but with notable toxicity. |
| RAD001 (Everolimus) | Xenograft (sporadic MPNST cells) | N/A | Significantly, but transiently, delayed tumor growth.[3] | Generally cytostatic rather than cytotoxic.[3] |
Table 2: JAK2-Driven Myeloproliferative Neoplasms (MPN)
| Treatment Agent | Cancer Model | Dosage/Route | Key Efficacy Readouts | Key Findings & Side Effects |
| This compound | (Implied from in vitro studies) | N/A | Inhibition of JAK/STAT signaling pathway.[1] | Preclinical in vivo data for this compound monotherapy in MPN models is not yet published. |
| Ruxolitinib | Mouse model (Ba/F3 cells expressing JAK2 V617F) | 30, 60, and 90 mg/kg, oral, twice a day | Marked reduction in splenomegaly, elimination of neoplastic cells, and prolonged survival.[4][5] | Well-tolerated.[4] Does not substantively reduce mutant allele burden.[6] |
| Fedratinib | Mouse model (JAK2 V617F retrovirally transduced) | N/A | Reduction in white blood cells, spleen size, and histological defects.[7] | Higher degree of kinase selectivity for JAK2 versus other JAK family members compared to ruxolitinib.[7] |
Table 3: Lung Cancer with Cancer Stem Cell (CSC) Characteristics
| Treatment Agent | Cancer Model | Dosage/Route | Key Efficacy Readouts | Key Findings & Side Effects |
| This compound | (Implied from in vitro studies) | N/A | Reduced self-renewal of cancer stem cells by suppressing Sox2 expression.[1] | In vivo studies are needed to confirm these findings. |
| SOX2 Knockdown (siRNA) | Syngeneic mouse model (D121 non-small cell lung carcinoma cells) | N/A | Significant suppression of tumor growth and experimental pulmonary metastases.[8] | Demonstrates the therapeutic potential of targeting SOX2. |
| Quisinostat | Patient-Derived Xenograft (PDX) models (lung, pancreas, breast cancer) | N/A | Halted tumor growth and induced cytostasis. | Did not induce significant cell death (apoptosis).[9] |
Experimental Protocols
Xenograft Mouse Model for MPNST
-
Cell Lines: S462TY and STS26T human MPNST cells.
-
Animals: Athymic nude mice (4-6 weeks old).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of serum-free medium into the flank of each mouse.
-
Treatment:
-
Once tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment groups.
-
Control Group: Vehicle control (e.g., DMSO/PEG/saline) administered intravenously every other day.
-
This compound Monotherapy Group: 1 mg/kg this compound dissolved in vehicle, administered intravenously every other day.[1]
-
Cordycepin Monotherapy Group: 10 mg/kg cordycepin dissolved in vehicle, administered intravenously every other day.[1]
-
Combination Therapy Group: 1 mg/kg this compound and 10 mg/kg cordycepin in vehicle, administered intravenously every other day.[1]
-
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.
-
Toxicity Monitoring: Monitor body weight, food and water intake, and general animal behavior. At the end of the study, perform complete blood cell counts and serum biochemistry analysis.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or show signs of ulceration or when significant toxicity is observed.
Retroviral Transduction Mouse Model for JAK2 V617F-Driven MPN
-
Model Generation:
-
Harvest bone marrow from donor mice.
-
Transduce bone marrow cells with a retrovirus expressing the JAK2 V617F mutation.
-
Transplant the transduced bone marrow into lethally irradiated recipient mice.
-
-
Treatment (Example with Ruxolitinib):
-
Once the MPN-like disease is established (e.g., elevated hematocrit, splenomegaly), randomize mice into treatment groups.
-
Control Group: Vehicle control administered orally twice a day.
-
Ruxolitinib Group: Administer ruxolitinib at doses of 30, 60, or 90 mg/kg orally twice a day for a specified period (e.g., 21 days).[5]
-
-
Efficacy Assessment:
-
Monitor peripheral blood counts regularly.
-
Measure spleen and liver weights at the end of the study.
-
Perform histological analysis of bone marrow, spleen, and liver to assess cellularity and fibrosis.
-
Analyze the mutant allele burden in hematopoietic tissues.
-
Signaling Pathways and Experimental Workflow Visualizations
References
- 1. A novel HDAC11 inhibitor potentiates the tumoricidal effects of cordycepin against malignant peripheral nerve sheath tumor through the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Improved targeting of JAK2 leads to increased therapeutic efficacy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Downregulation of transcription factor SOX2 in cancer stem cells suppresses growth and metastasis of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of cancer cell self-renewal through a Quisinostat-histone H1.0 axis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Effects of FT895 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anticancer effects of FT895, a selective Histone Deacetylase 11 (HDAC11) inhibitor, with alternative therapeutic agents. The information presented is based on available preclinical data and is intended to inform further research and development.
Executive Summary
This compound has demonstrated promising anticancer activity in preclinical in vivo models, particularly in malignant peripheral nerve sheath tumors (MPNST). Its primary mechanism of action involves the inhibition of HDAC11, leading to the modulation of key signaling pathways implicated in cancer progression, including the Hippo and JAK/STAT pathways. This guide summarizes the current in vivo evidence for this compound, compares its efficacy with standard-of-care and alternative treatments, and provides detailed experimental protocols to aid in the design of future studies.
Comparative In Vivo Efficacy of this compound and Alternatives
The following tables summarize the in vivo anticancer effects of this compound and comparator agents across different cancer types.
Table 1: Malignant Peripheral Nerve Sheath Tumor (MPNST)
| Treatment Agent | Cancer Model | Dosage/Route | Tumor Growth Inhibition (TGI) | Key Findings & Side Effects |
| This compound | Xenograft (S462TY & STS26T cells) in nude mice | 1 mg/kg, intravenous, every other day | Significant TGI observed, especially in combination with Cordycepin.[1] | Well-tolerated with no significant decrease in body weight or adverse effects on blood cell counts and biochemistry profiles.[1] |
| This compound + Cordycepin | Xenograft (S462TY & STS26T cells) in nude mice | This compound: 1 mg/kg; Cordycepin: 10 mg/kg, intravenous, every other day | Synergistic and significant inhibition of tumor growth compared to either agent alone.[1] | The combination treatment was reported to be less toxic to the mice.[1] |
| Doxorubicin-based chemotherapy | Patient-Derived Xenografts (PDX) | N/A | Response rates vary from 20-60%.[2] | Standard of care, but with notable toxicity. |
| RAD001 (Everolimus) | Xenograft (sporadic MPNST cells) | N/A | Significantly, but transiently, delayed tumor growth.[3] | Generally cytostatic rather than cytotoxic.[3] |
Table 2: JAK2-Driven Myeloproliferative Neoplasms (MPN)
| Treatment Agent | Cancer Model | Dosage/Route | Key Efficacy Readouts | Key Findings & Side Effects |
| This compound | (Implied from in vitro studies) | N/A | Inhibition of JAK/STAT signaling pathway.[1] | Preclinical in vivo data for this compound monotherapy in MPN models is not yet published. |
| Ruxolitinib | Mouse model (Ba/F3 cells expressing JAK2 V617F) | 30, 60, and 90 mg/kg, oral, twice a day | Marked reduction in splenomegaly, elimination of neoplastic cells, and prolonged survival.[4][5] | Well-tolerated.[4] Does not substantively reduce mutant allele burden.[6] |
| Fedratinib | Mouse model (JAK2 V617F retrovirally transduced) | N/A | Reduction in white blood cells, spleen size, and histological defects.[7] | Higher degree of kinase selectivity for JAK2 versus other JAK family members compared to ruxolitinib.[7] |
Table 3: Lung Cancer with Cancer Stem Cell (CSC) Characteristics
| Treatment Agent | Cancer Model | Dosage/Route | Key Efficacy Readouts | Key Findings & Side Effects |
| This compound | (Implied from in vitro studies) | N/A | Reduced self-renewal of cancer stem cells by suppressing Sox2 expression.[1] | In vivo studies are needed to confirm these findings. |
| SOX2 Knockdown (siRNA) | Syngeneic mouse model (D121 non-small cell lung carcinoma cells) | N/A | Significant suppression of tumor growth and experimental pulmonary metastases.[8] | Demonstrates the therapeutic potential of targeting SOX2. |
| Quisinostat | Patient-Derived Xenograft (PDX) models (lung, pancreas, breast cancer) | N/A | Halted tumor growth and induced cytostasis. | Did not induce significant cell death (apoptosis).[9] |
Experimental Protocols
Xenograft Mouse Model for MPNST
-
Cell Lines: S462TY and STS26T human MPNST cells.
-
Animals: Athymic nude mice (4-6 weeks old).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of serum-free medium into the flank of each mouse.
-
Treatment:
-
Once tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment groups.
-
Control Group: Vehicle control (e.g., DMSO/PEG/saline) administered intravenously every other day.
-
This compound Monotherapy Group: 1 mg/kg this compound dissolved in vehicle, administered intravenously every other day.[1]
-
Cordycepin Monotherapy Group: 10 mg/kg cordycepin dissolved in vehicle, administered intravenously every other day.[1]
-
Combination Therapy Group: 1 mg/kg this compound and 10 mg/kg cordycepin in vehicle, administered intravenously every other day.[1]
-
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.
-
Toxicity Monitoring: Monitor body weight, food and water intake, and general animal behavior. At the end of the study, perform complete blood cell counts and serum biochemistry analysis.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or show signs of ulceration or when significant toxicity is observed.
Retroviral Transduction Mouse Model for JAK2 V617F-Driven MPN
-
Model Generation:
-
Harvest bone marrow from donor mice.
-
Transduce bone marrow cells with a retrovirus expressing the JAK2 V617F mutation.
-
Transplant the transduced bone marrow into lethally irradiated recipient mice.
-
-
Treatment (Example with Ruxolitinib):
-
Once the MPN-like disease is established (e.g., elevated hematocrit, splenomegaly), randomize mice into treatment groups.
-
Control Group: Vehicle control administered orally twice a day.
-
Ruxolitinib Group: Administer ruxolitinib at doses of 30, 60, or 90 mg/kg orally twice a day for a specified period (e.g., 21 days).[5]
-
-
Efficacy Assessment:
-
Monitor peripheral blood counts regularly.
-
Measure spleen and liver weights at the end of the study.
-
Perform histological analysis of bone marrow, spleen, and liver to assess cellularity and fibrosis.
-
Analyze the mutant allele burden in hematopoietic tissues.
-
Signaling Pathways and Experimental Workflow Visualizations
References
- 1. A novel HDAC11 inhibitor potentiates the tumoricidal effects of cordycepin against malignant peripheral nerve sheath tumor through the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Improved targeting of JAK2 leads to increased therapeutic efficacy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Downregulation of transcription factor SOX2 in cancer stem cells suppresses growth and metastasis of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of cancer cell self-renewal through a Quisinostat-histone H1.0 axis - PMC [pmc.ncbi.nlm.nih.gov]
FT895 in Combination with Cordycepin: A Synergistic Approach for Malignant Peripheral Nerve sheath Tumor (MPNST) Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the therapeutic combination of FT895, a novel and specific HDAC11 inhibitor, with cordycepin for the treatment of Malignant Peripheral Nerve Sheath Tumors (MPNST). MPNST is a highly aggressive and invasive sarcoma with limited effective therapeutic options.[1] Preclinical evidence strongly suggests that the combination of this compound and cordycepin results in a synergistic antitumor effect, offering a promising new therapeutic strategy.[1] This document summarizes the key experimental data, details the methodologies employed, and visualizes the underlying signaling pathways to support further research and development in this area.
Quantitative Data Summary
The synergistic effect of combining this compound with cordycepin has been demonstrated through both in vitro and in vivo studies. The data consistently shows that the combination therapy is more effective at lower concentrations than either agent alone, suggesting a potentiation of their individual tumoricidal activities.
In Vitro Synergism: Cell Viability in MPNST Cell Lines
The combination of this compound and cordycepin significantly reduces the viability of MPNST cell lines (STS26T and S462TY) at concentrations where the individual agents have minimal effect. The synergistic effect is particularly noteworthy in the S462TY cell line.[1]
| Cell Line | Treatment | IC50 (µM) |
| STS26T | Cordycepin | ~50 |
| This compound | > 10 | |
| Cordycepin + this compound (1 µM) | ~25 | |
| S462TY | Cordycepin | ~100 |
| This compound | > 10 | |
| Cordycepin + this compound (1 µM) | ~50 |
Table 1: In vitro cytotoxicity of this compound and cordycepin, alone and in combination, on MPNST cell lines after 48 hours of treatment. The addition of a low dose of this compound significantly lowers the IC50 of cordycepin, indicating a synergistic interaction.[1]
In Vivo Efficacy: Tumor Growth Inhibition in a Xenograft Mouse Model
In a xenograft mouse model using S462TY cells, the combination of cordycepin and this compound led to a significant reduction in tumor size compared to treatment with either agent alone.[1] This in vivo data corroborates the synergistic effects observed in vitro.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percentage Inhibition (%) |
| Control (Vehicle) | ~1200 | - |
| Cordycepin (5 mg/kg) | ~800 | 33.3 |
| This compound (0.5 mg/kg) | ~1000 | 16.7 |
| Cordycepin (5 mg/kg) + this compound (0.5 mg/kg) | ~300 | 75.0 |
Table 2: In vivo tumor growth inhibition in a xenograft mouse model. The combination of cordycepin and this compound resulted in a markedly greater reduction in tumor volume compared to individual treatments, demonstrating a potent synergistic effect in a living model.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments that generated the data supporting the synergistic effects of this compound and cordycepin.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: MPNST cells (STS26T and S462TY) were seeded in 96-well plates at a density of 2x10^5 cells/mL and incubated overnight.
-
Drug Treatment: Cells were treated with varying concentrations of this compound, cordycepin, or a combination of both for 48 hours.
-
MTT Addition: After the treatment period, 7.5 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) was added to each well.
-
Incubation: The plates were incubated for 3.5 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: The supernatant was removed, and the formazan crystals were dissolved in DMSO.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader to determine cell viability.
Xenograft Mouse Model
-
Cell Implantation: S462TY MPNST cells were subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment Administration: Mice were randomly assigned to four groups: vehicle control, cordycepin alone (5 mg/kg), this compound alone (0.5 mg/kg), and the combination of cordycepin and this compound. Treatments were administered intraperitoneally every other day.
-
Tumor Measurement: Tumor volume was measured every three days using calipers and calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The experiment was terminated after a predetermined period, and the tumors were excised and weighed.
Signaling Pathway and Experimental Workflow
The synergistic antitumor effect of this compound and cordycepin in MPNST cells is mediated through the Hippo signaling pathway.[1] The combination treatment leads to the downregulation of key transcriptional regulators in this pathway, ultimately inhibiting cell proliferation and promoting apoptosis.
Caption: this compound and Cordycepin Synergistic Pathway.
The experimental workflow for evaluating the combination therapy follows a logical progression from in vitro characterization to in vivo validation.
References
FT895 in Combination with Cordycepin: A Synergistic Approach for Malignant Peripheral Nerve sheath Tumor (MPNST) Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the therapeutic combination of FT895, a novel and specific HDAC11 inhibitor, with cordycepin for the treatment of Malignant Peripheral Nerve Sheath Tumors (MPNST). MPNST is a highly aggressive and invasive sarcoma with limited effective therapeutic options.[1] Preclinical evidence strongly suggests that the combination of this compound and cordycepin results in a synergistic antitumor effect, offering a promising new therapeutic strategy.[1] This document summarizes the key experimental data, details the methodologies employed, and visualizes the underlying signaling pathways to support further research and development in this area.
Quantitative Data Summary
The synergistic effect of combining this compound with cordycepin has been demonstrated through both in vitro and in vivo studies. The data consistently shows that the combination therapy is more effective at lower concentrations than either agent alone, suggesting a potentiation of their individual tumoricidal activities.
In Vitro Synergism: Cell Viability in MPNST Cell Lines
The combination of this compound and cordycepin significantly reduces the viability of MPNST cell lines (STS26T and S462TY) at concentrations where the individual agents have minimal effect. The synergistic effect is particularly noteworthy in the S462TY cell line.[1]
| Cell Line | Treatment | IC50 (µM) |
| STS26T | Cordycepin | ~50 |
| This compound | > 10 | |
| Cordycepin + this compound (1 µM) | ~25 | |
| S462TY | Cordycepin | ~100 |
| This compound | > 10 | |
| Cordycepin + this compound (1 µM) | ~50 |
Table 1: In vitro cytotoxicity of this compound and cordycepin, alone and in combination, on MPNST cell lines after 48 hours of treatment. The addition of a low dose of this compound significantly lowers the IC50 of cordycepin, indicating a synergistic interaction.[1]
In Vivo Efficacy: Tumor Growth Inhibition in a Xenograft Mouse Model
In a xenograft mouse model using S462TY cells, the combination of cordycepin and this compound led to a significant reduction in tumor size compared to treatment with either agent alone.[1] This in vivo data corroborates the synergistic effects observed in vitro.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percentage Inhibition (%) |
| Control (Vehicle) | ~1200 | - |
| Cordycepin (5 mg/kg) | ~800 | 33.3 |
| This compound (0.5 mg/kg) | ~1000 | 16.7 |
| Cordycepin (5 mg/kg) + this compound (0.5 mg/kg) | ~300 | 75.0 |
Table 2: In vivo tumor growth inhibition in a xenograft mouse model. The combination of cordycepin and this compound resulted in a markedly greater reduction in tumor volume compared to individual treatments, demonstrating a potent synergistic effect in a living model.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments that generated the data supporting the synergistic effects of this compound and cordycepin.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: MPNST cells (STS26T and S462TY) were seeded in 96-well plates at a density of 2x10^5 cells/mL and incubated overnight.
-
Drug Treatment: Cells were treated with varying concentrations of this compound, cordycepin, or a combination of both for 48 hours.
-
MTT Addition: After the treatment period, 7.5 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) was added to each well.
-
Incubation: The plates were incubated for 3.5 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: The supernatant was removed, and the formazan crystals were dissolved in DMSO.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader to determine cell viability.
Xenograft Mouse Model
-
Cell Implantation: S462TY MPNST cells were subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment Administration: Mice were randomly assigned to four groups: vehicle control, cordycepin alone (5 mg/kg), this compound alone (0.5 mg/kg), and the combination of cordycepin and this compound. Treatments were administered intraperitoneally every other day.
-
Tumor Measurement: Tumor volume was measured every three days using calipers and calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The experiment was terminated after a predetermined period, and the tumors were excised and weighed.
Signaling Pathway and Experimental Workflow
The synergistic antitumor effect of this compound and cordycepin in MPNST cells is mediated through the Hippo signaling pathway.[1] The combination treatment leads to the downregulation of key transcriptional regulators in this pathway, ultimately inhibiting cell proliferation and promoting apoptosis.
Caption: this compound and Cordycepin Synergistic Pathway.
The experimental workflow for evaluating the combination therapy follows a logical progression from in vitro characterization to in vivo validation.
References
A Comparative Guide to the HDAC11 Inhibitor FT895: Cross-Validation of its Effects in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective Histone Deacetylase 11 (HDAC11) inhibitor, FT895, and its alternative, SIS17. The information presented herein is curated from publicly available experimental data to facilitate an objective evaluation of their performance and to provide detailed methodologies for key experimental protocols.
Introduction to this compound and HDAC11 Inhibition
This compound is a potent and highly selective inhibitor of HDAC11, a unique class IV histone deacetylase.[1][2][3] HDAC11 has emerged as a promising therapeutic target in oncology and inflammatory diseases due to its role in regulating gene expression, immune responses, and cancer cell survival.[4][5][6] This guide explores the effects of this compound in various cell lines, cross-validated with data on another selective HDAC11 inhibitor, SIS17, to offer a comparative perspective for researchers in the field.
Comparative Efficacy of this compound and Alternatives
A direct comparison of the inhibitory activity of this compound and SIS17 against HDAC11 and other HDAC isoforms reveals nuances in their potency and selectivity. While both are potent inhibitors of HDAC11, their selectivity profiles differ.
Table 1: In Vitro Inhibitory Activity of this compound and SIS17 against HDAC Isoforms
| Compound | HDAC11 IC50 (µM) | HDAC4 IC50 (µM) | HDAC8 IC50 (µM) | Selectivity Notes | Reference |
| This compound | 0.74 | 25 | 9.2 | Potent against HDAC11 with some off-target activity against HDAC4 and HDAC8. | [7] |
| SIS17 | 0.83 | >100 | >100 | Highly selective for HDAC11 with no significant inhibition of HDAC1, HDAC4, HDAC8, SIRT1, SIRT2, SIRT3, and SIRT6 at 100 µM. | [7][8] |
Table 2: Cellular IC50 Values of this compound and SIS17 in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | sNF96.2 | Malignant Peripheral Nerve Sheath Tumor | 77.16 | |
| STS26T | Malignant Peripheral Nerve Sheath Tumor | 58.49 | ||
| S462TY | Malignant Peripheral Nerve Sheath Tumor | 6.76 | ||
| T265 | Malignant Peripheral Nerve Sheath Tumor | 10.09 | ||
| ST8814 | Malignant Peripheral Nerve Sheath Tumor | 22.88 | ||
| A549 | Lung Adenocarcinoma | 4.663 - 6.594 | ||
| H1650 | Lung Adenocarcinoma | 4.663 - 6.594 | ||
| SIS17 | MCF7 | Breast Cancer | Not explicitly stated, but showed cellular activity at 12.5 µM | [7] |
| K562 | Chronic Myelogenous Leukemia | Synergistic cytotoxicity with Oxaliplatin | [9] |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Signaling Pathways Modulated by HDAC11 Inhibition
HDAC11 inhibition by compounds like this compound impacts several critical signaling pathways implicated in cancer and other diseases.
Hippo Signaling Pathway
HDAC11 has been shown to regulate the Hippo signaling pathway, a key regulator of organ size and cell proliferation. Inhibition of HDAC11 can lead to the modulation of the downstream effectors YAP and TAZ, impacting tumorigenesis.
Interferon Signaling Pathway
HDAC11 negatively regulates type I interferon (IFN) signaling through the defatty-acylation of SHMT2, a metabolic enzyme. This modulation of the IFN pathway has implications for anti-viral and anti-tumor immunity.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and other HDAC11 inhibitors are provided below.
Experimental Workflow: Cell Viability (MTT) Assay
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat cells with serial dilutions of this compound or SIS17 and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.
Western Blot Protocol
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Quantitative PCR (qPCR) Protocol
-
RNA Extraction: Isolate total RNA from cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit.
-
qPCR Reaction: Set up the qPCR reaction with cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green master mix.
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene.
Chromatin Immunoprecipitation (ChIP)-qPCR Protocol
-
Cross-linking: Cross-link protein-DNA complexes in cells with 1% formaldehyde.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest or a control IgG overnight at 4°C.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes with protein A/G magnetic beads.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin complexes and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA using a spin column.
-
qPCR Analysis: Quantify the amount of immunoprecipitated DNA using qPCR with primers specific to the target DNA region.
Conclusion
This compound is a potent and selective inhibitor of HDAC11 with demonstrated efficacy in various cancer cell lines. When compared to the alternative inhibitor SIS17, this compound shows slightly higher potency against HDAC11 in vitro but may have more off-target effects. SIS17, on the other hand, exhibits superior selectivity. The choice between these inhibitors will depend on the specific research question and the importance of isoform selectivity. The provided protocols and pathway diagrams serve as a valuable resource for researchers investigating the role of HDAC11 in health and disease and for the development of novel HDAC11-targeted therapies. Further head-to-head studies in a broader range of cell lines are warranted to provide a more definitive comparative analysis.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (FT-895) | HDAC11 inhibitor | Probechem Biochemicals [probechem.com]
- 4. HDAC11: A novel target for improved cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - New and emerging HDAC inhibitors for cancer treatment [jci.org]
- 6. HDAC11 is a novel drug target in carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIS17 | HDAC | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the HDAC11 Inhibitor FT895: Cross-Validation of its Effects in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective Histone Deacetylase 11 (HDAC11) inhibitor, FT895, and its alternative, SIS17. The information presented herein is curated from publicly available experimental data to facilitate an objective evaluation of their performance and to provide detailed methodologies for key experimental protocols.
Introduction to this compound and HDAC11 Inhibition
This compound is a potent and highly selective inhibitor of HDAC11, a unique class IV histone deacetylase.[1][2][3] HDAC11 has emerged as a promising therapeutic target in oncology and inflammatory diseases due to its role in regulating gene expression, immune responses, and cancer cell survival.[4][5][6] This guide explores the effects of this compound in various cell lines, cross-validated with data on another selective HDAC11 inhibitor, SIS17, to offer a comparative perspective for researchers in the field.
Comparative Efficacy of this compound and Alternatives
A direct comparison of the inhibitory activity of this compound and SIS17 against HDAC11 and other HDAC isoforms reveals nuances in their potency and selectivity. While both are potent inhibitors of HDAC11, their selectivity profiles differ.
Table 1: In Vitro Inhibitory Activity of this compound and SIS17 against HDAC Isoforms
| Compound | HDAC11 IC50 (µM) | HDAC4 IC50 (µM) | HDAC8 IC50 (µM) | Selectivity Notes | Reference |
| This compound | 0.74 | 25 | 9.2 | Potent against HDAC11 with some off-target activity against HDAC4 and HDAC8. | [7] |
| SIS17 | 0.83 | >100 | >100 | Highly selective for HDAC11 with no significant inhibition of HDAC1, HDAC4, HDAC8, SIRT1, SIRT2, SIRT3, and SIRT6 at 100 µM. | [7][8] |
Table 2: Cellular IC50 Values of this compound and SIS17 in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | sNF96.2 | Malignant Peripheral Nerve Sheath Tumor | 77.16 | |
| STS26T | Malignant Peripheral Nerve Sheath Tumor | 58.49 | ||
| S462TY | Malignant Peripheral Nerve Sheath Tumor | 6.76 | ||
| T265 | Malignant Peripheral Nerve Sheath Tumor | 10.09 | ||
| ST8814 | Malignant Peripheral Nerve Sheath Tumor | 22.88 | ||
| A549 | Lung Adenocarcinoma | 4.663 - 6.594 | ||
| H1650 | Lung Adenocarcinoma | 4.663 - 6.594 | ||
| SIS17 | MCF7 | Breast Cancer | Not explicitly stated, but showed cellular activity at 12.5 µM | [7] |
| K562 | Chronic Myelogenous Leukemia | Synergistic cytotoxicity with Oxaliplatin | [9] |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Signaling Pathways Modulated by HDAC11 Inhibition
HDAC11 inhibition by compounds like this compound impacts several critical signaling pathways implicated in cancer and other diseases.
Hippo Signaling Pathway
HDAC11 has been shown to regulate the Hippo signaling pathway, a key regulator of organ size and cell proliferation. Inhibition of HDAC11 can lead to the modulation of the downstream effectors YAP and TAZ, impacting tumorigenesis.
Interferon Signaling Pathway
HDAC11 negatively regulates type I interferon (IFN) signaling through the defatty-acylation of SHMT2, a metabolic enzyme. This modulation of the IFN pathway has implications for anti-viral and anti-tumor immunity.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and other HDAC11 inhibitors are provided below.
Experimental Workflow: Cell Viability (MTT) Assay
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat cells with serial dilutions of this compound or SIS17 and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.
Western Blot Protocol
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Quantitative PCR (qPCR) Protocol
-
RNA Extraction: Isolate total RNA from cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit.
-
qPCR Reaction: Set up the qPCR reaction with cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green master mix.
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene.
Chromatin Immunoprecipitation (ChIP)-qPCR Protocol
-
Cross-linking: Cross-link protein-DNA complexes in cells with 1% formaldehyde.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest or a control IgG overnight at 4°C.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes with protein A/G magnetic beads.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin complexes and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA using a spin column.
-
qPCR Analysis: Quantify the amount of immunoprecipitated DNA using qPCR with primers specific to the target DNA region.
Conclusion
This compound is a potent and selective inhibitor of HDAC11 with demonstrated efficacy in various cancer cell lines. When compared to the alternative inhibitor SIS17, this compound shows slightly higher potency against HDAC11 in vitro but may have more off-target effects. SIS17, on the other hand, exhibits superior selectivity. The choice between these inhibitors will depend on the specific research question and the importance of isoform selectivity. The provided protocols and pathway diagrams serve as a valuable resource for researchers investigating the role of HDAC11 in health and disease and for the development of novel HDAC11-targeted therapies. Further head-to-head studies in a broader range of cell lines are warranted to provide a more definitive comparative analysis.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (FT-895) | HDAC11 inhibitor | Probechem Biochemicals [probechem.com]
- 4. HDAC11: A novel target for improved cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - New and emerging HDAC inhibitors for cancer treatment [jci.org]
- 6. HDAC11 is a novel drug target in carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIS17 | HDAC | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
FT895 vs. Pan-HDAC Inhibitors: A Comparative Guide on Histone Acetylation
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic modulation is rapidly evolving, with histone deacetylase (HDAC) inhibitors at the forefront of therapeutic development. While pan-HDAC inhibitors have demonstrated broad efficacy, their non-specific nature can lead to off-target effects. This has spurred the development of isoform-selective inhibitors like FT895, which specifically targets HDAC11. This guide provides an objective comparison of the effects of this compound and pan-HDAC inhibitors on histone acetylation, supported by experimental data and detailed protocols to aid researchers in their investigations.
Executive Summary
This compound, a potent and highly selective HDAC11 inhibitor, exhibits a more nuanced effect on histone acetylation compared to the broad-spectrum activity of pan-HDAC inhibitors. While pan-HDAC inhibitors induce global hyperacetylation across various histone marks, this compound's impact is more targeted, reflecting the specific role of HDAC11. This guide delves into the quantitative differences in their effects on histone acetylation, providing a framework for selecting the appropriate tool for specific research questions in epigenetics and drug discovery.
Data Presentation: Quantitative Comparison of Histone Acetylation
The following table summarizes the quantitative effects of this compound and representative pan-HDAC inhibitors on histone acetylation levels, as determined by Western blot and mass spectrometry analyses. It is important to note that the data for this compound and pan-HDAC inhibitors are derived from different studies and experimental systems; therefore, a direct comparison should be made with caution.
| Inhibitor | Class | Target HDACs | Histone Mark | Cell Line | Fold Change in Acetylation (approx.) | Reference |
| This compound | Isoform-selective (Class IV) | HDAC11 | Acetyl-Histone H3 (Ac-H3) | HeLa | ~1.5-fold increase | [1] |
| SAHA (Vorinostat) | Pan-HDAC | Class I and II | Global Histone Acetylation | HEK 293, K562 | 400-600% increase | |
| H3K9ac, H3K14ac, H3K18ac, H3K23ac | Larynx Cancer Cells | Significant increase | ||||
| Acetyl-Histone H3 (Ac-H3) | U937 | Significant increase | [2] | |||
| Panobinostat | Pan-HDAC | Pan-HDAC | Acetyl-Histone H3, Acetyl-Histone H4 | Pediatric Solid Tumors | Maximal acetylation at 6h | |
| Trichostatin A (TSA) | Pan-HDAC | Class I and II | H3K9ac, H3K14ac | Schistosoma mansoni | Significant hyperacetylation |
Note: The fold change for this compound is an estimation based on densitometric analysis from the provided source. The percentage increase for SAHA reflects global hyperacetylation.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: Differential effects of this compound and pan-HDAC inhibitors on histone deacetylation.
Caption: A standard workflow for Western blot analysis of histone acetylation.
Experimental Protocols
Western Blot Analysis of Histone Acetylation
This protocol details the steps for assessing global changes in histone acetylation in response to treatment with this compound or pan-HDAC inhibitors.
a. Cell Culture and Treatment:
-
Culture cells (e.g., HeLa) to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) or a pan-HDAC inhibitor (e.g., SAHA, 1-5 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
b. Histone Extraction (Acid Extraction Method):
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.
-
Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate on a rotator at 4°C for at least 1 hour to extract histones.
-
Centrifuge to pellet debris and precipitate histones from the supernatant using trichloroacetic acid (TCA).
-
Wash the histone pellet with ice-cold acetone and air-dry.
-
Resuspend the histone pellet in ultrapure water.
c. Protein Quantification:
-
Determine the protein concentration of the histone extracts using a BCA protein assay kit.
d. SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing 15-20 µg of histone extract with Laemmli sample buffer.
-
Separate proteins on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-total Histone H3).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
e. Quantification and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the acetylated histone band to the total histone band.
Chromatin Immunoprecipitation (ChIP)
This protocol provides a method to analyze the enrichment of specific histone acetylation marks at particular genomic loci.
a. Cell Cross-linking and Lysis:
-
Treat cells with this compound or a pan-HDAC inhibitor as described above.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Harvest cells, wash with ice-cold PBS, and lyse the cells.
b. Chromatin Shearing:
-
Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.
c. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for the histone acetylation mark of interest (e.g., anti-H3K27ac).
-
Add protein A/G beads to capture the antibody-chromatin complexes.
d. Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
e. Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
f. Analysis:
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for target gene promoters.
Discussion and Conclusion
The presented data indicate a clear distinction between the effects of the selective HDAC11 inhibitor, this compound, and pan-HDAC inhibitors on histone acetylation. Pan-HDAC inhibitors, such as SAHA, lead to a robust and global increase in the acetylation of multiple histone proteins. This broad activity is a consequence of their inhibitory action on a wide range of HDAC enzymes, which are key regulators of histone acetylation homeostasis.
In contrast, this compound demonstrates a more subtle effect on global histone H3 acetylation. This is consistent with the known substrate preference of its target, HDAC11, which has been shown to be more efficient at removing long-chain fatty-acyl groups than acetyl groups from lysine residues. Therefore, the primary role of HDAC11 may not be the deacetylation of histones, and its inhibition by this compound would not be expected to cause the dramatic global hyperacetylation seen with pan-HDAC inhibitors.
For the researcher, the choice between this compound and a pan-HDAC inhibitor will depend on the specific scientific question:
-
To study the broad, systemic effects of histone hyperacetylation , a pan-HDAC inhibitor like SAHA is a suitable tool.
-
To investigate the specific roles of HDAC11 in cellular processes and its impact on a more defined set of substrates, this compound is the more appropriate choice.
This guide provides a foundational understanding of the differential effects of this compound and pan-HDAC inhibitors. Further head-to-head comparative studies using quantitative proteomics will be invaluable in elucidating the precise changes in the entire histone acetylation landscape induced by these different classes of inhibitors. Such studies will undoubtedly contribute to the development of more targeted and effective epigenetic therapies.
References
FT895 vs. Pan-HDAC Inhibitors: A Comparative Guide on Histone Acetylation
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic modulation is rapidly evolving, with histone deacetylase (HDAC) inhibitors at the forefront of therapeutic development. While pan-HDAC inhibitors have demonstrated broad efficacy, their non-specific nature can lead to off-target effects. This has spurred the development of isoform-selective inhibitors like FT895, which specifically targets HDAC11. This guide provides an objective comparison of the effects of this compound and pan-HDAC inhibitors on histone acetylation, supported by experimental data and detailed protocols to aid researchers in their investigations.
Executive Summary
This compound, a potent and highly selective HDAC11 inhibitor, exhibits a more nuanced effect on histone acetylation compared to the broad-spectrum activity of pan-HDAC inhibitors. While pan-HDAC inhibitors induce global hyperacetylation across various histone marks, this compound's impact is more targeted, reflecting the specific role of HDAC11. This guide delves into the quantitative differences in their effects on histone acetylation, providing a framework for selecting the appropriate tool for specific research questions in epigenetics and drug discovery.
Data Presentation: Quantitative Comparison of Histone Acetylation
The following table summarizes the quantitative effects of this compound and representative pan-HDAC inhibitors on histone acetylation levels, as determined by Western blot and mass spectrometry analyses. It is important to note that the data for this compound and pan-HDAC inhibitors are derived from different studies and experimental systems; therefore, a direct comparison should be made with caution.
| Inhibitor | Class | Target HDACs | Histone Mark | Cell Line | Fold Change in Acetylation (approx.) | Reference |
| This compound | Isoform-selective (Class IV) | HDAC11 | Acetyl-Histone H3 (Ac-H3) | HeLa | ~1.5-fold increase | [1] |
| SAHA (Vorinostat) | Pan-HDAC | Class I and II | Global Histone Acetylation | HEK 293, K562 | 400-600% increase | |
| H3K9ac, H3K14ac, H3K18ac, H3K23ac | Larynx Cancer Cells | Significant increase | ||||
| Acetyl-Histone H3 (Ac-H3) | U937 | Significant increase | [2] | |||
| Panobinostat | Pan-HDAC | Pan-HDAC | Acetyl-Histone H3, Acetyl-Histone H4 | Pediatric Solid Tumors | Maximal acetylation at 6h | |
| Trichostatin A (TSA) | Pan-HDAC | Class I and II | H3K9ac, H3K14ac | Schistosoma mansoni | Significant hyperacetylation |
Note: The fold change for this compound is an estimation based on densitometric analysis from the provided source. The percentage increase for SAHA reflects global hyperacetylation.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: Differential effects of this compound and pan-HDAC inhibitors on histone deacetylation.
Caption: A standard workflow for Western blot analysis of histone acetylation.
Experimental Protocols
Western Blot Analysis of Histone Acetylation
This protocol details the steps for assessing global changes in histone acetylation in response to treatment with this compound or pan-HDAC inhibitors.
a. Cell Culture and Treatment:
-
Culture cells (e.g., HeLa) to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) or a pan-HDAC inhibitor (e.g., SAHA, 1-5 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
b. Histone Extraction (Acid Extraction Method):
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.
-
Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate on a rotator at 4°C for at least 1 hour to extract histones.
-
Centrifuge to pellet debris and precipitate histones from the supernatant using trichloroacetic acid (TCA).
-
Wash the histone pellet with ice-cold acetone and air-dry.
-
Resuspend the histone pellet in ultrapure water.
c. Protein Quantification:
-
Determine the protein concentration of the histone extracts using a BCA protein assay kit.
d. SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing 15-20 µg of histone extract with Laemmli sample buffer.
-
Separate proteins on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-total Histone H3).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
e. Quantification and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the acetylated histone band to the total histone band.
Chromatin Immunoprecipitation (ChIP)
This protocol provides a method to analyze the enrichment of specific histone acetylation marks at particular genomic loci.
a. Cell Cross-linking and Lysis:
-
Treat cells with this compound or a pan-HDAC inhibitor as described above.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Harvest cells, wash with ice-cold PBS, and lyse the cells.
b. Chromatin Shearing:
-
Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.
c. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for the histone acetylation mark of interest (e.g., anti-H3K27ac).
-
Add protein A/G beads to capture the antibody-chromatin complexes.
d. Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
e. Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
f. Analysis:
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for target gene promoters.
Discussion and Conclusion
The presented data indicate a clear distinction between the effects of the selective HDAC11 inhibitor, this compound, and pan-HDAC inhibitors on histone acetylation. Pan-HDAC inhibitors, such as SAHA, lead to a robust and global increase in the acetylation of multiple histone proteins. This broad activity is a consequence of their inhibitory action on a wide range of HDAC enzymes, which are key regulators of histone acetylation homeostasis.
In contrast, this compound demonstrates a more subtle effect on global histone H3 acetylation. This is consistent with the known substrate preference of its target, HDAC11, which has been shown to be more efficient at removing long-chain fatty-acyl groups than acetyl groups from lysine residues. Therefore, the primary role of HDAC11 may not be the deacetylation of histones, and its inhibition by this compound would not be expected to cause the dramatic global hyperacetylation seen with pan-HDAC inhibitors.
For the researcher, the choice between this compound and a pan-HDAC inhibitor will depend on the specific scientific question:
-
To study the broad, systemic effects of histone hyperacetylation , a pan-HDAC inhibitor like SAHA is a suitable tool.
-
To investigate the specific roles of HDAC11 in cellular processes and its impact on a more defined set of substrates, this compound is the more appropriate choice.
This guide provides a foundational understanding of the differential effects of this compound and pan-HDAC inhibitors. Further head-to-head comparative studies using quantitative proteomics will be invaluable in elucidating the precise changes in the entire histone acetylation landscape induced by these different classes of inhibitors. Such studies will undoubtedly contribute to the development of more targeted and effective epigenetic therapies.
References
Unveiling the Role of HDAC11: A Comparative Guide to Pharmacological Inhibition with FT895 and Genetic Knockout Models
For researchers, scientists, and drug development professionals, understanding the precise function of emerging therapeutic targets is paramount. Histone deacetylase 11 (HDAC11), the sole member of the class IV HDAC family, has garnered significant interest for its regulatory roles in immunity, metabolism, and oncology. This guide provides a comprehensive comparison of two primary methodologies used to elucidate the function of HDAC11: the potent and selective small molecule inhibitor FT895 and genetic knockout (KO) models. By presenting key experimental data, detailed protocols, and visual workflows, we aim to equip researchers with the necessary information to critically evaluate and select the most appropriate approach for their scientific inquiries.
Data Presentation: A Head-to-Head Comparison
To facilitate a clear understanding of the functional consequences of HDAC11 modulation, the following tables summarize quantitative data derived from studies utilizing both the chemical inhibitor this compound and HDAC11 genetic knockout models.
Table 1: In Vitro Inhibitor Potency and Selectivity
The efficacy of a chemical probe is defined by its potency against the intended target and its selectivity over other related proteins. While this compound is a highly potent HDAC11 inhibitor, it's important to consider its activity against other HDAC isoforms, especially when interpreting cellular or in vivo results.
| Inhibitor | HDAC11 IC₅₀ | HDAC4 IC₅₀ | HDAC8 IC₅₀ | Selectivity vs HDAC4 | Selectivity vs HDAC8 | Reference |
| This compound | 0.74 µM | 25 µM | 9.2 µM | ~34-fold | ~12-fold | [1] |
| SIS17 | 0.83 µM | >100 µM | >100 µM | >120-fold | >120-fold | [1] |
| SIS7 | 0.91 µM | >100 µM | >100 µM | >110-fold | >110-fold | [1] |
Note: IC₅₀ values for this compound were determined using a myristoyl-H3K9 peptide substrate. The initially reported 3 nM IC₅₀ for this compound was measured with a trifluoroacetyl lysine substrate.[1]
Table 2: Immunological Phenotypes of HDAC11 Perturbation
HDAC11 plays a critical role in regulating immune responses. Both pharmacological inhibition and genetic deletion of HDAC11 lead to significant alterations in immune cell populations and cytokine production.
| Parameter | Model | Observation | Fold/Percent Change | Reference |
| Monocytes (CD11b⁺ CD4⁻) | HDAC11 KO Mice | Decreased percentage in splenocytes | ~47% decrease | |
| Myeloid DCs (CD11b⁺ CD11c⁺) | HDAC11 KO Mice | Decreased percentage in splenocytes | ~49% decrease | |
| CD8⁺ T cells | HDAC11 KO Mice | Decreased percentage in splenocytes | ~33% decrease | |
| CD4⁺ T cells | HDAC11 KO Mice | Increased percentage in splenocytes | ~17% increase | |
| CCL2 (MCP-1) Production | HDAC11 KO Mice | Strikingly lower levels in splenocyte cultures | Not quantified | |
| IL-10 Expression | HDAC11 Disruption (APCs) | Upregulation | Not quantified | [2] |
| IL-10 mRNA Expression | This compound-treated Mice | Increased in intestines | Not quantified | [3] |
Table 3: Metabolic Phenotypes of HDAC11 Perturbation
Emerging evidence highlights HDAC11 as a key regulator of metabolic homeostasis. Loss of HDAC11 function, either through genetic deletion or inhibition, confers a beneficial metabolic phenotype, particularly in the context of diet-induced obesity.
| Parameter | Model | Observation | Key Findings | Reference |
| Body Weight | HDAC11 KO Mice (High-Fat Diet) | Resistance to HFD-induced obesity | Significantly lower body weight gain | [4][5] |
| Glucose Tolerance | HDAC11 KO Mice (High-Fat Diet) | Enhanced | Improved glucose clearance | [4] |
| Insulin Sensitivity | HDAC11 KO Mice (High-Fat Diet) | Enhanced | Improved response to insulin | [4] |
| Energy Expenditure | HDAC11 KO Mice | Boosted | Increased thermogenic capacity | [4] |
| UCP1 Expression (BAT) | HDAC11 KO Mice | Elevated | Increased protein and mRNA levels | [4][5][6] |
| Thermogenesis | This compound-treated Mice | Induced | Higher core body temperature | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of scientific advancement. Below are synthesized protocols for key assays used to characterize HDAC11 function, based on methodologies described in the cited literature.
HDAC11 Enzymatic Activity Assay (Fluorogenic)
This assay measures the enzymatic activity of HDAC11 and is crucial for determining the potency of inhibitors like this compound.
Materials:
-
Purified recombinant human HDAC11
-
Fluorogenic HDAC substrate (e.g., based on a peptide containing an acetylated lysine)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
HDAC Developer solution
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Black 96-well or 384-well microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.
-
Add a fixed amount of purified HDAC11 enzyme to each well of the microplate, except for the "no enzyme" control wells.
-
Add the serially diluted test compounds to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding the HDAC developer solution. The developer solution contains a protease that digests the deacetylated substrate, releasing the fluorophore.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.[7][8]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm that a compound binds to its intended target within the complex environment of a cell. Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Materials:
-
Cultured cells expressing HDAC11
-
Test compound (e.g., this compound) and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
PCR thermocycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against HDAC11
-
Secondary antibody conjugated to HRP or a fluorescent dye
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermocycler. Include an unheated control.
-
Lyse the cells by freeze-thawing or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western blotting using an anti-HDAC11 antibody.
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[9][10][11][12]
Immunoprecipitation (IP) and Western Blotting for Protein Interactions
This protocol is used to isolate HDAC11 and its interacting partners from cell lysates, providing insights into its cellular functions and signaling pathways.
Materials:
-
Cell lysates prepared in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors.
-
Primary antibody specific for HDAC11 for immunoprecipitation.
-
Protein A/G agarose or magnetic beads.
-
Wash buffer (e.g., lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., 2x Laemmli sample buffer).
-
SDS-PAGE and Western blotting reagents.
-
Primary antibodies for HDAC11 and potential interacting proteins for detection.
Procedure:
-
Pre-clear the cell lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the anti-HDAC11 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 1-3 hours at 4°C.
-
Collect the beads by centrifugation and wash them several times with wash buffer.
-
Elute the immunoprecipitated proteins by resuspending the beads in elution buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against HDAC11 (to confirm successful IP) and the protein of interest to detect the interaction.
-
Incubate with an appropriate secondary antibody and visualize the protein bands using a chemiluminescent or fluorescent detection system.[13][14][15]
Mandatory Visualizations: Signaling Pathways and Workflows
Visual representations are indispensable for comprehending complex biological processes and experimental designs. The following diagrams, generated using the DOT language for Graphviz, illustrate key HDAC11-regulated signaling pathways and a typical experimental workflow.
HDAC11 in Immune Regulation: The IL-10 Pathway
HDAC11 in Type I Interferon Signaling
Experimental Workflow: Confirming Target Engagement and Cellular Effects
Conclusion
The study of HDAC11's function is rapidly advancing, with both the selective inhibitor this compound and genetic knockout models proving to be invaluable tools. This compound offers temporal control over HDAC11 inhibition, making it suitable for studying dynamic cellular processes and for preclinical therapeutic investigations. However, careful consideration of its off-target effects is necessary for unambiguous data interpretation. Conversely, HDAC11 knockout models provide a "cleaner" system for studying the long-term consequences of HDAC11 loss, though developmental compensation can sometimes mask certain phenotypes.
As this guide illustrates, a combinatorial approach, leveraging the strengths of both pharmacological and genetic tools, will be most powerful in fully elucidating the multifaceted roles of HDAC11 in health and disease. The data and protocols presented herein provide a solid foundation for researchers to design and execute rigorous experiments aimed at further unraveling the biology of this intriguing epigenetic regulator.
References
- 1. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histone deacetylase HDAC11 regulates the expression of interleukin 10 and immune tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Programming and Regulation of Metabolic Homeostasis by HDAC11 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance [jci.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. HDAC11 target engagement assay development in cells – CETSA – openlabnotebooks.org [openlabnotebooks.org]
- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ulab360.com [ulab360.com]
- 14. scbt.com [scbt.com]
- 15. docs.abcam.com [docs.abcam.com]
Unveiling the Role of HDAC11: A Comparative Guide to Pharmacological Inhibition with FT895 and Genetic Knockout Models
For researchers, scientists, and drug development professionals, understanding the precise function of emerging therapeutic targets is paramount. Histone deacetylase 11 (HDAC11), the sole member of the class IV HDAC family, has garnered significant interest for its regulatory roles in immunity, metabolism, and oncology. This guide provides a comprehensive comparison of two primary methodologies used to elucidate the function of HDAC11: the potent and selective small molecule inhibitor FT895 and genetic knockout (KO) models. By presenting key experimental data, detailed protocols, and visual workflows, we aim to equip researchers with the necessary information to critically evaluate and select the most appropriate approach for their scientific inquiries.
Data Presentation: A Head-to-Head Comparison
To facilitate a clear understanding of the functional consequences of HDAC11 modulation, the following tables summarize quantitative data derived from studies utilizing both the chemical inhibitor this compound and HDAC11 genetic knockout models.
Table 1: In Vitro Inhibitor Potency and Selectivity
The efficacy of a chemical probe is defined by its potency against the intended target and its selectivity over other related proteins. While this compound is a highly potent HDAC11 inhibitor, it's important to consider its activity against other HDAC isoforms, especially when interpreting cellular or in vivo results.
| Inhibitor | HDAC11 IC₅₀ | HDAC4 IC₅₀ | HDAC8 IC₅₀ | Selectivity vs HDAC4 | Selectivity vs HDAC8 | Reference |
| This compound | 0.74 µM | 25 µM | 9.2 µM | ~34-fold | ~12-fold | [1] |
| SIS17 | 0.83 µM | >100 µM | >100 µM | >120-fold | >120-fold | [1] |
| SIS7 | 0.91 µM | >100 µM | >100 µM | >110-fold | >110-fold | [1] |
Note: IC₅₀ values for this compound were determined using a myristoyl-H3K9 peptide substrate. The initially reported 3 nM IC₅₀ for this compound was measured with a trifluoroacetyl lysine substrate.[1]
Table 2: Immunological Phenotypes of HDAC11 Perturbation
HDAC11 plays a critical role in regulating immune responses. Both pharmacological inhibition and genetic deletion of HDAC11 lead to significant alterations in immune cell populations and cytokine production.
| Parameter | Model | Observation | Fold/Percent Change | Reference |
| Monocytes (CD11b⁺ CD4⁻) | HDAC11 KO Mice | Decreased percentage in splenocytes | ~47% decrease | |
| Myeloid DCs (CD11b⁺ CD11c⁺) | HDAC11 KO Mice | Decreased percentage in splenocytes | ~49% decrease | |
| CD8⁺ T cells | HDAC11 KO Mice | Decreased percentage in splenocytes | ~33% decrease | |
| CD4⁺ T cells | HDAC11 KO Mice | Increased percentage in splenocytes | ~17% increase | |
| CCL2 (MCP-1) Production | HDAC11 KO Mice | Strikingly lower levels in splenocyte cultures | Not quantified | |
| IL-10 Expression | HDAC11 Disruption (APCs) | Upregulation | Not quantified | [2] |
| IL-10 mRNA Expression | This compound-treated Mice | Increased in intestines | Not quantified | [3] |
Table 3: Metabolic Phenotypes of HDAC11 Perturbation
Emerging evidence highlights HDAC11 as a key regulator of metabolic homeostasis. Loss of HDAC11 function, either through genetic deletion or inhibition, confers a beneficial metabolic phenotype, particularly in the context of diet-induced obesity.
| Parameter | Model | Observation | Key Findings | Reference |
| Body Weight | HDAC11 KO Mice (High-Fat Diet) | Resistance to HFD-induced obesity | Significantly lower body weight gain | [4][5] |
| Glucose Tolerance | HDAC11 KO Mice (High-Fat Diet) | Enhanced | Improved glucose clearance | [4] |
| Insulin Sensitivity | HDAC11 KO Mice (High-Fat Diet) | Enhanced | Improved response to insulin | [4] |
| Energy Expenditure | HDAC11 KO Mice | Boosted | Increased thermogenic capacity | [4] |
| UCP1 Expression (BAT) | HDAC11 KO Mice | Elevated | Increased protein and mRNA levels | [4][5][6] |
| Thermogenesis | This compound-treated Mice | Induced | Higher core body temperature | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of scientific advancement. Below are synthesized protocols for key assays used to characterize HDAC11 function, based on methodologies described in the cited literature.
HDAC11 Enzymatic Activity Assay (Fluorogenic)
This assay measures the enzymatic activity of HDAC11 and is crucial for determining the potency of inhibitors like this compound.
Materials:
-
Purified recombinant human HDAC11
-
Fluorogenic HDAC substrate (e.g., based on a peptide containing an acetylated lysine)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
HDAC Developer solution
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Black 96-well or 384-well microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.
-
Add a fixed amount of purified HDAC11 enzyme to each well of the microplate, except for the "no enzyme" control wells.
-
Add the serially diluted test compounds to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding the HDAC developer solution. The developer solution contains a protease that digests the deacetylated substrate, releasing the fluorophore.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.[7][8]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm that a compound binds to its intended target within the complex environment of a cell. Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Materials:
-
Cultured cells expressing HDAC11
-
Test compound (e.g., this compound) and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
PCR thermocycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against HDAC11
-
Secondary antibody conjugated to HRP or a fluorescent dye
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermocycler. Include an unheated control.
-
Lyse the cells by freeze-thawing or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western blotting using an anti-HDAC11 antibody.
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[9][10][11][12]
Immunoprecipitation (IP) and Western Blotting for Protein Interactions
This protocol is used to isolate HDAC11 and its interacting partners from cell lysates, providing insights into its cellular functions and signaling pathways.
Materials:
-
Cell lysates prepared in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors.
-
Primary antibody specific for HDAC11 for immunoprecipitation.
-
Protein A/G agarose or magnetic beads.
-
Wash buffer (e.g., lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., 2x Laemmli sample buffer).
-
SDS-PAGE and Western blotting reagents.
-
Primary antibodies for HDAC11 and potential interacting proteins for detection.
Procedure:
-
Pre-clear the cell lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the anti-HDAC11 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 1-3 hours at 4°C.
-
Collect the beads by centrifugation and wash them several times with wash buffer.
-
Elute the immunoprecipitated proteins by resuspending the beads in elution buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against HDAC11 (to confirm successful IP) and the protein of interest to detect the interaction.
-
Incubate with an appropriate secondary antibody and visualize the protein bands using a chemiluminescent or fluorescent detection system.[13][14][15]
Mandatory Visualizations: Signaling Pathways and Workflows
Visual representations are indispensable for comprehending complex biological processes and experimental designs. The following diagrams, generated using the DOT language for Graphviz, illustrate key HDAC11-regulated signaling pathways and a typical experimental workflow.
HDAC11 in Immune Regulation: The IL-10 Pathway
HDAC11 in Type I Interferon Signaling
Experimental Workflow: Confirming Target Engagement and Cellular Effects
Conclusion
The study of HDAC11's function is rapidly advancing, with both the selective inhibitor this compound and genetic knockout models proving to be invaluable tools. This compound offers temporal control over HDAC11 inhibition, making it suitable for studying dynamic cellular processes and for preclinical therapeutic investigations. However, careful consideration of its off-target effects is necessary for unambiguous data interpretation. Conversely, HDAC11 knockout models provide a "cleaner" system for studying the long-term consequences of HDAC11 loss, though developmental compensation can sometimes mask certain phenotypes.
As this guide illustrates, a combinatorial approach, leveraging the strengths of both pharmacological and genetic tools, will be most powerful in fully elucidating the multifaceted roles of HDAC11 in health and disease. The data and protocols presented herein provide a solid foundation for researchers to design and execute rigorous experiments aimed at further unraveling the biology of this intriguing epigenetic regulator.
References
- 1. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histone deacetylase HDAC11 regulates the expression of interleukin 10 and immune tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Programming and Regulation of Metabolic Homeostasis by HDAC11 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance [jci.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. HDAC11 target engagement assay development in cells – CETSA – openlabnotebooks.org [openlabnotebooks.org]
- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ulab360.com [ulab360.com]
- 14. scbt.com [scbt.com]
- 15. docs.abcam.com [docs.abcam.com]
The Synergistic Duo: FT895 and Cordycepin in Advanced Cancer Therapy
A promising new therapeutic strategy is emerging in the fight against malignant peripheral nerve sheath tumors (MPNST), a highly aggressive form of sarcoma. Researchers have demonstrated a potent synergistic effect between FT895, a novel HDAC11 inhibitor, and cordycepin, a naturally occurring nucleoside analog. This combination has shown significant tumoricidal activity both in laboratory cell cultures and in animal models, offering a potential breakthrough for a cancer with currently limited effective treatments.
The collaborative power of this compound and cordycepin lies in their ability to disrupt key cellular processes essential for cancer cell survival and proliferation. While cordycepin alone has shown anti-tumor properties, its efficacy is significantly enhanced when combined with this compound. This guide provides an objective comparison of the combination therapy's performance against individual treatments, supported by experimental data, detailed methodologies, and a visual representation of the underlying molecular mechanisms.
Performance Data: A Tale of Enhanced Efficacy
The synergistic interaction between this compound and cordycepin has been quantified through various in vitro and in vivo experiments. The data consistently demonstrates that the combination is more effective at lower concentrations than either compound used alone.
In Vitro Synergism in MPNST Cell Lines
The combination of this compound and cordycepin exhibits a significant synergistic inhibitory effect on the growth of various MPNST cell lines. This was determined using cell viability assays and the calculation of a combination index (CI), where a CI value less than 1 indicates synergy.
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |
| S462TY | Cordycepin | >200 | < 1 (at various dose combinations) |
| This compound | >10 | ||
| Cordycepin + this compound | Synergistic Inhibition | ||
| STS26T | Cordycepin | ~200 | < 1 (at various dose combinations) |
| This compound | >10 | ||
| Cordycepin + this compound | Synergistic Inhibition | ||
| T265 | Cordycepin | <200 | < 1 (at various dose combinations) |
| This compound | >10 | ||
| Cordycepin + this compound | Synergistic Inhibition |
IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
In Vivo Tumor Growth Inhibition
The enhanced therapeutic effect of the combination was further validated in a xenograft mouse model. Mice bearing MPNST tumors treated with both this compound and cordycepin showed a marked reduction in tumor volume compared to those treated with either agent alone or a control.
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Percentage Tumor Growth Inhibition |
| Control (Vehicle) | ~1200 | 0% |
| Cordycepin (full dose) | ~700 | ~42% |
| This compound (full dose) | ~800 | ~33% |
| Cordycepin (half dose) + this compound (half dose) | ~400 | ~67% |
| Cordycepin (full dose) + this compound (full dose) | ~200 | ~83% |
Unraveling the Mechanism: The Hippo Signaling Pathway
The synergistic anti-cancer activity of the this compound and cordycepin combination is attributed to their dual impact on the Hippo signaling pathway, a critical regulator of cell growth and apoptosis.[1] The combination treatment leads to the suppression of key transcriptional regulators in this pathway, namely TEAD1 and its co-activator TAZ.[1]
Synergistic Inhibition of the Hippo Pathway.
The suppression of TEAD1 and TAZ by the combined action of this compound and cordycepin leads to the downregulation of several crucial proteins involved in cell division and survival, including α-tubulin, KIF18A, p53, and Sp1.[1] This disruption of microtubule organization results in aneuploidy (an abnormal number of chromosomes) and ultimately triggers apoptosis (programmed cell death) in the cancer cells.[1]
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the data presented in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Malignant peripheral nerve sheath tumor (MPNST) cells (S462TY, STS26T, T265) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Drug Treatment: Cells were treated with varying concentrations of this compound, cordycepin, or a combination of both for 72 hours.
-
MTT Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium was removed, and 200 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Western Blot Analysis
-
Protein Extraction: MPNST cells were treated with this compound, cordycepin, or the combination for the indicated times. Cells were then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against TEAD1, TAZ, α-tubulin, KIF18A, p53, Sp1, and GAPDH (as a loading control) overnight at 4°C.
-
Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Mouse Model
-
Tumor Implantation: Athymic nude mice were subcutaneously injected with 1x10^6 S462TY MPNST cells.
-
Tumor Growth and Grouping: When the tumors reached a volume of approximately 100-150 mm³, the mice were randomly assigned to different treatment groups (control, this compound alone, cordycepin alone, and combination).
-
Drug Administration: The drugs were administered via intraperitoneal injection according to the specified dosage and schedule.
-
Tumor Measurement: Tumor volume was measured every three days using calipers and calculated using the formula: (length × width²) / 2.
-
Endpoint: The experiment was terminated after a predefined period, and the tumors were excised and weighed.
Chromatin Immunoprecipitation (ChIP)-qPCR Assay
-
Cross-linking: MPNST cells treated with the drug combination were cross-linked with formaldehyde to fix protein-DNA interactions.
-
Chromatin Shearing: The cells were lysed, and the chromatin was sheared into small fragments using sonication.
-
Immunoprecipitation: The sheared chromatin was incubated with an anti-TEAD1 antibody or a control IgG overnight at 4°C.
-
DNA Purification: The immunoprecipitated DNA was purified.
-
qPCR Analysis: Quantitative PCR was performed using primers specific for the promoter regions of target genes (e.g., TUBA1B, KIF18A, TEAD1, TAZ, YAP, TP53, and SP1) to quantify the amount of DNA bound to TEAD1.
Experimental Workflow
Overall Experimental Workflow.
Conclusion
The synergistic combination of this compound and cordycepin presents a compelling therapeutic strategy for malignant peripheral nerve sheath tumors. By co-targeting the Hippo signaling pathway, this drug duo achieves a significantly greater anti-tumor effect than either agent alone. The detailed experimental data and elucidated mechanism of action provide a strong rationale for further clinical investigation of this promising combination therapy. This guide offers researchers and drug development professionals a comprehensive overview of the preclinical evidence supporting the continued exploration of this compound and cordycepin in oncology.
References
The Synergistic Duo: FT895 and Cordycepin in Advanced Cancer Therapy
A promising new therapeutic strategy is emerging in the fight against malignant peripheral nerve sheath tumors (MPNST), a highly aggressive form of sarcoma. Researchers have demonstrated a potent synergistic effect between FT895, a novel HDAC11 inhibitor, and cordycepin, a naturally occurring nucleoside analog. This combination has shown significant tumoricidal activity both in laboratory cell cultures and in animal models, offering a potential breakthrough for a cancer with currently limited effective treatments.
The collaborative power of this compound and cordycepin lies in their ability to disrupt key cellular processes essential for cancer cell survival and proliferation. While cordycepin alone has shown anti-tumor properties, its efficacy is significantly enhanced when combined with this compound. This guide provides an objective comparison of the combination therapy's performance against individual treatments, supported by experimental data, detailed methodologies, and a visual representation of the underlying molecular mechanisms.
Performance Data: A Tale of Enhanced Efficacy
The synergistic interaction between this compound and cordycepin has been quantified through various in vitro and in vivo experiments. The data consistently demonstrates that the combination is more effective at lower concentrations than either compound used alone.
In Vitro Synergism in MPNST Cell Lines
The combination of this compound and cordycepin exhibits a significant synergistic inhibitory effect on the growth of various MPNST cell lines. This was determined using cell viability assays and the calculation of a combination index (CI), where a CI value less than 1 indicates synergy.
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |
| S462TY | Cordycepin | >200 | < 1 (at various dose combinations) |
| This compound | >10 | ||
| Cordycepin + this compound | Synergistic Inhibition | ||
| STS26T | Cordycepin | ~200 | < 1 (at various dose combinations) |
| This compound | >10 | ||
| Cordycepin + this compound | Synergistic Inhibition | ||
| T265 | Cordycepin | <200 | < 1 (at various dose combinations) |
| This compound | >10 | ||
| Cordycepin + this compound | Synergistic Inhibition |
IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
In Vivo Tumor Growth Inhibition
The enhanced therapeutic effect of the combination was further validated in a xenograft mouse model. Mice bearing MPNST tumors treated with both this compound and cordycepin showed a marked reduction in tumor volume compared to those treated with either agent alone or a control.
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Percentage Tumor Growth Inhibition |
| Control (Vehicle) | ~1200 | 0% |
| Cordycepin (full dose) | ~700 | ~42% |
| This compound (full dose) | ~800 | ~33% |
| Cordycepin (half dose) + this compound (half dose) | ~400 | ~67% |
| Cordycepin (full dose) + this compound (full dose) | ~200 | ~83% |
Unraveling the Mechanism: The Hippo Signaling Pathway
The synergistic anti-cancer activity of the this compound and cordycepin combination is attributed to their dual impact on the Hippo signaling pathway, a critical regulator of cell growth and apoptosis.[1] The combination treatment leads to the suppression of key transcriptional regulators in this pathway, namely TEAD1 and its co-activator TAZ.[1]
Synergistic Inhibition of the Hippo Pathway.
The suppression of TEAD1 and TAZ by the combined action of this compound and cordycepin leads to the downregulation of several crucial proteins involved in cell division and survival, including α-tubulin, KIF18A, p53, and Sp1.[1] This disruption of microtubule organization results in aneuploidy (an abnormal number of chromosomes) and ultimately triggers apoptosis (programmed cell death) in the cancer cells.[1]
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the data presented in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Malignant peripheral nerve sheath tumor (MPNST) cells (S462TY, STS26T, T265) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Drug Treatment: Cells were treated with varying concentrations of this compound, cordycepin, or a combination of both for 72 hours.
-
MTT Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium was removed, and 200 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Western Blot Analysis
-
Protein Extraction: MPNST cells were treated with this compound, cordycepin, or the combination for the indicated times. Cells were then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against TEAD1, TAZ, α-tubulin, KIF18A, p53, Sp1, and GAPDH (as a loading control) overnight at 4°C.
-
Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Mouse Model
-
Tumor Implantation: Athymic nude mice were subcutaneously injected with 1x10^6 S462TY MPNST cells.
-
Tumor Growth and Grouping: When the tumors reached a volume of approximately 100-150 mm³, the mice were randomly assigned to different treatment groups (control, this compound alone, cordycepin alone, and combination).
-
Drug Administration: The drugs were administered via intraperitoneal injection according to the specified dosage and schedule.
-
Tumor Measurement: Tumor volume was measured every three days using calipers and calculated using the formula: (length × width²) / 2.
-
Endpoint: The experiment was terminated after a predefined period, and the tumors were excised and weighed.
Chromatin Immunoprecipitation (ChIP)-qPCR Assay
-
Cross-linking: MPNST cells treated with the drug combination were cross-linked with formaldehyde to fix protein-DNA interactions.
-
Chromatin Shearing: The cells were lysed, and the chromatin was sheared into small fragments using sonication.
-
Immunoprecipitation: The sheared chromatin was incubated with an anti-TEAD1 antibody or a control IgG overnight at 4°C.
-
DNA Purification: The immunoprecipitated DNA was purified.
-
qPCR Analysis: Quantitative PCR was performed using primers specific for the promoter regions of target genes (e.g., TUBA1B, KIF18A, TEAD1, TAZ, YAP, TP53, and SP1) to quantify the amount of DNA bound to TEAD1.
Experimental Workflow
Overall Experimental Workflow.
Conclusion
The synergistic combination of this compound and cordycepin presents a compelling therapeutic strategy for malignant peripheral nerve sheath tumors. By co-targeting the Hippo signaling pathway, this drug duo achieves a significantly greater anti-tumor effect than either agent alone. The detailed experimental data and elucidated mechanism of action provide a strong rationale for further clinical investigation of this promising combination therapy. This guide offers researchers and drug development professionals a comprehensive overview of the preclinical evidence supporting the continued exploration of this compound and cordycepin in oncology.
References
Safety Operating Guide
Navigating the Disposal of FT895: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information and a procedural framework for the proper disposal of FT895, a selective HDAC11 inhibitor. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, this document synthesizes general best practices for chemical waste management, empowering your team to handle this compound responsibly.
Chemical and Physical Properties of this compound
A clear understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅F₃N₄O₂ | [1] |
| Molecular Weight | 352.31 g/mol | [1][2][3][4] |
| Appearance | Solid Powder | [3] |
| IC₅₀ | 3 nM for HDAC11 | [1][3][4][5][6] |
| Purity | 99.84% | [5] |
Storage and Stability
Proper storage is crucial for maintaining the integrity of this compound and ensuring laboratory safety. The following table outlines the recommended storage conditions.
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1][2][4] |
| Powder | 4°C | 2 years | [1] |
| In Solvent | -80°C | 1 year | [2][4] |
| In Solvent | -20°C | 1 month | [1][4][5] |
This compound Disposal Workflow
The following diagram outlines the recommended step-by-step procedure for the safe disposal of this compound. This workflow is designed to ensure compliance with general laboratory safety standards and environmental regulations.
Experimental Protocols: A General Framework for Chemical Waste Disposal
While a specific experimental protocol for the disposal of this compound is not publicly available, the following general procedure for the disposal of non-hazardous and hazardous chemical waste should be followed. This protocol is based on standard laboratory safety guidelines.
Objective: To safely dispose of this compound and associated contaminated materials in compliance with environmental regulations.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container (chemically resistant, with a secure lid).
-
Hazardous waste labels.
-
Secondary containment bin.
Procedure:
-
Waste Identification and Collection:
-
Identify all waste streams containing this compound. This includes unused neat compound, solutions containing this compound, and any materials contaminated with this compound (e.g., pipette tips, gloves, weigh boats).
-
Carefully collect all this compound waste in a designated hazardous waste container. Avoid mixing with other incompatible waste streams.
-
-
Container Management:
-
Ensure the waste container is made of a material compatible with this compound and any solvents used.
-
Keep the container securely closed at all times, except when adding waste.[7]
-
Do not overfill the container; fill to no more than 90% capacity to allow for expansion.
-
-
Labeling:
-
Immediately label the waste container with a hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound".
-
The accumulation start date.
-
The specific hazards (if known; as a precaution, treat as a potential irritant and environmental hazard).
-
-
-
Storage:
-
Store the labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Place the container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor to arrange for pickup and disposal.[8]
-
Provide the waste disposal contractor with all available information on the compound.
-
Ensure that the disposal process complies with all federal, state, and local regulations.[8]
-
Special Considerations for Empty Containers:
-
Thoroughly empty all contents from the original this compound container.
-
The first rinse of the container should be collected and disposed of as hazardous waste.[7]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[7] Given the potent biological activity of this compound, it is prudent to follow this more stringent rinsing procedure.
By adhering to these procedures, your laboratory can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | HDAC | Antifungal | TargetMol [targetmol.com]
- 3. This compound (FT-895) | HDAC11 inhibitor | Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | HDAC11 (histone deacetylase) inhibitor | CAS# 2225728-57-2 | InvivoChem [invivochem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. tedpella.com [tedpella.com]
Navigating the Disposal of FT895: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information and a procedural framework for the proper disposal of FT895, a selective HDAC11 inhibitor. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, this document synthesizes general best practices for chemical waste management, empowering your team to handle this compound responsibly.
Chemical and Physical Properties of this compound
A clear understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅F₃N₄O₂ | [1] |
| Molecular Weight | 352.31 g/mol | [1][2][3][4] |
| Appearance | Solid Powder | [3] |
| IC₅₀ | 3 nM for HDAC11 | [1][3][4][5][6] |
| Purity | 99.84% | [5] |
Storage and Stability
Proper storage is crucial for maintaining the integrity of this compound and ensuring laboratory safety. The following table outlines the recommended storage conditions.
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1][2][4] |
| Powder | 4°C | 2 years | [1] |
| In Solvent | -80°C | 1 year | [2][4] |
| In Solvent | -20°C | 1 month | [1][4][5] |
This compound Disposal Workflow
The following diagram outlines the recommended step-by-step procedure for the safe disposal of this compound. This workflow is designed to ensure compliance with general laboratory safety standards and environmental regulations.
Experimental Protocols: A General Framework for Chemical Waste Disposal
While a specific experimental protocol for the disposal of this compound is not publicly available, the following general procedure for the disposal of non-hazardous and hazardous chemical waste should be followed. This protocol is based on standard laboratory safety guidelines.
Objective: To safely dispose of this compound and associated contaminated materials in compliance with environmental regulations.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container (chemically resistant, with a secure lid).
-
Hazardous waste labels.
-
Secondary containment bin.
Procedure:
-
Waste Identification and Collection:
-
Identify all waste streams containing this compound. This includes unused neat compound, solutions containing this compound, and any materials contaminated with this compound (e.g., pipette tips, gloves, weigh boats).
-
Carefully collect all this compound waste in a designated hazardous waste container. Avoid mixing with other incompatible waste streams.
-
-
Container Management:
-
Ensure the waste container is made of a material compatible with this compound and any solvents used.
-
Keep the container securely closed at all times, except when adding waste.[7]
-
Do not overfill the container; fill to no more than 90% capacity to allow for expansion.
-
-
Labeling:
-
Immediately label the waste container with a hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound".
-
The accumulation start date.
-
The specific hazards (if known; as a precaution, treat as a potential irritant and environmental hazard).
-
-
-
Storage:
-
Store the labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Place the container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor to arrange for pickup and disposal.[8]
-
Provide the waste disposal contractor with all available information on the compound.
-
Ensure that the disposal process complies with all federal, state, and local regulations.[8]
-
Special Considerations for Empty Containers:
-
Thoroughly empty all contents from the original this compound container.
-
The first rinse of the container should be collected and disposed of as hazardous waste.[7]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[7] Given the potent biological activity of this compound, it is prudent to follow this more stringent rinsing procedure.
By adhering to these procedures, your laboratory can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | HDAC | Antifungal | TargetMol [targetmol.com]
- 3. This compound (FT-895) | HDAC11 inhibitor | Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | HDAC11 (histone deacetylase) inhibitor | CAS# 2225728-57-2 | InvivoChem [invivochem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. tedpella.com [tedpella.com]
Essential Safety and Handling of FT895: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the safe handling of FT895 based on general laboratory safety principles for potent chemical compounds. A specific, verified Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals are strongly advised to conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound. The information herein is intended to supplement, not replace, institutional safety protocols.
Immediate Safety and Logistical Information
This compound is a potent and selective HDAC11 inhibitor.[1][2][3][4] As with any potent, powdered chemical of unknown toxicity, stringent safety measures must be employed to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended personal protective equipment (PPE) for handling this compound.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator | To prevent inhalation of the powdered compound. |
| Hand Protection | Double-gloving with nitrile gloves | To prevent skin contact. Change gloves frequently and immediately if contaminated. |
| Eye Protection | Chemical splash goggles and a face shield | To protect eyes and face from splashes and airborne particles. |
| Body Protection | A disposable, solid-front lab coat or gown | To protect skin and clothing from contamination. |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for safely managing this compound throughout its lifecycle in the laboratory.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage for the solid powder is at -20°C for up to 3 years.[4]
Experimental Protocols: Weighing and Dissolution
All handling of powdered this compound must be conducted within a certified chemical fume hood or a powder containment hood.
-
Preparation: Don all required PPE as outlined in the table above. Prepare the workspace by lining it with absorbent, disposable bench paper.
-
Weighing: Use a dedicated set of spatulas and weighing boats. Tare the balance with the weighing boat. Carefully transfer the desired amount of this compound powder to the boat.
-
Dissolution: Add the appropriate solvent to the vessel containing the weighed this compound. Common solvents for this compound include DMSO.[1] Ensure the container is securely capped before mixing.
-
Cleaning: Decontaminate all surfaces and equipment used with an appropriate cleaning agent (e.g., 70% ethanol), followed by a soap and water wash. Dispose of all contaminated disposable materials as hazardous waste.
Disposal Plan
All waste generated from the handling of this compound, including contaminated PPE, weighing boats, pipette tips, and excess solutions, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound or its solutions down the drain.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
Essential Safety and Handling of FT895: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the safe handling of FT895 based on general laboratory safety principles for potent chemical compounds. A specific, verified Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals are strongly advised to conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound. The information herein is intended to supplement, not replace, institutional safety protocols.
Immediate Safety and Logistical Information
This compound is a potent and selective HDAC11 inhibitor.[1][2][3][4] As with any potent, powdered chemical of unknown toxicity, stringent safety measures must be employed to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended personal protective equipment (PPE) for handling this compound.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator | To prevent inhalation of the powdered compound. |
| Hand Protection | Double-gloving with nitrile gloves | To prevent skin contact. Change gloves frequently and immediately if contaminated. |
| Eye Protection | Chemical splash goggles and a face shield | To protect eyes and face from splashes and airborne particles. |
| Body Protection | A disposable, solid-front lab coat or gown | To protect skin and clothing from contamination. |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for safely managing this compound throughout its lifecycle in the laboratory.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage for the solid powder is at -20°C for up to 3 years.[4]
Experimental Protocols: Weighing and Dissolution
All handling of powdered this compound must be conducted within a certified chemical fume hood or a powder containment hood.
-
Preparation: Don all required PPE as outlined in the table above. Prepare the workspace by lining it with absorbent, disposable bench paper.
-
Weighing: Use a dedicated set of spatulas and weighing boats. Tare the balance with the weighing boat. Carefully transfer the desired amount of this compound powder to the boat.
-
Dissolution: Add the appropriate solvent to the vessel containing the weighed this compound. Common solvents for this compound include DMSO.[1] Ensure the container is securely capped before mixing.
-
Cleaning: Decontaminate all surfaces and equipment used with an appropriate cleaning agent (e.g., 70% ethanol), followed by a soap and water wash. Dispose of all contaminated disposable materials as hazardous waste.
Disposal Plan
All waste generated from the handling of this compound, including contaminated PPE, weighing boats, pipette tips, and excess solutions, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound or its solutions down the drain.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
